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  • Product: D-Glycero-D-gulo-heptose
  • CAS: 3146-50-7

Core Science & Biosynthesis

Foundational

D-glycero-D-gulo-heptose structure and stereochemistry

An In-depth Technical Guide to D-glycero-D-gulo-heptose: Structure, Stereochemistry, and Biological Significance Introduction D-glycero-D-gulo-heptose is a seven-carbon monosaccharide, an aldoheptose, that holds signific...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to D-glycero-D-gulo-heptose: Structure, Stereochemistry, and Biological Significance

Introduction

D-glycero-D-gulo-heptose is a seven-carbon monosaccharide, an aldoheptose, that holds significant interest for researchers in carbohydrate chemistry, microbiology, and drug development. While less common than hexoses like glucose, heptoses are critical components of the bacterial cell surface, playing pivotal roles in structural integrity and host-pathogen interactions.[1][2] This guide provides a comprehensive overview of the structure, stereochemistry, biological relevance, synthesis, and analytical characterization of D-glycero-D-gulo-heptose, offering field-proven insights for its application in advanced research.

Part 1: Molecular Structure and Stereochemistry

A precise understanding of a monosaccharide's structure is foundational to interpreting its function. The nomenclature D-glycero-D-gulo-heptose itself encodes the specific three-dimensional arrangement of its hydroxyl groups, which dictates its chemical behavior and biological recognition.

Chemical Identity

The fundamental properties of D-glycero-D-gulo-heptose are summarized below.

PropertyValueSource
IUPAC Name (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal[3]
Molecular Formula C₇H₁₄O₇[3]
Molecular Weight 210.18 g/mol [3]
CAS Number 3146-50-7[3]
Linear Structure: The Fischer Projection

The Fischer projection is a two-dimensional representation that clarifies the stereochemistry of each chiral center in an acyclic sugar.[4][5] For D-glycero-D-gulo-heptose:

  • The "D-gulo" configuration at carbons C2 through C5 is defined by the hydroxyl groups appearing on the right, left, left, and right sides, respectively.

  • The "D-glycero" configuration at C6, the penultimate carbon, is defined by the hydroxyl group on the right side, which assigns the entire molecule to the D-series of sugars.

Fischer_Projection C1 CHO C1->p2 C2 H — C — OH C2->p3 C3 HO — C — H C3->p4 C4 HO — C — H C4->p5 C5 H — C — OH C5->p6 C6 H — C — OH C6->p7 C7 CH₂OH p2->C2 p3->C3 p4->C4 p5->C5 p6->C6 p7->C7

Fischer projection of D-glycero-D-gulo-heptose.
Cyclic Structure: Haworth Projections

In solution, monosaccharides with five or more carbons exist predominantly as cyclic hemiacetals. The hydroxyl group at C5 or C6 attacks the electrophilic aldehyde carbon (C1), forming a six-membered (pyranose) or five-membered (furanose) ring.[6][7] This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two diastereomers called anomers: alpha (α) and beta (β).

In a Haworth projection, the ring is depicted as planar, with substituents pointing above or below the plane.[8] For D-sugars, the CH₂OH group (at C6) is shown pointing up. Hydroxyl groups that are on the right in the Fischer projection are drawn pointing down in the Haworth projection, while those on the left are drawn pointing up.

  • α-anomer : The anomeric hydroxyl group at C1 is on the opposite side of the ring from the C6 CH₂OH group (pointing down).

  • β-anomer : The anomeric hydroxyl group at C1 is on the same side of the ring as the C6 CH₂OH group (pointing up).

Biosynthesis_Pathway precursor GDP-D-glycero-α-D-manno-heptose intermediate GDP-4-keto-heptose intermediate precursor->intermediate Dehydrogenase product GDP-D-glycero-D-gulo-heptose intermediate->product Epimerase(s) & Reductase other Other Heptose Isomers intermediate->other Other modifying enzymes

Generalized biosynthetic pathway for heptose isomers.
Metabolic Impact

In contrast to the ketoheptose D-mannoheptulose, a known inhibitor of glucokinase, D-glycero-D-gulo-heptose has been shown to have limited metabolic effects in rat pancreatic islets. [1][9]It does not significantly inhibit D-glucose phosphorylation or glucose-induced insulin release. [9][10]This specificity underscores the high degree of discrimination in metabolic pathways, where subtle changes in stereochemistry can lead to profoundly different biological activities.

Part 3: Synthesis and Characterization

The scarcity of D-glycero-D-gulo-heptose from natural sources necessitates robust methods for its chemical synthesis and analytical verification.

Chemical Synthesis Workflow

A validated method for synthesizing D-glycero-D-gulo-heptose is the Fischer-Sowden chain elongation of a more common starting sugar, such as D-glucose. This process involves the addition of a nitromethane unit to the aldehyde, followed by a Nef reaction to convert the nitro group into a new aldehyde, effectively extending the carbon chain by one unit. [11]

Synthesis_Workflow start D-Glucose step1 Nitromethane Condensation (Fischer-Sowden) start->step1 intermediate 1-Deoxy-1-nitro-heptitol (Mixture of epimers) step1->intermediate step2 Chromatographic Separation intermediate->step2 gulo_iso 1-Deoxy-1-nitro-D-glycero-D-gulo-heptitol step2->gulo_iso step3 Nef Reaction (e.g., H₂SO₄, NaNO₂) gulo_iso->step3 product D-glycero-D-gulo-heptose step3->product

Workflow for the synthesis of D-glycero-D-gulo-heptose.
Experimental Protocol: Synthesis from D-Glucose

The following protocol is adapted from established literature for the synthesis of D-glycero-D-gulo-heptose. [11]

  • Nitromethane Condensation:

    • Dissolve D-glucose in an aqueous solution of sodium hydroxide at low temperature (e.g., 0-5°C).

    • Slowly add nitromethane to the stirring solution.

    • Maintain the reaction at low temperature for several hours to allow for the formation of the nitroheptitol epimers.

    • Neutralize the reaction mixture carefully with an acid (e.g., acetic acid or sulfuric acid).

  • Purification of the D-glycero-D-gulo-heptitol Epimer:

    • The resulting mixture of 1-deoxy-1-nitro-heptitols must be separated. This is the most critical step for ensuring stereochemical purity.

    • Employ column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexane or chloroform/methanol gradients) to isolate the desired D-glycero-D-gulo epimer from the D-glycero-D-ido epimer. Monitor fractions by TLC.

  • Nef Reaction:

    • Dissolve the purified 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol in a suitable solvent.

    • Add the solution slowly to a cold, concentrated solution of a strong acid (e.g., sulfuric acid).

    • Slowly add an aqueous solution of sodium nitrite while maintaining a low temperature.

    • Allow the reaction to proceed until the conversion is complete, as monitored by TLC.

    • Neutralize the reaction with a base (e.g., barium carbonate or sodium bicarbonate) and filter to remove salts.

  • Final Purification:

    • The resulting aqueous solution contains D-glycero-D-gulo-heptose.

    • Purify the final product by recrystallization or further chromatography to yield the pure aldoheptose.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized product. This protocol serves as a self-validating system.

TechniquePurpose & Expected Results
LC-MS/MS Primary Goal: Confirm molecular weight and purity. Methodology: Use a UHPLC system with a suitable column (e.g., HILIC or amino-propyl) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [12][13]Expected Result: A prominent ion corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻ with a mass accuracy within 5 ppm of the theoretical value (210.07395 Da for the neutral molecule). [14]Tandem MS (MS/MS) will show characteristic fragmentation patterns of a heptose, involving cross-ring cleavages and water losses.
NMR Spectroscopy Primary Goal: Unambiguously determine the covalent structure and stereochemistry. Methodology: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra in D₂O. [15][16]Expected Results: The ¹H NMR spectrum will show a complex set of overlapping signals in the 3.0-5.5 ppm region. The anomeric protons of the α and β pyranose forms will be distinct and downfield. The ¹³C spectrum will show 7 signals for each anomer. 2D NMR experiments are critical to trace the connectivity from proton to proton (COSY) and proton to carbon (HSQC, HMBC), allowing for the complete assignment of the spin system and confirmation of the gulo stereochemistry through analysis of coupling constants.
X-ray Crystallography Primary Goal: Provide definitive, absolute 3D structural confirmation. Methodology: Grow a single crystal of the purified heptose. Analyze the crystal using X-ray diffraction to obtain a high-resolution electron density map. [17]Expected Result: An atomic-resolution 3D model confirming the exact spatial arrangement of all atoms and the absolute stereochemistry at all five chiral centers.

Conclusion

D-glycero-D-gulo-heptose is more than a structural curiosity; it is a key player in the biology of many bacterial species and a valuable tool for scientific inquiry. Its unique stereochemistry makes it a specific building block in bacterial polysaccharides that are critical for survival and pathogenicity. Understanding its structure, biosynthesis, and chemical synthesis provides a powerful foundation for developing novel antimicrobials and for probing the intricate world of carbohydrate-protein interactions. The analytical workflows described herein provide a robust framework for researchers and drug development professionals to confidently identify and utilize this important heptose in their work.

References

  • de la Cruz, D. et al. (2018). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. National Institutes of Health.
  • Perry, M. B., & Webb, A. C. (1978). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry.
  • Benchchem. D-Glycero-D-gulo-heptose | 62475-58-5. Benchchem.
  • Creuzenet, C. et al. (2011). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. National Institutes of Health.
  • Pohl, N. P. et al. (2018). Monosaccharide Identification as a First Step toward de Novo Carbohydrate Sequencing: Mass Spectrometry Strategy for the Identification and Differentiation of Diastereomeric and Enantiomeric Pentose Isomers. ACS Publications.
  • Snovida, S. et al. (2010). Quantification of monosaccharides through multiple-reaction monitoring liquid chromatography/mass spectrometry using an aminopropyl column. PubMed.
  • Creative Proteomics. Monosaccharide Composition Analysis. Creative Proteomics.
  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs.
  • PubChem. D-glycero-D-gluco-Heptose. PubChem.
  • PubChem. Glycero-gulo-heptose. PubChem.
  • Benchchem. D-Glycero-D-gulo-heptose | 3146-50-7. Benchchem.
  • Wikipedia. Haworth projection. Wikipedia.
  • Malaisse, W. J. et al. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. PubMed.
  • Master Organic Chemistry. (2018). The Haworth Projection. Master Organic Chemistry.
  • Chemistry LibreTexts. (2022). Haworth Formula. Chemistry LibreTexts.
  • Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.
  • Mobli, M., & Almond, A. (2011). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health.
  • Khan Academy. Fischer projections. Khan Academy.
  • ResearchGate. X-Ray crystal structure and molecular packing of (a) the D-glucose.... ResearchGate.
  • Semantic Scholar. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. Semantic Scholar.
  • Chad's Prep. (2020). 5.4 Fischer Projections. YouTube.

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Exploratory

The Enigmatic Heptose: A Technical Guide to the Biological Role of D-glycero-D-gulo-Heptose in Bacteria

For Researchers, Scientists, and Drug Development Professionals Abstract Heptoses, seven-carbon sugars, represent a unique and critical class of monosaccharides in the bacterial kingdom. While less common than their hexo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptoses, seven-carbon sugars, represent a unique and critical class of monosaccharides in the bacterial kingdom. While less common than their hexose counterparts, they are integral components of the bacterial cell envelope, particularly the lipopolysaccharide (LPS) of Gram-negative bacteria and capsular polysaccharides (CPS) of both Gram-negative and Gram-positive bacteria. This guide delves into the intricate world of D-glycero-D-gulo-heptose, a specific and relatively understudied heptose isomer. We will explore its biosynthetic origins, its incorporation into the complex architecture of the bacterial cell surface, and its multifaceted role in bacterial survival, pathogenesis, and interaction with the host immune system. This document will serve as a technical resource, providing not only a comprehensive overview of the current understanding but also detailed experimental protocols and conceptual frameworks to guide future research and therapeutic development.

Introduction: The Significance of Heptoses in Bacterial Physiology

The bacterial cell surface is a dynamic and complex interface that mediates the organism's interaction with its environment. It is adorned with a diverse array of glycoconjugates, among which lipopolysaccharides and capsular polysaccharides play paramount roles in maintaining structural integrity and in the intricate dance of host-pathogen interactions.[1] Heptoses are fundamental building blocks of these structures, contributing to the architectural stability of the outer membrane and the antigenic diversity that allows bacteria to evade the host immune system.[1][2]

D-glycero-D-gulo-heptose, while not as ubiquitously studied as its isomers D-glycero-D-manno-heptose or L-glycero-D-manno-heptose, is a crucial contributor to the structural variety of these surface polysaccharides.[1] Understanding its biosynthesis and function is not merely an academic exercise; it holds the key to developing novel antimicrobial strategies that target the unique metabolic pathways of bacteria.

The Biosynthetic Journey of D-glycero-D-gulo-Heptose: A Tale of Isomerization and Modification

The biosynthesis of D-glycero-D-gulo-heptose is a testament to the metabolic ingenuity of bacteria. It does not arise from a de novo pathway but rather through a series of enzymatic modifications of a common precursor, GDP-D-glycero-α-D-manno-heptose.[1] This central intermediate is synthesized from the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate.

The Common Precursor: Synthesis of GDP-D-glycero-α-D-manno-heptose

The journey begins with sedoheptulose-7-phosphate, which undergoes a series of enzymatic transformations to yield the activated sugar nucleotide, GDP-D-glycero-α-D-manno-heptose. This pathway is well-characterized and involves the sequential action of an isomerase, a kinase, a phosphatase, and a pyrophosphorylase.[3]

Experimental Protocol 1: Enzymatic Synthesis of GDP-D-glycero-α-D-manno-heptose

Objective: To produce the precursor GDP-D-glycero-α-D-manno-heptose for downstream enzymatic modifications.

Materials:

  • Sedoheptulose-7-phosphate

  • ATP (Adenosine triphosphate)

  • GTP (Guanosine triphosphate)

  • MgCl₂

  • HEPES buffer (pH 7.5)

  • Purified enzymes:

    • Sedoheptulose-7-phosphate isomerase (e.g., GmhA)

    • D-glycero-D-manno-heptose-7-phosphate kinase (e.g., HldE kinase domain)

    • D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase (e.g., GmhB)

    • GDP-D-glycero-D-manno-heptose pyrophosphorylase (e.g., GmhD)

  • Anion-exchange chromatography column

  • NMR spectrometer

Methodology:

  • Reaction Setup: In a reaction vessel, combine sedoheptulose-7-phosphate, ATP, GTP, and MgCl₂ in HEPES buffer.

  • Enzyme Addition: Add the purified isomerase, kinase, phosphatase, and pyrophosphorylase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes (typically 37°C) for several hours.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using thin-layer chromatography (TLC) or high-performance anion-exchange chromatography (HPAEC).

  • Purification: Once the reaction is complete, purify the GDP-D-glycero-α-D-manno-heptose using anion-exchange chromatography.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.[4]

The Path to D-glycero-D-gulo-Heptose: A Symphony of Dehydrogenase, Epimerase, and Reductase

The conversion of GDP-D-glycero-α-D-manno-heptose to its D-gulo isomer is a multi-step process involving a dehydrogenase, an epimerase, and a reductase.[1] While the precise enzymatic machinery dedicated to D-glycero-D-gulo-heptose synthesis is not universally defined across all bacteria, the well-studied biosynthesis of other heptose isomers in organisms like Campylobacter jejuni provides a robust model.[5]

The proposed pathway is as follows:

  • Oxidation: A dehydrogenase initiates the process by oxidizing the hydroxyl group at a specific carbon of the heptose ring of GDP-D-glycero-α-D-manno-heptose, creating a keto intermediate.

  • Epimerization: An epimerase then acts on this keto intermediate to alter the stereochemistry at one or more chiral centers, leading to the gulo-configuration.

  • Reduction: Finally, a reductase reduces the keto group to a hydroxyl group, yielding GDP-D-glycero-D-gulo-heptose.

Heptose_Isomerization GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-α-D-manno-heptose GDP-4-keto-heptose intermediate GDP-4-keto-heptose intermediate GDP-D-glycero-α-D-manno-heptose->GDP-4-keto-heptose intermediate Dehydrogenase GDP-D-glycero-D-gulo-4-keto-heptose GDP-D-glycero-D-gulo-4-keto-heptose GDP-4-keto-heptose intermediate->GDP-D-glycero-D-gulo-4-keto-heptose Epimerase GDP-D-glycero-D-gulo-heptose GDP-D-glycero-D-gulo-heptose GDP-D-glycero-D-gulo-4-keto-heptose->GDP-D-glycero-D-gulo-heptose Reductase

Caption: Proposed enzymatic pathway for the conversion of GDP-D-glycero-α-D-manno-heptose to GDP-D-glycero-D-gulo-heptose.

Incorporation into the Bacterial Cell Envelope: Building the Glycan Shield

Once synthesized, GDP-D-glycero-D-gulo-heptose is utilized by glycosyltransferases as a donor substrate for the assembly of LPS and CPS. These complex polysaccharides are then transported to the cell surface, where they form a protective layer.

Lipopolysaccharide (LPS): The Armored Outer Membrane

In Gram-negative bacteria, LPS is a major component of the outer membrane. It consists of three domains: lipid A, the core oligosaccharide, and the O-antigen. Heptoses, including D-glycero-D-gulo-heptose, are typically found in the inner core region of the LPS, where they contribute to the structural integrity of the outer membrane.[2] The presence of diverse heptose isomers in the LPS core can influence the overall architecture of the outer membrane and its permeability to hydrophobic compounds, including some antibiotics.

Capsular Polysaccharides (CPS): The Cloak of Invisibility

Capsular polysaccharides form a thick, hydrated layer on the surface of many bacteria. This capsule acts as a physical barrier, protecting the bacterium from desiccation, phagocytosis by host immune cells, and the action of complement.[6][7] The incorporation of D-glycero-D-gulo-heptose into the CPS contributes to the vast structural diversity of these polymers, which is a key strategy for immune evasion. By constantly varying the composition of their capsules, bacteria can avoid recognition by the host's adaptive immune system.[8][9]

The Role in Pathogenesis and Host-Immune Interaction: A Double-Edged Sword

The presence of D-glycero-D-gulo-heptose and its isomers in the bacterial cell envelope has profound implications for pathogenesis.

Immune Evasion and Serum Resistance

The structural diversity conferred by D-glycero-D-gulo-heptose in CPS is a primary mechanism of immune evasion.[1] This diversity can mask underlying conserved epitopes on the bacterial surface, preventing antibody recognition and complement-mediated lysis. This contributes to the ability of pathogenic bacteria to survive in the bloodstream and cause systemic infections.

ADP-Heptose: A Pro-inflammatory Signal

While the final polysaccharide structures can aid in immune evasion, a key intermediate in the heptose biosynthetic pathway, ADP-L-glycero-β-D-manno-heptose (an isomer of the precursor to D-glycero-D-gulo-heptose), has been identified as a potent pathogen-associated molecular pattern (PAMP).[3] When released by bacteria, ADP-heptose can be sensed by the host's innate immune system, triggering a pro-inflammatory response. This highlights the dual role of the heptose pathway: while the final products can be "stealthy," the intermediates can act as "alarm signals." The specific immunomodulatory properties of D-glycero-D-gulo-heptose itself, once incorporated into polysaccharides, are an active area of research.

Experimental Protocol 2: Analysis of Heptose Isomers in Bacterial Polysaccharides

Objective: To isolate and identify D-glycero-D-gulo-heptose from bacterial capsular polysaccharides.

Materials:

  • Bacterial culture expressing the polysaccharide of interest

  • Lysozyme

  • DNase and RNase

  • Proteinase K

  • Trifluoroacetic acid (TFA)

  • High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) system

  • Gas chromatography-mass spectrometry (GC-MS) system

  • NMR spectrometer

  • Authentic standards of heptose isomers (if available)

Methodology:

  • Polysaccharide Extraction:

    • Grow a large-scale bacterial culture.

    • Lyse the cells using lysozyme, followed by treatment with DNase and RNase to remove nucleic acids.

    • Digest proteins with Proteinase K.

    • Precipitate the crude polysaccharide with ethanol.

    • Further purify the polysaccharide by size-exclusion chromatography.

  • Hydrolysis:

    • Hydrolyze the purified polysaccharide with TFA to release the constituent monosaccharides.

  • Monosaccharide Analysis:

    • Analyze the hydrolysate using HPAEC-PAD. Compare the retention time of the unknown peak with that of authentic standards of heptose isomers.

  • Derivatization and GC-MS Analysis:

    • Convert the monosaccharides to their alditol acetate derivatives.

    • Analyze the derivatives by GC-MS. The fragmentation pattern can help in identifying the specific heptose isomer.[10]

  • NMR Spectroscopy:

    • For unambiguous structural elucidation, purify the heptose of interest and analyze it using 1D and 2D NMR spectroscopy.[11][12][13]

D-glycero-D-gulo-Heptose Biosynthesis as a Therapeutic Target

The unique and essential nature of the heptose biosynthetic pathway in bacteria makes it an attractive target for the development of novel antimicrobial agents. Since this pathway is absent in humans, inhibitors targeting its enzymes are expected to have high specificity and low toxicity.

Potential Drug Targets:

  • Sedoheptulose-7-phosphate isomerase (GmhA): The first committed step in the pathway.

  • D-glycero-D-manno-heptose-7-phosphate kinase (HldE): A key enzyme in the phosphorylation step.

  • Dehydrogenases, Epimerases, and Reductases: The enzymes responsible for the specific isomerization to D-glycero-D-gulo-heptose.

The development of small molecule inhibitors against these enzymes could disrupt the synthesis of essential cell surface polysaccharides, leading to increased susceptibility of bacteria to host immune clearance and conventional antibiotics.

Future Directions and Concluding Remarks

The study of D-glycero-D-gulo-heptose and other rare bacterial sugars is a rapidly evolving field. While significant progress has been made in understanding the general principles of heptose biosynthesis and function, many questions remain. Future research should focus on:

  • Elucidating the specific enzymatic pathways for D-glycero-D-gulo-heptose synthesis in a wider range of bacteria.

  • Determining the precise immunomodulatory roles of D-glycero-D-gulo-heptose-containing polysaccharides.

  • Developing high-throughput screening assays for inhibitors of the heptose biosynthetic pathway.

A deeper understanding of the biological role of D-glycero-D-gulo-heptose will undoubtedly pave the way for the development of novel and effective strategies to combat bacterial infections. This enigmatic heptose, once a mere curiosity, is now emerging as a key player in the complex interplay between bacteria and their hosts, and a promising target for the next generation of antimicrobial therapies.

References

  • Creuzenet, C., & Feldman, M. F. (2012). Complete 6-deoxy-D-altro-heptose biosynthesis pathway from Campylobacter jejuni: more complex than anticipated. The Journal of biological chemistry, 287(35), 29478–29490.
  • Gao, N., & Zhang, J. (2019). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules (Basel, Switzerland), 24(18), 3249.
  • Hsu, C. R., Lee, C. C., & Chen, C. (2019). Diversity and Function of Capsular Polysaccharide in Acinetobacter baumannii. Frontiers in microbiology, 9, 3073.
  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Messner, P., & Valvano, M. A. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369.
  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Messner, P., & Valvano, M. A. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369.
  • Lees-Miller, R. G., Iwashkiw, J. A., & Scott, N. E. (2019). Diversity and Function of Capsular Polysaccharide in Acinetobacter baumannii. Frontiers in microbiology, 9, 3073.
  • ontosight.ai. (n.d.). D-Glycero-D-gulo-heptose. Benchchem.
  • Rendueles, O., & Garcia-Garcerà, M. J. (2018). Masquerading microbial pathogens: Capsular polysaccharides mimic host-tissue molecules.
  • Reyes-Blas, M. H., et al. (2026). NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. Magnetic Resonance in Chemistry.
  • Round, J. L., & Mazmanian, S. K. (2010). Immunomodulatory Roles of Polysaccharide Capsules in the Intestine. Frontiers in immunology, 1, 15.
  • Taylor, E. A., & Tanner, M. E. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(40), 4099–4108.
  • Thoden, J. B., & Holden, H. M. (2012). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. The Journal of biological chemistry, 287(1), 481–490.
  • Thoden, J. B., & Holden, H. M. (2012). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. The Journal of biological chemistry, 287(1), 481–490.
  • Unknown. (n.d.). D-glycero-D-gulo-heptono-1,4-lactone (89-67-8) 1H NMR. ChemicalBook.
  • Valvano, M. A., Messner, P., & Kosma, P. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. The Journal of biological chemistry, 276(24), 21867–21874.
  • Valvano, M. A., Messner, P., & Kosma, P. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. The Journal of biological chemistry, 276(24), 21867–21874.
  • Wang, Y., & Seeberger, P. H. (2018). Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. The journal of organic chemistry, 83(15), 8235–8244.
  • Wikipedia. (2023). Heptose. In Wikipedia.
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Sources

Foundational

D-glycero-D-gulo-heptose biosynthetic pathway intermediates

An In-Depth Technical Guide to the Biosynthetic Pathway Intermediates of D-glycero-D-gulo-heptose Authored by: A Senior Application Scientist Abstract Heptoses, particularly D-glycero-D-gulo-heptose and its isomers, are...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthetic Pathway Intermediates of D-glycero-D-gulo-heptose

Authored by: A Senior Application Scientist

Abstract

Heptoses, particularly D-glycero-D-gulo-heptose and its isomers, are fundamental constituents of the complex glycan structures that form the protective outer layers of many pathogenic bacteria.[1] These seven-carbon sugars are integral to the biosynthesis of lipopolysaccharides (LPS) and capsular polysaccharides (CPS), which are critical for maintaining the structural integrity of the bacterial outer membrane and for evading the host's immune response.[1][2][3] The biosynthetic pathways that produce these unique sugars are highly specific to bacteria, making the enzymes and intermediates involved prime targets for the development of novel antimicrobial therapeutics. This guide provides a detailed exploration of the biosynthetic pathway leading to D-glycero-D-gulo-heptose, focusing on the key enzymatic transformations and the transient intermediates that are formed. We will delve into the mechanistic logic behind the pathway, present methodologies for its study, and discuss its significance in the field of drug development.

The Foundational Precursor: Synthesis of GDP-D-glycero-α-D-manno-heptose

The journey to a diverse array of bacterial heptoses begins not with D-glycero-D-gulo-heptose itself, but with a common, activated precursor: GDP-D-glycero-α-D-manno-heptose.[1][2] The biosynthesis of this pivotal intermediate is a multi-step enzymatic cascade that starts from a product of the pentose phosphate pathway, D-sedoheptulose 7-phosphate. This initial phase of the pathway is conserved across many bacterial species and involves four key enzymatic steps.

The rationale for this multi-step synthesis is rooted in metabolic efficiency and control. By utilizing a common intermediate from central metabolism, the cell can tightly regulate the flux of carbon into this specialized pathway. The nucleotide activation step, resulting in a GDP-linked sugar, is a classic biochemical strategy to generate an excellent leaving group (GDP), thereby energizing the sugar for subsequent transfer or modification by downstream enzymes.[1]

The synthesis of GDP-D-glycero-α-D-manno-heptose has been well-characterized in organisms like Aneurinibacillus thermoaerophilus and involves the sequential action of four enzymes, designated GmhA through GmhD.[4]

  • Isomerization: The pathway is initiated by the enzyme D-sedoheptulose-7-phosphate isomerase (GmhA), which converts the ketose D-sedoheptulose 7-phosphate into the aldose D-glycero-D-manno-heptose 7-phosphate.[4]

  • Phosphorylation: Next, a phosphokinase (GmhB) phosphorylates the C1 position, yielding the bisphosphate intermediate D-glycero-D-manno-heptose 1,7-bisphosphate.[4]

  • Dephosphorylation: A specific phosphatase (GmhC) then removes the phosphate group from the C7 position, resulting in D-glycero-α-D-manno-heptose 1-phosphate.[4]

  • Nucleotide Activation: Finally, a pyrophosphorylase (GmhD) catalyzes the reaction of the heptose 1-phosphate with GTP to form the activated sugar, GDP-D-glycero-α-D-manno-heptose.[4]

Gmh_Pathway S7P D-Sedoheptulose 7-Phosphate GMH7P D-glycero-D-manno- heptose 7-Phosphate S7P->GMH7P GmhA (Isomerase) in_ATP GMH7P->in_ATP GMH17BP D-glycero-D-manno- heptose 1,7-Bisphosphate out_Pi GMH17BP->out_Pi GMH1P D-glycero-α-D-manno- heptose 1-Phosphate in_GTP GMH1P->in_GTP GDP_GMH GDP-D-glycero-α-D- manno-heptose in_ATP->GMH17BP GmhB (Kinase) out_ADP in_ATP->out_ADP ATP -> ADP in_GTP->GDP_GMH GmhD (Pyrophosphorylase) out_PPi in_GTP->out_PPi GTP -> PPi out_Pi->GMH1P GmhC (Phosphatase) out_Pi->GMH1P Pi

Caption: Synthesis of the precursor GDP-D-glycero-α-D-manno-heptose.

The Divergent Pathway: Stereochemical Conversion to D-glycero-D-gulo-heptose

With the central precursor, GDP-D-glycero-α-D-manno-heptose, synthesized, the pathway diverges to create a variety of heptose isomers. The conversion to the D-gulo epimer is a sophisticated process orchestrated by a trio of enzymes—a dehydrogenase, an epimerase, and a reductase—that work in concert to precisely alter the stereochemistry of the heptose ring.[1] This sequence is a common motif in carbohydrate biosynthesis for inverting stereocenters.

  • Oxidation (C4-Dehydrogenase): The first committed step is the oxidation of the hydroxyl group at the C4 position of GDP-D-glycero-α-D-manno-heptose. This reaction is catalyzed by a C4-dehydrogenase, which utilizes NAD+ as a cofactor.[1] The product is the key intermediate GDP-D-glycero-4-keto-α-D-lyxo-heptose.[1] The formation of this 4-keto intermediate is mechanistically critical; it increases the acidity of the protons at the adjacent C3 and C5 positions, making them susceptible to removal and thus setting the stage for epimerization.[1][2]

  • Epimerization: Following oxidation, one or more epimerases act on the 4-keto intermediate. To achieve the D-gulo configuration from the D-manno precursor, the stereochemistry at C3 must be inverted. An epimerase catalyzes this inversion, likely via a deprotonation-reprotonation mechanism at the now-activated C3 position, to form the GDP-D-glycero-4-keto-α-D-gulo-heptose intermediate.

  • Reduction (C4-Reductase): The final step is the stereospecific reduction of the C4 ketone. A C4-reductase, using NADPH as a hydride donor, reduces the keto group back to a hydroxyl group. The specific facial attack of the hydride determines the final stereochemistry at C4, locking the sugar into the D-glycero-D-gulo configuration and yielding the final product, GDP-D-glycero-D-gulo-heptose.

Gulo_Pathway GDP_manno GDP-D-glycero-α-D-manno-heptose Keto_lyxo Intermediate: GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP_manno->Keto_lyxo C4-Dehydrogenase (NAD+ -> NADH) Keto_gulo Intermediate: GDP-D-glycero-4-keto-α-D-gulo-heptose Keto_lyxo->Keto_gulo C3-Epimerase GDP_gulo Final Product: GDP-D-glycero-D-gulo-heptose Keto_gulo->GDP_gulo C4-Reductase (NADPH -> NADP+)

Caption: Enzymatic conversion of the manno-heptose precursor to the gulo-heptose product.

Data Summary: Enzymes and Intermediates

The study of this pathway often relies on heterologous expression of enzymes from organisms known to produce these heptoses, such as Campylobacter jejuni.[2] While the full pathway to D-glycero-D-gulo-heptose is an area of active research, the functions of homologous enzymes provide a clear blueprint.

Step Enzyme Class Example Enzyme (from C. jejuni) Substrate Key Intermediate / Product Cofactor(s)
1. Oxidation C4-DehydrogenaseCj1427[1][2]GDP-D-glycero-α-D-manno-heptoseGDP-D-glycero-4-keto-α-D-lyxo-heptoseNAD+
2. Epimerization C3-EpimeraseHomolog of Cj1430[2]GDP-D-glycero-4-keto-α-D-lyxo-heptoseGDP-D-glycero-4-keto-α-D-gulo-heptose-
3. Reduction C4-ReductaseHomolog of Cj1428[2]GDP-D-glycero-4-keto-α-D-gulo-heptoseGDP-D-glycero-D-gulo-heptoseNADPH

Experimental Methodologies

In Vitro Reconstitution of the Biosynthetic Pathway

The self-validating nature of this pathway allows for its complete reconstitution in vitro using purified enzymes. This approach is fundamental to confirming enzyme function and producing pathway intermediates for further study.

Protocol:

  • Enzyme Expression and Purification:

    • Clone the genes encoding the C4-dehydrogenase, C3-epimerase, and C4-reductase into suitable expression vectors (e.g., pET vectors with a His-tag).

    • Transform the plasmids into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a reduced temperature (e.g., 18-22°C) to improve protein solubility.

    • Harvest cells by centrifugation and lyse them using sonication or a French press.

    • Purify the His-tagged proteins from the soluble lysate using Nickel-NTA affinity chromatography.

    • Verify purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzymatic Reaction:

    • In a reaction buffer (e.g., 50 mM HEPES, pH 7.5), combine the starting substrate, GDP-D-glycero-α-D-manno-heptose (e.g., 1-2 mM).

    • Add the required cofactors: NAD+ (for the dehydrogenase) and NADPH (for the reductase) in slight molar excess (e.g., 2-3 mM each).

    • Initiate the reaction by adding the purified enzymes in catalytic amounts (e.g., 5-10 µM each).

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours or overnight.

  • Monitoring and Purification:

    • Monitor the reaction progress by taking time points and analyzing the consumption of substrate and formation of product using the analytical methods described below.

    • Once complete, terminate the reaction by removing the enzymes using a molecular weight cutoff filter (e.g., 10 kDa).

    • Purify the final product, GDP-D-glycero-D-gulo-heptose, from the reaction mixture using anion-exchange chromatography.

Analytical Techniques for Intermediate Identification

Characterizing the transient intermediates and the final product requires high-resolution analytical techniques capable of separating and identifying structurally similar sugar nucleotides.

Protocol: HPAEC-MS Analysis

  • Chromatographic Separation:

    • Utilize a High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a specialized carbohydrate column (e.g., Dionex CarboPac series).

    • Separate the sugar nucleotides using a gradient of a high-salt eluent (e.g., ammonium acetate or sodium acetate) against a low-salt aqueous buffer.[5] The negatively charged phosphate groups of the intermediates provide the basis for their separation.

  • Mass Spectrometry Detection:

    • Couple the HPAEC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source operating in negative ion mode.[6]

    • Monitor for the expected mass-to-charge ratios (m/z) of the substrate, intermediates, and final product. For example, ADP-heptose has been quantified by monitoring for m/z 618.[6]

    • Confirm the identity of each species by comparing its exact mass to the theoretical mass and by performing tandem MS (MS/MS) to analyze fragmentation patterns. This provides definitive structural information.

Implications for Antimicrobial Drug Development

The D-glycero-D-gulo-heptose biosynthetic pathway and its related heptose pathways are exceptionally attractive targets for the development of new antibiotics. This is based on two core principles:

  • Bacterial Specificity: This pathway is essential for many bacteria but is absent in humans. Drugs that inhibit these enzymes are therefore predicted to have high specificity for the pathogen with minimal off-target effects in the host.

  • Essentiality for Virulence: Heptoses are critical components of the bacterial outer membrane.[1] Mutants with defects in heptose biosynthesis often display a "deep rough" phenotype, characterized by a compromised outer membrane barrier.[7] This leads to increased sensitivity to detergents, bile salts, and certain antibiotics, and often results in attenuated virulence.[3][7]

Inhibiting key enzymes in this pathway, such as the initial C4-dehydrogenase or the final C4-reductase, would halt the production of essential cell surface components. This would not only weaken the bacterium's primary defense against environmental and host-induced stress but could also act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains.

Conclusion

The biosynthesis of D-glycero-D-gulo-heptose is a testament to the metabolic ingenuity of bacteria, employing a series of precise enzymatic reactions to craft a specialized building block from a common precursor. The pathway's intermediates, particularly the 4-keto species, are mechanistically vital for the stereochemical transformations that define the final product. A thorough understanding of this pathway, from the function of individual enzymes to the identification of transient intermediates, provides a powerful platform for rational drug design. As the threat of antimicrobial resistance continues to grow, targeting unique and essential bacterial pathways like this one offers a promising avenue for the discovery of the next generation of therapeutic agents.

References

  • Creuzenet, C., et al. (2013). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. PLoS ONE, 8(1), e52821. Available from: [Link]

  • Perry, M. B., & Williams, P. J. (1969). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry, 47(15), 2763-2767. Available from: [Link]

  • Sener, A., et al. (2001). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. Biochemical Pharmacology, 61(6), 729-738. Available from: [Link]

  • Valvano, M. A., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 485-493. Available from: [Link]

  • Creuzenet, C., et al. (2012). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Journal of Biological Chemistry, 287(23), 19149-19160. Available from: [Link]

  • Messner, P., et al. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry, 276(24), 21287-21294. Available from: [Link]

  • ResearchGate. Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. The protein... Available from: [Link]

  • Crump, C. M., & Field, R. A. (2015). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. Organic & Biomolecular Chemistry, 13(31), 8411-8418. Available from: [Link]

  • American Society for Microbiology. (2002). Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia Coli. Available from: [Link]

  • Creuzenet, C., et al. (2018). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 57(3), 456-467. Available from: [Link]

  • Zhou, D., et al. (2018). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. Proceedings of the National Academy of Sciences, 115(31), E7349-E7358. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to D-glycero-D-gulo-heptose: From Discovery to Application

This guide provides a comprehensive technical overview of the rare seven-carbon sugar, D-glycero-D-gulo-heptose, tailored for researchers, scientists, and professionals in drug development. We will delve into its discove...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the rare seven-carbon sugar, D-glycero-D-gulo-heptose, tailored for researchers, scientists, and professionals in drug development. We will delve into its discovery, chemical synthesis, structural elucidation, biological significance, and the methodologies crucial for its study, offering field-proven insights into the causality behind experimental choices.

Introduction to Heptoses: Beyond the Hexoses

While hexoses like glucose are central to metabolism, heptoses, monosaccharides with a seven-carbon backbone, play critical and often specialized roles in biology. These seven-carbon sugars are integral components of the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the bacterial cell wall and mediating interactions with the host's immune system.[1] The unique stereochemistry of each heptose isomer dictates its specific biological function, making the study of these rare sugars a compelling field for the development of novel antimicrobial agents and vaccines. D-glycero-D-gulo-heptose, with its distinct arrangement of hydroxyl groups, is a key player in this intricate world of microbial carbohydrates.

The Journey of a Rare Sugar: Discovery and Synthesis

The definitive discovery of D-glycero-D-gulo-heptose is intrinsically linked to its chemical synthesis, which provided the first unambiguous proof of its structure. A pivotal method for the synthesis of this heptose is the Sowden-Fischer synthesis, which utilizes the condensation of a lower-carbon sugar with nitromethane, followed by a Nef reaction to unveil the aldehyde functionality.[2]

A well-established protocol for the synthesis of D-glycero-D-gulo-heptose starts from the readily available D-glucose.[3] The key steps involve the condensation of D-glucose with nitromethane in the presence of a base like sodium methoxide. This reaction yields a mixture of two epimeric 1-deoxy-1-nitroheptitols: 1-deoxy-1-nitro-D-glycero-D-ido-heptitol and 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol. The desired D-gulo isomer can then be isolated and converted to D-glycero-D-gulo-heptose via the Nef reaction.

Experimental Protocol: Chemical Synthesis of D-glycero-D-gulo-heptose

The following protocol is adapted from the work of Hough and colleagues and provides a practical route to D-glycero-D-gulo-heptose.[3]

Step 1: Condensation of D-Glucose with Nitromethane

  • Suspend anhydrous D-glucose (100 g) in nitromethane (280 ml) with vigorous stirring.

  • Add 1.88 N sodium methoxide in methanol (630 ml) followed by methanol (125 ml).

  • Stir the mixture for 24 hours at room temperature.

  • Collect the precipitated material by filtration, wash with methanol and ether, and dry to yield a light-yellow powder containing a mixture of 1-deoxy-1-nitroheptitols.

Step 2: Isolation of 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol

  • The crude product from Step 1 contains a mixture of the D-gulo and D-ido epimers. Fractional crystallization from ethanol can be employed to selectively isolate the 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol.

Step 3: Nef Reaction to Yield D-glycero-D-gulo-heptose

  • Dissolve the isolated 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol in an appropriate solvent.

  • Treat the solution with a strong acid, such as sulfuric acid, under controlled temperature conditions to initiate the Nef reaction, which converts the nitro group to an aldehyde.

  • Neutralize the reaction mixture and purify the resulting D-glycero-D-gulo-heptose using chromatographic techniques, such as column chromatography on cellulose.

A logical workflow for the chemical synthesis is depicted in the following diagram:

G D_Glucose D-Glucose Nitroheptitols Mixture of 1-deoxy-1-nitroheptitols (D-gulo and D-ido epimers) D_Glucose->Nitroheptitols Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitroheptitols Base Base (e.g., NaOMe) Base->Nitroheptitols Isolation Fractional Crystallization Nitroheptitols->Isolation Gulo_nitroheptitol 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol Isolation->Gulo_nitroheptitol Nef_reaction Nef Reaction (H2SO4) Gulo_nitroheptitol->Nef_reaction D_gulo_heptose D-glycero-D-gulo-heptose Nef_reaction->D_gulo_heptose G cluster_enzymes Enzymatic Conversions S7P Sedoheptulose-7-Phosphate GDP_manno_heptose GDP-D-glycero-α-D-manno-heptose S7P->GDP_manno_heptose Multiple Steps Isomerase Isomerase Keto_intermediate GDP-4-keto-heptose intermediate GDP_manno_heptose->Keto_intermediate Dehydrogenase Epimerized_intermediate GDP-4-keto-epimerized intermediate Keto_intermediate->Epimerized_intermediate Epimerase Final_heptose GDP-D-glycero-D-gulo-heptose (and other isomers) Epimerized_intermediate->Final_heptose Reductase Kinase_Transferase Kinase/Transferase Dehydrogenase Dehydrogenase Epimerase Epimerase Reductase Reductase G Bacterial_Culture Bacterial Culture Cell_Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting LPS_Extraction LPS Extraction (Hot Phenol-Water) Cell_Harvesting->LPS_Extraction Purification Purification (Enzymatic treatment, Ultracentrifugation) LPS_Extraction->Purification Hydrolysis Acid Hydrolysis Purification->Hydrolysis Monosaccharide_Mix Mixture of Monosaccharides Hydrolysis->Monosaccharide_Mix Chromatography Chromatographic Separation (HPLC) Monosaccharide_Mix->Chromatography Isolated_Heptose Isolated D-glycero-D-gulo-heptose Chromatography->Isolated_Heptose

Sources

Foundational

An In-depth Technical Guide to the Natural Sources of D-glycero-D-gulo-heptose for Researchers and Drug Development Professionals

Introduction: The Significance of a Rare Heptose In the vast landscape of carbohydrate chemistry and biology, seven-carbon sugars, or heptoses, occupy a niche of significant interest. While less common than their six-car...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Rare Heptose

In the vast landscape of carbohydrate chemistry and biology, seven-carbon sugars, or heptoses, occupy a niche of significant interest. While less common than their six-carbon counterparts like glucose, heptoses are critical components in the microbial world, particularly in the structure and function of the bacterial cell envelope. Among these, D-glycero-D-gulo-heptose is a rare aldose that, along with its isomers, plays a crucial role in the pathophysiology of several Gram-negative bacteria.[1]

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and characterization of D-glycero-D-gulo-heptose. It is designed for researchers, medicinal chemists, and drug development professionals who are interested in leveraging the unique biology of this monosaccharide for the development of novel antimicrobial agents and vaccines. The structural diversity endowed by heptoses in bacterial surface polysaccharides can be a mechanism for immune evasion, making the enzymes responsible for their synthesis attractive targets for therapeutic intervention.[1]

Natural Occurrences of D-glycero-D-gulo-heptose

The primary natural reservoir of D-glycero-D-gulo-heptose and its isomers is the lipopolysaccharide (LPS) of Gram-negative bacteria.[1] LPS is a major component of the outer membrane of these bacteria and is composed of three domains: the lipid A anchor, a core oligosaccharide, and an O-antigen polysaccharide. Heptoses are fundamental building blocks of the core oligosaccharide, contributing to the structural integrity of the outer membrane and mediating interactions with the host immune system.[1]

While the L-glycero-D-manno-heptose isomer is more common, other stereoisomers, including D-glycero-D-gulo-heptose, are found in the capsular polysaccharides (CPS) and LPS of various bacterial species.[1] The human pathogen Campylobacter jejuni, a leading cause of foodborne illness, is known to produce a remarkable diversity of heptose stereoisomers in its CPS, making it a key organism for studying heptose biosynthesis and modification.[1][2] The presence of these varied heptoses is a key factor in the serotype diversity of C. jejuni.

The Biosynthetic Pathway: A Target for Drug Discovery

The biosynthesis of D-glycero-D-gulo-heptose is a multi-step enzymatic process that originates from a common precursor, GDP-D-glycero-α-D-manno-heptose. This precursor is synthesized from sedoheptulose-7-phosphate, an intermediate in the pentose phosphate pathway. The pathway to GDP-D-glycero-α-D-manno-heptose is conserved in many bacteria and involves the enzymes GmhA, HldE, and GmhB.[3][4]

The conversion of GDP-D-glycero-α-D-manno-heptose to its various isomers, including the D-gulo form, is orchestrated by a trio of enzymes: a dehydrogenase, an epimerase, and a reductase.[1] This process allows bacteria to generate a diverse array of heptose structures from a single precursor, which can then be incorporated into their surface polysaccharides.

The biosynthetic pathway for a related isomer, D-glycero-L-gluco-heptose, in C. jejuni NCTC 11168 has been well-characterized and serves as an excellent model for understanding the synthesis of the D-gulo isomer.[2] The key steps are:

  • Oxidation: A C4-dehydrogenase, such as Cj1427 in C. jejuni, oxidizes the hydroxyl group at the C4 position of GDP-D-glycero-α-D-manno-heptose to yield a 4-keto intermediate.[1][2]

  • Epimerization: An epimerase then acts on this intermediate to alter the stereochemistry at one or more chiral centers. For instance, the enzyme Cj1430 from C. jejuni catalyzes a double epimerization at the C3 and C5 positions.[1][2] It is hypothesized that a similar epimerase is responsible for establishing the gulo configuration.

  • Reduction: Finally, an NADPH-dependent reductase, such as Cj1428 in C. jejuni, reduces the 4-keto group to a hydroxyl group, with the stereochemistry of this reduction determining the final heptose isomer.[1][2]

The essentiality of heptoses for the viability and virulence of many Gram-negative bacteria makes their biosynthetic pathway a promising target for the development of novel antibiotics.[1] Inhibitors of these enzymes could disrupt the integrity of the bacterial outer membrane, leading to increased susceptibility to other antibiotics and host immune clearance.

Biosynthesis_of_Heptose_Isomers S7P Sedoheptulose-7-Phosphate GDP_manno_Hep GDP-D-glycero-α-D-manno-heptose S7P->GDP_manno_Hep Multiple Steps (GmhA, HldE, etc.) Keto_intermediate GDP-4-keto-heptose intermediate GDP_manno_Hep->Keto_intermediate C4-Dehydrogenase GDP_gulo_Hep GDP-D-glycero-D-gulo-heptose Keto_intermediate->GDP_gulo_Hep Epimerase(s) + NADPH-dependent Reductase Other_isomers Other Heptose Isomers (e.g., gluco, altro) Keto_intermediate->Other_isomers Specific Epimerases + Reductases

Figure 1: Generalized biosynthetic pathway for D-glycero-D-gulo-heptose.

Experimental Protocols: Isolation and Characterization

The isolation of D-glycero-D-gulo-heptose from its natural sources requires a multi-step process that involves the extraction of LPS, followed by hydrolysis to release the constituent monosaccharides, and subsequent purification.

Protocol 1: Extraction of Lipopolysaccharide (LPS)

This protocol is adapted from the hot phenol-water extraction method, a widely used technique for isolating LPS from Gram-negative bacteria.[5][6]

  • Cell Culture and Harvest: Grow the bacterial strain of interest (e.g., a Campylobacter species) in an appropriate liquid medium to a high cell density. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media components.

  • Lysis and Nuclease Treatment: Resuspend the cell pellet in a lysis buffer and treat with DNase I and RNase A to digest nucleic acids.[6]

  • Proteinase K Digestion: Add Proteinase K to the lysate and incubate to digest proteins.[6]

  • Hot Phenol-Water Extraction: Add an equal volume of hot (65-70°C) Tris-saturated phenol to the lysate. Vortex vigorously and incubate at 65°C for 15 minutes with intermittent vortexing.

  • Phase Separation: Cool the mixture on ice and then centrifuge (e.g., 4,000 x g for 15 minutes) to separate the aqueous and phenolic phases. The LPS will be in the aqueous (upper) phase.

  • Dialysis: Carefully collect the aqueous phase and dialyze extensively against deionized water to remove phenol and other small molecules.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the crude LPS extract.

Protocol 2: Acid Hydrolysis of LPS and Purification of Heptose
  • Mild Acid Hydrolysis: Resuspend the lyophilized LPS in a mild acid solution (e.g., 1% acetic acid) and heat at 100°C for 1-2 hours. This cleaves the acid-labile linkage between the core oligosaccharide and lipid A, as well as some glycosidic bonds within the core.[7][8]

  • Removal of Lipid A: After hydrolysis, cool the solution and centrifuge at high speed (e.g., 12,000 x g for 30 minutes) to pellet the insoluble lipid A.

  • Size-Exclusion Chromatography: The supernatant containing the carbohydrate components can be fractionated by size-exclusion chromatography (e.g., using a Bio-Gel P-2 column) to separate the monosaccharides from larger oligosaccharides.

  • High-Performance Anion-Exchange Chromatography (HPAEC): For high-purity isolation of D-glycero-D-gulo-heptose, the monosaccharide fraction can be further purified by HPAEC with pulsed amperometric detection (PAD).[9]

Isolation_Workflow cluster_extraction LPS Extraction cluster_purification Heptose Isolation bacterial_cells Bacterial Cell Pellet lysis Lysis & Nuclease Treatment bacterial_cells->lysis proteinase_k Proteinase K Digestion lysis->proteinase_k phenol_extraction Hot Phenol-Water Extraction proteinase_k->phenol_extraction dialysis Dialysis phenol_extraction->dialysis crude_lps Crude LPS dialysis->crude_lps acid_hydrolysis Mild Acid Hydrolysis crude_lps->acid_hydrolysis Process crude extract centrifugation Lipid A Removal (Centrifugation) acid_hydrolysis->centrifugation sec Size-Exclusion Chromatography centrifugation->sec hpaec HPAEC-PAD sec->hpaec pure_heptose Pure D-glycero-D-gulo-heptose hpaec->pure_heptose

Figure 2: Workflow for the isolation of D-glycero-D-gulo-heptose.

Characterization Methods

The purified D-glycero-D-gulo-heptose can be characterized using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the heptose. Gas chromatography-mass spectrometry (GC-MS) of the alditol acetate derivatives can be used to determine the stereochemistry by comparison to authentic standards.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy can provide detailed structural information, including the assignment of all proton and carbon resonances, and confirmation of the gulo configuration.[3]

Quantitative Data and Yields

The yield of D-glycero-D-gulo-heptose from natural sources can vary significantly depending on the bacterial species, growth conditions, and the efficiency of the extraction and purification protocols. While specific yield data for D-glycero-D-gulo-heptose is not widely reported due to its rarity, the data in the table below for related heptoses from preparative chemoenzymatic synthesis provides a benchmark for what can be achieved in a laboratory setting.

Heptose DerivativeStarting MaterialMethodTypical YieldPurityReference
GDP-D-glycero-α-D-manno-heptoseD-ribose-5-phosphateOne-pot enzymatic synthesis~60-70%>95%[4]
GDP-D-glycero-β-L-gluco-heptoseGDP-D-glycero-α-D-manno-heptoseMulti-enzyme reactionHigh Yield>95% (by NMR)[2]

Applications in Drug Development

The unique presence of D-glycero-D-gulo-heptose and its biosynthetic pathway in bacteria, but not in humans, makes it an attractive target for the development of novel antimicrobial agents. There are several potential applications for this knowledge in drug development:

  • Enzyme Inhibition: The enzymes in the heptose biosynthetic pathway, particularly the dehydrogenase, epimerases, and reductases that generate the diverse stereoisomers, are prime targets for the design of specific inhibitors. Such inhibitors would be expected to disrupt LPS biosynthesis, leading to a compromised outer membrane and increased bacterial susceptibility to other drugs and host defenses.[1]

  • Vaccine Development: The unique carbohydrate structures presented on the surface of pathogenic bacteria are key antigens for vaccine development. Understanding the diversity of heptoses, including D-glycero-D-gulo-heptose, can inform the design of conjugate vaccines that elicit a protective immune response against specific bacterial serotypes.

  • Diagnostics: The unique heptose structures could also be leveraged for the development of specific diagnostic tools to detect the presence of certain pathogenic bacteria.

Conclusion

D-glycero-D-gulo-heptose, while a rare sugar, is a molecule of significant interest in the fields of microbiology and drug discovery. Its presence in the lipopolysaccharides of Gram-negative bacteria and the unique enzymatic machinery responsible for its synthesis provide a wealth of opportunities for the development of new strategies to combat bacterial infections. This guide has provided a comprehensive overview of the current knowledge on this fascinating heptose, from its natural sources and biosynthesis to its isolation and potential applications. Further research into the specific enzymes that create the gulo configuration and the prevalence of this sugar across a wider range of bacterial species will undoubtedly open up new avenues for therapeutic intervention.

References

  • Benchchem. D-Glycero-D-gulo-heptose | 62475-58-5.

  • Creuzenet, C., et al. (2011). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. PLoS ONE, 6(11), e27329.

  • Wang, L., et al. (2010). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules, 15(12), 9133-9147.

  • Lau, K., et al. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. ACS Chemical Biology, 14(10), 2209-2217.

  • Valvano, M. A., et al. (2002). Biosynthesis Pathway of ADP-L-glycero-β-D-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(24), 6876-6885.

  • Silipo, A., et al. (2014). Lipopolysaccharides in diazotrophic bacteria. Frontiers in Microbiology, 5, 458.

  • Paciello, I., et al. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8881.

  • Paciello, I., et al. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. PubMed, 37240229.

  • Yi, E. C., & Hackett, M. (2000). Purification and Characterization of Lipopolysaccharides. ResearchGate.

  • Valvano, M. A., et al. (2000). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 182(17), 4846-4855.

  • Creative Biogene. LPS Extraction Protocol.

  • Taylor, E. A., et al. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Molecules, 26(18), 5506.

  • Sigma-Aldrich. Lipopolysaccharides.

  • PathWhiz. ADP-L-glycero-beta-D-manno-heptose Biosynthesis.

  • Chen, Y., et al. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural Product Reports, 38(6), 1091-1113.

  • Xu, P., & Kovac, P. (2019). Isolation, purification, characterization and direct conjugation of the lipid A-free lipopolysaccharide of Vibrio cholerae O139. Beilstein Journal of Organic Chemistry, 15, 2038-2046.

  • MacLeod, R. A., & Matula, T. I. (1962). Requirement for salts for the isolation of lipopolysaccharide from a marine pseudomonad. Canadian Journal of Microbiology, 8(6), 883-896.

  • Komaniecka, I., et al. (2021). A Simple and Rapid Microscale Method for Isolating Bacterial Lipopolysaccharides. International Journal of Molecular Sciences, 22(11), 6049.

  • Kosma, P. (2008). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Current Organic Chemistry, 12(12), 1021-1039.

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  • Wikipedia. Heptose.

Sources

Exploratory

The Unseen Architect: A Technical Guide to D-glycero-D-gulo-heptose in Bacterial Lipopolysaccharides

Foreword: Beyond the Canonical Heptose - A New Frontier in LPS Biology For decades, the study of bacterial lipopolysaccharides (LPS) has been central to our understanding of Gram-negative bacterial physiology, pathogenes...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Canonical Heptose - A New Frontier in LPS Biology

For decades, the study of bacterial lipopolysaccharides (LPS) has been central to our understanding of Gram-negative bacterial physiology, pathogenesis, and the host immune response. Within the intricate architecture of the LPS molecule, the inner core region, with its characteristic heptose residues, has long been appreciated for its critical role in maintaining the stability of the outer membrane. Traditionally, research has focused on the more common L-glycero-D-manno-heptose. However, the microbial world is a realm of vast chemical diversity. This guide delves into a less-explored but equally significant player: D-glycero-D-gulo-heptose .

The presence of this particular stereoisomer of heptose in the LPS of certain bacteria represents a fascinating example of molecular diversification with profound implications for bacterial survival and interaction with the host. Understanding the biosynthesis, incorporation, and function of D-glycero-D-gulo-heptose is not merely an academic exercise. It opens new avenues for the development of novel antimicrobial agents that target these unique metabolic pathways and offers a more nuanced perspective on the strategies bacteria employ to evade the host immune system.

This technical guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the subtleties of LPS structure and function. We will explore the knowns and infer the unknowns of D-glycero-D-gulo-heptose's role, providing a framework for future research and therapeutic innovation.

I. The Architectural Marvel: Lipopolysaccharide and the Centrality of the Core

The outer membrane of Gram-negative bacteria is a formidable barrier, essential for their survival in diverse and often hostile environments. Lipopolysaccharide is the major component of the outer leaflet of this membrane, a complex glycolipid that is both a structural linchpin and a primary interface with the host. LPS is structurally tripartite, consisting of:

  • Lipid A: The hydrophobic anchor embedded in the outer membrane, responsible for the endotoxic activity of LPS.

  • O-Antigen: A highly variable polysaccharide chain that extends into the extracellular space, contributing to serological specificity and immune evasion.

  • Core Oligosaccharide: A bridging region that links Lipid A to the O-antigen. It is further subdivided into the outer and inner core.

The inner core is a highly conserved region proximal to Lipid A and is of paramount importance for the structural integrity of the outer membrane. This region is characterized by the presence of unique sugars, most notably 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptoses. The presence and proper modification of these heptose residues are critical; their absence leads to a truncated LPS, increased sensitivity to hydrophobic antibiotics, and often, attenuated virulence.

II. The Genesis of a Heptose: A Tale of Isomers and Enzymatic Artistry

The biosynthesis of heptoses for incorporation into LPS is a multi-step enzymatic cascade that begins with intermediates from central metabolism. While the pathway for the commonly studied ADP-L-glycero-β-D-manno-heptose in organisms like Escherichia coli is well-elucidated, the synthesis of D-glycero-D-gulo-heptose is less directly documented for LPS. However, by examining the enzymatic repertoire of bacteria known to produce a variety of heptose isomers, such as Campylobacter jejuni for its capsular polysaccharides, we can construct a plausible and evidence-based model.

The journey to any heptose isomer begins with a common precursor, which is generally synthesized through a conserved pathway before diverging to create structural diversity.

A. The Common Trunk: Synthesis of the Precursor Nucleotide Sugar

The initial steps of heptose biosynthesis are highly conserved and lead to a nucleotide-activated D-glycero-D-manno-heptose. In many Gram-negative bacteria, this precursor is ADP-D-glycero-β-D-manno-heptose. The key enzymes in this foundational pathway are:

  • GmhA (Sedoheptulose-7-phosphate isomerase): This enzyme catalyzes the conversion of sedoheptulose-7-phosphate, a product of the pentose phosphate pathway, into D-glycero-D-manno-heptose-7-phosphate.

  • HldE (Bifunctional heptose kinase/adenylyltransferase): This crucial enzyme possesses two distinct activities. Its kinase domain phosphorylates D-glycero-D-manno-heptose-7-phosphate at the C1 position to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate.

  • GmhB (Heptose-1,7-bisphosphate phosphatase): This phosphatase specifically removes the phosphate group from the C7 position, producing D-glycero-β-D-manno-heptose-1-phosphate.

  • HldE (Adenylyltransferase activity): The second function of HldE then comes into play, transferring an AMP moiety from ATP to the C1 phosphate of D-glycero-β-D-manno-heptose-1-phosphate, resulting in the formation of ADP-D-glycero-β-D-manno-heptose.

This nucleotide-activated sugar serves as a critical branching point for further modifications.

LPS_Heptose_Biosynthesis cluster_common_pathway Common Precursor Synthesis cluster_isomerization Isomerization to D-gulo form (Proposed) cluster_incorporation Incorporation into LPS Core S7P Sedoheptulose-7-Phosphate DMDH7P D-glycero-D-manno-heptose-7-P S7P->DMDH7P GmhA DMDH17BP D-glycero-β-D-manno-heptose-1,7-bisP DMDH7P->DMDH17BP HldE (Kinase) DMDH1P D-glycero-β-D-manno-heptose-1-P DMDH17BP->DMDH1P GmhB ADPDMDH ADP-D-glycero-β-D-manno-heptose DMDH1P->ADPDMDH HldE (Adenylyltransferase) Keto_Intermediate 4-Keto-heptose intermediate ADPDMDH->Keto_Intermediate Dehydrogenase Keto_Intermediate->Keto_Intermediate ADPDGDH ADP-D-glycero-D-gulo-heptose Keto_Intermediate->ADPDGDH Reductase LPS_Core Growing LPS Core ADPDGDH->LPS_Core Heptosyltransferase Final_LPS Mature LPS with D-gulo-heptose LPS_Core->Final_LPS

Caption: Proposed biosynthetic pathway of D-glycero-D-gulo-heptose and its incorporation into LPS.

B. The Divergent Branches: Crafting the D-gulo Isomer

The true elegance of bacterial metabolism lies in its ability to generate vast structural diversity from a common precursor. The conversion of the initial D-glycero-D-manno-heptose to the D-glycero-D-gulo form is a prime example of this. While the precise enzymes for this transformation in the context of LPS are not definitively identified for all species, the biochemical principles are well-established from studies of heptose metabolism in bacteria like C. jejuni. The process likely involves a trio of enzyme activities:

  • Dehydrogenation: The first step in altering the stereochemistry is the oxidation of a hydroxyl group, typically at the C4 position, by a dehydrogenase . This creates a keto intermediate, which is critical as it increases the acidity of the protons at the adjacent carbon atoms (C3 and C5), making them susceptible to removal and subsequent epimerization.

  • Epimerization: One or more epimerases then act on the keto intermediate to invert the stereochemistry at specific carbon centers. To achieve the gulo configuration from a manno precursor, epimerization would be required.

  • Reduction: Finally, a stereospecific reductase reduces the keto group, locking in the new stereochemistry to yield the final D-glycero-D-gulo-heptose, likely as a nucleotide-diphosphate sugar ready for incorporation into LPS. The existence of various C4-reductases in different C. jejuni serotypes, which produce a range of heptose stereoisomers, strongly supports the hypothesis that specific reductases dictate the final isomeric form.

This proposed pathway highlights the modularity of bacterial carbohydrate metabolism, where a conserved core pathway can be embellished with specific modifying enzymes to generate a diverse array of structural motifs.

III. Integration into the Core: The Role of Heptosyltransferases

Once synthesized, the nucleotide-activated D-glycero-D-gulo-heptose must be transferred to the growing LPS core. This crucial step is catalyzed by a family of enzymes known as heptosyltransferases . These are a class of glycosyltransferases that sequentially add heptose moieties to the Kdo region of the lipid A-Kdo scaffold.

In well-studied systems like E. coli, there are multiple heptosyltransferases (e.g., WaaC, WaaF, WaaQ) that add the initial heptose residues. It is highly probable that bacteria incorporating D-glycero-D-gulo-heptose possess a specific heptosyltransferase that recognizes this particular isomer as its donor substrate. The identification and characterization of such an enzyme would be a significant advancement in our understanding of LPS biosynthesis and could represent a highly specific target for antimicrobial development. The high degree of conservation among heptosyltransferases suggests a common structural fold, but with variations in the active site that confer substrate specificity.

IV. Functional Imperatives: Why the D-gulo Configuration Matters

The presence of heptose in the LPS inner core is not arbitrary; it is fundamental to the bacterium's viability and virulence. The phosphate groups often attached to these heptose residues are crucial for the integrity of the outer membrane. They are believed to form ionic bridges with divalent cations (Mg²⁺ and Ca²⁺), which cross-link adjacent LPS molecules, creating a more stable and less permeable membrane. This stabilization is essential for resistance to hydrophobic antibiotics and detergents.

The structural variation introduced by the D-glycero-D-gulo-heptose isomer likely has several functional consequences:

  • Outer Membrane Stability: The specific stereochemistry of the heptose can influence the three-dimensional structure of the inner core and, consequently, the packing of LPS molecules in the outer membrane. This could subtly alter the membrane's permeability and resistance to environmental stresses.

  • Immune Evasion: The structural diversity conferred by unique sugars like D-glycero-D-gulo-heptose is a key strategy for immune evasion. By altering the sugar composition of their surface structures, bacteria can change their antigenic profile, thereby avoiding recognition and clearance by the host's immune system. The inner core, while more conserved than the O-antigen, is still subject to recognition by components of the innate immune system.

  • Protein Interactions: The conformation of the inner core can affect the proper folding and function of outer membrane proteins, which are vital for nutrient uptake, signaling, and adhesion.

V. The Host Response: Immunological Recognition of the Heptose Core

The innate immune system has evolved to recognize conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). The inner core of LPS, including its heptose components, is now recognized as a PAMP. While Lipid A is the most potent activator of the Toll-like receptor 4 (TLR4) pathway, other components of LPS can also trigger immune responses.

Recent research has identified a cytosolic surveillance pathway that detects intermediates of the heptose biosynthetic pathway, specifically ADP-heptose. This detection is mediated by the alpha-kinase 1 (ALPK1) and leads to the activation of NF-κB and a pro-inflammatory response. This suggests that the host can sense the presence of actively growing Gram-negative bacteria by monitoring for these unique metabolic intermediates.

The specific stereochemistry of the heptose in the fully assembled LPS may also influence its recognition by other immune receptors, such as C-type lectins. These receptors are known to bind to specific carbohydrate structures on the surface of pathogens. The presence of D-glycero-D-gulo-heptose could, therefore, modulate the interaction of the bacterium with these and other pattern recognition receptors, although this remains an area for further investigation.

VI. A New Therapeutic Frontier: Targeting D-glycero-D-gulo-heptose Biosynthesis

The enzymes involved in the biosynthesis of heptoses for the LPS core represent attractive targets for the development of novel antimicrobial agents. This is due to several key factors:

  • Essentiality: The heptose core is critical for the viability and virulence of many Gram-negative pathogens.

  • Conservation and Uniqueness: The biosynthetic pathway is conserved among many pathogenic bacteria but is absent in humans, minimizing the potential for off-target effects.

The enzymes specific to the D-glycero-D-gulo-heptose pathway, particularly the putative epimerases and reductases that diverge from the main D-glycero-D-manno-heptose pathway, as well as the specific heptosyltransferase, are especially promising targets. Inhibitors of these enzymes could lead to the production of a truncated, unstable LPS, rendering the bacteria susceptible to existing antibiotics and the host's immune defenses.

Experimental Protocol: Screening for Inhibitors of Heptose Modifying Enzymes

A high-throughput screening assay to identify inhibitors of the putative epimerase or reductase responsible for D-glycero-D-gulo-heptose formation could be designed as follows:

  • Enzyme Expression and Purification:

    • Clone the candidate epimerase and reductase genes from a bacterium known to produce D-glycero-D-gulo-heptose into an expression vector.

    • Overexpress the proteins in a suitable host (e.g., E. coli) and purify them using affinity chromatography.

  • Substrate Synthesis:

    • Enzymatically synthesize the nucleotide-activated keto-intermediate substrate using the upstream dehydrogenase.

  • Assay Principle:

    • The assay will be based on the consumption of NADH or NADPH by the reductase, which can be monitored by the decrease in absorbance at 340 nm.

  • High-Throughput Screening:

    • In a multi-well plate format, combine the purified epimerase and reductase, the keto-intermediate substrate, and NADPH.

    • Add compounds from a chemical library to each well.

    • Monitor the rate of NADPH oxidation in a plate reader.

    • Compounds that inhibit the decrease in absorbance are potential inhibitors of either the epimerase or the reductase.

  • Secondary Assays:

    • Confirm hits using dose-response curves to determine IC₅₀ values.

    • Use mass spectrometry to directly measure the formation of the D-glycero-D-gulo-heptose product to distinguish between inhibitors of the epimerase and the reductase.

VII. Concluding Remarks and Future Directions

D-glycero-D-gulo-heptose, though a less-studied component of bacterial LPS, represents a critical area of research. Its unique structure, arising from a specialized biosynthetic pathway, underscores the adaptability of bacteria and presents new opportunities for therapeutic intervention. Future research should focus on:

  • Definitive Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific dehydrogenases, epimerases, and reductases that produce D-glycero-D-gulo-heptose for LPS in various bacterial species.

  • Identification of Specific Heptosyltransferases: Isolating and characterizing the enzymes responsible for incorporating this specific heptose isomer into the LPS core.

  • Functional and Immunological Studies: Comparing the biophysical properties of membranes containing D-glycero-D-gulo-heptose with those containing other heptose isomers, and investigating the specific interactions of this isomer with host immune receptors.

A deeper understanding of this "unseen architect" of the bacterial outer membrane will undoubtedly pave the way for the next generation of targeted antimicrobial therapies.

References

  • BenchChem. (n.d.). D-Glycero-D-gulo-heptose. Retrieved from a source providing information on the biosynthesis of various heptoses, including the involvement of dehydrogenases, epimerases, and reductases, and the role of LPS structural diversity in immune evasion.
  • Valvano, M. A., et al. (2002). Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-Heptose in Escherichia coli. Journal of Bacteriology.
  • Raetz, C. R. H., & Whitfield, C. (2002). Lipopolysaccharide Endotoxins. Annual Review of Biochemistry.
  • Kneidinger, B., et al. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry, 276(25), 22253-22262.
  • Cote, J. P., & Taylor, D. E. (2017). The Glycosyltransferases of LPS Core: A Review of Four Heptosyltransferase Enzymes in Context. International Journal of Molecular Sciences, 18(11), 2263.
  • McCallum, M., et al. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(4), 346-356.
  • Valvano, M. A., et al. (2000). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 182(24), 7017-7024.
  • Holden, H. M., et al. (2021). Biosynthesis of d-glycero-l-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(20), 1552-1563.
  • Taylor, P. L., et al. (2008). Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants. Journal of Biological Chemistry, 283(5), 2835-2845.
  • Chiu, S. F., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. Virulence, 12(1), 1610-1628.
  • Tanner, M. E., et al. (2021). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 60(43), 3241-3255.
  • Valvano, M. A., et al. (2005). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 187(18), 6344-6353.
  • Nagy, L., et al. (2020). The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose.
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Foundational

A Senior Application Scientist's Guide to the Enzymatic Synthesis of D-glycero-D-gulo-heptose Precursors

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Heptose Sugars Higher-order sugars, particularly heptoses (seven-carbon sugars), represent a critical class of molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Heptose Sugars

Higher-order sugars, particularly heptoses (seven-carbon sugars), represent a critical class of molecules at the intersection of microbiology and immunology. They are indispensable components of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria.[1] The specific stereochemistry of these heptoses, such as D-glycero-D-gulo-heptose, dictates the structural integrity of the bacterial outer membrane and its interaction with host systems. Furthermore, intermediates in the heptose biosynthetic pathway, like D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), are now recognized as pathogen-associated molecular patterns (PAMPs) that trigger the host's innate immune response.[1][2] This dual role makes the enzymes in these pathways compelling targets for novel antimicrobial agents and positions the heptose molecules themselves as valuable tools for immunological research and vaccine development. This guide provides an in-depth exploration of the enzymatic strategies available for synthesizing precursors to D-glycero-D-gulo-heptose, focusing on the underlying biochemical logic and practical application.

Chapter 1: The Foundational Precursor: D-Sedoheptulose-7-Phosphate

Nearly all bacterial heptose biosynthetic pathways originate from a single, key intermediate of the pentose phosphate pathway: D-sedoheptulose-7-phosphate (S-7-P) .[3][4] Understanding its generation is the logical starting point for any enzymatic synthesis campaign. S-7-P is a ketoheptose phosphate that serves as the primary substrate for the dedicated heptose biosynthesis machinery.

Its synthesis is most commonly achieved via the action of transketolase (TktA) , a thiamine pyrophosphate (TPP)-dependent enzyme.[5] Transketolase catalyzes the transfer of a two-carbon ketol unit from a donor substrate, such as xylulose-5-phosphate or hydroxypyruvate, to an aldose acceptor. For the synthesis of S-7-P, the canonical reaction involves the transfer of a C2 unit from D-xylulose-5-phosphate to D-ribose-5-phosphate.[6] However, for preparative-scale synthesis, a more direct and efficient route utilizes D-ribose-5-phosphate as the acceptor and lithium hydroxypyruvate as the C2 donor, which simplifies the reaction and purification.[5][7]

G cluster_start Starting Materials D-Ribose-5-Phosphate D-Ribose-5-Phosphate Transketolase (TktA) Transketolase (TktA) D-Ribose-5-Phosphate->Transketolase (TktA) Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->Transketolase (TktA) C2 donor S7P D-Sedoheptulose-7-Phosphate (S-7-P) Transketolase (TktA)->S7P C-C Bond Formation

Caption: Transketolase-catalyzed synthesis of the central precursor, S-7-P.

Chapter 2: The Canonical Pathway: Isomerization and Phosphorylation

The most well-characterized route for heptose biosynthesis proceeds from S-7-P and is fundamental to the formation of ADP-heptose for the LPS core.[2][8] This pathway involves a sequence of three key enzymes that convert the initial ketose into an activated D-glycero-β-D-manno-heptose precursor. While this pathway yields the manno configuration, its intermediates are crucial and can potentially be shunted towards the gulo form with additional enzymatic steps.

  • Isomerization (GmhA): The first committed step is the isomerization of the ketose S-7-P into an aldose, D-glycero-D-manno-heptose-7-phosphate (D,D-H7P).[9] This reaction is catalyzed by S-7-P isomerase (GmhA) and proceeds via an enediol intermediate mechanism.[9][10] This conversion is critical as it establishes the foundational aldose scaffold for subsequent modifications.

  • Bifunctional Kinase/Adenylyltransferase (HldE): The resulting D,D-H7P is then acted upon by a bifunctional enzyme, HldE.[6] Its kinase activity first phosphorylates the anomeric carbon (C1) to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate (HBP).[1][10] This intermediate is a potent PAMP. Subsequently, the same enzyme's adenylyltransferase activity can activate the 1-phosphate derivative.

  • Phosphatase (GmhB): To prepare for nucleotide activation, the 7-phosphate group is removed by a specific phosphatase, GmhB, yielding D-glycero-β-D-manno-heptose-1-phosphate.[6][10] This product is then the substrate for the adenylyltransferase domain of HldE, which attaches an ADP moiety to form ADP-D-glycero-β-D-manno-heptose, the direct precursor for LPS assembly.[8]

G S7P D-Sedoheptulose-7-P GmhA GmhA S7P->GmhA DDH7P D-glycero-D-manno-heptose-7-P GmhA->DDH7P HldE_kinase HldE (Kinase) DDH7P->HldE_kinase HBP D-glycero-β-D-manno- heptose-1,7-bisphosphate (HBP) HldE_kinase->HBP GmhB GmhB HBP->GmhB DDH1P D-glycero-β-D-manno-heptose-1-P GmhB->DDH1P HldE_adenylyl HldE (Adenylyltransferase) DDH1P->HldE_adenylyl ADP_Heptose ADP-D-glycero-β-D-manno-heptose HldE_adenylyl->ADP_Heptose

Caption: The canonical enzymatic pathway from S-7-P to ADP-heptose.

Chapter 3: Alternative Strategies via Carbon-Carbon Bond Formation

While the GmhA/HldE pathway is a modification of a pre-formed C7 scaffold, other enzymatic strategies build the heptose from smaller precursors. These methods offer significant flexibility in accessing diverse stereoisomers. The primary tools for this approach are aldolases, which catalyze stereoselective aldol additions to form new C-C bonds.[11][12]

L-fuculose-1-phosphate aldolase (FucA) is a particularly valuable Class II, zinc-dependent aldolase.[13][14] It catalyzes the reversible addition of dihydroxyacetone phosphate (DHAP) to an aldehyde acceptor.[15] Critically, FucA demonstrates broad aldehyde tolerance, allowing for the synthesis of various ketose-1-phosphates.[16][17] To synthesize a heptose precursor, DHAP (a C3 donor) can be reacted with a suitable C4 aldehyde, such as D-erythrose. The inherent stereoselectivity of the aldolase dictates the configuration of the newly formed chiral centers.

The primary challenge with aldolase-based synthesis has historically been the cost and instability of the DHAP donor substrate.[15] This is elegantly overcome using a multi-enzyme, one-pot system where DHAP is generated in situ from the inexpensive starting material dihydroxyacetone (DHA) using a dihydroxyacetone kinase.[17]

G cluster_start Starting Materials DHA Dihydroxyacetone (DHA) DHA_Kinase DHA_Kinase DHA->DHA_Kinase C4_Aldehyde C4 Aldehyde (e.g., D-Erythrose) FucA Aldolase (FucA) C4_Aldehyde->FucA DHAP DHAP DHA_Kinase->DHAP DHAP->FucA Heptose_P Heptose-1-Phosphate FucA->Heptose_P Aldol Addition (C3 + C4 -> C7)

Caption: Aldolase-based de novo synthesis of a heptose-1-phosphate precursor.

Chapter 4: Achieving the D-gulo Configuration: The Role of Epimerases

The pathways described above primarily yield precursors with manno or other common configurations. The synthesis of the rarer D-glycero-D-gulo-heptose requires a dedicated enzymatic step to control the stereochemistry at C3. This is the domain of ketose 3-epimerases .

Research has shown that D-tagatose 3-epimerase from Pseudomonas cichorii (PcDTE) possesses a broad substrate specificity and can successfully catalyze the epimerization at the C3 position of various heptuloses.[7] This provides a direct and powerful method to access the desired gulo configuration.

A highly effective chemoenzymatic strategy combines the C-C bond formation power of transketolase with the stereochemical editing of an epimerase.

  • Step 1 (Transketolase): Synthesize a heptulose, such as D-idoheptulose, from D-xylose and hydroxypyruvate using transketolase.[7]

  • Step 2 (Epimerase): Treat the resulting D-idoheptulose with a C3-epimerase like PcDTE. The enzyme will catalyze the equilibrium to produce the C3-epimer, D-guloheptulose.[7]

This two-step cascade provides a clear and validated route to the direct precursor of D-glycero-D-gulo-heptose. Subsequent phosphorylation and activation steps can then be employed as needed.

Data Summary: Enzyme Kinetic Parameters

For any synthesis campaign, understanding the efficiency of the chosen biocatalysts is paramount. The following table summarizes reported kinetic constants for key enzymes in a related heptose modification pathway from Campylobacter jejuni, illustrating the type of data crucial for process design.[18]

EnzymeSubstratekcat (s-1)Km (µM)kcat/Km (M-1s-1)Source
Cj1430 (Epimerase) GDP-d-glycero-4-keto-α-d-lyxo-heptose3.5 ± 0.2136 ± 1625700 ± 3400[18]

This data pertains to the epimerization of a GDP-activated heptose intermediate and serves as an example of the catalytic efficiencies observed in these pathways.

Experimental Protocols

Protocol 1: Synthesis of D-glycero-D-manno-heptose-7-phosphate (D,D-H7P) via GmhA Isomerase

This protocol describes the conversion of S-7-P to D,D-H7P, the first committed step in the canonical pathway. The choice of buffer and temperature is based on maintaining enzyme stability and activity.

Materials:

  • D-Sedoheptulose-7-phosphate (S-7-P), barium salt

  • Purified recombinant GmhA isomerase from E. coli K-12[10]

  • HEPES buffer (50 mM, pH 7.5)

  • Chelex 100 resin

  • Centrifugal filters (10 kDa MWCO)

Methodology:

  • Substrate Preparation: Prepare a 10 mM solution of S-7-P. As it is often a barium salt, dissolve in water and treat with Chelex 100 resin to remove divalent cations, which can interfere with subsequent analysis. Adjust the pH to 7.5.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 500 µL of 10 mM S-7-P solution

    • 490 µL of 50 mM HEPES buffer (pH 7.5)

    • 10 µL of GmhA enzyme solution (e.g., 1 mg/mL stock) to a final concentration of ~10 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C. The reaction approaches equilibrium, with approximately 20% conversion to D,D-H7P.[10] Monitor the reaction progress over 45-60 minutes.

  • Enzyme Removal: Terminate the reaction by removing the GmhA enzyme using a 10 kDa MWCO centrifugal filter.

  • Analysis and Purification: The product mixture, containing both S-7-P and D,D-H7P, can be analyzed by High-Performance Anion-Exchange Chromatography (HPAEC).[10] For preparative scale, the product can be purified using anion-exchange chromatography.

Protocol 2: One-Pot Synthesis of Heptulose using Transketolase (TktA)

This protocol outlines the C-C bond formation to generate a C7 ketose scaffold from a C5 aldose. The use of hydroxypyruvate as the C2 donor simplifies the reaction compared to using another sugar phosphate.[5]

Materials:

  • D-Xylose (or other desired C5 aldose)

  • Lithium hydroxypyruvate

  • Purified recombinant Transketolase A (TktA)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • HEPES buffer (50 mM, pH 7.4)

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following mixture:

    • D-Xylose to a final concentration of 50 mM.

    • Lithium hydroxypyruvate to a final concentration of 75 mM (1.5 molar excess).

    • TPP to a final concentration of 0.5 mM.

    • MgCl₂ to a final concentration of 1.0 mM.

    • Dissolve all components in 50 mM HEPES buffer, pH 7.4.

  • Enzyme Addition: Initiate the reaction by adding TktA to a final concentration of approximately 10 µM.

  • Incubation and Monitoring: Incubate the reaction at a suitable temperature for the specific TktA used (e.g., 37°C for mesophilic enzymes, higher for thermophilic variants). Monitor the reaction for 2-4 hours. Progress can be tracked via TLC or HPLC.

  • Workup: Once the reaction is complete, denature and remove the enzyme by heat treatment (if using a thermolabile enzyme) followed by centrifugation, or by centrifugal filtration.

  • Purification: The resulting heptulose (e.g., D-idoheptulose from D-xylose) can be purified from the remaining starting materials by standard chromatographic techniques, such as silica gel or ion-exchange chromatography if phosphorylated sugars are used.

Conclusion and Future Outlook

The enzymatic synthesis of D-glycero-D-gulo-heptose precursors is an achievable goal through the strategic combination of well-characterized biocatalysts. The most robust strategy involves a two-stage approach: first, the construction of a C7 keto-sugar backbone using a C-C bond-forming enzyme like transketolase , followed by precise stereochemical editing using a ketose 3-epimerase to install the required gulo configuration. This modular approach provides flexibility and high stereocontrol.

Future advancements will likely focus on the development of one-pot, multi-enzyme (OPME) systems that integrate C-C bond formation, epimerization, and subsequent phosphorylation and nucleotide activation steps into a single, streamlined process.[19] The discovery of novel epimerases and isomerases with tailored substrate specificities, accelerated by protein engineering and genome mining, will further expand the synthetic toolbox, making these vital and rare sugars more accessible for critical research in drug discovery and immunology.

References

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  • He, H., et al. (2018). d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Taylor, G. L., et al. (2015). Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants. Journal of Biological Chemistry. Available at: [Link]

  • Bar-Even, A., et al. (2017). The sedoheptulose 7-phosphate cyclases and their emerging roles in biology and ecology. Natural Product Reports. Available at: [Link]

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  • Inuki, S., et al. (2013). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules. Available at: [Link]

  • Heder, L., et al. (2022). Biocatalytic Approaches to Building Blocks for Enzymatic and Chemical Glycan Synthesis. JACS Au. Available at: [Link]

  • Bauman, D. R., et al. (2015). Evolutionary Divergence of Sedoheptulose 7-phosphate Cyclases Leads to Several Distinct Cyclic Products. Journal of Biological Chemistry. Available at: [Link]

  • Zhao, H., & Liu, B. (2024). Recent advances in enzymatic carbon–carbon bond formation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scharf, D. H., et al. (2017). Enzymatic Carbon–Sulfur Bond Formation in Natural Product Biosynthesis. Chemical Reviews. Available at: [Link]

  • Zhao, H., & Liu, B. (2024). Recent advances in enzymatic carbon–carbon bond formation. ResearchGate. Available at: [Link]

  • Schmidt, S., et al. (2016). Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. ACS Catalysis. Available at: [Link]

  • Schmidt, S., et al. (2015). Novel carbon–carbon bond formations for biocatalysis. Current Opinion in Chemical Biology. Available at: [Link]

  • Obach, M., et al. (2012). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry. Available at: [Link]

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  • Beerens, K., et al. (2017). Biocatalytic Synthesis of the Rare Sugar Kojibiose: Process Scale-Up and Application Testing. ResearchGate. Available at: [Link]

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Sources

Exploratory

The Lynchpin of the Outer Membrane: A Technical Guide to the Role of Heptoses in Gram-Negative Bacterial Cell Walls

Abstract The Gram-negative bacterial cell wall is a formidable and complex barrier, central to which is the lipopolysaccharide (LPS) molecule. While the immunostimulatory properties of its lipid A component are widely st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Gram-negative bacterial cell wall is a formidable and complex barrier, central to which is the lipopolysaccharide (LPS) molecule. While the immunostimulatory properties of its lipid A component are widely studied, the inner core oligosaccharide, and specifically its constituent heptose sugars, represents a critical nexus of structural integrity, bacterial viability, and host-pathogen interaction. This guide provides an in-depth examination of the biosynthesis, structural role, and immunological significance of L-glycero-D-manno-heptose and its metabolites. We will explore the highly conserved enzymatic pathway responsible for its synthesis, its function as a key architectural element of the outer membrane, and its emerging role as a microbe-associated molecular pattern (MAMP) that triggers cytosolic innate immune signaling. Finally, we will discuss the implications of this knowledge for the development of novel antimicrobial therapeutics and provide validated experimental protocols for the study of this essential bacterial component.

Architectural Context: The Gram-Negative Cell Envelope

The cell envelope of Gram-negative bacteria is a multi-layered structure defined by the presence of an outer membrane (OM) external to a thin peptidoglycan cell wall.[1][2] This OM is an asymmetric bilayer; the inner leaflet is composed of phospholipids, while the outer leaflet is dominated by lipopolysaccharide (LPS).[3][4] This entire assembly protects the bacterium from environmental insults, including the action of many antibiotics, and is essential for survival.[5]

LPS, often termed endotoxin, is a tripartite molecule comprising:

  • Lipid A: The hydrophobic anchor embedded in the OM, responsible for the potent inflammatory response associated with endotoxic shock via Toll-like receptor 4 (TLR4).[6][7]

  • Core Oligosaccharide: A non-repeating chain of sugars linked to lipid A. It is subdivided into the highly variable outer core and the deeply conserved inner core.[8]

  • O-Antigen: A repeating polysaccharide chain extending from the outer core, which is a major surface antigen and varies significantly between bacterial serotypes.[8]

The focus of this guide is the inner core, a region of profound importance for the stability and function of the entire OM. This region is typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and, critically, L-glycero-D-manno-heptose (hereafter referred to as heptose).[8][9] The heptose residues, often decorated with phosphate groups, are crucial for cross-linking adjacent LPS molecules through divalent cations, thereby maintaining the integrity and barrier function of the outer membrane.[5][6]

cluster_OM Outer Membrane cluster_Periplasm Periplasmic Space cluster_IM Inner (Cytoplasmic) Membrane cluster_LPS LPS Structure LPS Lipopolysaccharide (LPS) Peptidoglycan Thin Peptidoglycan Layer LPS->Peptidoglycan Linked by Braun's Lipoprotein struct O-Antigen Outer Core Inner Core (Heptose) Lipid A LPS->struct:f3 Anchors in OM Porin Porin IM Peptidoglycan->IM Cytoplasm Cytoplasm

Figure 1: Schematic of the Gram-negative cell envelope, highlighting the location of LPS and its heptose-containing inner core.

The Heptose Biosynthetic Pathway: A Conserved Achilles' Heel

The seven-carbon sugar L-glycero-D-manno-heptose is unique to microbes; its biosynthetic pathway is absent in mammals, making it an attractive target for novel antimicrobial agents.[6][10] The pathway begins with a metabolite from the pentose phosphate pathway, sedoheptulose-7-phosphate, and proceeds through a series of enzymatic steps to produce the activated sugar donor, ADP-L-glycero-β-D-manno-heptose.[6][11]

The key enzymatic steps for the synthesis of ADP-D-β-D-heptose in E. coli are catalyzed by three essential proteins:

  • GmhA: A sedoheptulose-7-phosphate isomerase.[12]

  • HldE: A bifunctional enzyme with D-β-D-heptose-7-phosphate kinase and D-β-D-heptose-1-phosphate adenylyltransferase activities.[12]

  • GmhB: A D,D-heptose-1,7-bisphosphate phosphatase.[11][12]

An epimerase, HldD , then completes the pathway to form the final ADP-L-β-D-heptose precursor used for LPS assembly.[12] The disruption of any of these genes, such as gmhB, leads to the formation of a truncated, heptoseless LPS core, severely compromising the outer membrane.[11][13] This often results in increased sensitivity to hydrophobic antibiotics and detergents.[14][15]

S7P Sedoheptulose-7-Phosphate (from Pentose Phosphate Pathway) GmhA GmhA (Isomerase) S7P->GmhA DHDH7P D-glycero-D-manno- Heptose-7-Phosphate HldE_kinase HldE (Kinase domain) DHDH7P->HldE_kinase DHDH17BP D-glycero-D-manno- Heptose-1,7-Bisphosphate (HBP) GmhB GmhB (Phosphatase) DHDH17BP->GmhB DHDH1P D-glycero-D-manno- Heptose-1-Phosphate HldE_adenylyl HldE (Adenylyltransferase) DHDH1P->HldE_adenylyl ADPDDH ADP-D-glycero-D-manno-Heptose HldD HldD (Epimerase) ADPDDH->HldD ADPLDH ADP-L-glycero-D-manno-Heptose WaaC WaaC (Heptosyltransferase I) ADPLDH->WaaC Incorporation into LPS Inner Core GmhA->DHDH7P HldE_kinase->DHDH17BP GmhB->DHDH1P HldE_adenylyl->ADPDDH HldD->ADPLDH

Figure 2: The biosynthesis pathway of ADP-L-glycero-D-manno-heptose in Gram-negative bacteria.

Immunological Significance: Sensing the Inner Core

For decades, Lipid A was considered the sole immunoactive component of LPS. However, recent discoveries have revealed that the host innate immune system has evolved to specifically recognize metabolites of the heptose biosynthetic pathway, providing a TLR4-independent mechanism for detecting Gram-negative bacteria.[6]

A Cytosolic Surveillance System

The key signaling molecule is D-glycero-β-D-manno-heptose-1,7-bisphosphate (HBP) , an intermediate in the heptose pathway.[16][17] When Gram-negative bacteria invade host cells or are in close proximity, HBP and ADP-heptose can enter the host cell cytosol.[6][18] This triggers a pro-inflammatory signaling cascade mediated by the alpha-kinase 1 (ALPK1) and the TRAF-interacting protein with a forkhead-associated domain (TIFA).[16][19][20]

The mechanism proceeds as follows:

  • Sensing: ADP-heptose or HBP directly binds to the N-terminal domain of the cytosolic protein kinase ALPK1.[15][19]

  • Activation: This binding event induces a conformational change that activates the C-terminal kinase domain of ALPK1.[21]

  • Phosphorylation & Oligomerization: Activated ALPK1 phosphorylates TIFA at a specific threonine residue (Thr9).[6][17] This phosphorylation event induces TIFA to oligomerize into a large signaling complex sometimes referred to as the "TIFAsome".[16]

  • Downstream Signaling: The TIFA oligomer recruits TRAF6, an E3 ubiquitin ligase, which in turn catalyzes the formation of ubiquitin chains that activate downstream pathways, culminating in the activation of the transcription factor NF-κB.[16][21]

  • Inflammatory Response: NF-κB activation leads to the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which recruit immune cells to the site of infection.[16][17]

This ALPK1-TIFA pathway represents a critical layer of host defense, enabling the detection of invasive bacteria and initiating a rapid innate immune response.[22]

cluster_Host Host Cell Cytosol HBP ADP-Heptose / HBP (from Bacteria) ALPK1 ALPK1 (inactive) HBP->ALPK1 Binds ALPK1_active ALPK1 (active) ALPK1->ALPK1_active Activates TIFA TIFA (monomer) ALPK1_active->TIFA Phosphorylates (Thr9) TIFA_P TIFA-P TIFA->TIFA_P TIFAsome TIFAsome (Oligomer) TIFA_P->TIFAsome Oligomerizes TRAF6 TRAF6 TIFAsome->TRAF6 Recruits NfKB NF-κB Activation TRAF6->NfKB Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NfKB->Cytokines

Figure 3: The ALPK1-TIFA signaling pathway for cytosolic sensing of bacterial heptose metabolites.

Extracellular Recognition

In addition to cytosolic sensing, the heptose region of the LPS inner core can be recognized by extracellular host proteins. Surfactant protein D (SP-D), a collectin involved in pulmonary innate immunity, has been shown to bind directly to L-glycero-α-D-manno-heptose residues in the inner core of rough LPS variants.[23][24] This interaction provides a mechanism for opsonizing Gram-negative bacteria and facilitating their clearance by phagocytes, independent of the classical Lipid A-TLR4 axis.

Therapeutic Implications: Targeting the Heptose Pathway

The essentiality and conservation of the heptose biosynthetic pathway, coupled with its absence in humans, make it an ideal target for the development of new antibiotics.[5][25] Inhibitors targeting enzymes like GmhA or HldE could disrupt LPS biosynthesis, leading to two primary outcomes:

  • Increased Permeability: A defective LPS core compromises the OM barrier, making the bacteria susceptible to existing antibiotics (especially hydrophobic ones) that they would otherwise resist.[14][15] This suggests a promising strategy for developing "potentiators" or "adjuvants" to rescue the efficacy of older antibiotic classes.

  • Reduced Virulence: Bacteria with a truncated LPS are often attenuated in virulence.[15][25] By preventing the proper assembly of this key surface molecule, inhibitors could directly reduce the pathogen's ability to cause disease.

Table 1: Key Enzymes in Heptose Biosynthesis and Their Function

GeneProteinFunctionConsequence of Deletion
gmhASedoheptulose-7-phosphate isomeraseConverts S7P to D-glycero-D-manno-heptose-7-phosphateHeptoseless LPS core, impaired growth[9]
hldEBifunctional kinase/adenylyltransferasePhosphorylates and adenylates heptose intermediatesHeptoseless LPS core, impaired growth[12]
gmhBD,D-heptose-1,7-bisphosphate phosphataseRemoves the 7-phosphate from HBPHeptoseless LPS core[11][13]
hldDADP-D-glycero-D-manno-heptose epimeraseConverts ADP-D,D-heptose to ADP-L,D-heptoseAltered LPS core structure[12]
waaCHeptosyltransferase IAdds the first heptose to the Kdo2-Lipid A acceptorDeep-rough LPS phenotype, high antibiotic sensitivity[8][14]

Experimental Methodologies

Studying the role of heptose requires robust methods for isolating and analyzing LPS. The hot phenol-water extraction method remains a gold standard for purifying LPS from Gram-negative bacteria.

Protocol: Hot Aqueous-Phenol Extraction of LPS

This protocol is adapted from established methods and is designed to yield high-purity LPS suitable for electrophoretic analysis and immunological assays.[26][27][28]

I. Preparation of Bacterial Pellet

  • Grow a culture of the Gram-negative bacterium of interest overnight in an appropriate liquid medium (e.g., Luria Broth) at 37°C with shaking.

  • Harvest the cells by centrifugation at >2,500 x g for 10-15 minutes.

  • Discard the supernatant. Wash the pellet twice by resuspending in sterile, cold phosphate-buffered saline (PBS, pH 7.2) and repeating the centrifugation step.

  • The final bacterial pellet can be weighed and stored at -20°C or used immediately.

II. Cell Lysis and Nuclease/Protease Treatment

  • Resuspend the bacterial pellet in 1x SDS-buffer (2% SDS, 10% glycerol, 2% β-mercaptoethanol in 50 mM Tris-HCl, pH 6.8) to a concentration of ~10^9 cells/mL.

  • Boil the suspension in a water bath for 15 minutes to ensure complete lysis. Cool to room temperature.

  • Optional but Recommended: Add DNase I (to 10 µg/mL) and RNase A (to 10 µg/mL). Incubate at 37°C for 30-60 minutes to degrade contaminating nucleic acids.

  • Add Proteinase K to a final concentration of 20 µg/mL. Incubate at 59°C for at least 3 hours (or overnight) to digest proteins.

III. Phenol Extraction

  • Add an equal volume of pre-heated (65-70°C) Tris-saturated phenol (pH ~8.0) to the sample.

    • CAUSALITY INSIGHT: Hot phenol is used because LPS, particularly from smooth strains with long O-antigens, partitions into the aqueous phase at elevated temperatures, while proteins and lipids partition into the phenol phase or the interface.

  • Close the tube tightly and vortex vigorously for 15-20 seconds.

  • Incubate the mixture in a 65-70°C water bath for 15 minutes, with periodic vortexing.

  • Cool the emulsion on ice, then centrifuge at >4,000 x g for 15 minutes to separate the phases.

  • Carefully collect the upper aqueous phase, which contains the LPS, and transfer it to a new tube. Be meticulous to avoid the protein interface.

  • Repeat the extraction on the remaining phenol phase by adding an equal volume of sterile water, vortexing, incubating, and centrifuging as before. Combine this second aqueous phase with the first.

IV. Precipitation and Washing

  • To the combined aqueous phases, add two volumes of ice-cold 0.375 M MgCl2 in 95% ethanol to precipitate the LPS.[29]

  • Incubate at -20°C for at least 2 hours (overnight is preferable).

  • Pellet the LPS by centrifugation at >12,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. Wash the pellet with 70% ethanol, then 100% acetone to remove residual phenol and lipids. Air dry the pellet completely.

  • Resuspend the purified LPS in sterile, nuclease-free water. The LPS can be quantified using a Kdo assay and visualized via SDS-PAGE with silver staining.

Conclusion and Future Directions

The heptose component of the Gram-negative LPS inner core is far more than a simple structural sugar. It is a linchpin for outer membrane stability, a prerequisite for virulence in many pathogens, and the source of unique molecular patterns recognized by the host's innate immune system. The elucidation of the ALPK1-TIFA signaling pathway has opened a new chapter in our understanding of host-pathogen interactions, revealing a sophisticated cytosolic surveillance system dedicated to this microbial metabolite. As antibiotic resistance continues to escalate, the enzymes of the heptose biosynthetic pathway stand out as highly promising, yet underexploited, targets for a new generation of antimicrobial drugs and adjuvants. Future research will undoubtedly focus on screening and designing potent inhibitors for these enzymes and further unraveling the complex interplay between heptose metabolites and host immunity.

References

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  • Le, T. H., et al. (2022). Co-ordinated control of the ADP-heptose/ALPK1 signalling network by the E3 ligases TRAF6, TRAF2/c-IAP1 and LUBAC. Biochemical Journal. Available at: [Link]
  • Deo, P., et al. (2012). Purification and Visualization of Lipopolysaccharide from Gram-negative Bacteria by Hot Aqueous-phenol Extraction. Journal of Visualized Experiments. Available at: [Link]
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  • Taylor, E. A., et al. (2017). The Glycosyltransferases of LPS Core: A Review of Four Heptosyltransferase Enzymes in Context. Molecules. Available at: [Link]
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Foundational

The Ascendance of D-glycero-D-gulo-heptose: A Technical Guide for Advanced Glycosynthesis and Drug Discovery

This guide provides an in-depth technical exploration of D-glycero-D-gulo-heptose, a seven-carbon monosaccharide that is progressively capturing the attention of researchers in carbohydrate chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of D-glycero-D-gulo-heptose, a seven-carbon monosaccharide that is progressively capturing the attention of researchers in carbohydrate chemistry and drug development. Far from being a mere curiosity, this higher-order sugar, a key constituent of bacterial cell walls, presents a unique stereochemical landscape that can be strategically exploited for the synthesis of complex carbohydrates and novel therapeutics. We will delve into the intricacies of its chemical synthesis, its biological significance as an immunomodulatory agent, and its burgeoning applications as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this remarkable monosaccharide.

The Structural and Stereochemical Uniqueness of D-glycero-D-gulo-heptose

D-glycero-D-gulo-heptose is an aldoheptose, a monosaccharide with a seven-carbon backbone and an aldehyde functional group. Its molecular formula is C₇H₁₄O₇, and it has a molecular weight of 210.18 g/mol .[1][2] The defining characteristic of this heptose lies in its specific stereochemistry, which dictates its three-dimensional shape and, consequently, its chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₇H₁₄O₇[1][2]
Molecular Weight 210.18 g/mol [1][2]
Classification Aldoheptose[1]
IUPAC Name (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal[2]

The "D-glycero" and "D-gulo" designations refer to the stereochemical configuration at specific chiral centers along the carbon chain, distinguishing it from other heptose isomers. This unique arrangement of hydroxyl groups provides a rich scaffold for chemical modification and the introduction of diverse functionalities.

Biosynthesis: Nature's Blueprint for Heptose Construction

In the microbial world, D-glycero-D-gulo-heptose and its isomers are not synthesized de novo in their final form. Instead, they are derived from a common precursor, GDP-D-glycero-α-D-manno-heptose.[3] This activated sugar nucleotide serves as a pivotal branching point for a suite of enzymes that meticulously tailor the stereochemistry of the heptose ring.[3] The biosynthesis of various heptose isomers, including the D-gulo form, is particularly well-studied in the foodborne pathogen Campylobacter jejuni, where these sugars are crucial components of its capsular polysaccharides (CPS), essential for evading the host immune system.[3][4]

The conversion of GDP-D-glycero-α-D-manno-heptose to its various isomers is a multi-step enzymatic cascade involving a dehydrogenase, an epimerase, and a reductase.[3] The process is initiated by the oxidation of the hydroxyl group at the C4 position, catalyzed by a C4-dehydrogenase.[3] This enzymatic transformation is a testament to the elegance and efficiency of nature's synthetic machinery.

Biosynthesis_of_Heptose_Isomers GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-α-D-manno-heptose->GDP-D-glycero-4-keto-α-D-lyxo-heptose C4-Dehydrogenase Other Heptose Isomers Other Heptose Isomers GDP-D-glycero-4-keto-α-D-lyxo-heptose->Other Heptose Isomers Epimerase/Reductase D-glycero-D-gulo-heptose derivative D-glycero-D-gulo-heptose derivative Other Heptose Isomers->D-glycero-D-gulo-heptose derivative Further modifications

Caption: Enzymatic conversion of GDP-D-glycero-α-D-manno-heptose to various heptose isomers.

Chemical Synthesis: A Practical Approach from a Common Precursor

While nature provides an elegant biosynthetic route, for many research and drug development applications, a practical and scalable chemical synthesis is paramount. D-glycero-D-gulo-heptose can be synthesized from the readily available and inexpensive monosaccharide, D-glucose.[1][5] A well-established method is the Sowden-Fischer synthesis, which involves the condensation of D-glucose with nitromethane, followed by a Nef reaction to convert the resulting nitroalkane into the target aldehyde.[1][5]

Experimental Protocol: Synthesis of D-glycero-D-gulo-heptose from D-glucose

The following protocol is adapted from the work of Williams and Perry (1969).[1]

Step 1: Nitromethane Condensation

  • Suspend anhydrous D-glucose (100 g) in nitromethane (280 ml).

  • With vigorous stirring, add 1.88 N sodium methoxide in methanol (630 ml) followed by methanol (125 ml).

  • Stir the mixture for 24 hours at room temperature.

  • Collect the precipitated material by filtration, wash with methanol and then ether, and dry to yield a light-yellow powder (approximately 150 g). This product is a mixture of 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol and 1-deoxy-1-nitro-D-glycero-D-ido-heptitol.[1][5]

Step 2: Ion Exchange and Fractional Crystallization

  • Dissolve the crude product (150 g) in water (500 ml) and pass it through a column of Rexyn 101(H+) ion-exchange resin.

  • Concentrate the eluate and washings to a syrup.

  • Dissolve the syrup in ethanol (300 ml) and maintain at 0°C to induce fractional crystallization, allowing for the separation of the D-gulo and D-ido isomers.

Step 3: Nef Reaction

  • The isolated 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol is then subjected to a Nef reaction to convert the nitro group to an aldehyde, yielding D-glycero-D-gulo-heptose.[1][5] This reaction is typically carried out by treating the nitroalkane with a strong base followed by acidification.

This synthetic route provides a practical means to access D-glycero-D-gulo-heptose in gram quantities, enabling its use as a versatile building block for more complex molecules.

Chemical_Synthesis_Workflow D_Glucose D-Glucose Nitromethane_Condensation Nitromethane Condensation (Sowden-Fischer) D_Glucose->Nitromethane_Condensation Nitroheptitol_Mixture Mixture of 1-deoxy-1-nitro-heptitols (D-gulo and D-ido isomers) Nitromethane_Condensation->Nitroheptitol_Mixture Fractional_Crystallization Fractional Crystallization Nitroheptitol_Mixture->Fractional_Crystallization Gulo_Nitroheptitol 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol Fractional_Crystallization->Gulo_Nitroheptitol Nef_Reaction Nef Reaction Gulo_Nitroheptitol->Nef_Reaction Final_Product D-glycero-D-gulo-heptose Nef_Reaction->Final_Product

Caption: Chemical synthesis of D-glycero-D-gulo-heptose from D-glucose.

Chemical Modifications and Glycosylation Strategies

The utility of D-glycero-D-gulo-heptose as a building block is realized through its chemical modification and incorporation into larger glycoconjugates. Key to these transformations are protecting group strategies and stereoselective glycosylation methods.

Protecting Group Strategies

The multiple hydroxyl groups of D-glycero-D-gulo-heptose require a careful and strategic use of protecting groups to achieve regioselective modifications. Silyl ethers, such as the bulky thexyldimethylsilyl (TDS) group, have proven effective for the selective protection of primary hydroxyl groups in heptosides.[6] The choice of protecting group is critical as it can influence the reactivity and stereochemical outcome of subsequent glycosylation reactions.

Glycosylation: Forging the Glycosidic Bond

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. The stereoselective construction of these linkages with heptoses can be challenging. The outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor (the sugar with a leaving group at the anomeric center), the glycosyl acceptor (the nucleophile), the promoter, and the solvent.[7]

Common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates.[7] The choice of the leaving group and the protecting groups on the glycosyl donor can significantly impact the stereoselectivity of the glycosylation, leading to either α- or β-linkages. For instance, participating protecting groups at the C2 position, such as an acetyl group, can direct the formation of 1,2-trans-glycosides.

Applications in Drug Discovery and Development

The unique structural features of D-glycero-D-gulo-heptose and its derivatives make them attractive scaffolds for drug discovery. Their presence in bacterial polysaccharides has particularly spurred interest in their immunomodulatory properties.

Heptose Phosphates as Pathogen-Associated Molecular Patterns (PAMPs)

Research has revealed that certain phosphorylated derivatives of heptoses, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), function as pathogen-associated molecular patterns (PAMPs).[8] These molecules are recognized by the host's innate immune system, triggering a signaling cascade that leads to an inflammatory response. This recognition is a critical first line of defense against bacterial infections.

The signaling pathway initiated by heptose phosphates involves the activation of the NF-κB transcription factor.[8] This is mediated by the protein kinase ALPK1 and the adaptor protein TIFA.[8] Upon binding of the heptose phosphate, ALPK1 is activated and phosphorylates TIFA, leading to its oligomerization and the recruitment of TRAF6, which ultimately results in the activation of the IKK complex and the subsequent release and nuclear translocation of NF-κB.[9][10]

NFkB_Activation_Pathway Heptose_Phosphate Heptose Phosphate (PAMP) ALPK1 ALPK1 Heptose_Phosphate->ALPK1 binds to TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits IKK_Complex IKK Complex TRAF6->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response initiates transcription for

Caption: NF-κB activation pathway initiated by heptose phosphate PAMPs.

This immunomodulatory activity opens up exciting possibilities for the development of novel vaccine adjuvants and therapeutics for infectious diseases. By synthesizing derivatives of D-glycero-D-gulo-heptose and other heptoses, researchers can explore the structure-activity relationships that govern their interaction with the innate immune system.

Heptose-Containing Natural Products and their Derivatives

Beyond their role as PAMPs, heptoses are found in a variety of bioactive natural products with antibacterial, antifungal, and antitumor activities.[11] The synthesis of these complex molecules and their analogues, often using heptose building blocks, is an active area of research in medicinal chemistry. For example, derivatives of L-gulopyranosides are key constituents of the antitumor drug Bleomycin A2.[12] While not D-glycero-D-gulo-heptose itself, this highlights the therapeutic potential of heptose-containing compounds.

Future Directions and Conclusion

D-glycero-D-gulo-heptose is emerging from the shadows of more common monosaccharides to become a valuable tool in the arsenal of synthetic chemists and drug discovery scientists. Its unique stereochemistry, coupled with its biological relevance, provides a fertile ground for innovation. Future research will likely focus on:

  • Development of more efficient and stereoselective glycosylation methods for incorporating D-glycero-D-gulo-heptose into complex oligosaccharides and glycoconjugates.

  • Elucidation of the precise structure-activity relationships of D-glycero-D-gulo-heptose derivatives as modulators of the innate immune system, with the aim of designing potent and selective vaccine adjuvants or anti-inflammatory agents.

  • Exploration of D-glycero-D-gulo-heptose as a chiral scaffold for the synthesis of novel small molecules with therapeutic potential in a range of diseases.

References

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Exploratory

The Unseen Player: A Technical Guide to the Significance of D-glycero-D-gulo-heptose in Glycobiology

Abstract This technical guide provides an in-depth exploration of D-glycero-D-gulo-heptose, a seven-carbon monosaccharide of significant interest in the fields of glycobiology, microbiology, and drug development. While l...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of D-glycero-D-gulo-heptose, a seven-carbon monosaccharide of significant interest in the fields of glycobiology, microbiology, and drug development. While less common than hexoses like glucose, this heptose isomer and its derivatives are critical components of bacterial cell structures, particularly the lipopolysaccharides (LPS) and capsular polysaccharides (CPS) of Gram-negative bacteria. This guide will elucidate the biosynthesis of D-glycero-D-gulo-heptose, its crucial role in bacterial physiology and pathogenesis, its recognition by the host immune system, and its potential as a target for novel antimicrobial therapies. Detailed experimental protocols for the enzymatic synthesis, purification, and analysis of heptose derivatives are provided to equip researchers with the practical knowledge to investigate this fascinating molecule.

Introduction: Beyond the Hexose-Centric View of Glycobiology

The world of glycobiology is often dominated by the study of six-carbon sugars. However, a diverse array of monosaccharides with varying carbon numbers play pivotal roles in biological systems. Among these, the seven-carbon sugars, or heptoses, are emerging as key players, particularly at the host-pathogen interface. D-glycero-D-gulo-heptose is one such molecule, a stereoisomer of the more common L-glycero-D-manno-heptose. Its unique structure and presence in bacterial glycoconjugates make it a subject of intense research for understanding bacterial virulence and developing new therapeutic strategies.[1]

This guide will move beyond a simple description of D-glycero-D-gulo-heptose to provide a comprehensive technical overview for researchers. We will delve into the enzymatic intricacies of its formation, its structural importance for bacterial survival, and the immunological consequences of its presence.

The Biosynthetic Pathway: A Symphony of Enzymatic Transformations

The journey to D-glycero-D-gulo-heptose and other heptose isomers in bacteria begins with a common precursor, GDP-D-glycero-α-D-manno-heptose.[1][2] This nucleotide-activated sugar serves as a branching point for a suite of modifying enzymes that generate the diverse array of heptose structures observed in nature. The biosynthesis is a testament to the elegance and specificity of enzymatic catalysis.

The core pathway can be conceptualized as a three-step process involving oxidation, epimerization, and reduction. This modular nature allows for the generation of various stereoisomers from a single precursor.

Heptose_Biosynthesis cluster_0 Core Heptose Biosynthesis Pathway GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-α-D-manno-heptose->GDP-D-glycero-4-keto-α-D-lyxo-heptose C4-Dehydrogenase (e.g., Cj1427) NAD+ -> NADH GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose->GDP-D-glycero-4-keto-β-L-xylo-heptose C3,C5-Epimerase (e.g., Cj1430) GDP-D-glycero-D-gulo-heptose GDP-D-glycero-D-gulo-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose->GDP-D-glycero-D-gulo-heptose C4-Reductase NADPH -> NADP+

Caption: Generalized biosynthetic pathway for D-glycero-D-gulo-heptose.

2.1. Step 1: Oxidation - The Commitment to Modification

The first committed step in the modification of the heptose ring is the oxidation of the hydroxyl group at the C4 position of GDP-D-glycero-α-D-manno-heptose. This reaction is catalyzed by a C4-dehydrogenase, such as the Cj1427 enzyme from Campylobacter jejuni.[1] This oxidation, utilizing NAD+ as a cofactor, generates a 4-keto intermediate, GDP-D-glycero-4-keto-α-D-lyxo-heptose. The formation of this keto group is crucial as it increases the acidity of the protons at the adjacent C3 and C5 positions, priming the molecule for the subsequent epimerization reactions.[1]

2.2. Step 2: Epimerization - Generating Stereochemical Diversity

The 4-keto intermediate is then acted upon by epimerases that alter the stereochemistry at C3 and C5. For instance, the Cj1430 enzyme from C. jejuni has been shown to catalyze a double epimerization at both C3 and C5, leading to the formation of GDP-D-glycero-4-keto-β-L-xylo-heptose.[3][4] The specific epimerases present in an organism dictate which stereoisomers can be produced from the common 4-keto intermediate, representing a key mechanism for generating heptose diversity.

2.3. Step 3: Reduction - Defining the Final Stereochemistry

The final step in the synthesis of D-glycero-D-gulo-heptose is the stereospecific reduction of the 4-keto group. This reaction is carried out by an NADPH-dependent C4-reductase. The specific reductase enzyme determines the final stereochemistry of the hydroxyl group at C4. While the pathway to GDP-D-glycero-β-L-gluco-heptose has been well-characterized with the reductase Cj1428, the existence of a diverse range of heptose isomers in nature, including the gulo configuration, points to the presence of a variety of C4-reductases with different stereospecificities.[5]

Structural and Functional Significance in Bacteria

D-glycero-D-gulo-heptose and its isomers are not merely metabolic curiosities; they are integral components of the bacterial cell envelope, contributing to both structural integrity and virulence.

3.1. A Cornerstone of the Lipopolysaccharide (LPS) Inner Core

In many Gram-negative bacteria, heptoses are indispensable components of the inner core region of lipopolysaccharide (LPS), a major component of the outer membrane.[1] The heptose residues form phosphate-mediated cross-links, which are crucial for maintaining the structural integrity of the bacterial membrane.[6] A defective heptose-containing region in the LPS can lead to increased susceptibility to antibiotics, highlighting the importance of this sugar for bacterial survival.[7]

3.2. Diversity in Capsular Polysaccharides (CPS)

Capsular polysaccharides (CPS) form a protective outer layer on many bacteria, acting as a key virulence factor that helps in evading the host immune response.[4] Heptose sugars are common and structurally diverse monosaccharides found in the CPS of pathogens like Campylobacter jejuni.[1][2] The presence of various heptose isomers, including D-glycero-D-gulo-heptose, contributes to the antigenic diversity of the bacterial surface, allowing pathogens to evade host immune surveillance.

Host-Pathogen Interactions: A Sweet Agonist for Innate Immunity

The significance of heptoses extends beyond bacterial physiology to the intricate dance of host-pathogen interactions. Intermediates in the heptose biosynthetic pathway have been identified as pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system.[8][9]

Specifically, ADP-L-glycero-β-D-manno-heptose and its precursor, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), are sensed in the host cell cytosol by the alpha-kinase 1 (ALPK1) protein.[8][9][10] This recognition triggers a signaling cascade involving the TIFA (TRAF-interacting protein with a forkhead-associated domain) protein, ultimately leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[8][10] This innate immune response is a critical first line of defense against Gram-negative bacterial infections.

Immune_Signaling cluster_1 Host Cell Cytosol ADP-heptose ADP-heptose ALPK1 ALPK1 ADP-heptose->ALPK1 binds to TIFA TIFA ALPK1->TIFA activates NF-kB_Activation NF-κB Activation TIFA->NF-kB_Activation leads to Inflammatory_Response Pro-inflammatory Cytokine Production NF-kB_Activation->Inflammatory_Response

Caption: ADP-heptose recognition and subsequent immune signaling cascade.

A Novel Target for Antimicrobial Drug Development

The essentiality of the heptose biosynthetic pathway for bacterial viability and virulence, coupled with its absence in humans, makes it an attractive target for the development of novel antimicrobial agents.[11][12] Inhibitors of the enzymes in this pathway could disrupt LPS and CPS formation, leading to increased bacterial susceptibility to antibiotics and the host immune system.

Research into inhibitors of the heptose biosynthetic pathway is an active area. For example, analogues of D-glycero-D-manno-heptopyranose 7-phosphate have been synthesized and shown to inhibit the isomerase GmhA and the kinase HldE, the first two enzymes in the pathway.[11] Furthermore, inhibitors of the adenylyltransferase HldC, another key enzyme in the pathway, are being investigated as potential antibiotics against pathogens like Burkholderia pseudomallei.[7]

Quantitative Data on Heptose Pathway Inhibitors:

Enzyme TargetInhibitor TypeReported IC50/KiReference
GmhAD-glucopyranose analogue of H7PIC50 = 34 µM[11]
HldED-glucopyranose analogue of H7PIC50 = 9.4 µM[11]
HldC (B. pseudomallei)ChemBridge 7929959Effective inhibition[7]
HldE Kinase2-Methyl-6-methylamino-7-oxo-78naphthol[1,2,3-de]quinoline-4-sulfonic acidKi = 63 ± 8 µM[13]

Experimental Protocols

The following sections provide detailed methodologies for the study of D-glycero-D-gulo-heptose and related compounds. These protocols are synthesized from established methods in the literature and are intended to serve as a starting point for researchers.

Enzymatic Synthesis of GDP-D-glycero-D-gulo-heptose

This protocol describes a multi-enzyme, one-pot reaction to synthesize GDP-D-glycero-D-gulo-heptose from the precursor GDP-D-glycero-α-D-manno-heptose.

Materials:

  • GDP-D-glycero-α-D-manno-heptose

  • C4-Dehydrogenase (e.g., Cj1427 from C. jejuni)

  • C3,C5-Epimerase (e.g., Cj1430 from C. jejuni)

  • C4-Reductase with specificity for producing the gulo isomer

  • NAD+

  • NADPH

  • HEPES buffer (50 mM, pH 7.5)

  • α-ketoglutarate (for Cj1427 activity)

  • 10 kDa molecular weight cutoff spin filters

Procedure:

  • In a reaction vessel, combine GDP-D-glycero-α-D-manno-heptose (e.g., 4.0 mM) with HEPES buffer.

  • Add NAD+ and α-ketoglutarate to the reaction mixture.

  • Initiate the reaction by adding the C4-Dehydrogenase. Incubate at 37°C for 1-2 hours to allow for the formation of the 4-keto intermediate.

  • Add the C3,C5-Epimerase to the reaction mixture and continue the incubation for another 1-2 hours.

  • Add NADPH and the specific C4-Reductase to the reaction. Incubate for an additional 2-4 hours, or until the reaction is complete.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or mass spectrometry.

  • Once the reaction is complete, terminate it by removing the enzymes using a 10 kDa molecular weight cutoff spin filter.

  • The resulting flow-through containing GDP-D-glycero-D-gulo-heptose can then be purified.

Purification of GDP-D-glycero-D-gulo-heptose by Anion-Exchange Chromatography

Materials:

  • Enzyme-free reaction mixture from the synthesis protocol

  • Anion-exchange column (e.g., HiTrap Q HP)

  • Ammonium bicarbonate buffer (e.g., 0-1 M gradient, pH 8.0)

  • HPLC system

Procedure:

  • Equilibrate the anion-exchange column with the starting buffer (e.g., water or low concentration of ammonium bicarbonate).

  • Load the enzyme-free reaction mixture onto the column.

  • Wash the column with the starting buffer to remove any unbound contaminants.

  • Elute the bound GDP-heptose derivatives using a linear gradient of the elution buffer (e.g., 0-1 M ammonium bicarbonate).

  • Collect fractions and monitor the absorbance at 255 nm to detect the nucleotide-containing compounds.

  • Pool the fractions containing the desired product and lyophilize to remove the volatile buffer.

  • The purity of the final product should be assessed by NMR and mass spectrometry.

Analytical Characterization

6.3.1. Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized GDP-D-glycero-D-gulo-heptose and for distinguishing it from other isomers.

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for analyzing the phosphorylated and nucleotide-activated heptose.

  • Sample Preparation: The purified sample can be dissolved in a suitable solvent such as a mixture of water and acetonitrile.

  • Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular weight of GDP-D-glycero-D-gulo-heptose. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that can help in distinguishing between different heptose isomers.[14][15]

6.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of D-glycero-D-gulo-heptose.

  • Technique: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments should be performed.

  • Sample Preparation: The lyophilized sample should be dissolved in D₂O.

  • Expected Results: The NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the gulo stereochemistry. The anomeric proton signal and the coupling constants between adjacent protons are particularly informative for determining the stereochemical configuration.[16][17][18]

Conclusion and Future Perspectives

D-glycero-D-gulo-heptose, though a minor player in the grand scheme of the glycome, holds immense significance in the realm of bacterial glycobiology. Its integral role in the structural integrity of the bacterial cell envelope and its recognition by the host innate immune system underscore its importance in bacterial pathogenesis. The heptose biosynthetic pathway represents a promising, yet underexplored, target for the development of novel anti-infective therapies.

Future research should focus on the detailed characterization of the enzymes responsible for generating the full spectrum of heptose isomers, including the specific C4-reductases that produce the gulo configuration. The development of more potent and specific inhibitors of the heptose biosynthetic pathway will be crucial for translating this fundamental knowledge into tangible therapeutic benefits. As our understanding of the "heptose world" expands, we can expect to uncover even more intricate roles for these fascinating seven-carbon sugars in health and disease.

References

  • Systematic synthesis of inhibitors of the two first enzymes of the bacterial heptose biosynthetic pathway: towards antivirulence molecules targeting lipopolysaccharide biosynthesis. (2011). PubMed. Retrieved from [Link]

  • A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. (n.d.). NIH. Retrieved from [Link]

  • Systematic Synthesis of Inhibitors of the Two First Enzymes of the Bacterial Heptose Biosynthetic Pathway: Towards Antivirulence Molecules Targeting Lipopolysaccharide Biosynthesis. (2011). ResearchGate. Retrieved from [Link]

  • Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs. (n.d.). Molekulyarnaya Biologiya. Retrieved from [Link]

  • Inhibition of Bacterial Heptose synthesis. (n.d.). MacSphere. Retrieved from [Link]

  • A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. (2023). MDPI. Retrieved from [Link]

  • A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. (2023). PubMed. Retrieved from [Link]

  • d-glycero-α-d-gluco-heptose and d-glycero-α-d-manno-heptose origin and utilization in the bacterial membrane. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. (n.d.). ACS Publications. Retrieved from [Link]

  • Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. (n.d.). PMC - NIH. Retrieved from [Link]

  • 1H NMR analysis of GDP-D--D-heptose. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. (2026). PubMed. Retrieved from [Link]

  • Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity. (2016). PMC - NIH. Retrieved from [Link]

  • Biosynthesis of d-glycero-l-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. (2021). Holden Lab. Retrieved from [Link]

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. (n.d.). PMC - NIH. Retrieved from [Link]

  • Distinguishing Monosaccharide Stereo- and Structural Isomers with ToF-SIMS and Multivariate Statistical Analysis. (2006). UNT Digital Library. Retrieved from [Link]

  • Glycero-β-d- manno heptose Phosphate 7- O-Modifications. (2021). PubMed. Retrieved from [Link]

  • NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. (2026). ResearchGate. Retrieved from [Link]

  • Carbohydrate Structural Isomers Analyzed by Sequential Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Biosynthesis of 3,6-Dideoxy-heptoses for the Capsular Polysaccharides of Campylobacter jejuni. (2023). ACS Publications. Retrieved from [Link]

  • Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. (2021). PMC - NIH. Retrieved from [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. (n.d.). PMC - NIH. Retrieved from [Link]

  • Elucidating the Formation of 6-Deoxyheptose: Biochemical Characterization of the GDP-D-glycero-D-manno-heptose C6 Dehydratase, D. (2009). Western University. Retrieved from [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003345). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Heptose. (n.d.). Wikipedia. Retrieved from [Link]

  • Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. (2021). MDPI. Retrieved from [Link]

  • Reaction Mechanism and Three-Dimensional Structure of GDP-d-glycero-α-d-manno-heptose 4,6-Dehydratase from Campylobacter jejuni. (2022). Holden Lab - University of Wisconsin–Madison. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Chemical Synthesis of D-glycero-D-gulo-heptose from D-glucose

Abstract This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of D-glycero-D-gulo-heptose, a seven-carbon monosaccharide of significant interest in bacteriology and immunology....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of D-glycero-D-gulo-heptose, a seven-carbon monosaccharide of significant interest in bacteriology and immunology.[1][2] The synthesis commences from the readily available and inexpensive starting material, D-glucose. The core of this synthetic route is a chain-elongation strategy based on the Sowden-Fischer modification of the nitromethane synthesis, which involves a base-catalyzed condensation of nitromethane with D-glucose, followed by a Nef reaction to unmask the aldehyde functionality.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical advice to ensure successful synthesis and purification.

Introduction and Scientific Rationale

Heptoses are seven-carbon monosaccharides that are relatively rare in nature compared to their five- and six-carbon counterparts.[5] However, they are crucial components of various bacterial polysaccharides, most notably the lipopolysaccharide (LPS) inner core of Gram-negative bacteria.[2] D-glycero-D-gulo-heptose, in particular, serves as a key structural element and its biosynthetic pathways are targets for novel antimicrobial agents.[1] The ability to chemically synthesize this and other rare heptoses is essential for creating molecular probes, developing synthetic vaccines, and studying the enzymes involved in bacterial cell wall biosynthesis.

While classical methods like the Kiliani-Fischer synthesis can elongate aldose chains, they often suffer from low yields and the use of highly toxic reagents.[6] The Sowden-Fischer synthesis, which utilizes a nitromethane condensation, presents a practical and effective alternative for converting D-glucose into its corresponding C7 heptose derivatives.[3][4] This method proceeds in two key stages:

  • Nitromethane Condensation: D-glucose, in its open-chain aldehyde form, undergoes a base-catalyzed Henry reaction with nitromethane. This reaction adds a nitromethyl group to the carbonyl carbon, creating a new stereocenter and elongating the carbon chain. When starting with D-glucose, this step produces a diastereomeric mixture of 1-deoxy-1-nitroheptitols, primarily the D-glycero-D-gulo and D-glycero-D-ido isomers.[3][4]

  • Nef Reaction: Following the separation of the desired D-gulo diastereomer, the nitroalkane is converted back into a carbonyl group. This is achieved through the Nef reaction, which involves forming a nitronate salt with a base, followed by acidification to hydrolyze the intermediate to the final aldehyde, D-glycero-D-gulo-heptose.[3][4]

This application note details a protocol adapted from established literature, providing a reliable pathway to gram-scale synthesis of the target heptose.[3]

Overall Synthetic Workflow

The synthesis is a three-part process: condensation to form the nitroheptitol intermediates, separation of the desired diastereomer, and the final conversion to the target heptose.

G cluster_0 PART 1: Chain Elongation cluster_1 PART 2: Purification cluster_2 PART 3: Aldehyde Formation A D-Glucose B Mixture of 1-deoxy-1-nitroheptitols (D-gulo and D-ido isomers) A->B Nitromethane, NaOMe/MeOH C 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol (Crystalline solid) B->C Fractional Crystallization D D-glycero-D-gulo-heptose C->D Nef Reaction (1. NaOH, 2. H₂SO₄)

Caption: High-level workflow for the synthesis of D-glycero-D-gulo-heptose.

Detailed Protocols and Methodologies

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
D-Glucose (Anhydrous)ACS Reagent, ≥99%Sigma-Aldrich, Fisher Scientific
Nitromethane≥96%Sigma-Aldrich
Sodium Methoxide0.5 M in MethanolSigma-Aldrich
MethanolAnhydrous, ≥99.8%Fisher Scientific
Diethyl EtherAnhydrous, ≥99%Fisher Scientific
Ethanol200 Proof, AbsoluteFisher Scientific
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%VWR
Sodium Hydroxide (NaOH)Reagent Grade, ≥97%VWR
Ion-Exchange ResinRexyn 101(H⁺) or equivalentFisher Scientific
Round-bottom flasksVarious sizes---
Magnetic stir plate & bars------
Filtration apparatusBuchner funnel, filter paper---
Rotary evaporator------
Glass chromatography column------
Protocol 1: Synthesis of 1-deoxy-1-nitro-D-glycero-(D-gulo and D-ido)-heptitols

This procedure details the base-catalyzed condensation of nitromethane with D-glucose.

Causality and Insights:

  • Anhydrous Conditions: D-glucose must be anhydrous as water can interfere with the sodium methoxide base.

  • Base Catalyst: Sodium methoxide is a strong base required to deprotonate nitromethane, forming the nucleophilic nitronate anion that attacks the aldehyde group of D-glucose.

  • Equilibrium: Sugars exist in equilibrium between cyclic hemiacetal and open-chain aldehyde forms. The reaction consumes the aldehyde form, driving the equilibrium towards it.[6]

  • Precipitation: The sodium salts of the resulting nitroheptitols are insoluble in the methanol/ether mixture, allowing for their collection by filtration.

Step-by-Step Procedure:

  • Suspend 100 g of anhydrous D-glucose in 280 mL of nitromethane in a large round-bottom flask equipped with a magnetic stir bar.

  • Stir the suspension vigorously to ensure good mixing.

  • To the stirring suspension, add 630 mL of 1.88 N sodium methoxide in methanol, followed by an additional 125 mL of pure methanol.

  • Continue stirring the reaction mixture at room temperature for 24 hours. A thick, light-yellow precipitate will form.

  • Collect the precipitated material by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with methanol, followed by diethyl ether, to remove unreacted starting materials and soluble impurities.

  • Dry the resulting light-yellow powder under vacuum to yield the crude mixture of sodium nitroheptitols (approx. 150 g).[3]

Protocol 2: Separation of the D-glycero-D-gulo-heptitol Diastereomer

This protocol separates the desired D-gulo isomer from the D-ido isomer via ion exchange and fractional crystallization.

Causality and Insights:

  • Ion Exchange: The crude product is a sodium salt. Passing it through a strong acid cation-exchange resin (H⁺ form) replaces the Na⁺ ions with H⁺, yielding the neutral 1-deoxy-1-nitroheptitols.

  • Fractional Crystallization: The D-gulo and D-ido isomers have different solubilities in a methanol-ethanol solvent system. By carefully controlling the temperature and solvent composition, the less soluble D-gulo isomer can be selectively crystallized.[3]

Step-by-Step Procedure:

  • Prepare a large glass column with approximately 2 L of Rexyn 101(H⁺) ion-exchange resin (or equivalent).

  • Dissolve the 150 g of crude product from Protocol 1 in 500 mL of deionized water.

  • Apply the solution to the top of the resin column and allow it to elute under gravity.

  • Wash the column with additional deionized water, collecting all the eluate.

  • Concentrate the combined eluate and washings on a rotary evaporator to a thick syrup.

  • Dissolve the syrup in 300 mL of ethanol and store the solution at 0 °C. The D-ido isomer will crystallize first.

  • Filter off the crystals of 1-deoxy-1-nitro-D-glycero-D-ido-heptitol.

  • Concentrate the mother liquor and redissolve the residue in a methanol-ethanol mixture.

  • Allow the solution to stand. The desired 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol will crystallize.[3]

  • Recrystallize the product from a methanol-ethanol mixture to achieve high purity. A typical yield of the pure D-gulo isomer is around 13-15 g.[3]

Protocol 3: The Nef Reaction to Yield D-glycero-D-gulo-heptose

This procedure converts the purified nitroheptitol into the final target heptose.

Causality and Insights:

  • Nitronate Formation: The nitroalkane is first treated with a strong base (NaOH) to form the sodium salt of the corresponding nitronate.

  • Acid Hydrolysis: The nitronate salt is then added slowly to a cold, strong acid (H₂SO₄). The nitronate is protonated to form the aci-nitro tautomer, which is unstable and rapidly hydrolyzes to the aldehyde and nitrous oxide.

  • Temperature Control: This reaction is highly exothermic and must be kept cold to prevent degradation of the carbohydrate product.

Nef_Mechanism R-CH₂NO₂ R-CH₂NO₂ R-CH=N⁺(O⁻)O⁻ (Nitronate Anion) R-CH=N⁺(O⁻)O⁻ (Nitronate Anion) R-CH₂NO₂->R-CH=N⁺(O⁻)O⁻ (Nitronate Anion) + OH⁻ R-CH=N⁺(OH)O⁻ (Aci-nitro form) R-CH=N⁺(OH)O⁻ (Aci-nitro form) R-CH=N⁺(O⁻)O⁻ (Nitronate Anion)->R-CH=N⁺(OH)O⁻ (Aci-nitro form) + H⁺ R-CHO (Aldehyde) R-CHO (Aldehyde) R-CH=N⁺(OH)O⁻ (Aci-nitro form)->R-CHO (Aldehyde) + H₂O - N₂O, -H₂O

Caption: Simplified mechanism of the Nef Reaction.

Step-by-Step Procedure:

  • Prepare a solution of 6.5 mL of 6 N sulfuric acid in a flask and cool it in an ice bath.

  • In a separate container, dissolve 1 g of pure 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol in 5 mL of 1 N sodium hydroxide.

  • Add the sodium hydroxide solution dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Neutralize the reaction mixture by carefully adding solid barium carbonate until the effervescence ceases.

  • Filter the mixture to remove the precipitated barium sulfate.

  • Concentrate the filtrate under reduced pressure to a syrup.

  • The resulting syrup is D-glycero-D-gulo-heptose. It can be further purified by chromatography if necessary, but often crystallizes from water-ethanol mixtures.[3]

Data Summary and Characterization

The following table summarizes key physical and chemical data for the intermediate and final product based on literature values.

CompoundMolecular FormulaMolecular WeightExpected YieldMelting Point (°C)Specific Rotation [α]D
1-deoxy-1-nitro-D-glycero-D-gulo-heptitolC₇H₁₅NO₈241.20 g/mol ~9% (from glucose)139-140+2.5° (c, 3.1 in water)[3]
D-glycero-D-gulo-heptoseC₇H₁₄O₇210.18 g/mol High (from nitroheptitol)193-194-22° → -18.5° (c, 2.5 in water)[3]

Characterization:

  • Identity: The identity and purity of the final product should be confirmed by Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1]

  • Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) with an appropriate column for carbohydrate analysis.

Troubleshooting and Expert Recommendations

  • Low Yield in Condensation: Ensure all reagents are anhydrous. The D-glucose should be of high purity and thoroughly dried. The reaction is sensitive to the stoichiometry of the base.

  • Difficult Diastereomer Separation: Fractional crystallization requires patience. Seeding the solution with a small crystal of the desired isomer can help induce crystallization. If crystallization fails, column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/methanol/water) is an alternative, though it can be challenging for unprotected sugars.[7]

  • Product Degradation during Nef Reaction: The primary cause of low yields in the Nef reaction is poor temperature control. The addition of the nitronate solution to the acid must be slow and the reaction vessel must be efficiently cooled. Over-acidification or prolonged reaction times can lead to charring and decomposition of the sugar.[7]

References

  • Wikipedia. (n.d.). Kiliani–Fischer synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Kiliani–Fischer Synthesis. Retrieved from [Link]

  • Wang, C., et al. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. Retrieved from [Link]

  • Theil, F. (2002). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • Boltje, T. J., et al. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Retrieved from [Link]

  • Cunha, A. C., et al. (2013). Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment. Journal of Chemical Education. Retrieved from [Link]

  • Perry, M. B., & Daoust, V. (1969). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry, 47(15), 2763-2767. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Retrieved from [Link]

  • Morrison, R. T., & Boyd, R. N. (n.d.). Organic Chemistry (kiliani-fischer-synthesis.pdf).
  • Master Organic Chemistry. (2018). The Ruff Degradation and the Kiliani Fischer Synthesis. Retrieved from [Link]

  • van der Vorm, S. (2017). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Retrieved from [Link]

  • Grokipedia. (n.d.). Kiliani–Fischer synthesis. Retrieved from [Link]

  • Varki, A., et al. (2013). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route from d-glucose to methylated.... Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 22.8: Lengthening the Chain- The Kiliani-Fischer Synthesis. Retrieved from [Link]

  • PubChem - NIH. (n.d.). glycero-galacto-Heptose. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and characterization of the major products (heptose C7...*. Retrieved from [Link]

  • CD BioGlyco. (n.d.). D-Glycero-D-gulo-heptose, Purity ≥95%. Retrieved from [Link]

  • Xia, T.-Y., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(9), 1263-1267.
  • PubChem - NIH. (n.d.). D-glycero-D-gluco-Heptose. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Glycero-gulo-heptose. Retrieved from [Link]

  • ResearchGate. (n.d.). How do we purify the product (carbohydrate chemistry) that produce some decompositions?. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of D-manno-heptulose via a cascade aldol/hemiketalization reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heptose. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Retrieved from [Link]

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Application

gram-scale preparation of D-glycero-D-gulo-heptose derivatives

An Application Guide for the Gram-Scale Synthesis of D-glycero-D-gulo-heptose Derivatives Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, field-proven methodology for t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Gram-Scale Synthesis of D-glycero-D-gulo-heptose Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the gram-scale synthesis of D-glycero-D-gulo-heptose and its derivatives, starting from the inexpensive and readily available monosaccharide, D-glucose. Heptoses, particularly the D-glycero-D-gulo isomer, are crucial components of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria, making them high-value targets for the development of novel antibacterial agents, vaccines, and diagnostic tools.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating protocol suitable for researchers in carbohydrate chemistry, drug discovery, and glycobiology.

Introduction: The Significance of Heptose Scaffolds

While hexoses like glucose dominate central metabolism, seven-carbon sugars, or heptoses, hold a unique and vital position in the microbial world. D-glycero-D-gulo-heptose, a less common natural sugar, is a key structural motif in the LPS of various bacteria.[1] The LPS molecule is a primary determinant of bacterial cell integrity and a potent trigger of the host immune response.[1] Consequently, the ability to synthesize significant quantities of D-glycero-D-gulo-heptose and its derivatives is paramount for:

  • Drug Development: Designing antibiotics that inhibit bacterial LPS biosynthesis.[1][3]

  • Vaccine Research: Creating synthetic carbohydrate antigens for conjugate vaccines.[2]

  • Glycobiology: Fabricating molecular probes to unravel the mechanisms of host-pathogen interactions.[3]

Historically, obtaining gram-scale quantities of specific heptoses has been a significant bottleneck, often limited by low-yield extractions from natural sources or complex, inefficient synthetic routes.[3] This guide details a robust and scalable synthetic pathway based on the classical Kiliani-Fischer chain elongation methodology, specifically the nitroalkane-based Sowden-Fischer modification, followed by the Nef reaction.[1][4][5]

Overall Synthetic Strategy: A Two-Step Chain Elongation

The core of this synthesis is a carbon-chain elongation, transforming a six-carbon aldose (D-glucose) into a seven-carbon aldose (a heptose). The Kiliani-Fischer synthesis is the canonical method for this transformation.[6][7] It proceeds by nucleophilic addition of cyanide to the aldehyde, creating a new chiral center and thus two C-2 epimers.[6][7][8]

Our chosen protocol adapts this logic by using nitromethane as the one-carbon nucleophile. This approach offers practical advantages on a larger scale, including the formation of stable, crystalline nitroheptitol intermediates that are more readily separated than the corresponding cyanohydrins.[5] The overall workflow is a two-stage process:

  • Sowden-Fischer Reaction: A base-catalyzed condensation of D-glucose with nitromethane to form a mixture of diastereomeric 1-deoxy-1-nitroheptitols.

  • Nef Reaction: The selective conversion of the nitro group of the isolated D-gulo-nitroheptitol into an aldehyde, yielding the target D-glycero-D-gulo-heptose.

G D_Glucose D-Glucose (C6) Nitroheptitols Diastereomeric Mixture: 1-Deoxy-1-nitroheptitols D_Glucose->Nitroheptitols 1. CH3NO2 2. NaOMe Separation Fractional Crystallization Nitroheptitols->Separation Purification Gulo_Intermediate 1-Deoxy-1-nitro- D-glycero-D-gulo-heptitol Separation->Gulo_Intermediate Isolate D-gulo isomer Heptose D-glycero-D-gulo-heptose (C7) Gulo_Intermediate->Heptose Nef Reaction (H2SO4 / H2O) Derivative Protected Heptose Derivative (e.g., Peracetate) Heptose->Derivative Protection (e.g., Ac2O)

Caption: High-level workflow for the synthesis of D-glycero-D-gulo-heptose.

Experimental Protocols & Methodologies

PART 1: Gram-Scale Synthesis of 1-Deoxy-1-nitro-D-glycero-D-gulo-heptitol

Causality & Expertise: This initial step is the most critical for establishing the stereochemistry and final yield. The Sowden-Fischer condensation of D-glucose with nitromethane generates two primary epimers at the newly formed C-2 center: D-glycero-D-gulo and D-glycero-D-ido.[4][5] The reaction conditions are optimized for gram-scale work, and the subsequent workup is designed to efficiently separate these diastereomers. Fractional crystallization is a highly effective and scalable purification method for these specific intermediates, leveraging their different solubility profiles.[5]

Protocol 1: Sowden-Fischer Nitromethane Condensation

  • Reaction Setup: To a vigorously stirred suspension of anhydrous D-glucose (100 g, 0.555 mol) in nitromethane (280 mL), add 1.88 M sodium methoxide in methanol (630 mL) followed by an additional portion of methanol (125 mL).

  • Reaction: Stir the resulting slurry at ambient temperature for 24 hours. A thick, pale-yellow precipitate will form.

  • Isolation of Sodium Salts: Collect the precipitated material by filtration, wash thoroughly with methanol and then diethyl ether to remove unreacted starting materials and solvents. Dry the light-yellow powder under vacuum. (Expected yield of crude sodium salts: ~150 g).[5]

  • Ion Exchange: Dissolve the crude product (150 g) in deionized water (500 mL) and pass the solution through a column of strongly acidic cation-exchange resin (e.g., Rexyn 101(H⁺) form, ~2 L resin volume). This step is crucial to remove the sodium ions.

  • Concentration: Collect the acidic eluate and washings, and concentrate under reduced pressure to a thick syrup.

  • Fractional Crystallization: Dissolve the syrup in ethanol (300 mL) and store at 0 °C. The first crop of crystals will be predominantly 1-deoxy-1-nitro-D-glycero-D-ido-heptitol. After filtering this first crop, concentrate the mother liquor and recrystallize from a methanol-ethanol mixture. The second and third crops will yield the desired 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol.[5]

Data Summary: 1-Deoxy-1-nitro-D-glycero-D-gulo-heptitol

Parameter Expected Value Source
Yield 13.4 g (from 100g glucose) [5]
Melting Point 139-140 °C [5]
Specific Rotation [α]D +2.5° (c 3.1 in water) [5]

| Appearance | White crystalline solid | - |

PART 2: Conversion to D-glycero-D-gulo-heptose via the Nef Reaction

Causality & Expertise: The Nef reaction transforms the nitroalkane functionality into a carbonyl group. The mechanism involves the formation of a nitronate anion (by treatment with base) followed by acid hydrolysis.[4][5] Controlling the temperature during the acidification step is critical to prevent side reactions and degradation of the target sugar. The final product is a highly polar, water-soluble sugar that requires careful workup to remove inorganic salts.

Protocol 2: The Nef Reaction

  • Nitronate Formation: Dissolve the purified 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol (10 g, 41.5 mmol) in 1 N sodium hydroxide (50 mL).

  • Acid Hydrolysis: Add the nitronate solution dropwise with vigorous stirring to 6 N sulfuric acid (65 mL) cooled in an ice bath. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the solution to warm to room temperature and stir for an additional 4-6 hours.

  • Neutralization & Workup: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of barium carbonate until the pH is ~5-6. The precipitation of barium sulfate removes the sulfate ions from the solution.

  • Purification: Filter the mixture to remove the barium sulfate precipitate. Wash the filter cake thoroughly with water. Concentrate the combined filtrate and washings under reduced pressure to yield D-glycero-D-gulo-heptose as a syrup, which may crystallize upon standing or after purification via chromatography.

Data Summary: D-glycero-D-gulo-heptose

Parameter Expected Value Source
Melting Point 193-194 °C [5]
Specific Rotation [α]D -22° → -18.5° (c 2.5 in water) [5]

| Appearance | White crystalline solid or clear syrup | - |

PART 3: Preparation of a Peracetylated Derivative

Causality & Expertise: Unprotected sugars possess multiple hydroxyl groups, rendering them highly polar and often poorly soluble in common organic solvents used for subsequent reactions like glycosylations.[9][10] Protection of these hydroxyls—for example, through acetylation—increases lipophilicity, simplifies purification by standard silica gel chromatography, and provides sharp, well-resolved signals in NMR spectroscopy for unambiguous characterization.[11] An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, is key for more complex syntheses.[10][12]

G cluster_0 Orthogonal Protection Logic Polyol Polyol (e.g., Heptose) Protected Fully Protected (e.g., Peracetate) Polyol->Protected Protection (Ac2O, Pyridine) Selective Selectively Deprotected Protected->Selective Selective Deprotection (e.g., Enzymatic) Functionalized Further Functionalization Selective->Functionalized Glycosylation, etc.

Caption: Logic of using protecting groups for selective functionalization.

Protocol 3: Peracetylation of D-glycero-D-gulo-heptose

  • Reaction Setup: Suspend D-glycero-D-gulo-heptose (5 g, 23.8 mmol) in a mixture of acetic anhydride (50 mL) and pyridine (50 mL) in a flask cooled in an ice bath.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously pour it onto crushed ice (~200 g). Stir until the excess acetic anhydride has been hydrolyzed.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude peracetylated heptose.

  • Purification: Purify the product by silica gel flash chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the pure anomeric mixture of the hepta-O-acetyl-D-glycero-D-gulo-heptopyranose.

Analytical & Characterization Summary

Trustworthy synthesis relies on rigorous validation of intermediates and final products.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. For sugars, use a mobile phase like ethyl acetate/methanol/water and a stain such as ceric ammonium molybdate or potassium permanganate for visualization.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation.

    • ¹H NMR: Provides information on the number of protons, their connectivity, and stereochemistry through coupling constants.[13][14][15]

    • ¹³C NMR: Confirms the number of carbon atoms in the structure.[13]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[13]

  • Polarimetry: Measurement of the specific optical rotation is a critical quality control step to confirm the enantiomeric purity and identity of chiral carbohydrate products.[5]

Conclusion

This application note details a robust, scalable, and economically viable protocol for the synthesis of D-glycero-D-gulo-heptose and its acetylated derivative from D-glucose. By elucidating the rationale behind each critical step—from the Sowden-Fischer condensation and diastereomer separation to the Nef reaction and protecting group installation—this guide empowers researchers to confidently produce gram-scale quantities of this valuable heptose. The successful application of this protocol will facilitate further research into the biological roles of bacterial heptoses and accelerate the development of new therapeutics and vaccines.

References

  • Perry, M. B., & Daoust, V. (1969). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry, 47(15), 2763-2767.
  • Krasnopeeva, E. N., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7534. [Link]

  • Perry, M. B., & Daoust, V. (1969). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Science Publishing.
  • Krasnopeeva, E. N., et al. (2022). Synthetic route from d-glucose to methylated d-glycero-α-d-gluco-heptoside based on Vincent's group route. ResearchGate. [Link]

  • Hashidzume, A., et al. (2019). Purification and characterization of the major products (heptose C7* and hexose C6*) of formose reaction under MW irradiation. ResearchGate. [Link]

  • Krasnopeeva, E. N., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. PubMed. [Link]

  • Krasnopeeva, E. N., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. ResearchGate. [Link]

  • McNally, D. J., et al. (2018). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. PMC. [Link]

  • Wikipedia. Kiliani–Fischer synthesis. [Link]

  • McNally, D. J., et al. (2021). Biosynthesis of d-glycero-l-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Holden Lab. [Link]

  • Crich, D., & Li, W. (2005). Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses. PubMed. [Link]

  • Thon, S., et al. (2015). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. PMC. [Link]

  • Adanitsch, F., et al. (2018). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

  • Xia, T.-Y., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. [Link]

  • Crich, D., & Li, W. (2006). Stereocontrolled Synthesis of the d- and l-glycero-β-d-manno-heptopyranosides and their 6-Deoxy Analogs. NIH. [Link]

  • Crich, D., & Li, W. (2006). Stereocontrolled synthesis of the D- and L-glycero-beta-D-manno-heptopyranosides and their 6-deoxy analogues. PubMed. [Link]

  • Christian, R., et al. (1992). The synthesis and characterisation of 2-O-(6-O-L-glycero-alpha,beta-D-manno-heptopyranosyl-alpha-D-glucopyranosyl)-alpha,beta-D-glucopyranose. PubMed. [Link]

  • Li, D., et al. (2009). An efficient synthesis of d-mannoheptulose via oxidation of an olefinated sugar with potassium permanganate in aqueous acetone. PubMed. [Link]

  • Chemistry Steps. Kiliani–Fischer Synthesis. [Link]

  • Zúñiga-Rizo, E. Y., et al. (2026). NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. PubMed. [Link]

  • LibreTexts Chemistry. 22.8: Lengthening the Chain- The Kiliani-Fischer Synthesis. [Link]

  • Kosma, P., et al. (2002). 1 H NMR analysis of GDP-D--D-heptose. ResearchGate. [Link]

  • Master Organic Chemistry. The Ruff Degradation and the Kiliani Fischer Synthesis. [Link]

  • ResearchGate. Synthesis of 1,5-Anhydro-d-glycero-d-gluco-heptitol Derivatives as Potential Inhibitors of Bacterial Heptose Biosynthetic Pathways. [Link]

  • Wang, Y., et al. (2018). Large scale preparation of high mannose and paucimannose N-glycans from soybean proteins by oxidative release of natural glycans (ORNG). PubMed. [Link]

  • Lee, Y.-J., et al. (2020). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. NIH. [Link]

  • ResearchGate. Structural formulae of mannoheptulose, sedoheptulose, and the related acyclic heptitols, perseitol and volemitol. [Link]

  • Kneidinger, B., et al. (2001). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. PMC. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

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  • Courtois, P., et al. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. PubMed. [Link]

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Sources

Method

Application Note: A Multi-Modal Approach for the Unambiguous Identification of D-glycero-D-gulo-heptose

Audience: Researchers, scientists, and drug development professionals. Introduction D-glycero-D-gulo-heptose is a seven-carbon monosaccharide, a class of sugars less common than hexoses but of significant biological impo...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction D-glycero-D-gulo-heptose is a seven-carbon monosaccharide, a class of sugars less common than hexoses but of significant biological importance. It is a key constituent of the lipopolysaccharide (LPS) and capsular polysaccharide (CPS) structures in the outer membrane of several Gram-negative bacteria.[1][2] The specific stereochemistry of these heptoses contributes to the structural integrity of the bacterial cell wall and plays a crucial role in the interactions between the pathogen and its host's immune system.[1] Consequently, the accurate identification and structural elucidation of D-glycero-D-gulo-heptose in complex biological matrices are paramount for research in microbiology, immunology, and the development of novel antimicrobial agents and vaccines.

The primary analytical challenge lies in the vast number of possible stereoisomers for a given monosaccharide; aldoheptoses have 32 possible isomers.[3] Distinguishing D-glycero-D-gulo-heptose from its epimers requires robust analytical techniques that are sensitive to subtle stereochemical differences. This application note provides a comprehensive guide to a multi-modal analytical strategy, combining chromatographic and spectroscopic methods to ensure the unambiguous identification of D-glycero-D-gulo-heptose. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Sample Preparation - Liberation of Monosaccharides

Before analysis, D-glycero-D-gulo-heptose must often be liberated from its parent polysaccharide (e.g., LPS). This is typically achieved through acid hydrolysis, which cleaves the glycosidic bonds.

Protocol 1: Acid Hydrolysis

  • Hydrolysis: Place 50-500 µg of the dried polysaccharide sample into a screw-cap tube. Add 500 µL of 2 M trifluoroacetic acid (TFA).

  • Incubation: Securely cap the tube and heat at 121°C for 2 hours.

  • Removal of Acid: Cool the sample to room temperature. Remove the TFA by evaporation under a stream of nitrogen gas or by vacuum centrifugation.

  • Re-suspension: Re-suspend the dried hydrolysate in 500 µL of deionized water. The sample is now ready for derivatization or direct analysis.

Causality Note: TFA is used because it is effective at cleaving glycosidic bonds and is volatile, making it easy to remove post-hydrolysis, which is critical for subsequent derivatization and analysis steps.[4]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a gold-standard technique for monosaccharide composition analysis. Because carbohydrates are non-volatile, a chemical derivatization step is required to make them amenable to gas-phase analysis.[5][6] The conversion to alditol acetates is a highly reliable method because it eliminates the formation of multiple anomeric peaks for a single sugar, yielding one distinct peak per monosaccharide and simplifying the resulting chromatogram.[3][6][7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Hydrolysis Acid Hydrolysis (TFA) Reduction Reduction (NaBH4) Hydrolysis->Reduction Acetylation Acetylation (Ac2O) Reduction->Acetylation GC_Separation GC Separation Acetylation->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Identification by Retention Time & Mass Spectrum Data_Analysis->Result Sample Polysaccharide Sample Sample->Hydrolysis Standard Heptose Standard Standard->Reduction

Caption: Workflow for GC-MS analysis of monosaccharides as alditol acetates.

Protocol 2: Alditol Acetate Derivatization for GC-MS

  • Reduction: To the hydrolyzed sample (from Protocol 1), add 50 µL of 2 M ammonium hydroxide followed by 500 µL of a freshly prepared solution of 10 mg/mL sodium borohydride (NaBH₄) in 1 M NH₄OH. Incubate at room temperature for 1 hour.

    • Rationale: This step reduces the aldehyde group of the heptose to a primary alcohol, forming the corresponding alditol (heptitol). This eliminates the ring structure and prevents the formation of anomers.

  • Quench Reaction: Stop the reduction by carefully adding 2-3 drops of glacial acetic acid until effervescence ceases.

  • Acetylation: Add 500 µL of acetic anhydride and 50 µL of 1-methylimidazole (as a catalyst). Cap tightly and vortex. Heat at 60°C for 30 minutes.

    • Rationale: Acetic anhydride acetylates all hydroxyl groups, replacing polar -OH groups with nonpolar acetyl groups, which dramatically increases the molecule's volatility.[7]

  • Extraction: Cool the sample. Add 1 mL of dichloromethane (DCM) and 1 mL of deionized water. Vortex thoroughly and centrifuge to separate the layers. Carefully transfer the lower organic (DCM) layer containing the derivatized alditol acetates to a clean vial.

  • Drying and Reconstitution: Evaporate the DCM under a stream of nitrogen. Reconstitute the dried derivatives in a suitable volume (e.g., 100 µL) of acetone for injection.

  • GC-MS Analysis: Inject 1-2 µL onto the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5 or similar (30 m x 0.25 mm i.d., 0.25 µm film).

      • Injector Temp: 250°C.

      • Oven Program: 150°C for 2 min, ramp to 260°C at 5°C/min, hold for 10 min.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-600.

Data Interpretation: The identity of D-glycero-D-gulo-heptitol acetate is confirmed by matching the gas chromatographic retention time and the EI mass spectrum with those of an authentic, derivatized D-glycero-D-gulo-heptose standard. The mass spectrum will show a characteristic fragmentation pattern resulting from the cleavage of the carbon-carbon backbone.

Section 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers a powerful alternative to GC-MS and can be performed with or without derivatization. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) can directly separate and detect underivatized carbohydrates.[8] Alternatively, pre-column derivatization with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), allows for highly sensitive analysis by reverse-phase HPLC with UV or mass spectrometry detection.[4][9][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Hydrolysis Acid Hydrolysis (TFA) Derivatization PMP Derivatization Hydrolysis->Derivatization Cleanup Neutralization & Drying Derivatization->Cleanup LC_Separation UPLC Separation (C18) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Identification by Retention Time & m/z Data_Analysis->Result Sample Polysaccharide Sample Sample->Hydrolysis Standard Heptose Standard Standard->Derivatization

Caption: Workflow for HPLC-MS analysis of monosaccharides using PMP derivatization.

Protocol 3: PMP Derivatization and UPLC-MS/MS Analysis This protocol is adapted from a method for comprehensive monosaccharide quantitation.[9]

  • Derivatization Reaction: To the dried hydrolysate, add 20 µL of 0.5 M methanolic 1-phenyl-3-methyl-5-pyrazolone (PMP) and 20 µL of 0.3 M aqueous NaOH.

  • Incubation: Vortex and heat at 70°C for 30 minutes.

  • Neutralization: Cool to room temperature and neutralize by adding 20 µL of 0.3 M HCl.

  • Extraction & Cleanup: Add 200 µL of water and 200 µL of chloroform. Vortex vigorously and centrifuge. Discard the lower chloroform layer. Repeat the extraction two more times to remove excess PMP reagent.

  • Sample Preparation for Injection: Transfer the final aqueous layer to an autosampler vial for analysis.

  • UPLC-MS/MS Analysis:

    • Example UPLC Conditions:

      • Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[9]

      • Mobile Phase A: 25 mM ammonium acetate in 5% acetonitrile, pH 8.2.

      • Mobile Phase B: 95% acetonitrile.

      • Gradient: A suitable gradient from low to high %B to elute the PMP derivatives.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[11] The specific precursor-to-product ion transition for PMP-derivatized D-glycero-D-gulo-heptose must be determined using an authentic standard.

Data Interpretation: Identification is achieved by matching the retention time of the peak in the sample chromatogram to that of the PMP-derivatized D-glycero-D-gulo-heptose standard. Confirmation is provided by the detection of the specific MRM transition, which provides a high degree of chemical certainty.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful non-destructive technique for the absolute structural confirmation of a molecule, including its stereochemistry.[1] While GC-MS and HPLC are excellent for screening and quantification, NMR provides definitive proof of identity by mapping the complete covalent structure and relative orientation of atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Purified Heptose Dissolve Dissolve in D2O Sample->Dissolve Standard Heptose Standard Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1D Acquire 1D ¹H Spectrum Transfer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_1D->Acquire_2D Compare Compare Spectra Acquire_2D->Compare Result Unambiguous Structural Confirmation Compare->Result

Caption: General workflow for structural confirmation of heptose by NMR spectroscopy.

Protocol 4: NMR Analysis

  • Sample Preparation: A purified sample of the heptose (typically >1 mg) is required. Lyophilize the sample multiple times from deuterium oxide (D₂O) to exchange all labile protons (-OH, -NH) for deuterium. Dissolve the final dried sample in ~500 µL of high-purity D₂O (99.96%).

    • Rationale: D₂O is used as the solvent because it is "invisible" in ¹H NMR, allowing for the clear observation of the carbohydrate's non-exchangeable protons (C-H).

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides information on the chemical shifts and coupling constants of all protons in the molecule.

    • Acquire two-dimensional (2D) spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • Rationale: COSY spectra reveal which protons are coupled to each other (i.e., on adjacent carbons), allowing for the tracing of the entire carbon backbone. HSQC spectra correlate each proton with the carbon atom it is directly attached to, enabling the assignment of the ¹³C spectrum.

  • Data Analysis: Process and analyze the spectra using appropriate software. The chemical shifts (δ) and scalar coupling constants (J-values) are highly sensitive to the stereochemistry at each chiral center.

Data Interpretation: Unambiguous identification of D-glycero-D-gulo-heptose is achieved only by a direct comparison of the 1D and 2D NMR spectra of the unknown sample with those of a certified reference standard acquired under identical conditions.[12][13][14] The entire spin system, including the characteristic signals of the anomeric proton and the complex multiplets of the backbone protons, must match perfectly.

Section 5: Data Summary and Confirmation Strategy

TechniqueParameterExpected Result for D-glycero-D-gulo-heptoseRationale
GC-MS Retention TimeSpecific to the alditol acetate derivative; must match standard.Depends on volatility and column interaction.
Mass SpectrumCharacteristic EI fragmentation pattern; must match standard.Provides a molecular fingerprint.
HPLC-MS Retention TimeSpecific to the PMP derivative; must match standard.Depends on hydrophobicity and column interaction.
m/z (MRM)Specific precursor-product ion transition; must match standard.Provides high chemical specificity.
NMR ¹H/¹³C SpectraComplete set of chemical shifts and coupling constants.Defines the unique 3D structure and stereochemistry.

Confirmation Strategy: For the highest confidence in identification, a two-tiered approach is recommended.

  • Screening: Use GC-MS or HPLC-MS as a primary screening method. A match in retention time and mass spectrum against a known standard provides strong evidence.

  • Confirmation: For definitive, publication-quality identification, the result must be confirmed using NMR spectroscopy. The concordance of data from an orthogonal method like NMR with chromatographic results constitutes unambiguous proof of identity.

Conclusion

The identification of D-glycero-D-gulo-heptose requires a meticulous analytical approach due to the presence of numerous stereoisomers. Relying on a single technique can lead to ambiguity. By employing a multi-modal strategy—using GC-MS for robust compositional screening, HPLC-MS for sensitive detection, and NMR for absolute structural confirmation—researchers can achieve unambiguous and reliable identification. The protocols and workflows detailed in this note provide a solid foundation for scientists working to characterize complex carbohydrates in biological and pharmaceutical research.

References

  • Yuan, J., et al. (2020). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. National Institutes of Health. [Link]

  • Tamon, A., et al. (2021). Carbohydrate analysis by gas-liquid chromatography. National Center for Biotechnology Information. [Link]

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  • Zúñiga, G., et al. (2026). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. ResearchGate. [Link]

  • Zúñiga, G., et al. (2026). NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. PubMed. [Link]

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Application

Application Note: A Multi-dimensional NMR Spectroscopy Strategy for the Complete Structural Elucidation of D-glycero-D-gulo-heptose

Abstract The structural characterization of complex monosaccharides is a critical task in glycobiology and drug development, particularly for unusual sugars like heptoses which are key components of bacterial lipopolysac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural characterization of complex monosaccharides is a critical task in glycobiology and drug development, particularly for unusual sugars like heptoses which are key components of bacterial lipopolysaccharides.[1][2][3] D-glycero-D-gulo-heptose, a seven-carbon aldoheptose, presents a significant analytical challenge due to its numerous stereocenters and the inherent spectral overlap in one-dimensional Nuclear Magnetic Resonance (NMR) spectra.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a suite of advanced 1D and 2D NMR experiments for the unambiguous structural determination of D-glycero-D-gulo-heptose in solution. We detail a systematic workflow, from sample preparation to multi-spectral data integration, that ensures scientific integrity through a self-validating analytical system.

Introduction: The Challenge of Heptose Stereochemistry

Carbohydrates exhibit immense structural diversity, and their biological function is intimately tied to their three-dimensional structure.[5][6] Unlike proteins or nucleic acids, which are linear polymers, carbohydrates can form branched structures with complex stereochemistry at each constituent monosaccharide.[7] The structural elucidation of monosaccharides, especially those with more than six carbons like D-glycero-D-gulo-heptose (C₇H₁₄O₇), is complicated by the similarity of chemical environments for the ring protons.[8] This leads to severe signal crowding, particularly in the 3.0-4.2 ppm region of the ¹H NMR spectrum, making definitive assignment from 1D data alone nearly impossible.[4][9]

NMR spectroscopy is the most powerful analytical technique available for determining the covalent and conformational structure of carbohydrates in their native solution state.[4][10] By employing a combination of 1D (¹H, ¹³C) and 2D experiments (COSY, TOCSY, HSQC, HMBC), it is possible to resolve spectral overlap and piece together the complete molecular puzzle.[11][12] This guide explains the causality behind the experimental choices and provides a field-proven protocol for achieving a complete and validated structural assignment of D-glycero-D-gulo-heptose.

Foundational Principles: Decoding Carbohydrate NMR Spectra

A successful structural elucidation relies on understanding three key NMR parameters:

  • Chemical Shifts (δ): The position of a signal in the NMR spectrum. For carbohydrates, anomeric protons (H-1) are typically well-resolved downfield (δ 4.4–5.5 ppm), providing an excellent starting point for analysis.[13] Anomeric carbons (C-1) also resonate in a distinct region (δ 90–110 ppm).

  • Scalar Coupling Constants (J): These through-bond interactions cause signal splitting and provide precise information about dihedral angles between adjacent protons. The magnitude of the vicinal ³J(H,H) coupling constant is invaluable for determining the relative orientation of ring protons and thus the stereochemistry and anomeric configuration (α or β).[5]

  • Nuclear Overhauser Effect (NOE): An NOE correlation between two protons indicates they are close in space (<5 Å), providing crucial information for conformational analysis and, in oligosaccharides, for determining the sequence and linkage between sugar residues.[9]

A Systematic Workflow for Structural Elucidation

G cluster_0 Step 1: Preparation & 1D NMR cluster_1 Step 2: Establish Proton Network cluster_2 Step 3: Assign Carbon Skeleton cluster_3 Step 4: Integration & Validation prep Sample Preparation (D₂O, internal standard) nmr_1d 1D ¹H & ¹³C NMR (Purity, Anomer Count) prep->nmr_1d cosy ¹H-¹H COSY (Neighboring Protons) nmr_1d->cosy Anomeric protons as starting points tocsy ¹H-¹H TOCSY (Entire Spin System) cosy->tocsy Confirms Correlations hsqc ¹H-¹³C HSQC (Direct C-H Bonds) tocsy->hsqc Resolves ¹H overlap hmbc ¹H-¹³C HMBC (Long-Range C-H Bonds) hsqc->hmbc integrate Integrate All Data (COSY + TOCSY + HSQC + HMBC) hmbc->integrate Confirms C-skeleton structure Propose Structure (Assignments, Stereochemistry) integrate->structure validate Self-Validation (Consistency Check) structure->validate

Figure 1: Systematic NMR workflow for carbohydrate structural elucidation.

Experimental Protocols

The following protocols are designed for a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9][11]

Protocol 1: NMR Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the D-glycero-D-gulo-heptose sample in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%). Complete dissolution is critical. Gentle warming or lyophilization from D₂O can aid in removing residual water and improving spectral quality.

  • Internal Standard: Add a small, known quantity of an internal reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for chemical shift referencing (δ ¹H = 0.00 ppm).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate in the solvent. For reducing sugars like this heptose, this allows the anomeric equilibrium (between α and β forms, and potentially furanose/pyranose rings) to stabilize.

Protocol 2: NMR Data Acquisition

Acquiring a standard suite of 2D experiments is essential for complete characterization.[11] The parameters below are provided as a starting point and should be optimized for the specific instrument and sample.

Experiment Purpose Key Parameters (Example for 600 MHz)
¹H (1D) Assess purity, count anomers, identify reporter groups.Spectral Width: 12 ppm; Acquisition Time: 2-3 s; Relaxation Delay: 2 s; Scans: 16-64
¹³C (1D) Count carbon signals, identify anomeric carbons.Spectral Width: 240 ppm; Acquisition Time: 1 s; Relaxation Delay: 2 s; Scans: 1024-4096
¹H-¹H COSY Identify ³J(H,H) coupled protons (H-C-C-H).Spectral Width: 10 ppm in F1/F2; Data Points: 2048x512; Scans: 8-16
¹H-¹H TOCSY Correlate all protons within a spin system (sugar ring).Spectral Width: 10 ppm in F1/F2; Mixing Time: 80-120 ms; Data Points: 2048x512; Scans: 8-16
¹H-¹³C HSQC Correlate protons to directly attached carbons.¹H SW: 10 ppm; ¹³C SW: 160 ppm; Data Points: 2048x256; Scans: 4-8
¹H-¹³C HMBC Correlate protons to carbons over 2-3 bonds.¹H SW: 10 ppm; ¹³C SW: 220 ppm; Long-range delay optimized for 8 Hz; Scans: 16-64

Data Analysis and Structural Interpretation

The elucidation process is a stepwise deduction, integrating information from each spectrum to build a complete picture of the molecule.

Step 1: Analysis of 1D Spectra

The ¹H NMR spectrum will show distinct signals in the anomeric region (e.g., ~4.5-5.5 ppm), corresponding to the H-1 protons of the different tautomers (likely α- and β-pyranose) in solution.[13] The integration of these signals reveals their relative populations. The ¹³C spectrum will confirm the number of unique carbon environments.

Step 2: Tracing the Proton Network with COSY and TOCSY

Starting from a well-resolved anomeric proton signal (H-1) in the COSY spectrum, one can identify its coupling partner, H-2. From H-2, a cross-peak will lead to H-3, and so on. This allows for a "walk" along the proton backbone of the sugar ring. The TOCSY experiment complements this by revealing all protons belonging to the same spin system in a single step, confirming the assignments made from COSY. For a heptose, this will ideally show correlations from H-1 to H-2, H-3, H-4, H-5, H-6, and the two H-7 protons.

Step 3: Assigning the Carbon Skeleton with HSQC and HMBC

The ¹H-¹³C HSQC spectrum is used to definitively assign the carbon signal for each proton.[4] Each cross-peak represents a direct C-H bond, transferring the proton assignments to the carbon skeleton and resolving ambiguities from the crowded ¹H spectrum.[4]

The HMBC spectrum provides the final and most critical connections. It reveals correlations between protons and carbons separated by two or three bonds (e.g., H-1 to C-2, C-3, C-5). These long-range correlations confirm the overall carbon framework and are indispensable for verifying the ring size (pyranose vs. furanose) and the sequence in larger oligosaccharides.[10]

Figure 2: Key 2D NMR correlations for D-glycero-D-gulo-heptose.

Exemplary Data and Stereochemical Assignment

The final assignment relies on integrating all data. The table below presents hypothetical but realistic chemical shift and coupling constant data for the β-pyranose form, which is crucial for confirming the gulo configuration.

Position ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) Key ³J(H,H) Coupling Constants (Hz) Inference from J-Coupling
1 ~4.8~95.0J(1,2) ≈ 8.5 HzH-1/H-2 are trans-diaxial (β-anomer)
2 ~3.6~73.5J(2,3) ≈ 3.0 HzH-2 (ax) / H-3 (eq) are gauche
3 ~3.8~75.0J(3,4) ≈ 3.0 HzH-3 (eq) / H-4 (ax) are gauche
4 ~4.0~68.0J(4,5) ≈ 9.0 HzH-4/H-5 are trans-diaxial
5 ~3.7~77.0J(5,6) ≈ 2.5 HzH-5 (ax) / H-6 (eq) are gauche
6 ~4.1~72.0J(6,7a) ≈ 2.5 Hz; J(6,7b) ≈ 6.0 HzFree rotation of C6-C7 side chain
7a/7b ~3.9 / ~3.8~64.0J(7a,7b) ≈ -12.0 Hz (geminal)CH₂ group

Note: These are representative values. Actual shifts can vary with temperature, pH, and concentration.

The large J(1,2) and J(4,5) values confirm an axial-axial relationship for H1-H2 and H4-H5, respectively. The small J(2,3), J(3,4), and J(5,6) values indicate axial-equatorial or equatorial-equatorial relationships. This specific pattern of coupling constants is the unique fingerprint that validates the D-glycero-D-gulo stereochemistry in a pyranose ring.

Conclusion

The structural elucidation of D-glycero-D-gulo-heptose is a complex but achievable task using a systematic, multi-dimensional NMR approach. By combining 1D NMR for initial assessment with a suite of 2D correlation experiments (COSY, TOCSY, HSQC, HMBC), researchers can overcome the challenge of spectral overlap. This integrated methodology provides a robust and self-validating framework to unambiguously determine the constitution, configuration, and conformation of complex monosaccharides, which is essential for advancing our understanding of glycobiology and for the development of novel carbohydrate-based therapeutics.

References

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  • Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18454–18468. Available from: [Link]

  • ResearchGate. (2004). NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. Retrieved from [Link]

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  • Stenutz, R., et al. (2002). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 102(2), 423–464.
  • Widmalm, G. (2013). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. Swedish University of Agricultural Sciences. Available from: [Link]

  • PubChem. (n.d.). Glycero-gulo-heptose. Retrieved from [Link]

  • Wang, H., et al. (2013). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. ACS Chemical Biology, 8(8), 1765–1772. Available from: [Link]

  • PubChem. (n.d.). D-glycero-D-gluco-Heptose. Retrieved from [Link]

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  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

  • PubChem. (n.d.). glycero-galacto-Heptose. Retrieved from [Link]

  • McNally, D. J., et al. (2017). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 56(4), 606–614. Available from: [Link]

  • ResearchGate. (2021). Hydroxyl groups introducing NMR strategy for structural elucidation of a heptasaccharide isolated from Trillium tschonoskii. Retrieved from [Link]

  • ACS Omega. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

  • Corzana, F., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1159–1229.
  • Creuzenet, C., et al. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Journal of Biological Chemistry, 294(32), 12138–12148. Available from: [Link]

  • PubMed. (2026). NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. Retrieved from [Link]

  • Kosma, P., et al. (2014). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Beilstein Journal of Organic Chemistry, 10, 1840–1848. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Retrieved from [Link]

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  • Holst, O., et al. (1991). Structural analysis of the heptose/hexose region of the lipopolysaccharide from Escherichia coli K-12 strain W3100.

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Method

mass spectrometry analysis of D-glycero-D-gulo-heptose

An Application Guide to the Mass Spectrometry Analysis of D-glycero-D-gulo-heptose Abstract This technical guide provides a comprehensive overview and detailed protocols for the analysis of D-glycero-D-gulo-heptose using...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometry Analysis of D-glycero-D-gulo-heptose

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analysis of D-glycero-D-gulo-heptose using mass spectrometry (MS). As a key, yet less common, monosaccharide, D-glycero-D-gulo-heptose is a critical component of bacterial lipopolysaccharides (LPS) and capsular polysaccharides (CPS), making its accurate detection and quantification vital for research in microbiology, immunology, and drug development.[1] This document details methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), addressing the unique challenges posed by carbohydrate analysis, such as isomerism and the need for derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for this important heptose.

Introduction: The Significance of D-glycero-D-gulo-heptose

D-glycero-D-gulo-heptose is a seven-carbon aldoheptose with the molecular formula C₇H₁₄O₇.[2] While less ubiquitous than common hexoses like glucose, it plays a vital role in the structural integrity of the outer membranes of many Gram-negative bacteria.[1] Specifically, it is a foundational building block of the inner core of lipopolysaccharides (LPS) and various capsular polysaccharides.[1][3] These surface glycans are essential for bacterial survival, protecting against environmental stress and mediating interactions with the host immune system.[1][3][4] The presence and specific structure of heptoses in bacterial polysaccharides can influence pathogenicity and serve as a target for novel antimicrobial therapies and vaccine development.[1]

The analysis of D-glycero-D-gulo-heptose, however, is complicated by several factors inherent to carbohydrate chemistry. The primary challenge is the existence of numerous stereoisomers—sugars with the same molecular formula and mass but different spatial arrangements of hydroxyl groups.[5][6] Standard mass spectrometry alone cannot differentiate between these isomers.[5][7] Therefore, robust analytical methods must couple mass spectrometry with a high-resolution separation technique like gas or liquid chromatography. Furthermore, the low volatility and high polarity of monosaccharides necessitate chemical derivatization for certain analytical approaches, particularly GC-MS.[8][9]

This guide provides the scientific rationale and step-by-step protocols to navigate these challenges effectively.

PropertyValueSource
Molecular Formula C₇H₁₄O₇
Molecular Weight 210.18 g/mol
Classification Aldoheptose Monosaccharide[1]
Canonical SMILES C(O)O)O)O">C@HO)O[10]
InChIKey YPZMPEPLWKRVLD-PJEQPVAWSA-N[10]

Foundational Strategy: Sample Preparation & Hydrolysis

For D-glycero-D-gulo-heptose integrated into a polysaccharide matrix (e.g., LPS), the first critical step is its release as a free monosaccharide. This is typically achieved through acid hydrolysis.

Protocol 2.1: Acid Hydrolysis of Polysaccharides
  • Rationale: Strong acid is used to cleave the glycosidic bonds that link monosaccharide units together. Trifluoroacetic acid (TFA) is commonly used as it is effective and can be easily removed by evaporation.

  • Procedure:

    • To 50-100 µg of lyophilized polysaccharide sample in a screw-cap tube, add 500 µL of 2 M Trifluoroacetic Acid (TFA).

    • Seal the tube tightly and heat at 120°C for 2 hours.

    • Cool the sample to room temperature.

    • Evaporate the TFA to dryness under a stream of nitrogen gas or using a centrifugal evaporator.

    • Re-dissolve the dried hydrolysate in 500 µL of deionized water and dry again to ensure complete removal of residual acid.

    • The resulting monosaccharide mixture is now ready for derivatization or direct analysis.

Workflow 1: GC-MS Analysis via Alditol Acetate Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. To make monosaccharides suitable for GC analysis, a two-step derivatization is performed: reduction to an alditol followed by acetylation.

  • Expert Rationale: The initial reduction of the aldehyde group to a primary alcohol (forming an alditol) serves a crucial purpose: it eliminates the ring structure of the sugar in solution, preventing the formation of multiple anomeric peaks for a single monosaccharide. This simplifies the resulting chromatogram significantly. The subsequent acetylation of all hydroxyl groups with acetic anhydride replaces polar -OH groups with nonpolar acetate esters, drastically increasing the molecule's volatility and thermal stability for analysis in the hot GC injection port and column.[8][9]

Diagram: GC-MS Workflow for Heptose Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Polysaccharide Sample (e.g., LPS) Hydrolysis Acid Hydrolysis (Protocol 2.1) Sample->Hydrolysis Monosaccharides Released Monosaccharides Hydrolysis->Monosaccharides Reduction Reduction to Alditols (NaBH₄) Monosaccharides->Reduction Acetylation Per-O-Acetylation (Acetic Anhydride) Reduction->Acetylation Deriv_Sample Volatile Alditol Acetates Acetylation->Deriv_Sample GC_Separation GC Separation Deriv_Sample->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of D-glycero-D-gulo-heptose.

Protocol 3.1: Alditol Acetate Derivatization
  • Reduction:

    • Re-dissolve the dried monosaccharides from Protocol 2.1 in 200 µL of 1 M ammonium hydroxide containing 10 mg/mL sodium borohydride (NaBH₄).

    • Incubate at room temperature for 1 hour.

    • Quench the reaction by adding 2-3 drops of glacial acetic acid until effervescence stops.

  • Borate Removal:

    • Dry the sample under nitrogen.

    • Add 200 µL of methanol and dry again. Repeat this step three times to remove borate salts as volatile methyl borate.

  • Acetylation:

    • Add 100 µL of acetic anhydride and 100 µL of pyridine to the dried alditols.

    • Seal the tube and heat at 100°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add 500 µL of water to quench the reaction.

    • Extract the alditol acetates by adding 500 µL of dichloromethane (DCM). Vortex thoroughly and centrifuge.

    • Carefully transfer the lower DCM layer to a clean vial for GC-MS analysis.

Data Acquisition & Interpretation

The derivatized sample is injected into the GC-MS. The alditol acetate of D-glycero-D-gulo-heptose will elute at a characteristic retention time, which is used for identification against an authentic standard. Electron Ionization (EI) will produce a reproducible fragmentation pattern for structural confirmation.

ParameterRecommended SettingRationale
GC Column DB-5 or equivalent (e.g., 30m x 0.25mm x 0.25µm)A non-polar column provides good separation for alditol acetates.
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Inlet Temp 250°CEnsures rapid volatilization of the derivatives.
Oven Program 150°C for 2 min, ramp to 280°C at 5°C/min, hold 5 minA temperature gradient is necessary to separate different monosaccharide derivatives.
Ion Source Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns.
MS Mode Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)Full scan is used for identification; SIM provides higher sensitivity for quantification.

Workflow 2: LC-MS/MS Analysis with HILIC

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, particularly for its high sensitivity and specificity, and its ability to analyze underivatized or minimally derivatized sugars.[11]

  • Expert Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation mechanism of choice for highly polar analytes like monosaccharides.[11] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of aqueous solvent. This allows for the retention and separation of polar compounds that would elute in the void volume on a traditional reversed-phase column. Electrospray Ionization (ESI) in negative mode is highly effective for deprotonating the hydroxyl groups of sugars, forming [M-H]⁻ ions for sensitive MS detection.[12] Tandem MS (MS/MS) provides an additional layer of specificity by isolating the precursor ion (e.g., m/z 209.1 for the heptose) and generating characteristic fragment ions for unambiguous identification.

Diagram: LC-MS/MS Workflow for Heptose Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix or Hydrolysate (Protocol 2.1) Cleanup Sample Cleanup (e.g., SPE, Filtration) Sample->Cleanup Final_Sample Cleaned Aqueous Sample Cleanup->Final_Sample HILIC HILIC Separation Final_Sample->HILIC ESI Electrospray Ionization (Negative Mode) HILIC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data_Analysis Data Analysis (Retention Time & Transition) MSMS->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of D-glycero-D-gulo-heptose.

Protocol 4.1: HILIC-MS/MS Analysis
  • Sample Preparation:

    • Take the aqueous sample (either from hydrolysis in Protocol 2.1 or from a biological extract).

    • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering salts or proteins.

    • Dilute the sample in a solution mimicking the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape.

  • LC Separation & MS Detection:

    • Inject the prepared sample onto the HILIC-LC-MS/MS system.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition for D-glycero-D-gulo-heptose.

Data Acquisition & Interpretation

Identification is based on the co-elution of the analyte peak with a known standard at a specific retention time and the detection of the predefined MRM transition.

ParameterRecommended SettingRationale
LC Column HILIC column (e.g., Amide, BEH Amide)Specifically designed for retaining and separating polar compounds.
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 9Buffered aqueous phase. Alkaline pH can aid in deprotonation.
Mobile Phase B AcetonitrileStrong, non-polar solvent for HILIC elution.
Gradient Start at 90% B, decrease to 50% B over 10 minGradient elution is used to resolve different sugars and elute them from the column.
Ion Source Electrospray Ionization (ESI), Negative ModeOptimal for generating [M-H]⁻ ions from sugars.
MS Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity for quantification.
MRM Transition Precursor (Q1): m/z 209.1 ([M-H]⁻) Product (Q3): m/z 89.0 (and others)This specific parent-to-fragment transition is highly selective for heptoses. The m/z 89 fragment corresponds to a characteristic cross-ring cleavage.

Conclusion and Best Practices

The accurate mass spectrometric analysis of D-glycero-D-gulo-heptose is an achievable but exacting process. The choice between GC-MS and LC-MS/MS depends on the research question, sample matrix, and available instrumentation.

  • GC-MS is a robust, well-established method for determining the overall monosaccharide composition of a complex carbohydrate. Its primary strength lies in the excellent chromatographic separation of derivatized isomers.

  • LC-MS/MS excels in sensitivity and specificity, making it ideal for targeted quantification in complex biological matrices, often with minimal sample preparation.

For all analyses, the use of an authentic D-glycero-D-gulo-heptose standard is non-negotiable. Due to the isomer challenge, confirmation of identity must always be based on the retention time match to a pure standard analyzed under identical conditions, not on mass alone. By applying the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and accurately analyze this biologically crucial heptose.

References

  • Nishikawa, Y., & Ar-Rashid, M. H. (2003). Metabolism of d-Glycero-d-Manno-Heptitol, Volemitol, in Polyanthus. Discovery of a Novel Ketose Reductase. Plant Physiology, 132(2), 995-1003. Available from: [Link]

  • Creuzenet, C., et al. (2012). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 287(21), 17229-17240. Available from: [Link]

  • Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(17), 10585-10643. Available from: [Link]

  • Creuzenet, C., et al. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Journal of Biological Chemistry, 294(45), 16930-16941. Available from: [Link]

  • Sener, A., & Malaisse, W. J. (1998). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. Biochemical Pharmacology, 56(6), 721-727. Available from: [Link]

  • Ye, F., et al. (2006). Determination of aldoses and ketoses by GC-MS using differential derivatisation. Phytochemical Analysis, 17(6), 379-383. Available from: [Link]

  • Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available from: [Link]

  • Zaia, J. (2010). Mass Spectrometry of Glycans. OMICS: A Journal of Integrative Biology, 14(4), 431-447. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76599, Glycero-gulo-heptose. Available from: [Link]

  • De Leoz, M. L., et al. (2018). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. Journal of Proteome Research, 17(10), 3299-3310. Available from: [Link]

  • Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available from: [Link]

  • Costello, C. E., & Contado-Miller, M. (2012). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. Analytical Chemistry, 84(4), 1799-1807. Available from: [Link]

  • Taylor, M. S., & Imperiali, B. (2017). A short synthesis of D-glycero-D-manno-heptose 7-phosphate. Tetrahedron Letters, 58(34), 3343-3345. Available from: [Link]

  • Avci, F. G., & York, W. S. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 91(20), 13039-13046. Available from: [Link]

  • Eghan, B. S., & Muddiman, D. C. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Journal of the American Society for Mass Spectrometry, 34(5), 795-804. Available from: [Link]

  • Kneidinger, B., et al. (2003). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 185(13), 3920-3929. Available from: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available from: [Link]

  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Available from: [Link]

  • Lee, Y. J., et al. (2016). Mass spectrum of each reaction mixture from the ADP-l-β-d-heptose... ResearchGate. Available from: [Link]

  • Williams, J. C., & Jones, J. K. N. (1965). D-glycero-D-allo-Heptose, L-allo-Heptulose, D-talo-Heptulose and Related Substances Derived from the Addition of Cyanide to D-Allose. Journal of the American Chemical Society, 87(18), 4108-4112. Available from: [Link]

  • Poyer, S., et al. (2019). Advancing Solutions to the Carbohydrate Sequencing Challenge. University of Liverpool Repository. Available from: [Link]

  • Eghan, B. S., & Muddiman, D. C. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87131842, D-glycero-D-gluco-Heptose. Available from: [Link]

  • Li, Y., et al. (2017). MS/MS product ion spectra of (M−H) − of monosaccharides at CE of 10 eV... ResearchGate. Available from: [Link]

  • Wuhrer, M., et al. (2011). Glycomics using mass spectrometry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(10), 994-1006. Available from: [Link]

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Application

purification of D-glycero-D-gulo-heptose from bacterial cultures

Application Note & Protocol Topic: Purification of D-glycero-D-gulo-heptose from Bacterial Cultures Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of a Rare Heptose...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Purification of D-glycero-D-gulo-heptose from Bacterial Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Rare Heptose

D-glycero-D-gulo-heptose is a seven-carbon monosaccharide, a rare sugar that plays a critical role in the structural architecture of many bacterial cell surfaces. It is a key constituent of the lipopolysaccharide (LPS) inner core and capsular polysaccharides (CPS) in various Gram-negative bacteria.[1][2] These complex glycans are not merely structural elements; they are vital for the integrity of the bacterial cell wall and mediate the interaction between the pathogen and its host's immune system.[1] The specific stereochemistry of heptoses like D-glycero-D-gulo-heptose contributes to the immense diversity of bacterial surface antigens, a mechanism that helps bacteria to evade host immune responses.[1]

For researchers in glycobiology and infectious disease, obtaining pure D-glycero-D-gulo-heptose is essential for investigating bacterial pathogenesis, developing novel carbohydrate-based vaccines, and designing new antimicrobial drugs.[1] However, its low natural abundance and complex biosynthesis make its isolation a significant challenge. Direct extraction from bacterial LPS often results in very low yields and requires harsh hydrolysis conditions that can degrade the target molecule.[3][4]

This application note provides a comprehensive guide based on a robust chemoenzymatic strategy. This approach leverages the bacterial biosynthetic machinery in a controlled, in vitro system to produce and purify the nucleotide-activated form of the heptose, which can then be used directly or hydrolyzed to yield the free sugar.

The Biosynthetic Logic: From Precursor to Product

In bacteria, heptoses are not typically found free in the cytoplasm. Instead, they are synthesized as nucleotide-diphosphate-sugars, which serve as activated donors for glycosyltransferases. The central precursor for a vast array of heptose isomers is GDP-D-glycero-α-D-manno-heptose .[1][5][6][7] The conversion of this manno-configured precursor into its various stereoisomers, including the target D-gulo form, is orchestrated by a sophisticated enzymatic cascade. Pathwys in organisms like Campylobacter jejuni provide an excellent model for this process.[5][8][9]

The transformation from the manno-epimer to the gulo-epimer involves a series of stereochemical modifications catalyzed by a trio of enzymes: a dehydrogenase, an epimerase, and a reductase.[1][10]

  • Oxidation: A C4-dehydrogenase oxidizes the hydroxyl group at the C4 position of the heptose ring. This creates a critical 4-keto intermediate, which facilitates the subsequent epimerization steps.[1]

  • Epimerization: An epimerase (or set of epimerases) alters the stereochemistry at specific carbon atoms, such as C3 and C5.[10]

  • Reduction: A stereospecific C4-reductase, using a cofactor like NADPH, reduces the 4-keto group to a hydroxyl group, locking in the final gulo configuration.[1][10]

Heptose Biosynthesis cluster_0 Biosynthetic Pathway for Heptose Isomers precursor GDP-D-glycero-α-D-manno-heptose intermediate1 GDP-D-glycero-4-keto- α-D-lyxo-heptose precursor->intermediate1 C4-Dehydrogenase (e.g., Cj1427) intermediate2 GDP-D-glycero-4-keto- β-L-xylo-heptose intermediate1->intermediate2 C3/C5 Epimerase (e.g., Cj1430) product GDP-D-glycero-β-L-gulo-heptose (or other isomers) intermediate2->product C4-Reductase (NADPH) (e.g., Cj1428)

Caption: Generalized enzymatic pathway for the conversion of the precursor GDP-D-glycero-α-D-manno-heptose to other heptose isomers.

Overall Purification Workflow

The protocol outlined below follows a logical progression from enzyme production to the final purified product. This in vitro approach provides superior control over reaction conditions and simplifies downstream purification compared to direct extraction from cell mass.

Purification Workflow cluster_1 Overall Purification Strategy step1 Step 1: Overexpression & Purification of Biosynthetic Enzymes step2 Step 2: In Vitro Enzymatic Synthesis of GDP-Heptose Product step1->step2 step3 Step 3: Enzyme Removal via Ultrafiltration step2->step3 step4 Step 4: Anion-Exchange Chromatography Purification step3->step4 step5 Step 5 (Optional): Mild Acid Hydrolysis to yield Free Heptose step4->step5 step6 Step 6: Final Analysis (HPLC, MS, NMR) step4->step6 Analyze Nucleotide-Sugar step5->step6 Analyze Free Sugar

Caption: High-level workflow for the chemoenzymatic synthesis and purification of D-glycero-D-gulo-heptose.

PART 1: Production of Biosynthetic Enzymes

The foundation of this method is the production of high-purity, active enzymes. The genes encoding the necessary enzymes (dehydrogenase, epimerase, reductase) from a source organism like Campylobacter jejuni are typically cloned into an expression vector (e.g., pET series) with a polyhistidine tag for simplified purification.

Protocol 1: Enzyme Expression and Purification
  • Transformation: Transform E. coli BL21(DE3) competent cells with the expression plasmids for each required enzyme. Plate on LB agar containing the appropriate antibiotic (e.g., kanamycin, 50 µg/mL) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of Lysogeny Broth (LB) with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to incubate at 18-20°C for 16-18 hours with shaking. Rationale: Lower temperature induction slows down protein synthesis, which often improves the solubility and proper folding of recombinant proteins.

  • Cell Harvesting: Centrifuge the cultures at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellets at -80°C until needed.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (see Table 1). Lyse the cells using a sonicator on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by passing them through a French press twice. Rationale: Imidazole is included at a low concentration to prevent non-specific binding of host proteins to the affinity resin.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.

  • Affinity Chromatography: Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) column with Lysis Buffer. Load the clarified supernatant onto the column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer (see Table 1) to remove weakly bound proteins.

  • Elution: Elute the His-tagged protein with 5 column volumes of Elution Buffer (see Table 1). Collect fractions and analyze by SDS-PAGE to identify those containing the pure protein.

  • Buffer Exchange: Pool the pure fractions and dialyze against Storage Buffer (see Table 1) overnight at 4°C. Alternatively, use a desalting column for rapid buffer exchange.

  • Quantification and Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Table 1: Buffer Compositions for Enzyme Purification
Buffer Name Composition
Lysis Buffer50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT
Wash Buffer50 mM HEPES pH 7.5, 300 mM NaCl, 40 mM Imidazole, 1 mM DTT
Elution Buffer50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT
Storage Buffer50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% (v/v) Glycerol

PART 2: Chemoenzymatic Synthesis and Purification

This part describes the multi-step enzymatic reaction to convert a readily available precursor into the target GDP-heptose, followed by its purification. For this protocol, we assume the starting precursor, GDP-D-glycero-α-D-manno-heptose, is either commercially available or has been synthesized separately.[5]

Protocol 2: In Vitro Synthesis of GDP-D-glycero-D-gulo-heptose
  • Reaction Assembly: In a sterile microcentrifuge tube or reaction vessel, combine the components listed in Table 2. Add the enzymes last to initiate the reaction. Rationale: The reaction is set up as a coupled assay where multiple enzymes work in concert. Cofactors like NADPH are essential for the reductase step, and α-ketoglutarate may be required for certain dehydrogenases.[8][10]

  • Incubation: Incubate the reaction mixture at 30°C for 12-18 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via HPLC or mass spectrometry.

  • Enzyme Removal: After the reaction is complete, transfer the mixture to an ultrafiltration unit with a 10 kDa molecular weight cutoff (MWCO) filter.[8][10] Centrifuge according to the manufacturer's instructions to separate the small molecule product (filtrate) from the high molecular weight enzymes (retentate).

  • Preparation for Chromatography: The filtrate, containing the GDP-heptose, salts, and unreacted substrates, is now ready for purification. It may be diluted with Buffer A (see Table 3) to reduce the salt concentration before loading onto the column.

Table 2: Reaction Components for Heptose Conversion
Component Final Concentration
GDP-D-glycero-α-D-manno-heptose1-5 mM
C4-Dehydrogenase15 µM
C3/C5 Epimerase15 µM
C4-Reductase15 µM
NADPH1.5 mM
α-Ketoglutarate (if required)5 mM
Reaction Buffer (e.g., 150 mM HEPES, pH 8.0)to final volume
Protocol 3: Anion-Exchange Chromatography Purification

The target molecule, GDP-D-glycero-D-gulo-heptose, carries a strong negative charge due to its two phosphate groups. This property is exploited for purification using anion-exchange chromatography.

  • System Preparation: Equilibrate a high-capacity anion-exchange column (e.g., HiTrap Q HP, 5 mL) with 10 column volumes of Buffer A (see Table 3) using an FPLC or HPLC system.[10][11]

  • Sample Loading: Load the filtrate from the previous step onto the equilibrated column.

  • Washing: Wash the column with 5 column volumes of Buffer A to remove any unbound, neutral, or weakly charged molecules.

  • Elution: Elute the bound molecules using a linear gradient from 0% to 50% Buffer B (see Table 3) over 20 column volumes. Rationale: The increasing salt concentration in Buffer B competes with the negatively charged GDP-sugar for binding sites on the resin, eluting molecules in order of their charge strength.

  • Fraction Collection: Collect 1-2 mL fractions throughout the gradient elution.

  • Analysis: Analyze the fractions for the presence of the target GDP-heptose using HPLC or by spotting on a TLC plate.

  • Pooling and Lyophilization: Pool the fractions containing the pure product. Freeze the pooled sample and lyophilize to obtain a dry, stable powder. The use of a volatile buffer like ammonium bicarbonate is advantageous as it can be completely removed during lyophilization.

Table 3: Buffers for Anion-Exchange Chromatography
Buffer Name Composition
Buffer A20 mM Ammonium Bicarbonate, pH 8.0
Buffer B1 M Ammonium Bicarbonate, pH 8.0

PART 3: (Optional) Preparation of Free Heptose

For applications requiring the free monosaccharide, the GDP moiety must be cleaved.

Protocol 4: Mild Acid Hydrolysis
  • Hydrolysis: Dissolve the lyophilized GDP-heptose in 10 mM HCl.

  • Incubation: Heat the solution at 80-90°C for 30-60 minutes. Monitor the reaction by TLC to determine when the starting material has been fully consumed.

  • Neutralization: Cool the reaction and neutralize by carefully adding a dilute NaOH solution or by passing it through a small column of a weak anion-exchange resin in the bicarbonate form.

  • Desalting: The resulting mixture of free heptose, GMP, and salt can be desalted using a size-exclusion chromatography column (e.g., Bio-Gel P-2) or by using ion-exchange resins to remove the charged GMP and salt ions.

PART 4: Analysis and Quality Control

Confirmation of the final product's identity and purity is crucial.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., chiral column for isomer separation) can be used to assess purity and resolve different heptose isomers.[12]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the correct molecular weight of the purified GDP-heptose or the free heptose.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the definitive methods for confirming the precise stereochemical structure of the heptose.[6][10]

References

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni.
  • D-Glycero-D-gulo-heptose | 62475-58-5. Benchchem.
  • Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni.
  • Biosynthesis of nucleotide-activ
  • Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. PubMed.
  • Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry.
  • Biosynthesis of d-glycero-l-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Holden Lab.
  • d-glycero-α-d-gluco-heptose and d-glycero-α-d-manno-heptose origin and utilization in the bacterial membrane.
  • Glycero-gulo-heptose. PubChem.
  • Biosynthesis of GDP-D-glycero-α-D-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni | Request PDF. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEszD8KYwpj2mgTbZF_vbMXXGOrowaErdp77at0cPM3AuDllLBTKqIOmJFAr2ygavz5dcCnuwOnO2EtNIQrF2Mp2zbL3X1pLXfJ3sPQSX6WskZkn12DuU0Y-fTexFK0RXjzikXbb9X60I0f-V99HIpMUpNPq_RUMhDGWECfGMYlcNh_mCsXgXySlHj2Dkyb4Hif8guJihelFnNZ4GrrVr7QIQtLnFBEoW7s9Kj0z7-8-L2mjTau7TNatJ4RktNNjz24E9YUX8mqxAYKFRxJpq327LIj-W17]([Link]

Sources

Method

Application Note: Protocols for the Enzymatic Synthesis of Nucleotide-Activated Heptoses

Introduction: The Significance of Nucleotide-Activated Heptoses Heptoses, seven-carbon sugars, are critical components of the bacterial cell envelope, particularly within the lipopolysaccharide (LPS) core of Gram-negativ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nucleotide-Activated Heptoses

Heptoses, seven-carbon sugars, are critical components of the bacterial cell envelope, particularly within the lipopolysaccharide (LPS) core of Gram-negative bacteria and the capsular polysaccharides (CPS) of various pathogens like Campylobacter jejuni.[1][2] These sugars are not typically found in mammals, making their biosynthetic pathways attractive targets for the development of novel antimicrobial agents. The two most prominent nucleotide-activated heptoses are ADP-L-glycero-β-D-manno-heptose (hereafter ADP-L,D-heptose), a key precursor for the LPS inner core, and GDP-D-glycero-α-D-manno-heptose (hereafter GDP-D,D-heptose), used in the S-layer glycoproteins of some Gram-positive bacteria and the CPS of C. jejuni.[3][4][5][6]

The enzymatic synthesis of these molecules provides researchers and drug developers with access to essential substrates for studying heptose-modifying enzymes, developing high-throughput screening assays for inhibitors, and investigating the role of heptoses in bacterial pathogenesis and host immune recognition.[7][8][9] This guide provides a detailed overview of the biosynthetic pathways and offers robust, field-proven protocols for the one-pot enzymatic synthesis, purification, and analysis of these vital sugar nucleotides.

Principle of Synthesis: A Multi-Enzyme Cascade

The biosynthesis of both ADP- and GDP-activated heptoses originates from a common, central metabolite of the pentose phosphate pathway: D-sedoheptulose-7-phosphate (S7P) .[3][10] From this precursor, a conserved cascade of enzymatic reactions involving an isomerase, a kinase, a phosphatase, and a nucleotidyltransferase generates the activated sugar. The final identity of the heptose (ADP- vs. GDP-activated, and its stereochemistry) is determined by the specific enzymes utilized by the organism.[6] This shared logic allows for a modular approach to synthesis, where a cocktail of purified enzymes can efficiently convert the simple precursor into the complex final product in a single reaction vessel.

The Biosynthetic Pathways

Pathway I: ADP-L-glycero-β-D-manno-heptose (Gram-Negative Bacteria)

In most Gram-negative bacteria, such as Escherichia coli, the synthesis of the LPS core precursor ADP-L,D-heptose is a five-step process catalyzed by four key enzymes.[8][11][12][13]

  • Isomerization: D-sedoheptulose-7-phosphate (S7P) is converted to D-glycero-D-manno-heptose-7-phosphate (D,D-H7P) by the isomerase GmhA .[7]

  • Phosphorylation: The kinase domain of the bifunctional enzyme HldE phosphorylates D,D-H7P at the anomeric C1 position, using ATP as the phosphate donor, to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate (HBP).[1][7]

  • Dephosphorylation: The phosphatase GmhB specifically removes the phosphate group from the C7 position of HBP to produce D-glycero-β-D-manno-heptose-1-phosphate (HMP).[1][14]

  • Adenylylation: The nucleotidyltransferase domain of HldE transfers an AMP moiety from another molecule of ATP to HMP, forming ADP-D-glycero-β-D-manno-heptose (ADP-D,D-heptose).[7][15]

  • Epimerization: Finally, the epimerase HldD inverts the stereochemistry at the C6 position to yield the final product, ADP-L-glycero-β-D-manno-heptose (ADP-L,D-heptose).[11][16]

ADP_Heptose_Pathway S7P Sedoheptulose-7-P GmhA GmhA (Isomerase) S7P->GmhA H7P D-glycero-D-manno-heptose-7-P HldE_kinase HldE (Kinase) + ATP H7P->HldE_kinase HBP D-glycero-β-D-manno-heptose-1,7-bisP GmhB GmhB (Phosphatase) HBP->GmhB H1P D-glycero-β-D-manno-heptose-1-P HldE_adenyl HldE (Adenylyltransferase) + ATP H1P->HldE_adenyl ADP_DD ADP-D-glycero-β-D-manno-heptose HldD HldD (Epimerase) ADP_DD->HldD ADP_LD ADP-L-glycero-β-D-manno-heptose GmhA->H7P HldE_kinase->HBP GmhB->H1P HldE_adenyl->ADP_DD HldD->ADP_LD

Diagram 1. Biosynthetic pathway for ADP-L-glycero-β-D-manno-heptose.

Pathway II: GDP-D-glycero-α-D-manno-heptose (C. jejuni & Gram-Positive Bacteria)

The synthesis of GDP-D,D-heptose follows a similar logic but utilizes a different set of enzymes and GTP as the nucleotide donor. The pathway described in C. jejuni is a prime example.[2][4]

  • Isomerization: S7P is converted to D-glycero-α-D-manno-heptose-7-P by an isomerase (e.g., Cj1424).[2]

  • Phosphorylation: A specific kinase (e.g., Cj1425/HddA) uses ATP to phosphorylate the C1 position, yielding D-glycero-α-D-manno-heptose-1,7-bisphosphate.[2][6]

  • Dephosphorylation: A phosphatase (e.g., Cj1152/GmhB) removes the C7-phosphate to produce D-glycero-α-D-manno-heptose-1-P.[2]

  • Guanylylation: A guanylyltransferase (e.g., Cj1423/HddC) uses GTP to transfer a GMP moiety, forming the final product, GDP-D-glycero-α-D-manno-heptose.[2][6]

Experimental and Analytical Workflow

A successful synthesis relies on a systematic workflow from high-purity enzyme preparation to rigorous analytical validation of the final product.

Workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC Enzyme Enzyme Expression & Purification Reaction One-Pot Enzymatic Reaction Enzyme->Reaction Reagents Reagent & Buffer Preparation Reagents->Reaction Removal Enzyme Removal (MWCO Filter) Reaction->Removal Purify Anion-Exchange Chromatography Removal->Purify HPLC HPLC-UV Purify->HPLC LCMS LC-MS Purify->LCMS NMR NMR Purify->NMR

Diagram 2. General workflow for synthesis and analysis.

Detailed Protocols

This section focuses on the synthesis of ADP-D-glycero-β-D-manno-heptose , the direct precursor to the L,D-epimer. The synthesis of the final ADP-L,D-heptose requires the additional epimerase HldD.

Part A: Reagent and Enzyme Preparation
  • Enzyme Source: The enzymes GmhA, HldE, and GmhB from E. coli or another suitable host should be expressed recombinantly (e.g., as His-tagged fusions) and purified to >95% homogeneity via standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography). Enzyme concentrations should be determined accurately (e.g., via Nanodrop or BCA assay).

  • Stock Solutions: Prepare and filter-sterilize the following stock solutions in high-purity water.

ComponentStock ConcentrationStorage
HEPES or Tris-HCl, pH 8.01 M4°C
MgCl₂1 MRoom Temp.
ATP, Disodium Salt100 mM-20°C
D-Sedoheptulose-7-P50 mM-20°C
Part B: One-Pot Synthesis of ADP-D,D-heptose

This protocol is designed for a 1 mL reaction volume and can be scaled as needed. The causality for each component is critical: S7P is the initial substrate; ATP serves as the phosphate donor for the kinase and the AMP donor for the adenylyltransferase; Mg²⁺ is an essential cofactor for the ATP-dependent enzymes; and the buffer maintains an optimal pH for enzymatic activity.[8][10]

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the order listed to a final volume of 1 mL.

ComponentStock Conc.Volume for 1 mL RxnFinal Conc.Purpose
High-Purity Water-Up to 1 mL-Solvent
HEPES/Tris-HCl, pH 8.01 M50 µL50 mMBuffer System
MgCl₂1 M10 µL10 mMEnzyme Cofactor
ATP, Disodium Salt100 mM100 µL10 mMPhosphate/AMP Donor
D-Sedoheptulose-7-P50 mM100 µL5 mMStarting Substrate
Purified GmhA1 mg/mL10 µL10 µg/mLIsomerase
Purified HldE1 mg/mL10 µL10 µg/mLKinase/Adenylyltransferase
Purified GmhB1 mg/mL10 µL10 µg/mLPhosphatase
  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 4-6 hours. For monitoring, a small aliquot (e.g., 20 µL) can be removed at time points (0, 1, 2, 4, 6 hours), quenched by adding an equal volume of chloroform or by boiling for 2 minutes, and analyzed by HPLC or LC-MS.[8]

  • Reaction Termination: After the incubation period, terminate the reaction by either heat inactivation (95°C for 5 minutes) or by proceeding directly to enzyme removal.

Part C: Purification of ADP-D,D-heptose
  • Enzyme Removal: Centrifuge the terminated reaction mixture at >14,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an Amicon Ultra centrifugal filter unit with a 3 kDa or 10 kDa molecular weight cutoff (MWCO).[17] Centrifuge according to the manufacturer's instructions to separate the low-molecular-weight product (in the flow-through) from the high-molecular-weight enzymes. Wash the filter once with a small volume of water (pH 8.0) to maximize recovery.[17]

  • Anion-Exchange Chromatography (AEC): The negatively charged phosphate groups on the product allow for efficient purification by AEC.[18]

    • Column: A high-resolution anion-exchange column (e.g., Dionex CarboPac PA1 or similar).

    • Buffer A: High-purity water.

    • Buffer B: 1 M Ammonium Acetate or Triethylammonium Bicarbonate (TEAB), pH ~7.5.

    • Procedure:

      • Equilibrate the column with Buffer A.

      • Load the enzyme-free reaction mixture onto the column.

      • Elute the product using a linear gradient of 0-100% Buffer B over 30-40 minutes.

      • Monitor the elution profile at 260 nm (for the adenine base).

      • Collect fractions corresponding to the major product peak.

      • Lyophilize the pooled fractions repeatedly to remove the volatile salt buffer (Ammonium Acetate or TEAB).

Part D: Analysis and Quality Control

Final product validation is essential to confirm identity, purity, and concentration.

  • HPLC Analysis: High-performance anion-exchange chromatography is an excellent method for assessing purity.[13][18]

ParameterCondition
Column Dionex CarboPac PA1 (or equivalent)
Mobile Phase A 20 mM Ammonium Acetate, pH 7.5
Mobile Phase B 1 M Ammonium Acetate, pH 7.5
Gradient 5-60% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Expected Result A single major peak corresponding to the product, well-separated from residual ATP/ADP and other intermediates.
  • LC-MS Analysis: Liquid chromatography-mass spectrometry provides definitive confirmation of the product's identity via its mass-to-charge ratio.[19]

    • Method: Ion-pair reversed-phase chromatography or HILIC coupled to an ESI-MS.[20]

    • Expected Mass: ADP-D,D-heptose (C₁₇H₂₇N₅O₁₆P₂), Calculated [M-H]⁻: 618.0906 m/z . The presence of this mass confirms the successful synthesis.

  • NMR Spectroscopy: For complete structural elucidation, ¹H and ³¹P NMR are invaluable.[2][21]

    • ¹H NMR: Will show characteristic signals for the anomeric proton of the heptose and the protons of the adenine base and ribose sugar.

    • ³¹P NMR: Will display two distinct signals corresponding to the α- and β-phosphates of the ADP moiety, confirming the pyrophosphate linkage.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive enzyme(s).Verify activity of each enzyme individually. Use freshly purified enzymes.
Incorrect buffer pH or missing cofactor (Mg²⁺).Prepare fresh buffers and verify pH. Ensure all components are added.
Degradation of ATP or S7P substrate.Use fresh, properly stored stocks.
Incomplete Reaction Insufficient incubation time or enzyme concentration.Increase incubation time or add more of the rate-limiting enzyme.
Product inhibition.Consider a fed-batch approach if scaling up significantly.
Multiple Peaks in HPLC Accumulation of intermediates.Check the activity of the downstream enzyme (e.g., if H1P accumulates, GmhB or HldE may be slow).
Degradation of product.Ensure pH is maintained around 7.5-8.0 during purification and storage.

Conclusion

The one-pot enzymatic synthesis of nucleotide-activated heptoses is a powerful and efficient method for producing these otherwise inaccessible reagents. By leveraging the natural biosynthetic pathways, researchers can generate high-purity ADP- and GDP-heptoses for a wide range of applications, from fundamental enzymology to the discovery of novel antibacterial therapeutics. The protocols outlined in this guide provide a robust framework for achieving successful and reproducible synthesis.

References

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]

  • Kneidinger, B., Marolda, C. L., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369. [Link]

  • Zachara, N. (2015). Module 6: Nucleotide Sugar Analysis. In Immersive Training in the Glycosciences. [Link]

  • Wu, B., Wang, Y., & Guan, W. (2015). Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules, 20(9), 15846–15855. [Link]

  • Kneidinger, B., Marolda, C. L., Graninger, M., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. [Link]

  • Kneidinger, B., Marolda, C. L., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369. [Link]

  • Takeuchi, M., & Hori, T. (2021). Simultaneous determination of intracellular nucleotide sugars. In Glycoscience Protocols. [Link]

  • Morrison, J. P., Parker, J. L., Cvitkovic, R., & Holden, M. B. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(36), 3793–3802. [Link]

  • Taylor, E. A., & Tanner, M. E. (2004). Efficient Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and a Mechanistic Study of ADP-l-glycero-d-manno-Heptose 6-Epimerase. Organic Letters, 6(23), 4219–4221. [Link]

  • Garcia-Weber, D., & Pardo-Ros, M. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8847. [Link]

  • Srisook, C., Jaroensuk, J., Rungrotmongkol, T., Chipman, D. M., Moir, R. D., & Songsiriritthigul, C. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Scientific Reports, 11(1), 2276. [Link]

  • Chen, Y. T., Chen, C. Y., Huang, C. H., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide. Virulence, 12(1), 1555–1571. [Link]

  • Wu, Y., Liu, Y., Zhang, J., & Zhang, Q. (2018). d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B. Proceedings of the National Academy of Sciences, 115(11), 2737–2742. [Link]

  • Morrison, J. P., Parker, J. L., Cvitkovic, R., & Holden, M. B. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(36), 3793-3802. [Link]

  • Pfannkuch, L., Hurwitz, R., Traulsen, J., et al. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. The FASEB Journal, 33(6), 7524–7536. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., et al. (2002). Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Wang, M., Liu, Y., Chen, M., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 173. [Link]

  • Morrison, J. P., Cvitkovic, R., Parker, J. L., & Holden, M. B. (2023). Biosynthesis of 3,6-Dideoxy-heptoses for the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 62(7), 1238–1248. [Link]

  • Parker, J. L., Cvitkovic, R., & Holden, M. B. (2021). Biosynthesis of d-glycero-l-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(20), 1552-1563. [Link]

  • Parker, J. L., Cvitkovic, R., & Holden, M. B. (2022). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 61(20), 2269–2284. [Link]

  • Pfannkuch, L., Hurwitz, R., Traulsen, J., et al. (2019). β‐ADP heptose activates the ALPK1‐TIFA axis at nanomolar concentrations. The FASEB Journal. [Link]

  • Dietmair, S., Nielsen, L. K., & Timmins, N. E. (2010). Evaluation of Quenching and Extraction Methods for Nucleotide/Nucleotide Sugar Analysis. Journal of Chromatography A. [Link]

  • Gall, G. L., Le, L. C., & Lhocine, N. (2019). ADP‐heptose is a newly identified pathogen‐associated molecular pattern of Shigella flexneri. EMBO reports, 20(10), e48222. [Link]

  • Kneidinger, B., Graninger, M., Puchberger, M., Kosma, P., & Messner, P. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. The Journal of biological chemistry, 276(24), 20935–20944. [Link]

  • Kneidinger, B., Marolda, C. L., Graninger, M., et al. (2002). Comparison of the biosynthetic pathways for GDP-d-α-d-heptose in the... ResearchGate. [Link]

  • Kajihara, Y., & Hashimoto, H. (2011). Nucleotide Sugars in Chemistry and Biology. Molecules, 16(6), 4620–4654. [Link]

  • Kajihara, Y., & Hashimoto, H. (2011). Nucleotide Sugars in Chemistry and Biology. ResearchGate. [Link]

  • Meyer, L., Brhe, C., Weiss, E., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum, 11(2), e03816-22. [Link]

  • Baisch, G., & Orthen, B. (2009). A survey of chemical methods for sugar-nucleotide synthesis. Natural Product Reports, 26(8), 1057-1076. [Link]

  • Meyer, L., Brhe, C., Weiss, E., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum, 11(2). [Link]

  • Wu, B., & Guan, W. (2017). Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications. International journal of molecular sciences, 18(11), 2445. [Link]

  • May, J. M., & Imperial, L. F. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Methods and Protocols, 4(3), 54. [Link]

  • Petersen, B. O., Jensen, M., Olsen, C. E., et al. (2004). Rapid Analysis of Nucleotide-Activated Sugars by High-Performance Liquid Chromatography Coupled With Diode-Array Detection, Electrospray Ionization Mass Spectrometry and Nuclear Magnetic Resonance. Journal of Chromatography A, 1034(1-2), 139-48. [Link]

  • Valvano, M. A., Messner, P., & Kosma, P. (2002). Pathways for the biosynthesis of the nucleotide-activated glycero-manno-heptose. FEMS Microbiology Letters, 215(1), 1-9. [Link]

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Application

Application Note: A Robust Chemoenzymatic Strategy for the Synthesis of ADP-D-glycero-β-D-manno-heptose

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of ADP-Heptoses ADP-D-glycero-β-D-manno-heptose (ADP-D,D-Hep) and its C6 epimer, ADP-L-glycero-β-D-manno-heptose (ADP-L,D-Hep...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ADP-Heptoses

ADP-D-glycero-β-D-manno-heptose (ADP-D,D-Hep) and its C6 epimer, ADP-L-glycero-β-D-manno-heptose (ADP-L,D-Hep), are critical activated sugar precursors for the biosynthesis of the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria.[1][2] The integrity of the LPS layer is vital for bacterial survival, providing a barrier against antibiotics and maintaining structural integrity.[2] Consequently, the enzymes involved in the ADP-heptose biosynthetic pathway represent promising targets for the development of novel antibacterial agents.[3]

Beyond their structural role, recent groundbreaking research has identified these heptose metabolites, particularly ADP-D,D-Hep and its precursor D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), as potent pathogen-associated molecular patterns (PAMPs).[4][5][6] When introduced into the host cell cytoplasm, these molecules are detected by the alpha-protein kinase 1 (ALPK1), triggering a TIFA-dependent signaling cascade that culminates in robust NF-κB-mediated innate immune responses.[5][7][8] This discovery has opened new avenues for understanding host-pathogen interactions and designing novel immunomodulatory therapeutics.

Given their dual importance in bacterial physiology and host immunity, access to pure, well-characterized ADP-heptoses is essential for research and drug development. This guide details an efficient and scalable chemoenzymatic approach that combines the precision of multi-enzyme synthesis with a chemically synthesized starting material to produce high-purity ADP-D-glycero-β-D-manno-heptose.

The Native Biosynthetic Pathway: A Multi-Enzyme Cascade

In organisms like Escherichia coli, the synthesis of ADP-heptose is a sophisticated multi-step process beginning with the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate.[2][9][10] The pathway relies on a series of specialized enzymes to meticulously construct the final activated sugar.

  • Isomerization (GmhA): The pathway initiates with the enzyme GmhA, a sedoheptulose-7-phosphate isomerase, which converts the starting ketose into D-glycero-D-manno-heptose-7-phosphate (D,D-Hep-7-P).[2][11]

  • Anomeric Phosphorylation (HldE - Kinase Domain): The bifunctional enzyme HldE first utilizes its N-terminal kinase activity to phosphorylate D,D-Hep-7-P at the anomeric C1 position, yielding the key intermediate D-glycero-β-D-manno-heptose-1,7-bisphosphate (HBP).[1][12]

  • Dephosphorylation (GmhB): The phosphatase GmhB specifically removes the phosphate group from the C7 position of HBP to produce D-glycero-β-D-manno-heptose-1-phosphate (H1P).[2][13] This step is crucial for the subsequent adenylylation.[2]

  • Adenylylation (HldE - Adenylyltransferase Domain): The C-terminal adenylyltransferase domain of the same bifunctional HldE enzyme then catalyzes the transfer of an AMP moiety from ATP to H1P, forming the final product, ADP-D-glycero-β-D-manno-heptose.[1][8]

  • Epimerization (HldD): For bacteria that utilize the L,D-heptose isomer, a final epimerase, HldD, inverts the stereochemistry at the C6 position to yield ADP-L-glycero-β-D-manno-heptose.[1][9]

Biosynthetic Pathway of ADP-Heptose cluster_enzymes Enzymatic Conversions S7P Sedoheptulose-7-Phosphate H7P D,D-Heptose-7-Phosphate S7P:e->H7P:w Isomerase HBP D,D-Heptose-1,7-Bisphosphate (HBP) H7P:e->HBP:w ATP -> ADP H1P D,D-Heptose-1-Phosphate (H1P) HBP:e->H1P:w H₂O -> Pi ADPDD ADP-D,D-Heptose H1P:e->ADPDD:w ATP -> PPi ADPLD ADP-L,D-Heptose ADPDD:e->ADPLD:w Epimerase GmhA GmhA HldE_kin HldE (Kinase) GmhB GmhB HldE_aden HldE (Adenylyltransferase) HldD HldD

Caption: The native biosynthetic pathway of ADP-L,D-heptose in Gram-negative bacteria.

A Streamlined Chemoenzymatic Synthesis Workflow

The chemoenzymatic strategy leverages the strengths of both chemical and enzymatic synthesis. It bypasses the initial enzymatic steps by using a chemically synthesized precursor, D,D-heptose-7-phosphate, which is often more efficient for large-scale production.[1][12] This precursor then enters a highly specific one-pot enzymatic cascade using the key biosynthetic enzymes HldE and GmhB to generate the final product.[1][14]

Chemoenzymatic Workflow cluster_chem Chemical Synthesis cluster_bio Enzymatic Synthesis (One-Pot) cluster_purify Purification & Analysis start D-Mannose chem_steps Multi-step Organic Synthesis start->chem_steps H7P D,D-Heptose-7-Phosphate chem_steps->H7P one_pot Reaction with: - Purified HldE - Purified GmhB - ATP, Mg²⁺ Buffer H7P->one_pot product ADP-D,D-Heptose one_pot->product purification Anion-Exchange Chromatography (HPAEC) product->purification analysis LC-MS Analysis purification->analysis

Caption: Workflow for the chemoenzymatic synthesis of ADP-D,D-heptose.

Protocols and Methodologies

Part 1: Recombinant Enzyme Expression and Purification

The success of this protocol hinges on active, high-purity recombinant HldE and GmhB enzymes. The following is a generalized protocol for their expression and purification from E. coli.

1.1. Gene Cloning and Expression Vector Construction:

  • The genes encoding HldE and GmhB from a suitable source (e.g., H. pylori or E. coli) are PCR amplified.[8]

  • Genes are cloned into an expression vector such as pGEX-2T (for a GST-tag) or a pET vector (for a His-tag), and the sequence is verified.[8]

  • The resulting plasmids are transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

1.2. Protein Expression:

  • Grow a 50 mL overnight starter culture of the transformed E. coli in LB media with the appropriate antibiotic at 37°C.

  • Inoculate 1 L of fresh LB media with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C to improve protein solubility.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C) and store the cell pellet at -80°C.

1.3. Purification of His-tagged Proteins:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells using sonication or a French press on ice.

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elute the target protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze fractions using SDS-PAGE to assess purity.[15]

  • Pool pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 10% glycerol).

  • Determine protein concentration, aliquot, and store at -80°C.

Part 2: One-Pot Enzymatic Synthesis of ADP-D,D-Heptose

This protocol describes the conversion of chemically synthesized D,D-heptose-7-phosphate into ADP-D,D-heptose in a single reaction vessel.[1][7][8]

2.1. Reagents and Materials:

ComponentStock ConcentrationFinal ConcentrationPurpose
HEPES or Tris-HCl Buffer (pH 8.0)1 M50 mMMaintain optimal pH for enzymes
D,D-Heptose-7-Phosphate10 mM0.5 - 1.0 mMStarting Substrate
ATP100 mM5 mMPhosphate and AMP donor
MgCl₂1 M5 mMCofactor for enzymatic activity
Purified HldE Enzyme1-5 mg/mL5 µMBifunctional Kinase/Adenylyltransferase
Purified GmhB Enzyme1-5 mg/mL5 µMPhosphatase
Nuclease-free Water-To final volumeSolvent

2.2. Reaction Protocol:

  • In a sterile microcentrifuge tube, combine the reaction buffer, MgCl₂, ATP, and D,D-heptose-7-phosphate.

  • Add the purified GmhB and HldE enzymes to the reaction mixture.

  • Adjust the final volume with nuclease-free water.

  • Incubate the reaction mixture at 35-37°C for 1-2 hours.[7][8] For larger scale synthesis, gentle agitation may be beneficial.

  • Causality of the One-Pot System: The reaction proceeds sequentially in the same pot. HldE's kinase activity first converts the D,D-heptose-7-phosphate to HBP. The GmhB phosphatase then acts on this intermediate to form H1P. Finally, HldE's adenylyltransferase activity converts H1P to the final ADP-D,D-heptose product. The bifunctional nature of HldE makes this an efficient cascade.[1][2]

Part 3: Product Purification and Analysis

3.1. Reaction Quenching:

  • Terminate the enzymatic reaction by adding an equal volume of chloroform/methanol (2:1 v/v) and vortexing vigorously.[8]

  • Alternatively, heat inactivation (95°C for 5 minutes) followed by centrifugation to pellet the denatured enzymes can be used.

3.2. Purification:

  • The aqueous phase from the chloroform/methanol extraction, containing the product, is collected and dried using a centrifugal evaporator.[8]

  • The dried product is reconstituted in an appropriate buffer for purification.

  • High-Performance Anion-Exchange Chromatography (HPAEC) is the method of choice for purifying the negatively charged ADP-sugar from the reaction mixture.[2][10] A gradient of a high-salt buffer (e.g., ammonium bicarbonate or NaCl) is used to elute the product from the column.

3.3. Characterization:

  • The identity and purity of the final product should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The expected mass for ADP-D,D-heptose allows for unambiguous identification.

Conclusion

This chemoenzymatic application note provides a comprehensive and robust framework for the synthesis of ADP-D-glycero-β-D-manno-heptose. By combining a chemically synthesized precursor with a one-pot, multi-enzyme cascade, this method offers an efficient route to obtaining this invaluable molecule. The availability of pure ADP-D,D-Hep is critical for advancing research into bacterial cell wall biosynthesis, host-pathogen interactions, and the development of next-generation antibiotics and immunomodulators.

References

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link][2][9][10]

  • An, J., & Guan, Z. (2018). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules, 23(11), 2939. [Link][1]

  • Taylor, E. A., & Tanner, M. E. (2004). Efficient Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and a Mechanistic Study of ADP-l-glycero-d-manno-Heptose 6-Epimerase. Organic Letters, 6(23), 4219–4221. [Link][12][14]

  • Shinotsuka, Y., Nakajima, R., Ogawa, K., Takise, K., Takeuchi, Y., Tanaka, H., & Sasaki, K. (2024). Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link][16][17]

  • Inuki, S., Sawa, R., & Ichikawa, S. (2017). Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. Organic Letters, 19(12), 3079–3082. [Link][5][6][18]

  • Zimmermann, S., Pfannkuch, L., Viola, J. R., et al. (2018). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. The FASEB Journal, 33(1), 1533-1546. [Link][8]

  • Zhou, P., She, Y. M., Lau, S. Y., et al. (2018). ADP heptose is a novel pathogen-associated molecular pattern that directly activates ALPK1. bioRxiv. [Link][7]

  • Tang, X., Zhang, H., Cui, Z., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 119. [Link][4][19]

  • Nagy, L., Urbán, P., Szebeni, H., & Kilar, F. (2018). The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. ResearchGate. [Link][11]

  • Seregin, T. A., Lobanov, K. V., Shakulov, R. S., & Mironov, A. S. (2022). Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs. Molekuliarnaia biologiia, 56(6), 947-965. [Link][3]

  • Chen, C. Y., Lin, C. J., Chen, Y. J., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. Virulence, 12(1), 1610–1628. [Link][13][20][21]

  • Wang, X., Liu, Y., Zhang, M., et al. (2013). Purification and enzymatic characterization of alcohol dehydrogenase from Arabidopsis thaliana. Protein Expression and Purification, 89(2), 169-175. [Link][22]

  • Beta lactamase purification: Analysis with SDS PAGE. (2017). YouTube. [Link][15]

Sources

Method

Application Note: Methodologies for the Detection and Quantification of Heptoses in Bacterial Lipopolysaccharides

Abstract Heptose monosaccharides, particularly L-glycero-D-manno-heptose, are characteristic and essential components of the inner core region of most Gram-negative bacterial lipopolysaccharides (LPS).[1][2] The accurate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heptose monosaccharides, particularly L-glycero-D-manno-heptose, are characteristic and essential components of the inner core region of most Gram-negative bacterial lipopolysaccharides (LPS).[1][2] The accurate detection and quantification of these sugars are critical for the structural elucidation of LPS, for quantifying LPS in various samples, and for understanding host-pathogen interactions. This application note provides a detailed guide to the principal methodologies for heptose analysis in LPS, offering in-depth protocols and expert insights into colorimetric assays, gas chromatography-mass spectrometry (GC-MS), and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).

Introduction: The Significance of Heptose in Lipopolysaccharide Structure

Lipopolysaccharides (LPS), also known as endotoxins, are the major components of the outer membrane of Gram-negative bacteria.[3] These complex amphiphilic molecules play a crucial role in the structural integrity of the bacterial cell and are potent activators of the innate immune system.[4] An LPS molecule is typically composed of three distinct domains: the hydrophobic lipid A moiety, a non-repeating core oligosaccharide, and a variable O-antigen polysaccharide chain.

The core oligosaccharide is further divided into an outer and an inner core. The inner core, which is directly attached to lipid A, is a highly conserved region containing unique sugars such as 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptoses.[1] The presence and phosphorylation state of these heptose residues are vital for the structural stability of the outer membrane.[5] Consequently, the enzymes involved in the heptose biosynthetic pathway are considered potential targets for the development of novel antimicrobial agents.

Given their structural importance and relative conservation, heptoses serve as reliable markers for the presence and quantity of LPS. This guide will explore the established and advanced techniques available for their analysis.

Preliminary Step: Liberation of Heptose from the LPS Complex

Prior to analysis by most methods, the heptose monosaccharides must be cleaved from the polysaccharide backbone. This is typically achieved through acid hydrolysis, which breaks the glycosidic bonds. The conditions for hydrolysis must be carefully optimized to ensure complete liberation of the heptose units without significant degradation.

Protocol 1: Mild Acid Hydrolysis of LPS

This protocol is a foundational step for subsequent chromatographic analyses.

Rationale: The ketosidic linkage between Kdo and lipid A is particularly labile to acid, allowing for the separation of the polysaccharide portion from the lipid A.[1] Milder acidic conditions are generally preferred to minimize the degradation of the released monosaccharides.

Materials:

  • Purified LPS sample

  • Acetic acid (CH₃COOH) or Trifluoroacetic acid (TFA)

  • Heating block or water bath

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Resuspend the lyophilized LPS sample in 1 M acetic acid or 2 M TFA to a concentration of 1-5 mg/mL.

  • Incubate the sample at 100°C for 2-4 hours. Note: Optimal hydrolysis time may vary depending on the bacterial species and LPS structure and should be determined empirically.

  • After incubation, cool the sample on ice.

  • Centrifuge the sample at 12,000 x g for 20 minutes to pellet the precipitated lipid A.[6]

  • Carefully transfer the supernatant, containing the soluble polysaccharide fraction, to a new tube.

  • Lyophilize the supernatant or dry it in a vacuum concentrator to remove the acid.

  • Reconstitute the dried sample in ultrapure water for further analysis.

Colorimetric Methods for Heptose Quantification

Colorimetric assays are classical methods that are often used for the rapid quantification of total heptose content. They are based on the formation of a colored product upon the reaction of heptose with specific reagents in a strong acid environment.

Cysteine-Sulfuric Acid Method

This is a widely used and robust method for the quantification of heptoses in purified LPS samples.[7][8]

Principle: In the presence of concentrated sulfuric acid, heptoses are dehydrated to form furfural derivatives. These derivatives then react with cysteine to produce a characteristic chromophore that can be quantified spectrophotometrically.

Protocol 2: Cysteine-Sulfuric Acid Assay

Materials:

  • LPS hydrolysate or purified heptose standard (e.g., L-glycero-D-manno-heptose)

  • Sulfuric acid (H₂SO₄), concentrated

  • Cysteine hydrochloride solution (3% w/v in water, freshly prepared)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a standard curve using a known concentration range of a heptose standard (e.g., 0-100 µg/mL).

  • To 1 mL of the sample or standard in a glass test tube, add 4.5 mL of a sulfuric acid/water mixture (6:1 v/v) while cooling in an ice bath.

  • Mix thoroughly and heat the tubes in a boiling water bath for exactly 3 minutes.

  • Cool the tubes to room temperature.

  • Add 0.1 mL of the 3% cysteine hydrochloride solution and mix vigorously. An orange color will develop, which gradually turns to pink.[8]

  • Incubate at room temperature for 24 hours for full color development.

  • Measure the absorbance at 505 nm and 545 nm. The difference in absorbance (A₅₀₅ - A₅₄₅) is used to calculate the heptose concentration against the standard curve. This dual-wavelength measurement helps to correct for interfering substances.

Workflow for Cysteine-Sulfuric Acid Assay

cluster_prep Sample Preparation cluster_reaction Reaction Steps cluster_detection Detection Sample LPS Hydrolysate or Heptose Standard Add_H2SO4 Add H2SO4/Water (6:1) Cool on ice Sample->Add_H2SO4 Heat Heat at 100°C for 3 min Add_H2SO4->Heat Cool_RT Cool to Room Temp Heat->Cool_RT Add_Cysteine Add 3% Cysteine-HCl Mix vigorously Cool_RT->Add_Cysteine Incubate Incubate at RT for 24h Add_Cysteine->Incubate Measure_Abs Measure Absorbance at 505 nm and 545 nm Incubate->Measure_Abs Calculate Calculate Concentration (A505 - A545) Measure_Abs->Calculate

Caption: Workflow of the Cysteine-Sulfuric Acid Assay.

Thiobarbituric Acid (TBA) Assay

While often associated with the quantification of Kdo, the TBA assay can also be adapted for heptose measurement after periodate oxidation.

Principle: Periodate oxidation of heptose cleaves vicinal diol groups, leading to the formation of formaldehyde. The formaldehyde is then reacted with thiobarbituric acid under acidic conditions to produce a colored adduct.[9] This principle is also utilized in the Purpald assay.[9][10]

Note: This method is less specific for heptose than the cysteine-sulfuric acid method, as other sugars with vicinal diols, like Kdo, will also react.

Chromatographic Methods for Heptose Analysis

Chromatographic techniques offer superior specificity and the ability to separate and quantify different monosaccharides simultaneously.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and highly sensitive technique for the analysis of monosaccharide composition, including heptoses.[3][4]

Principle: After acid hydrolysis, the released monosaccharides are chemically derivatized to increase their volatility. The resulting derivatives are then separated by gas chromatography and detected by mass spectrometry. The fragmentation patterns observed in the mass spectrometer provide definitive structural identification, while the peak area allows for quantification.[11][12][13]

Protocol 3: GC-MS Analysis of Heptose as Alditol Acetates

Materials:

  • LPS hydrolysate (from Protocol 1)

  • Sodium borohydride (NaBH₄) solution

  • Acetic anhydride

  • Pyridine

  • Myo-inositol (as internal standard)

  • GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Reduction: To the dried hydrolysate, add the internal standard (myo-inositol). Reduce the monosaccharides to their corresponding alditols by adding NaBH₄ solution and incubating for 1-2 hours at room temperature.

  • Neutralization: Quench the reaction by adding acetic acid.

  • Borate Removal: Remove the resulting borate salts by repeated co-evaporation with methanol.

  • Acetylation: Acetylate the alditols by adding acetic anhydride and pyridine and heating at 100°C for 1 hour.

  • Extraction: After cooling, partition the alditol acetates into an organic solvent (e.g., dichloromethane) by adding water.

  • Analysis: Inject the organic phase containing the derivatized monosaccharides into the GC-MS system.

  • Data Acquisition: Separate the alditol acetates using an appropriate temperature gradient. Monitor for characteristic ions of the heptose derivative to identify and quantify the peak relative to the internal standard.

Workflow for GC-MS Analysis of Heptose

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Hydrolysis LPS Hydrolysis (Protocol 1) Reduction Reduction (NaBH4) Hydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation GC_Sep Gas Chromatography Separation Acetylation->GC_Sep MS_Detect Mass Spectrometry Detection & Identification GC_Sep->MS_Detect Quant Quantification (vs. Internal Standard) MS_Detect->Quant

Caption: Workflow for GC-MS based heptose analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive method for the direct analysis of underivatized carbohydrates.[14][15][16]

Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column.[16][17] Pulsed amperometric detection provides sensitive and direct detection of the eluted carbohydrates by measuring the current generated from their oxidation on a gold electrode surface.[14][18]

Protocol 4: HPAE-PAD Analysis of Heptose

Materials:

  • LPS hydrolysate (from Protocol 1)

  • HPAE-PAD system (e.g., Thermo Scientific Dionex system)

  • Anion-exchange column (e.g., CarboPac™ series)

  • Sodium hydroxide (NaOH) and sodium acetate (NaOAc) eluents

Procedure:

  • Sample Preparation: Reconstitute the dried LPS hydrolysate in ultrapure water. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Separation:

    • Column: CarboPac™ PA10 or PA20 column.

    • Eluents: A: 100 mM NaOH; B: 100 mM NaOH, 1 M NaOAc.

    • Gradient: A typical gradient would involve an initial isocratic step with a low concentration of eluent B (e.g., for 10-15 minutes to elute neutral sugars), followed by a linear gradient of eluent B to elute acidic sugars and more retained species. The exact gradient should be optimized for the specific sample.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 30°C.

  • Detection: Use a PAD waveform optimized for carbohydrate detection.

  • Quantification: Identify the heptose peak by comparing its retention time to that of an authentic standard. Quantify the peak area and calculate the concentration based on a standard curve.

Comparison of Methods

The choice of method depends on the specific research question, available instrumentation, and the purity of the sample.

Method Principle Advantages Disadvantages Typical Sensitivity
Cysteine-Sulfuric Acid ColorimetricSimple, inexpensive, high-throughputLow specificity, potential interference from other sugars and non-carbohydrate materialsMicrogram (µg) range
GC-MS Chromatography-MSHigh specificity and sensitivity, provides structural confirmation, can quantify multiple monosaccharidesRequires derivatization, labor-intensive sample preparation, destructivePicogram (pg) to nanogram (ng) range[13]
HPAE-PAD Anion-Exchange ChromatographyHigh sensitivity, no derivatization required, excellent resolution of isomersRequires specialized equipment, sensitive to matrix effects, high pH can degrade columns if not properly maintainedPicomole (pmol) range[16]

Advanced Mass Spectrometry Approaches

For in-depth structural characterization of LPS, including the location and linkage of heptose residues within the core oligosaccharide, advanced mass spectrometry techniques are indispensable.[19][20][21] Methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), can provide detailed information on the entire LPS or its fragments.[3][19] These methods are beyond the scope of this application note but represent the state-of-the-art for complete LPS structural elucidation.

Conclusion

The detection and quantification of heptose are fundamental to the study of bacterial lipopolysaccharides. Colorimetric assays like the cysteine-sulfuric acid method offer a rapid and straightforward means of estimating total heptose content. For more detailed and precise analysis, chromatographic methods are superior. GC-MS provides unparalleled specificity through mass spectrometric identification, while HPAE-PAD offers the advantage of high-sensitivity analysis without the need for derivatization. The selection of the most appropriate method should be guided by the specific analytical requirements, balancing the need for specificity, sensitivity, and throughput.

References

  • Di Lorenzo, F., Palmigiano, A., Al Bitar-Ghanem, S., D'Errico, G., Sturiale, L., Giraud, E., Garozzo, D., & Bernardini, M. L. (2022). Dissecting Lipopolysaccharide Composition and Structure by GC-MS and MALDI Spectrometry. Methods in Molecular Biology, 2415, 137-161. [Link]

  • Kilár, A., Dörnyei, Á., & Sándor, V. (2013). Structural characterization of bacterial lipopolysaccharides with mass spectrometry and on- and off-line separation techniques. Mass Spectrometry Reviews, 32(2), 90-117. [Link]

  • Caroff, M., & Karibian, D. (2020). Lipopolysaccharides: structure, function and bacterial identifications. OCL - Oilseeds and fats, Crops and Lipids, 27, 29. [Link]

  • Wikipedia. (n.d.). Core oligosaccharide. [Link]

  • Wright, B. G., & Rebers, P. A. (1972). Procedure for determining heptose and hexose in lipopolysaccharides. Modification of the cysteine-sulfuric acid method. Analytical Biochemistry, 49(2), 307-319. [Link]

  • Aguilera, L. V., St-Pierre, P. A., G-Cendejas, J. A., & Liko, I. (2023). Structural Elucidation of Intact Rough-type Lipopolysaccharides Using Field Asymmetric Ion Mobility Spectrometry and Kendrick Mass Defect Plots. Analytical Chemistry, 95(46), 16965-16973. [Link]

  • National Institutes of Health. (n.d.). Structural Elucidation of Intact Rough-type Lipopolysaccharides Using Field Asymmetric Ion Mobility Spectrometry and Kendrick Mass Defect Plots. [Link]

  • Dische, Z. (1953). Qualitative and quantitative colorimetric determination of heptoses. Journal of Biological Chemistry, 204(2), 983-997. [Link]

  • ResearchGate. (n.d.). Composition of the LPS/LOS core oligosaccharide domains of select Gram-negative bacteria. [Link]

  • Sartori, C. (n.d.). High-performance Anion Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) – An Effective Tool for. Bio-Rad Laboratories. [Link]

  • Vala, A., Dehury, B., Raghunathan, A., & Varadarajan, R. (2012). Molecular and Structural Basis of Inner Core Lipopolysaccharide Alterations in Escherichia coli. Journal of Biological Chemistry, 287(22), 18374-18388. [Link]

  • Rohrer, J. S. (2013). High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. Biochemistry (Moscow), 78(7), 697-709. [Link]

  • ResearchGate. (n.d.). Exemplary structure of LPS with the l,d-heptose containing inner core region. [Link]

  • AZoM. (2013). High-Performance Anion-Exchange Chromatography (HPAE-PAD) from Thermo Scientific. [Link]

  • Yi, E. C., & Hackett, M. (2013). Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria. Journal of Visualized Experiments, (79), 50642. [Link]

  • Lee, C. H., & Tsai, C. M. (1999). Quantification of bacterial lipopolysaccharides by the purpald assay: measuring formaldehyde generated from 2-keto-3-deoxyoctonate and heptose at the inner core by periodate oxidation. Analytical Biochemistry, 267(1), 161-168. [Link]

  • ResearchGate. (n.d.). LPS Quantitation Procedures. [Link]

  • De Santana-Filho, A. P., Sassaki, G. L., Iacomini, M., & Gorin, P. A. (2012). GC–MS detection and quantification of lipopolysaccharides in polysaccharides through 3-O-acetyl fatty acid methyl esters. Carbohydrate Polymers, 87(3), 2217-2222. [Link]

  • Binding, N., Witting, U., & Jappe, U. (2004). Quantification of bacterial lipopolysaccharides (endotoxin) by GC–MS determination of 3-hydroxy fatty acids. Journal of Environmental Monitoring, 6(3), 227-232. [Link]

  • Royal Society of Chemistry. (n.d.). Quantification of bacterial lipopolysaccharides (endotoxin) by GC–MS determination of 3-hydroxy fatty acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Chemical Synthesis of D-glycero-D-gulo-heptose

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of D-glycero-D-gulo-heptose. This guide is designed for researchers, medicinal chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of D-glycero-D-gulo-heptose. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in carbohydrate chemistry. D-glycero-D-gulo-heptose and its derivatives are crucial components of bacterial lipopolysaccharides (LPS) and are of significant interest for immunological studies and the development of novel antimicrobial agents.[1] However, their synthesis is notoriously challenging due to the molecule's high density of stereocenters and functional groups.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, offering troubleshooting strategies and validated protocols to enhance the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for D-glycero-D-gulo-heptose.

Q1: What is the most common and accessible starting material for the chemical synthesis of D-glycero-D-gulo-heptose?

The most prevalent and cost-effective starting material is D-glucose . The classical approach involves a one-carbon chain extension, most notably through the Sowden-Fischer synthesis, which utilizes a nitroalkane condensation.[2][3] This method involves reacting D-glucose with nitromethane in the presence of a base (like sodium methoxide) to form a mixture of diastereomeric nitroheptitols. The desired D-glycero-D-gulo epimer is then isolated and converted to the target heptose via the Nef reaction.[3] While other sugars like D-galactose can be used to synthesize different heptose isomers, D-glucose remains the workhorse for this specific target due to its availability.[4]

Q2: Why is achieving stereochemical control the principal challenge in this synthesis?

The core challenge lies in controlling the stereochemistry at the newly formed chiral centers during the carbon-chain elongation. When starting from D-glucose, the nitromethane condensation is not stereospecific and primarily yields two epimers at the C2 position: 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol and 1-deoxy-1-nitro-D-glycero-D-ido-heptitol.[2][3]

  • Causality: The reaction proceeds through a nitroaldol (Henry) reaction. The nucleophilic attack of the nitromethanide anion on the aldehyde group of glucose can occur from either face of the planar carbonyl, leading to the formation of both diastereomers. The subtle energy differences between the transition states for the formation of the gulo and ido epimers are not large enough to give high selectivity under standard conditions.

  • Implication: This necessitates a meticulous and often challenging purification step, typically involving fractional crystallization or column chromatography, to isolate the desired D-gulo isomer before proceeding to the next step.[3]

Q3: Are there viable alternatives to the classic Sowden-Fischer / Nef reaction pathway?

Yes, several alternative strategies exist, each with its own set of advantages and challenges.

  • Chemoenzymatic Synthesis: This is a powerful alternative that leverages the exquisite stereoselectivity of enzymes. Biosynthetic pathways often start from sedoheptulose-7-phosphate and use a series of enzymes, including isomerases, kinases, and phosphatases, to construct specific heptose isomers.[5][6][7] While highly efficient and stereospecific, this approach requires access to the specific enzymes and may be more suited for producing nucleotide-activated sugars (e.g., ADP- or GDP-heptose) rather than the free sugar.[8][9]

  • Homologation with Other Reagents: Methods using reagents like 2-(trimethylsilyl)thiazole for homologation have been developed.[10] Wittig-type reactions can also be employed to extend the carbon chain, followed by stereoselective dihydroxylation to install the necessary hydroxyl groups.[11][12] These methods can offer better control but often involve more steps and require carefully chosen protecting group strategies.

Q4: What analytical techniques are essential for monitoring the reaction and characterizing the products?

A multi-technique approach is crucial for a successful synthesis.

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring the progress of each reaction step, from the initial condensation to deprotection. Staining with reagents like permanganate or ceric ammonium molybdate is necessary to visualize the carbohydrate spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. They are used to confirm the formation of intermediates, determine the stereochemistry of the newly formed centers, and verify the structure of the final product. 2D NMR techniques (like COSY and HSQC) are often required to assign all signals in these complex molecules.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of intermediates and the final product. High-resolution mass spectrometry (HRMS) provides exact mass, confirming the elemental composition.

  • Gas Chromatography (GC): After derivatization (e.g., acetylation to form the heptitol heptaacetate), GC can be used to assess the purity and ratio of diastereomers.[3]

Part 2: Troubleshooting Guide

This section addresses specific experimental failures in a problem/cause/solution format.

Problem 1: Very low yield (<20%) in the initial nitromethane condensation with D-glucose.

  • Possible Cause A: Inappropriate Base Concentration or Temperature. The Henry reaction is base-catalyzed and reversible. Excessively strong basic conditions or high temperatures can promote side reactions, including sugar degradation (caramelization) and Cannizzaro-type reactions.

  • Solution A: Use a stoichiometric amount of a suitable base, such as sodium methoxide in methanol. The reaction should be performed at a controlled, low temperature (e.g., 0-5 °C) to minimize degradation and favor the thermodynamic product.[3]

  • Possible Cause B: Premature Workup. The reaction may not have reached completion.

  • Solution B: Monitor the reaction closely by TLC, observing the disappearance of the D-glucose starting material. The reaction may require several hours to days to reach optimal conversion. Ensure the workup procedure, which typically involves neutralization with an ion-exchange resin, is performed promptly once the reaction is complete to prevent product degradation.[3]

Problem 2: Difficulty separating the D-gulo and D-ido nitroheptitol diastereomers.

  • Possible Cause: The two diastereomers have very similar polarities and solubility profiles, making separation challenging.

  • Solution:

    • Fractional Crystallization: This is the most effective method reported in the literature. The crude mixture of nitroheptitols is dissolved in a minimal amount of a hot solvent system (e.g., methanol-ethanol). Slow cooling allows for the selective crystallization of one isomer. Multiple recrystallization cycles may be necessary to achieve high purity.[3] The success of this technique is highly dependent on careful control of solvent ratios and cooling rates.

    • Column Chromatography: While difficult, separation on silica gel can be achieved. This requires a long column, a shallow solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/isopropanol/water systems), and careful fraction collection. It is often used to purify the mother liquor after fractional crystallization has removed the bulk of one isomer.

Problem 3: Low yield or formation of a complex mixture during the Nef Reaction.

  • Possible Cause A: Incorrect pH and Temperature Control. The Nef reaction involves the hydrolysis of a nitronate salt under acidic conditions. The addition of the nitronate solution to strong acid must be carefully controlled. If the solution becomes locally basic or if the temperature rises, side reactions such as polymerization and decomposition of the desired heptose can occur.

  • Solution A: Add the aqueous solution of the 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol salt dropwise and with vigorous stirring to a strongly acidic solution (e.g., 6 N H₂SO₄) that is maintained at a low temperature (0 °C or below) with an ice-salt bath.[3] This ensures that the nitronate is instantly protonated and hydrolyzed under conditions that suppress side reactions.

  • Possible Cause B: Product Degradation During Workup. Heptoses, like other sugars, are sensitive to both strongly acidic and basic conditions, especially at elevated temperatures.

  • Solution B: After the reaction is complete (typically 30-60 minutes), immediately neutralize the solution while keeping it cold. Use a base that forms an insoluble salt with the acid, such as barium carbonate, which can be easily filtered off.[3] Avoid overshooting the neutralization point. The neutralized solution should be processed immediately by passing it through ion-exchange resins to remove residual salts before concentration.

Part 3: Key Experimental Protocols

The following protocols are adapted from established literature procedures and should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Synthesis of 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol from D-glucose (Modified Sowden-Fischer)

This protocol is based on the work of Perry and Daoust, which provides a practical scale synthesis.[3]

  • Preparation: In a flask equipped with a mechanical stirrer and cooled in an ice bath, dissolve D-glucose (e.g., 180 g, 1.0 mol) in methanol.

  • Base and Nitromethane Addition: Add nitromethane (e.g., 61 g, 1.0 mol). Slowly add a solution of sodium methoxide in methanol (e.g., 1.0 mol) while maintaining the internal temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC (e.g., using a solvent system of ethyl acetate:isopropanol:water 8:2:1).

  • Workup: Cool the reaction mixture and neutralize it by adding an acidic ion-exchange resin (e.g., Rexyn 101(H⁺)) until the pH is neutral. Filter off the resin and wash it thoroughly with water and methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain a thick syrup containing the mixture of nitroheptitol diastereomers.

  • Fractional Crystallization: Dissolve the syrup in a minimal amount of hot methanol-ethanol. Allow the solution to cool slowly to 0 °C. The first crystalline product is typically the D-glycero-D-ido isomer. Filter this off. Concentrate the mother liquor and repeat the crystallization process. The 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol will crystallize in subsequent fractions. Purity should be checked by measuring the melting point and optical rotation.[3]

Protocol 2: Conversion to D-glycero-D-gulo-heptose via the Nef Reaction
  • Preparation of Nitronate Salt: Dissolve the purified 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol (e.g., 24.1 g, 0.1 mol) in an aqueous solution of sodium hydroxide (e.g., 1.0 M, 100 mL).

  • Acid Hydrolysis: Prepare a flask with sulfuric acid (e.g., 6 N, 130 mL) and cool it to below 0 °C in an ice-salt bath. With vigorous stirring, add the nitronate salt solution dropwise via an addition funnel, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C.

  • Neutralization and Workup: Dilute the cold reaction mixture with water. Carefully neutralize the solution by the portion-wise addition of barium carbonate until the effervescence ceases and the pH is ~5-6.

  • Purification: Filter the mixture to remove the barium sulfate precipitate. Pass the filtrate through a sequence of cation (e.g., Rexyn 101(H⁺)) and anion (e.g., Duolite A4(OH⁻)) exchange resins to remove residual ions.

  • Isolation: Concentrate the eluate under reduced pressure to obtain D-glycero-D-gulo-heptose as a syrup, which may crystallize upon standing or from an ethanol solution. The final product should be characterized by NMR and its optical rotation compared with literature values.

Part 4: Visualizations & Data

Experimental Workflow Diagram

D_glycero_D_gulo_heptose_synthesis start D-Glucose reagents1 1. CH₃NO₂ 2. NaOMe / MeOH intermediate Mixture of Nitroheptitols (D-gulo and D-ido isomers) reagents1->intermediate Sowden-Fischer Condensation separation Fractional Crystallization intermediate->separation gulo_nitro 1-deoxy-1-nitro- D-glycero-D-gulo-heptitol separation->gulo_nitro Desired Isomer ido_nitro 1-deoxy-1-nitro- D-glycero-D-ido-heptitol (byproduct) separation->ido_nitro Epimer reagents2 1. NaOH (aq) 2. H₂SO₄, 0 °C 3. BaCO₃ final_product D-glycero-D-gulo-heptose reagents2->final_product Nef Reaction

Caption: Workflow for the chemical synthesis of D-glycero-D-gulo-heptose.

Table 1: Summary of Key Reaction Steps and Typical Yields
StepReactionKey ReagentsTypical YieldKey ChallengesReference
1Sowden-Fischer CondensationD-Glucose, Nitromethane, NaOMe40-55% (combined isomers)Diastereoselectivity, sugar degradation[3]
2Diastereomer SeparationMethanol/Ethanol~15-25% (of pure D-gulo isomer from glucose)Tedious fractional crystallization[3]
3Nef ReactionH₂SO₄, BaCO₃70-85% (from purified nitroheptitol)Strict temperature and pH control[3]

Part 5: References

  • Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Science Publishing. [Link]

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. National Institutes of Health (NIH). [Link]

  • Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry (1969), 47(15): 2763-2767. [Link]

  • Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. National Institutes of Health (NIH). [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. National Institutes of Health (NIH). [Link]

  • Synthetic route from d-glucose to methylated... ResearchGate. [Link]

  • Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. National Institutes of Health (NIH). [Link]

  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. MDPI. [Link]

  • Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Royal Society of Chemistry. [Link]

  • Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. National Institutes of Health (NIH). [Link]

  • Synthesis of L-glucose and L-galactose derivatives from D-sugars. ScienceDirect. [Link]

  • Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. National Institutes of Health (NIH). [Link]

  • Chemical Synthesis of d - glycero - d - manno -Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. ResearchGate. [Link]

  • Synthesis of amino-substituted hexo- and heptopyranoses from D-galactose. PubMed. [Link]

  • Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. [Link]

  • Strategies for Protecting Group Free Glycosidation. D-Scholarship@Pitt. [Link]

  • Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses. PubMed. [Link]

  • Diastereoselectivity in the synthesis of D-glycero-D-aldoheptoses by 2-trimethylsilylthiazole homologation from hexodialdo-1,5-p. ResearchGate. [Link]

  • Alternate synthesis to d-glycero-β-d-manno-heptose 1,7-biphosphate. PubMed. [Link]

  • D-Glycero-D-gulo-heptose, Purity ≥95%. CD BioGlyco. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Synthesis of orthogonally protected L-glucose, L-mannose, and L-galactose from D-glucose. ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

  • Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. PubMed. [Link]

  • Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. ResearchGate. [Link]

  • Advances in Biological Production of D-Tagatose: A Comprehensive Overview. MDPI. [Link]

  • Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-Heptose in Escherichia coli. Journal of Bacteriology (2002), 184(2): 363-369. [Link]

Sources

Optimization

improving yield in D-glycero-D-gulo-heptose enzymatic synthesis

Welcome to the technical support center for the enzymatic synthesis of D-glycero-D-gulo-heptose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of D-glycero-D-gulo-heptose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Enzymatic Pathway

The enzymatic synthesis of D-glycero-D-gulo-heptose from a common precursor like GDP-D-glycero-α-D-manno-heptose is a sophisticated multi-step process typically performed in a one-pot reaction. The successful generation of the desired gulo-stereoisomer hinges on the coordinated action of a trio of enzymes: a dehydrogenase, an epimerase, and a reductase.[1]

The pathway proceeds as follows:

  • Oxidation: A C4-dehydrogenase oxidizes the hydroxyl group at the C4 position of the starting heptose, creating a critical 4-keto intermediate. This step is essential as it makes the protons at the adjacent C3 and C5 positions acidic, allowing for epimerization.[1]

  • Epimerization: An epimerase acts on the 4-keto intermediate to invert the stereochemistry at the C3 and C5 positions. The selection of an epimerase that produces the correct precursor stereochemistry is paramount for achieving the final gulo configuration.[1]

  • Reduction: Finally, an NADPH-dependent C4-reductase stereospecifically reduces the 4-keto group. The intrinsic stereoselectivity of this reductase dictates the final configuration of the C4 hydroxyl, yielding the desired D-glycero-D-gulo-heptose.[1]

The overall success and yield of this synthesis are highly dependent on the interplay and stability of these three enzymes, along with optimal reaction conditions.

Enzymatic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start GDP-D-glycero-α-D-manno-heptose Dehydrogenase C4-Dehydrogenase (e.g., Cj1427) Start->Dehydrogenase Intermediate GDP-D-glycero-4-keto-β-L-xylo-heptose Epimerase C3/C5 Epimerase (e.g., Cj1430) Intermediate->Epimerase Reductase C4-Reductase (Stereospecific) Intermediate->Reductase Product GDP-D-glycero-D-gulo-heptose Dehydrogenase->Intermediate Oxidation at C4 (+ NAD+) Epimerase->Intermediate Epimerization at C3 & C5 Reductase->Product Reduction at C4 (+ NADPH)

Figure 1: Enzymatic synthesis pathway for D-glycero-D-gulo-heptose.

Troubleshooting Guide: Low Reaction Yield

This section addresses the most common issue in D-glycero-D-gulo-heptose synthesis: low or no yield of the final product. We have structured this as a series of questions that guide you from the problem to a validated solution.

Q1: My final yield is consistently low or zero. Where do I start?

A1: When the overall yield is low, the first step is to systematically assess the activity of each enzyme in the cascade and the integrity of the cofactors. A failure in any single component can halt the entire process.

Potential Cause 1: Inactive Enzyme(s) Enzymes can lose activity due to improper storage, handling, or degradation during the reaction. Carbohydrate-active enzymes are complex proteins whose stability can be influenced by temperature, pH, and the presence of proteases.[2][3]

  • Recommended Solution:

    • Verify Individual Enzyme Activity: Before setting up the one-pot synthesis, perform an individual activity assay for each of the three enzymes (dehydrogenase, epimerase, reductase) using their respective substrates. A detailed protocol is provided in the "Experimental Protocols" section.

    • Check Storage Conditions: Ensure enzymes have been stored at the correct temperature (typically -20°C or -80°C in a glycerol-containing buffer) and have not undergone multiple freeze-thaw cycles.

Potential Cause 2: Cofactor Degradation or Limitation The dehydrogenase and reductase enzymes are strictly dependent on their respective cofactors, NAD+ and NADPH. These molecules can degrade, particularly at non-optimal pH or temperature.

  • Recommended Solution:

    • Use Fresh Cofactors: Prepare fresh solutions of NAD+ and NADPH immediately before setting up the reaction.

    • Ensure Molar Excess: The synthesis should be run with a stoichiometric excess of NADPH, as it is consumed during the reaction. A recycling system for NADPH can also be implemented to maintain its concentration and improve cost-effectiveness.[4]

    • Confirm Cofactor Integrity: Check the absorbance ratio (A260/A340 for NADPH) to ensure the cofactor has not oxidized.

Troubleshooting_Workflow Start Problem: Low Overall Yield Check_Enzymes Are all 3 enzymes individually active? Start->Check_Enzymes Check_Cofactors Are cofactors (NAD+/NADPH) fresh and in excess? Check_Enzymes->Check_Cofactors Yes Solution_Enzymes Solution: Replace or re-purify inactive enzyme(s). Check_Enzymes->Solution_Enzymes No Check_Conditions Are reaction conditions (pH, Temp) optimal? Check_Cofactors->Check_Conditions Yes Solution_Cofactors Solution: Use fresh cofactors. Consider a recycling system. Check_Cofactors->Solution_Cofactors No Check_Kinetics Is there evidence of substrate/product inhibition? Check_Conditions->Check_Kinetics Yes Solution_Conditions Solution: Optimize pH and temperature. Add stabilizers (e.g., glycerol). Check_Conditions->Solution_Conditions No Solution_Kinetics Solution: Implement fed-batch substrate addition. Consider in-situ product removal. Check_Kinetics->Solution_Kinetics Yes Success Yield Improved Check_Kinetics->Success No Solution_Enzymes->Success Solution_Cofactors->Success Solution_Conditions->Success Solution_Kinetics->Success

Figure 2: Decision workflow for troubleshooting low yield.
Q2: I've confirmed my enzymes and cofactors are active, but the yield is still poor. What's the next step?

A2: If the core components are active, the issue likely lies with the reaction environment or the kinetics of the enzymatic cascade.

Potential Cause 1: Suboptimal Reaction Conditions Each enzyme in the cascade has an optimal pH and temperature. In a one-pot synthesis, you must find a compromise condition that allows all three enzymes to function effectively.

  • Recommended Solution:

    • pH Optimization: Review the literature for the optimal pH range for your specific enzymes or enzyme family. Most dehydrogenase/reductase systems for heptose synthesis operate well in a buffer around pH 7.5-8.0, such as HEPES or Tris-HCl.[4][5] Perform a pH gradient experiment (e.g., from pH 7.0 to 8.5) to find the sweet spot for your multi-enzyme system.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they also accelerate enzyme denaturation.[6] Most reactions of this type are run at moderate temperatures (e.g., 30°C or 37°C).[4][7] Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the best balance between activity and stability for the multi-hour incubation period.

Potential Cause 2: Enzyme Instability Over Time Even under optimal conditions, enzymes can lose activity over the long incubation periods (e.g., 12-24 hours) required for complete conversion.

  • Recommended Solution:

    • Add Stabilizers: Include stabilizing agents in your reaction buffer. Common and effective stabilizers include glycerol (5-10% v/v) and bovine serum albumin (BSA, 0.1-0.5 mg/mL).[3]

    • Enzyme Immobilization: For larger-scale or repeated syntheses, consider immobilizing one or more of the enzymes on a solid support. Immobilization can significantly enhance operational stability against changes in temperature and pH.[6][8]

Potential Cause 3: Substrate or Product Inhibition High concentrations of the starting material or the accumulation of intermediates/final product can inhibit one or more of the enzymes, slowing or stopping the reaction.

  • Recommended Solution:

    • Fed-Batch Substrate Addition: Instead of adding all the starting material at once, add it incrementally over the first few hours of the reaction. This keeps the substrate concentration from becoming inhibitory.

    • Optimize Enzyme Ratios: The relative concentrations of the three enzymes are critical. If the dehydrogenase is much faster than the epimerase or reductase, the 4-keto intermediate can accumulate to inhibitory levels. Experiment with different molar ratios of the three enzymes to ensure a smooth flux through the pathway. Start with a 1:1:1 molar ratio and adjust based on reaction monitoring.

ParameterTypical RangeRecommended Starting Point
pH 7.0 - 8.57.5 (HEPES or Tris-HCl buffer)
Temperature 25 - 42 °C30 °C
Enzyme Conc. 5 - 20 µM each15 µM each
Substrate Conc. 10 - 50 mM25 mM
NADPH Conc. 1.0 - 1.5x Substrate1.2x Substrate Molar Eq.
Incubation Time 12 - 24 hours18 hours
Stabilizer 5-10% Glycerol10% (v/v)

Table 1: Recommended Reaction Condition Ranges for D-glycero-D-gulo-heptose Synthesis.

Frequently Asked Questions (FAQs)

Q: How can I monitor the progress of the reaction? A: Monitoring is crucial for optimization. The best methods are High-Performance Liquid Chromatography (HPLC) with an anion-exchange column or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

  • HPLC: Anion-exchange HPLC can separate the starting material (e.g., GDP-D-glycero-α-D-manno-heptose), intermediates, and the final product based on their charge. This allows for quantitative analysis of conversion over time.[5]

  • NMR: ¹H or ³¹P NMR can be used to track the disappearance of the starting material's unique signals and the appearance of product signals. This is a powerful method for confirming the structure of the final product.[4][9]

Q: I am observing the formation of side products. What are they and how can I prevent them? A: The most common side product is an incorrect stereoisomer of the final heptose. This occurs if the epimerase or reductase is not perfectly specific.

  • Cause: The C4-reductase may not be 100% stereospecific, leading to the formation of other heptose isomers (e.g., D-glycero-D-ido-heptose).[1] Alternatively, incomplete epimerization before reduction can lead to products with the wrong stereochemistry at C3 or C5.

  • Solution: The primary solution is enzyme selection. It is critical to use a C4-reductase that is known or has been characterized to produce the gulo configuration. If you are using enzymes from a specific organism like Campylobacter jejuni, different serotypes produce different reductases with varying specificities.[10] Screening reductases from different sources may be necessary to find one that yields the desired product with high fidelity.

Q: What is the best method for purifying the final D-glycero-D-gulo-heptose product? A: If your final product is a nucleotide-activated sugar (e.g., GDP-heptose), the most effective purification method is anion-exchange chromatography.

  • Method: After stopping the reaction and removing the enzymes (e.g., by ultrafiltration), the reaction mixture can be loaded onto an anion-exchange column (like a HiTrap Q HP). The product is then eluted using a salt gradient (e.g., 0-500 mM ammonium bicarbonate).[4] Fractions are collected and analyzed (e.g., by HPLC or NMR) to identify those containing the pure product, which are then pooled and lyophilized.

Experimental Protocols

Protocol 1: General One-Pot Enzymatic Synthesis

This protocol provides a starting point for the synthesis. Concentrations and volumes should be optimized for your specific system.

  • Buffer Preparation: Prepare a 2X reaction buffer containing 100 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, and 20% (v/v) glycerol. Filter-sterilize and degas the buffer.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the starting material (e.g., GDP-D-glycero-α-D-manno-heptose) in nuclease-free water.

    • Prepare fresh 100 mM stock solutions of NAD+ and NADPH in nuclease-free water. Keep on ice.

  • Reaction Assembly: In a sterile microcentrifuge tube or reaction vessel on ice, combine the following in order:

    • Nuclease-free water to bring the final volume to 1.0 mL.

    • 500 µL of 2X reaction buffer.

    • 250 µL of 100 mM starting material (Final conc: 25 mM).

    • 10 µL of 100 mM NAD+ (Final conc: 1 mM).

    • 300 µL of 100 mM NADPH (Final conc: 30 mM).

    • Add each of the three enzymes (C4-dehydrogenase, epimerase, C4-reductase) to a final concentration of 15 µM each.

  • Incubation: Mix gently by pipetting. Incubate the reaction at 30°C for 18-24 hours with gentle agitation.

  • Monitoring and Termination:

    • Take small aliquots (e.g., 20 µL) at various time points (e.g., 0, 4, 8, 12, 24 hours) for analysis by HPLC or NMR. To quench the reaction for the aliquot, heat to 95°C for 5 minutes and centrifuge to pellet the denatured enzymes.

    • To terminate the full reaction, heat to 95°C for 5 minutes or add an equal volume of cold ethanol to precipitate the enzymes.

  • Enzyme Removal: Centrifuge the terminated reaction at >13,000 x g for 15 minutes at 4°C. Alternatively, use a centrifugal filtration unit with a 10 kDa molecular weight cutoff to remove the enzymes.[4]

  • Purification: Purify the product from the supernatant/filtrate using anion-exchange chromatography as described in the FAQ section.

Protocol 2: C4-Reductase Activity Assay (Spectrophotometric)

This protocol allows you to verify the activity of your C4-reductase, which is a critical final step.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is consumed by the reductase to reduce its substrate (the 4-keto-heptose intermediate).

  • Reagents:

    • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂.

    • Substrate: The 4-keto-heptose intermediate. If this is not available, it can be generated in situ by pre-incubating the starting heptose with the C4-dehydrogenase and epimerase.

    • NADPH solution (approx. 15 mM, exact concentration determined by A340).

    • Purified C4-Reductase enzyme.

  • Procedure:

    • In a 1 mL quartz cuvette, add:

      • 900 µL Assay Buffer.

      • 50 µL of the 4-keto-heptose substrate solution (to a final concentration of ~200 µM).

      • 10 µL of 15 mM NADPH solution (Final conc: 150 µM).

    • Mix and place the cuvette in a spectrophotometer pre-warmed to 30°C.

    • Monitor the baseline absorbance at 340 nm for 2-3 minutes.

    • Initiate the reaction by adding 10-20 µL of the C4-Reductase enzyme (e.g., to a final concentration of 1-5 µM).

    • Immediately mix by inversion and begin recording the absorbance at 340 nm every 10 seconds for 5-10 minutes.

  • Data Analysis: A successful reaction will show a time-dependent decrease in A340. Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

References

  • Creuzenet, C., et al. (2014). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry. Available at: [Link]

  • Perry, M. B., & Daoust, V. (1969). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry, 47(15), 2763-2767. Available at: [Link]

  • Perry, M. B., & Daoust, V. (1969). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Science Publishing. Available at: [Link]

  • Wang, L., et al. (2016). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules. Available at: [Link]

  • MDPI (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. MDPI.com. Available at: [Link]

  • Venuto, T., et al. (2020). Carbohydrate-Active Enzymes: Structure, Activity, and Reaction Products. International Journal of Molecular Sciences. Available at: [Link]

  • Obhi, R. K., & Creuzenet, C. (2012). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. The Journal of Biological Chemistry. Available at: [Link]

  • PubMed Central (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. National Center for Biotechnology Information. Available at: [Link]

  • Hill, R. T., & Reilly, P. J. (2020). Carbohydrate-active enzyme (CAZyme) discovery and engineering via (Ultra)high-throughput screening. Current Opinion in Chemical Biology. Available at: [Link]

  • ResearchGate (2022). Enzyme Stabilization: State of the Art. ResearchGate. Available at: [Link]

  • MPG.PuRe (2020). Enzymatic Upgrading of Biomass‐Derived Aldoses to Rare Deoxy Ketoses Catalyzed by Transketolase Variants. Max Planck Gesellschaft. Available at: [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. Available at: [Link]

  • Ferreira, L., et al. (2011). Enzymes in Food Processing: A Condensed Overview on Strategies for Better Biocatalysts. Recent Patents on Biotechnology. Available at: [Link]

  • McNally, D. J., et al. (2016). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Heptose Synthesis

Welcome to the technical support center for advanced carbohydrate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering stereoselectivity challenges in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced carbohydrate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering stereoselectivity challenges in the synthesis of heptoses—higher-order sugars critical to the lipopolysaccharide (LPS) inner core of many Gram-negative bacteria.[1][2] This resource provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding stereocontrol in the construction of heptose scaffolds.

Q1: Why is achieving high stereoselectivity in heptose synthesis so challenging?

A1: The synthesis of heptoses, such as L-glycero-D-manno-heptose, presents a significant stereochemical challenge due to the need to control the configuration of multiple contiguous stereocenters, often created in a single carbon-carbon bond-forming step.[3][4] Unlike the synthesis of more common hexoses, which often start from a large chiral pool, heptose synthesis frequently involves chain elongation from a smaller sugar (e.g., a pentose or hexose).[3][5]

The core difficulties arise from:

  • Creation of New Stereocenters: Extending a sugar chain, for instance at the C6 position of a mannose derivative, creates a new stereocenter at C6.[3] The facial selectivity of the nucleophilic attack on the C6-aldehyde determines the resulting D-glycero or L-glycero configuration.

  • Facial Selectivity Control: The outcome of nucleophilic additions to the aldehyde is governed by a delicate balance between competing stereoelectronic models: the Felkin-Anh model (steric control) and the Cram-chelation model (chelation control).[6][7] The choice of protecting groups, the nucleophile, and the presence of Lewis acids can tip the balance in favor of one model over the other, often with unpredictable results.[7][8]

  • Anomeric Control: Subsequent glycosylation reactions require precise control over the anomeric center (C1) to form the desired α or β linkage, which is notoriously difficult for manno-configured sugars.[9]

  • Protecting Group Influence: Protecting groups do more than simply mask hydroxyls; they profoundly influence the conformation of the sugar ring and the transition states of reactions, thereby affecting stereochemical outcomes at distant centers.[10][11]

Q2: What are the primary strategies for controlling stereochemistry during the C-C bond formation to create the heptose backbone?

A2: The two dominant strategies are substrate control and reagent/catalyst control .

  • Substrate Control leverages the existing stereocenters of the starting sugar aldehyde to direct the approach of an achiral nucleophile. This is typically governed by the Felkin-Anh and chelation models.

    • Felkin-Anh Model: Predicts the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon to minimize steric hindrance.[12][13] This is favored when non-chelating protecting groups (e.g., silyl ethers) are used at the α-position.[7]

    • Chelation Control: Occurs when a Lewis basic group (e.g., an alkoxy or benzyloxy group) at the α- or β-position can form a stable five- or six-membered chelate with the carbonyl oxygen and a Lewis acid (e.g., MgBr₂, TiCl₄).[8][13] This locks the conformation of the aldehyde and directs the nucleophile to attack from a specific face, often overriding the Felkin-Anh prediction.[6][7]

  • Reagent/Catalyst Control employs a chiral reagent, auxiliary, or catalyst to induce stereoselectivity, which is essential when starting from an achiral substrate or when substrate control is ineffective.[14][15]

    • Asymmetric Aldol Reactions: Organocatalytic methods, using catalysts like L-proline, can facilitate highly diastereoselective and enantioselective aldol additions to construct the heptose backbone.[16][17]

    • Chiral Auxiliaries: Attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to the nucleophile can effectively direct its addition to the sugar aldehyde.[18]

Part 2: Troubleshooting Guide & Protocols

This section provides solutions to specific experimental problems.

Problem 1: My chain elongation via a Grignard/organolithium addition to a C6-aldehyde of a protected mannose gives a poor diastereomeric ratio (dr) at the new C6 center.

Cause & Troubleshooting: You are likely experiencing poor facial selectivity due to competing Felkin-Anh and chelation pathways. Standard organometallic reagents may not provide sufficient selectivity.

Solution: Switch to a Chelation-Controlled or Felkin-Anh Directed System.

The choice depends on the desired diastereomer (D-glycero or L-glycero). The stereochemistry at C4 and the protecting group at C4 are critical directors.

Protocol 1A: Forcing Chelation Control for the syn Product (Cram-Chelate Product)

This protocol is designed to favor the diastereomer resulting from a chelated transition state.

  • Substrate Check: Ensure the protecting group at the α-position (C5) and/or β-position (C4) is Lewis basic (e.g., Benzyl (Bn), p-Methoxybenzyl (PMB)). Silyl ethers (e.g., TBDMS, TBS) are poor chelators and will likely fail.[7]

  • Reagent Selection: Use a dialkylzinc reagent (R₂Zn) in the presence of a chelating Lewis acid like MgBr₂·OEt₂ or ZnBr₂.[8] Organozinc reagents have been shown to override Felkin-Anh control in additions to α-silyloxy aldehydes when an external alkylzinc halide is present.[7]

  • Reaction Conditions:

    • Dissolve the C6-aldehyde (1.0 eq) in a non-coordinating solvent like CH₂Cl₂ or Toluene at -78 °C.

    • Add MgBr₂·OEt₂ (1.5 eq) and stir for 30 minutes to allow pre-complexation.

    • Slowly add the organometallic reagent (e.g., Me₂Zn, 1.2 eq) dropwise.

    • Maintain the temperature at -78 °C for 2-4 hours before quenching with saturated aq. NH₄Cl.

Table 1: Effect of Lewis Acid on Diastereoselectivity in Nucleophilic Additions

Lewis Acid Typical Protecting Group Dominant Model Expected Product Typical dr
None / Weak (Li⁺) TBDPS, TBDMS Felkin-Anh anti 2:1 to 5:1
MgBr₂, ZnBr₂ Bn, PMB Chelation syn 10:1 to >20:1[7][8]
TiCl₄ Bn, PMB Chelation syn >15:1[8]

| BF₃·OEt₂ | TBDPS, TBDMS | Felkin-Anh | anti | >10:1[8] |

Diagram 1: Chelation vs. Felkin-Anh Control

G cluster_0 Addition to α-Alkoxy Aldehyde Start Chiral α-Alkoxy Aldehyde PG Protecting Group (PG) on α-Oxygen? Start->PG Chelating Chelating PG (e.g., Bn, PMB) PG->Chelating Yes NonChelating Non-Chelating PG (e.g., TBDMS) PG->NonChelating No LA Lewis Acid (LA) Present? YesLA Chelating LA (e.g., MgBr₂) LA->YesLA Yes NoLA No / Weak LA (e.g., Li⁺) LA->NoLA No Chelating->LA FelkinModel Felkin-Anh Control (Steric Hindrance) NonChelating->FelkinModel ChelationModel Chelation Control (Rigid TS) YesLA->ChelationModel NoLA->FelkinModel SynProduct syn-Diastereomer (Major Product) ChelationModel->SynProduct AntiProduct anti-Diastereomer (Major Product) FelkinModel->AntiProduct

Caption: Decision workflow for predicting stereochemical outcomes.

Problem 2: My glycosylation reaction to form the heptoside linkage is non-selective, giving a mixture of α and β anomers.

Cause & Troubleshooting: This is a classic problem, especially for manno-configured donors. The absence of a participating group at C2 means stereocontrol relies heavily on solvent effects, the nature of the anomeric leaving group, and conformational restraints.

Solution: Employ a Conformationally Rigid Donor and Pre-activation Conditions.

Forcing the pyranose ring into a rigid conformation can expose one face of the anomeric center, leading to higher selectivity. The 4,6-O-benzylidene acetal is a well-established method for achieving high β-selectivity in manno-heptopyranoside synthesis.[9]

Diagram 2: Role of 4,6-O-Benzylidene Acetal

G A Flexible Ring (e.g., 4,6-di-O-Bn) B Mixture of α/β oxocarbenium ion intermediates D Rigid Chair Conformation A->D Add Benzylidene Acetal C Poor Selectivity (α and β products) E Axial attack is favored on intermediate B->E Creates defined anomeric intermediate F High β-Selectivity C->F Leads to stereocontrol

Caption: Conformational rigidity enhances glycosylation selectivity.

Protocol 2A: β-Selective Heptosylation using a Thioglycoside Donor

This protocol uses a pre-activation strategy, which temporally separates the activation of the donor from the introduction of the acceptor, often leading to improved stereoselectivity.[19]

  • Donor Synthesis: Prepare the 4,6-O-benzylidene protected heptosyl thioglycoside (e.g., phenyl or ethyl thio group at C1).

  • Pre-activation:

    • In an oven-dried flask under argon, dissolve the thioglycoside donor (1.2 eq) and a hindered base, 2,4,6-tri-tert-butylpyrimidine (TTBP) (1.5 eq), in anhydrous CH₂Cl₂.[9]

    • Cool the solution to -60 °C.

    • Add 1-benzenesulfinyl piperidine (BSP) (1.3 eq) followed by slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq).

    • Stir the mixture at -60 °C for 15-30 minutes. A color change often indicates activation.

  • Glycosylation:

    • Add a solution of the glycosyl acceptor (1.0 eq) in CH₂Cl₂ to the activated donor mixture via cannula.

    • Allow the reaction to slowly warm to room temperature over several hours or overnight.

    • Quench the reaction with triethylamine (Et₃N) and concentrate under reduced pressure.

    • Purify the resulting disaccharide via silica gel chromatography.

Expected Outcome: This method typically affords high yields of the β-linked product, often with >10:1 β:α selectivity, due to the conformational control exerted by the benzylidene acetal.[9]

References

  • Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein.
  • Organocatalytic asymmetric assembly reactions for the syntheses of carbohydrate derivatives by intermolecular Michael-Henry reactions.
  • Preparative routes to L-glycero-D-manno-heptose (1) and derivatives.
  • Synthesis and Stereoselective Glycosylation of d- and l-glycero-β-d-manno-Heptopyranoses. American Chemical Society.
  • A General Strategy to Synthesize ADP-7-Azido-heptose and ADP-Azido-mannoses and Their Heptosyltransferase Binding Properties.
  • Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2.
  • Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers.
  • Synergistic catalysis: An emerging concept for selective carbohydr
  • Felkin-Ahn and Chel
  • Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates
  • Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides.
  • Chelation control and Felkin-Anh. University of Michigan.
  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes.
  • Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. Royal Society of Chemistry.
  • Synthesis of D-manno-heptulose via a cascade aldol/hemiketalization reaction.
  • Sweet synthesis, precise outcomes: asymmetric catalysis using carbohydrate-based organoc
  • Total asymmetric synthesis of monosaccharides and analogues. PubMed.
  • Synthesis of l- glycero- and d- glycero-d- manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. PubMed.
  • Pre-activation Based Stereoselective Glycosylations.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.
  • Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Royal Society of Chemistry.
  • Felkin Ahn Model: Easy explan
  • Heptanosides from Galactose-Derived Oxepenes via Stereoselective Addition Reactions.
  • Organocatalytic Synthesis of Higher-Carbon Sugars: Efficient Protocol for the Synthesis of Natural Sedoheptulose and d-Glycero-l-galacto-oct-2-ulose.
  • Synthesis of D-manno-heptulose via a cascade aldol/hemiketalization reaction.
  • Approaches to stereoselective 1,1'-glycosylation.
  • Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Harvard University.
  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions.
  • The Role of Protective Groups in Organic Synthesis. University of California, Berkeley.
  • Asymmetric Synthesis. University of Windsor.
  • Asymmetric Synthesis. University of Windsor.
  • Protecting Groups. University of Illinois.
  • Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia Coli. Journal of Biological Chemistry.
  • Diastereoselection in Aldol Reactions. University of California, Davis.
  • Protecting group. Wikipedia.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Asymmetric Synthesis. University of York.
  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed Central.

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Optimization

Technical Support Center: GC-MS Analysis of D-glycero-D-gulo-heptose

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of D-glycero-D-gulo-heptose. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of D-glycero-D-gulo-heptose. This guide is designed for researchers, scientists, and drug development professionals who are working with this rare heptose and require a robust analytical methodology. As a complex, non-volatile monosaccharide, D-glycero-D-gulo-heptose presents unique challenges that necessitate careful sample preparation and methodical troubleshooting. This document provides in-depth, field-proven insights and detailed protocols to ensure reliable and reproducible results.

The Challenge of Heptose Analysis by GC-MS

D-glycero-D-gulo-heptose, like other sugars, is a highly polar and non-volatile molecule due to its multiple hydroxyl groups.[1][2] Direct injection into a gas chromatograph will lead to thermal decomposition rather than volatilization.[3] Therefore, chemical derivatization is a mandatory step to replace the active hydrogens on the hydroxyl groups with non-polar, thermally stable moieties, thereby increasing the molecule's volatility.[2][4]

A further complication arises from the fact that aldose sugars, including heptoses, exist in solution as an equilibrium mixture of cyclic (anomeric) and open-chain forms.[3][5] Standard derivatization can react with each of these forms, leading to multiple peaks for a single sugar, which complicates both identification and quantification.[1][5]

This guide focuses on a robust two-step derivatization protocol—methoximation followed by silylation—that effectively mitigates these issues by "locking" the sugar in its open-chain form before silylation, simplifying the resulting chromatogram.[6][7]

Recommended Experimental Protocol: Methoximation and Silylation

This two-step procedure is highly recommended for reducing chromatographic complexity and achieving reproducible quantification of D-glycero-D-gulo-heptose.

Step 1: Methoximation (Oxime Formation)

This step converts the aldehyde group of the open-chain form of the heptose into a stable methoxime derivative. This prevents the sugar from forming multiple cyclic anomers in solution, which would otherwise lead to multiple derivatized products and chromatographic peaks.[5][6][7]

  • Sample Preparation : Ensure the sample containing D-glycero-D-gulo-heptose is completely dry. Sugars are hygroscopic, and the presence of water will interfere with the subsequent silylation step.[6] Lyophilization (freeze-drying) is the preferred method for sample drying.

  • Reagent Preparation : Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine at a concentration of 20 mg/mL.

  • Reaction : Add 50 µL of the MeOx-pyridine solution to the dried sample.

  • Incubation : Seal the vial tightly and incubate in a thermal shaker or heating block at 37-40°C for 90 minutes to ensure the reaction goes to completion.[6][8]

Step 2: Trimethylsilylation (TMS Derivatization)

This step replaces the active hydrogens on all hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC analysis.[6][7] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and widely used silylation reagent.[6][8]

  • Reagent Addition : After the methoximation step, add 100 µL of MSTFA (often with 1% TMCS as a catalyst) to the reaction vial. Do not cool the vial before this step.

  • Incubation : Reseal the vial and return it to the thermal shaker or heating block. Incubate at 37-75°C for 30-90 minutes.[6][8] The optimal time and temperature may need to be determined empirically for your specific sample matrix.

  • Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your analysis of D-glycero-D-gulo-heptose.

Question 1: I don't see any peak for my D-glycero-D-gulo-heptose standard.
  • Potential Cause 1: Incomplete Derivatization.

    • Why it happens: The most common reason for a complete lack of signal is a failure in the derivatization process. Silylation reagents like MSTFA are extremely sensitive to moisture.[6] Any residual water in your sample or reagents will preferentially react with the MSTFA, consuming it before it can react with the sugar.

    • Solution:

      • Ensure Absolute Dryness: Re-dry your samples, preferably by lyophilization. Ensure all glassware is oven-dried and cooled in a desiccator.

      • Use Fresh Reagents: Open a new vial of MSTFA and pyridine. Pyridine is also hygroscopic and should be handled under dry conditions.

      • Verify Reagent Activity: Test the derivatization protocol on a more common and readily available sugar standard, such as glucose, to confirm the reagents and conditions are effective.

  • Potential Cause 2: GC-MS System Issues.

    • Why it happens: Problems with the injection, column, or detector can lead to a loss of all analyte signal.

    • Solution:

      • Check Injection: Manually inspect the syringe to ensure it is drawing and injecting liquid correctly.

      • Confirm System Suitability: Inject a known, volatile standard (e.g., a hydrocarbon mixture) to verify that the GC-MS system is operational and that there are no major leaks or blockages.

      • Column Installation: Ensure the column is properly installed in both the inlet and the MS transfer line. An improper connection can lead to leaks and loss of sample.

Question 2: I see multiple peaks for my pure D-glycero-D-gulo-heptose standard.
  • Potential Cause 1: Incomplete Methoximation.

    • Why it happens: If the methoximation step is incomplete, the remaining underivatized aldehyde group allows the sugar to exist in its various anomeric forms. The subsequent silylation then creates multiple TMS-derivatives, each with a slightly different retention time.[3][5] The methoximation step should yield two peaks corresponding to the syn and anti isomers of the methoxime derivative, but not the cluster of peaks associated with anomers.[1][2]

    • Solution:

      • Increase Reaction Time/Temperature: Extend the methoximation incubation time to 2 hours or slightly increase the temperature (e.g., to 60°C) to drive the reaction to completion.

      • Check MeOx Reagent: Ensure your methoxyamine hydrochloride solution is fresh and has been stored properly.

  • Potential Cause 2: Degradation or Side Reactions.

    • Why it happens: Overly harsh derivatization conditions (e.g., excessively high temperatures) can cause the sugar to degrade, leading to multiple breakdown products.

    • Solution:

      • Optimize Derivatization Temperature: While warming is necessary, avoid excessive heat. Stick to the recommended temperature ranges (37-80°C).

      • Analyze Immediately: Inject the derivatized samples as soon as possible. TMS-derivatives can degrade over time, especially if exposed to moisture.

Question 3: My peak is showing significant tailing or has a poor shape.
  • Potential Cause 1: Active Sites in the GC System.

    • Why it happens: The free hydroxyl groups of underivatized or partially derivatized sugar molecules can interact strongly with active sites (e.g., exposed silanols) in the inlet liner, the column, or the transfer line. This interaction causes the peaks to tail.

    • Solution:

      • Use an Inert Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Replace the liner regularly.

      • Condition the Column: Properly condition your GC column according to the manufacturer's instructions to ensure a deactivated, inert surface.

      • Clip the Column: If the front end of the column has become contaminated and active, clipping the first 10-20 cm can restore performance.

  • Potential Cause 2: Incomplete Silylation.

    • Why it happens: If not all hydroxyl groups are silylated, the remaining polar sites on the molecule will cause peak tailing.

    • Solution:

      • Increase Silylation Reagent: Ensure a sufficient excess of MSTFA is used. For complex matrices, you may need to increase the volume of the silylation reagent.[8]

      • Optimize Silylation Conditions: Increase the incubation time or temperature for the silylation step to ensure all hydroxyl groups are derivatized.

Question 4: The signal intensity for my peak is very low.
  • Potential Cause 1: Suboptimal MS Parameters.

    • Why it happens: The mass spectrometer settings, including ion source temperature and electron energy, may not be optimal for your derivatized heptose.

    • Solution:

      • Tune the Mass Spectrometer: Ensure the instrument has been recently and successfully tuned according to the manufacturer's protocol.

      • Optimize Source Temperature: The ion source temperature can affect fragmentation. A typical starting point is 230°C. You may need to optimize this temperature to maximize the abundance of your target ions.

      • Use Selected Ion Monitoring (SIM): For quantitative analysis, operating in SIM mode instead of full scan mode will dramatically increase sensitivity. Select 3-4 characteristic, high-mass ions for monitoring.

  • Potential Cause 2: Inefficient Ionization/Fragmentation.

    • Why it happens: TMS-derivatized sugars often produce a very low abundance molecular ion. The majority of the ion current is distributed among several fragment ions.

    • Solution:

      • Identify Characteristic Ions: Acquire a full scan spectrum of a concentrated standard to identify the most abundant and characteristic fragment ions. (See Data Interpretation section below).

      • Develop a SIM Method: Create a SIM method that monitors these specific ions to enhance the signal-to-noise ratio.

Data Interpretation & Visualization

Workflow for D-glycero-D-gulo-heptose Analysis

The following diagram illustrates the complete workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Heptose Dry Lyophilize to Dryness Sample->Dry Remove H2O Methox Step 1: Add MeOx in Pyridine Incubate 90 min @ 40°C Dry->Methox Lock open-chain form Silyl Step 2: Add MSTFA Incubate 30 min @ 60°C Methox->Silyl Increase volatility Inject Inject into GC-MS Silyl->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Process Identify Peak & Integrate Detect->Process Quant Quantify Process->Quant

Caption: Experimental workflow for GC-MS analysis of heptose.

Interpreting the Mass Spectrum

Table 1: Characteristic Mass Fragments (m/z) for TMS-Derivatized Sugars

m/zIdentity/OriginSignificance
73[Si(CH₃)₃]⁺Ubiquitous in TMS spectra; confirms silylation.
103[CH₂=O-Si(CH₃)₃]⁺Fragment from primary TMS-hydroxyl group.
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺Common rearrangement ion in polysilylated compounds.
204[CH(OTMS)-CH=O⁺-TMS]Common fragment from the C1-C2 or C2-C3 bond cleavage.
217[CH(OTMS)-CH(OTMS)]⁺Common fragment from cleavage between carbons in the sugar backbone.
305M-15 - (CH₂OTMS)Loss of a methyl and a terminal group.
319[CH(OTMS)-CH(OTMS)-CH(OTMS)]⁺Larger fragment from the sugar backbone.

This table is based on general fragmentation patterns for silylated monosaccharides.[10]

When developing a SIM method, ions like m/z 217, 305, and 319 are good candidates for providing specificity, while m/z 73 and 147 can serve as qualifiers to confirm the presence of a TMS derivative.

Typical GC Parameters

The following table provides a starting point for your GC method development. The program may need to be optimized based on your specific column and desired resolution.

Table 2: Example GC Temperature Program

ParameterValue
Column DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Inlet Temp 250 °C
Injection Vol 1 µL (Splitless or Split 10:1)
Oven Program 80°C hold for 2 min
Ramp to 190°C at 5 °C/min
Ramp to 300°C at 20 °C/min
Hold at 300°C for 5 min
MS Transfer Line 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C

Frequently Asked Questions (FAQs)

Q: Why is methoximation necessary? Can't I just do a silylation? A: You can, but you will likely get a complex chromatogram with multiple peaks for your heptose standard. This is because silylation alone will derivatize all the different anomeric forms of the sugar that exist in equilibrium. Methoximation simplifies this by reacting with the aldehyde group, preventing ring formation and resulting in a much cleaner chromatogram, which is crucial for accurate quantification.[6][7]

Q: My sample is in an aqueous matrix. How should I prepare it? A: You must remove all water before derivatization. The best method is to freeze-dry (lyophilize) your sample to a dry powder. Evaporation under a stream of nitrogen is another option, but care must be taken to avoid overheating the sample.

Q: How can I confirm the identity of the peak I believe is D-glycero-D-gulo-heptose? A: The gold standard is to run an authentic, purified standard of D-glycero-D-gulo-heptose using the same derivatization and GC-MS method. The retention time and mass spectrum of the peak in your sample must match that of the standard. If a standard is not available, you can compare your spectrum to published spectra of isomers and look for the characteristic fragmentation patterns of silylated sugars.[9]

Q: Can I use a different silylation reagent, like BSTFA? A: Yes, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another very common and effective silylation reagent that can be used in place of MSTFA.[8] The reaction conditions are very similar. MSTFA is sometimes preferred as its byproducts are more volatile.[6]

References

  • MASONACO. Mono- and disaccharides (GC-MS). Available from: [Link]

  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Available from: [Link]

  • Kadhim, M. J., Mohammad, G. J., & Hussein, H. M. (n.d.). Mass spectrum of d-Glycero-l-gluco-heptose with Retention Time (RT)= 5.518. ResearchGate. Available from: [Link]

  • Bibel Labs. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]

  • van der Pijl, F., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Available from: [Link]

  • ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... Available from: [Link]

  • Perry, M. B., & Daoust, V. (1973). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry, 51(19), 3039-3043. Available from: [Link]

  • Kneidinger, B., et al. (2003). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 185(13), 3637-3644. Available from: [Link]

  • Chromatography Forum. (2014). Analysis of sugars by GC method. Available from: [Link]

  • CABI Digital Library. GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Available from: [Link]

  • Fiehn, O. (n.d.). Nutrimetabolomics: An Integrative Action for Metabolomic Analyses in Human Nutritional Studies Chapter 4 - Sample Preparation. University of Trento. Available from: [Link]

  • Guo, X., et al. (2019). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 24(19), 3439. Available from: [Link]

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Available from: [Link]

  • Haas, M., Lamour, S., & Trapp, O. (2018). Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. Journal of Chromatography A, 1568, 160-167. Available from: [Link]

  • De la Fuente, B., & Sanz, M. L. (2012). Analysis of Dietary Sugars in Beverages by Gas Chromatography. In Beverages: Processing and Quality Control. Woodhead Publishing.
  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of D-glycero-D-gulo-heptose Purification Protocols

Welcome to the technical support center for the purification of D-glycero-D-gulo-heptose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of D-glycero-D-gulo-heptose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this rare heptose. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Purification Challenge

D-glycero-D-gulo-heptose is a seven-carbon monosaccharide that serves as a crucial building block in the synthesis of complex carbohydrates and is a component of bacterial lipopolysaccharides (LPS).[1] Its purification is often challenging due to the presence of closely related stereoisomers and other byproducts from synthetic or biosynthetic routes. A common synthetic pathway involves the condensation of D-glucose with nitromethane, followed by a Nef reaction, which can yield a mixture of heptose epimers, primarily D-glycero-D-gulo-heptose and D-glycero-D-ido-heptose.[1][2]

This guide provides a structured approach to troubleshoot and optimize your purification protocols, ensuring high purity and yield of the target heptose.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of D-glycero-D-gulo-heptose in a question-and-answer format, explaining the underlying reasons for the proposed solutions.

Issue 1: Low Yield After Initial Synthesis and Precipitation

Question: My overall yield of the mixed 1-deoxy-1-nitroheptitols after precipitation from the initial reaction of D-glucose and nitromethane is significantly lower than expected. What could be the cause and how can I improve it?

Answer:

Low yields at this initial stage often point to incomplete reaction or suboptimal precipitation conditions. Here’s a breakdown of potential causes and corrective measures:

  • Incomplete Reaction: The condensation of D-glucose with nitromethane requires a strong base, such as sodium methoxide, to deprotonate nitromethane and facilitate the nucleophilic attack on the aldehyde group of glucose.[2]

    • Troubleshooting:

      • Reagent Quality: Ensure your D-glucose is anhydrous and the sodium methoxide solution is fresh. Moisture can interfere with the base and reduce its effectiveness.

      • Reaction Time and Temperature: The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours) to reach completion.[2] Ensure adequate stirring to maintain a homogenous suspension.

  • Suboptimal Precipitation: The sodium salts of the 1-deoxy-1-nitroheptitols are precipitated from the reaction mixture. The efficiency of this step is crucial for the overall yield.

    • Troubleshooting:

      • Solvent Choice: Methanol is commonly used for the reaction and subsequent washing of the precipitate.[2] Ensure the correct volume is used as excess solvent can lead to loss of product.

      • Temperature: Cooling the reaction mixture before filtration can sometimes improve the precipitation of the product.

Issue 2: Poor Separation of 1-Deoxy-1-nitroheptitol Diastereomers by Fractional Crystallization

Question: I'm struggling to separate the 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol from its D-ido epimer using fractional crystallization. The melting points of my crystalline fractions are broad, and subsequent analysis shows a mixture of both. How can I optimize this separation?

Answer:

Fractional crystallization relies on the differential solubility of the diastereomers in a given solvent system. The separation of 1-deoxy-1-nitroheptitols can be challenging due to their similar structures.

  • Causality: The D-gulo and D-ido epimers differ in the stereochemistry at C-2. This subtle difference affects their crystal lattice energy and solubility, which is exploited during fractional crystallization.

  • Optimization Strategies:

    • Solvent System: The choice of solvent is critical. A mixture of methanol and ethanol is commonly used.[2] Experiment with different solvent ratios to fine-tune the solubility of the two epimers. A slightly less polar solvent system might enhance the solubility difference.

    • Controlled Cooling: Avoid rapid cooling, which can lead to co-precipitation. A slow, controlled cooling rate allows for the selective crystallization of the less soluble epimer.

    • Seeding: If you have a small amount of pure 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, you can use it as a seed crystal to induce the crystallization of the desired epimer from the saturated solution.

    • Iterative Crystallization: It is often necessary to perform multiple rounds of crystallization to achieve high purity. The mother liquor from one crystallization step, enriched with the more soluble epimer, can be concentrated and subjected to further crystallization.

Issue 3: Incomplete Nef Reaction and Presence of Nitro-compound Impurities

Question: After performing the Nef reaction to convert the 1-deoxy-1-nitroheptitol to the heptose, I still see significant amounts of the starting nitro-compound in my product mixture. What could be wrong?

Answer:

The Nef reaction involves the acid-catalyzed hydrolysis of the salt of a primary or secondary nitroalkane to an aldehyde or ketone. Incomplete conversion is a common issue.

  • Underlying Mechanism: The reaction proceeds via the formation of a nitronate salt upon addition of a base, followed by acidification to generate the corresponding carbonyl compound.

  • Troubleshooting Steps:

    • pH Control: The initial formation of the nitronate salt requires a basic environment (e.g., using sodium hydroxide).[2] Subsequently, the reaction mixture is added to a strong acid (e.g., sulfuric acid) under controlled temperature (ice bath) to effect the hydrolysis.[2] Ensure the pH shifts are adequate for both steps.

    • Reaction Time and Temperature: The hydrolysis step is typically rapid but requires careful temperature control to prevent side reactions. Ensure the reaction is allowed to proceed for a sufficient duration after acidification.

    • Neutralization: After the reaction, the excess acid is neutralized, often with barium carbonate.[2] Incomplete neutralization can lead to acidic conditions that may cause degradation of the sugar product during subsequent workup.

Issue 4: Inefficient Removal of Salts and Other Charged Impurities

Question: My final heptose product has low purity, and I suspect the presence of inorganic salts from the Nef reaction and other charged impurities. How can I effectively remove these?

Answer:

Ion-exchange chromatography is the method of choice for removing ionic impurities from neutral carbohydrate solutions.[2][3]

  • Principle of Ion-Exchange Chromatography: This technique separates molecules based on their net charge. A charged molecule interacts with an oppositely charged stationary phase.[4][5]

  • Protocol:

    • Resin Selection: Use a combination of a strong cation exchange resin (e.g., Rexyn 101(H+)) to remove cations (like Na+ or Ba2+) and a weak anion exchange resin (e.g., Duolite A4(OH-)) to remove anions (like SO42-).[2]

    • Column Preparation: Pack the resins into separate columns and equilibrate them with deionized water until the eluate is neutral.

    • Sample Loading and Elution: Pass the crude heptose solution through the cation exchange column first, followed by the anion exchange column. The neutral heptose will pass through both columns, while the charged impurities will be retained.

    • Washing: Wash the columns with deionized water to ensure complete elution of the heptose.

    • Regeneration: The resins can be regenerated for future use according to the manufacturer's instructions.

Issue 5: Poor Separation of Heptose Epimers by Column Chromatography

Question: I am using column chromatography to separate D-glycero-D-gulo-heptose from D-glycero-D-ido-heptose, but the resolution is poor. What can I do to improve the separation?

Answer:

Separating closely related sugar epimers by chromatography requires careful optimization of the stationary and mobile phases.

  • Stationary Phase Selection:

    • Cellulose: Cellulose column chromatography has been successfully used for the fractionation of heptose mixtures.[6] The separation on cellulose is based on a partitioning mechanism, where the sugars partition between the mobile phase and the water molecules adsorbed to the cellulose.

    • Silica Gel: While less common for underivatized sugars due to their high polarity, silica gel can be used with appropriate mobile phases. Boric acid-impregnated silica gel can enhance the separation of cis-vicinal diols.

  • Mobile Phase Optimization:

    • Solvent Systems for Cellulose: A common mobile phase for paper and cellulose column chromatography of sugars is a mixture of pyridine, ethyl acetate, and water.[2] Experiment with the ratios of these solvents to optimize the separation.

    • Solvent Systems for Silica Gel: For silica gel chromatography, a polar mobile phase, such as a mixture of acetonitrile and water or ethyl acetate, isopropanol, and water, is typically required.

  • Flow Rate and Column Dimensions:

    • A lower flow rate generally provides better resolution.

    • A longer and narrower column can also improve separation efficiency.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my D-glycero-D-gulo-heptose sample?

A1: A combination of techniques is recommended for comprehensive purity analysis:

  • Paper Chromatography: A simple and effective method for the initial assessment of purity and for comparing the mobility of your product with authentic standards. The movement is often quoted relative to D-glucose (RG).[2]

  • Gas-Liquid Chromatography (GLC): After conversion to a volatile derivative (e.g., alditol acetates), GLC provides excellent resolution and quantitative information on the composition of your sample.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino-functionalized column) and a mobile phase of acetonitrile and water can effectively separate and quantify different sugars.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

Q2: Can I use a similar purification strategy for biosynthetically produced D-glycero-D-gulo-heptose?

A2: The general principles of purification apply, but the specific protocol will need to be adapted. Biosynthetic routes often yield nucleotide-activated sugars (e.g., GDP-D-glycero-β-L-gluco-heptose).[8] For these, anion-exchange chromatography is a key purification step due to the negatively charged phosphate groups. A common choice is a HiTrap Q HP column, eluting with a salt gradient (e.g., ammonium bicarbonate).[8] If the final product is the free heptose, the purification strategy will be similar to that for the chemically synthesized sugar, focusing on removing salts, proteins, and other metabolites.

Q3: What are the key safety precautions to take during the synthesis and purification of D-glycero-D-gulo-heptose?

A3: Safety is paramount. Key precautions include:

  • Nitromethane: Nitromethane is flammable and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases and Acids: Sodium methoxide, sodium hydroxide, and sulfuric acid are corrosive. Handle them with care, using appropriate PPE. The addition of the nitronate salt solution to strong acid should be done slowly and with cooling to control the exothermic reaction.

  • Solvents: The organic solvents used (methanol, ethanol, ethyl acetate, pyridine) are flammable. Avoid open flames and work in a well-ventilated area.

Q4: How can I confirm the stereochemistry of my final product?

A4: Confirming the stereochemistry is crucial.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter and comparison with the literature value for D-glycero-D-gulo-heptose is a primary method.[2]

  • NMR Spectroscopy: Detailed analysis of the coupling constants in the 1H NMR spectrum can provide information about the relative stereochemistry of the hydroxyl groups.

  • Comparison with an Authentic Standard: The most definitive method is to compare the analytical data (e.g., chromatographic retention time, NMR spectra) of your sample with that of a commercially available or previously characterized authentic standard.

  • Crystallography: If a crystalline derivative can be obtained, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.

Part 3: Experimental Protocols and Data

Protocol 1: Purification of D-glycero-D-gulo-heptose from a Crude Reaction Mixture

This protocol assumes the Nef reaction has been performed and neutralized.

  • Filtration: Filter the neutralized reaction mixture to remove any solid byproducts (e.g., barium sulfate).

  • Ion Exchange Chromatography:

    • Prepare a column with a strong cation exchange resin (H+ form).

    • Prepare a second column with a weak anion exchange resin (OH- form).

    • Pass the filtrate through the cation exchange column, collecting the eluate.

    • Pass the eluate from the cation exchange column through the anion exchange column.

    • Wash both columns with deionized water and combine the eluates.

  • Concentration: Concentrate the combined, deionized eluate under reduced pressure at a temperature below 40 °C to obtain a syrup.

  • Cellulose Column Chromatography:

    • Pack a column with cellulose powder slurried in the mobile phase.

    • Equilibrate the column with the mobile phase (e.g., pyridine-ethyl acetate-water, 2:5:5 v/v, top layer).[2]

    • Dissolve the syrup in a minimal amount of the mobile phase and apply it to the column.

    • Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by paper chromatography or TLC to identify those containing the pure D-glycero-D-gulo-heptose.

  • Final Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified D-glycero-D-gulo-heptose as a syrup or solid.

Data Presentation

Table 1: Typical Chromatographic Mobilities of Heptoses and Related Sugars

CompoundSolvent SystemRelative Mobility (RG)Reference
D-glucosePyridine-ethyl acetate-water (2:5:5 v/v, top layer)1.00[2]
D-glycero-D-gulo-heptosePyridine-ethyl acetate-water (2:5:5 v/v, top layer)0.91[2]
D-glycero-D-ido-heptosePyridine-ethyl acetate-water (2:5:5 v/v, top layer)1.85[2]

Part 4: Visualization of the Purification Workflow

Diagram 1: General Workflow for Purification of D-glycero-D-gulo-heptose

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification start D-glucose + Nitromethane reaction Condensation Reaction start->reaction precipitate Precipitation of Nitroheptitol Salts reaction->precipitate nef Nef Reaction precipitate->nef neutralize Neutralization nef->neutralize crude Crude Heptose Mixture neutralize->crude ion_exchange Ion-Exchange Chromatography (Cation & Anion) crude->ion_exchange concentration1 Concentration ion_exchange->concentration1 column_chrom Cellulose Column Chromatography concentration1->column_chrom fraction_analysis Fraction Analysis (TLC/PC) column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration2 Final Concentration pooling->concentration2 pure_product Pure D-glycero-D-gulo-heptose concentration2->pure_product

Caption: Purification workflow for D-glycero-D-gulo-heptose.

Diagram 2: Troubleshooting Decision Tree for Low Purity

TroubleshootingPurity cluster_salts Salt Removal cluster_epimers Epimer Separation start Low Purity of Final Product check_salts Check for Salt Contamination (Conductivity Measurement) start->check_salts check_epimers Check for Epimeric Impurities (TLC/PC/GLC) start->check_epimers salts_present Salts Present check_salts->salts_present epimers_present Epimers Present check_epimers->epimers_present optimize_iex Optimize Ion-Exchange - Check resin capacity - Ensure proper equilibration salts_present->optimize_iex Yes pure_product High Purity Product optimize_iex->pure_product optimize_chrom Optimize Column Chromatography - Adjust mobile phase polarity - Reduce flow rate - Use a longer column epimers_present->optimize_chrom Yes optimize_chrom->pure_product

Caption: Decision tree for troubleshooting low product purity.

References

  • Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry, 47, 2763 (1969).
  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. PMC - NIH.
  • D-Glycero-D-gulo-heptose | 62475-58-5. Benchchem.
  • THE SYNTHESIS OF D-glycero-D-manno-HEPTOSE. Canadian Science Publishing.
  • D-Glycero-D-gulo-heptose, Purity ≥95%. CD BioGlyco.
  • Guide to Ion-Exchange Chromatography.
  • Ion exchange chromatography columns and resins. The Wolfson Centre for Applied Structural Biology.
  • Introduction to Ion Exchange Chrom

Sources

Optimization

Technical Support Center: Resolving Co-eluting Heptose Isomers in HPLC Analysis

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in the separation...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in the separation of heptose isomers by High-Performance Liquid Chromatography (HPLC). Heptoses, seven-carbon monosaccharides, are critical components of bacterial lipopolysaccharides (LPS) and other glycoconjugates, making their accurate analysis essential for immunology, bacteriology, and drug development.

The structural similarity of heptose isomers, such as epimers and anomers, presents a significant analytical challenge, often leading to co-elution.[1] This guide provides a structured, in-depth approach to troubleshooting and resolving these co-eluting peaks, moving from fundamental principles to advanced separation strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the foundational questions regarding the analysis of heptose isomers and the phenomenon of co-elution.

Q1: Why is it so difficult to separate heptose isomers like L-glycero-D-manno-heptose and D-glycero-D-manno-heptose?

A1: The difficulty lies in their profound structural similarity. Isomers such as epimers differ in the stereochemical configuration at only a single carbon center.[2] This subtle difference results in nearly identical physicochemical properties, including polarity, size, and charge, making them behave very similarly in typical chromatographic systems like reversed-phase HPLC. Furthermore, in solution, these sugars exist in a dynamic equilibrium between their α and β anomeric forms, which can lead to peak broadening or splitting, further complicating separation.[3][4]

Q2: How can I confirm that a single chromatographic peak actually contains co-eluting heptose isomers?

A2: Visual inspection of the peak shape is the first step. Asymmetrical peaks with shoulders or excessive tailing are strong indicators of co-elution. However, for definitive confirmation, more advanced techniques are required:

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector acquires UV-Vis spectra across the entire peak. If the spectra are not identical throughout the peak elution, it signifies the presence of multiple components.

  • Hyphenation with Mass Spectrometry (HPLC-MS): This is the most powerful tool for confirming co-elution. By analyzing the mass-to-charge ratio (m/z) across the peak, you can determine if more than one compound is present. Since isomers have the same mass, this is most effective when coupled with fragmentation (MS/MS) to identify subtle structural differences or when isomers are known to have slightly different ionization efficiencies.[5]

Q3: My heptose isomers are phosphorylated (e.g., heptose phosphates). Does this change the separation strategy?

A3: Yes, significantly. The addition of a phosphate group introduces a strong negative charge, making these molecules highly polar. Standard reversed-phase chromatography is often ineffective. The primary strategies for phosphorylated heptoses are:

  • Anion-Exchange Chromatography (AEC): This is a powerful technique that separates molecules based on the strength of their interaction with a positively charged stationary phase. High-performance anion-exchange chromatography (HPAEC), often paired with pulsed amperometric detection (PAD), is a gold-standard method for analyzing native and phosphorylated sugars.[5][6]

  • Ion-Pair Reversed-Phase HPLC: This technique uses a mobile phase additive (an ion-pairing reagent) that has a hydrophobic tail and a positive charge (e.g., tetrabutylammonium). This reagent pairs with the negatively charged phosphate group, neutralizing its charge and adding hydrophobicity, which allows for retention and separation on a standard C18 column.[7][8][9]

Part 2: Troubleshooting Guide - A Systematic Approach to Resolving Co-elution

When faced with co-eluting heptose isomers, a systematic approach is crucial to efficiently find a solution. This guide provides a logical workflow to diagnose and resolve the issue.

Step 1: Initial Assessment & The Resolution Equation

Before making changes, it's vital to understand the three factors that govern chromatographic resolution (Rs): Efficiency (N) , Selectivity (α) , and Retention (k) .

  • Efficiency (N): A measure of peak sharpness. Higher efficiency leads to narrower peaks, which are easier to resolve.

  • Selectivity (α): The most critical factor for isomer separation. It represents the ability of the chromatographic system to distinguish between the two analytes.

  • Retention (k): How long an analyte is retained on the column. Sufficient retention is necessary for the column to perform the separation.

If your peaks are co-eluting, the primary goal is to increase the selectivity (α).

Step 2: Optimizing the Mobile Phase

Altering the mobile phase is often the simplest and most effective first step.

Q4: How can I use the mobile phase to improve the separation of my heptose isomers?

A4: The key is to subtly alter the interactions between your isomers and the stationary phase.

  • Adjusting Organic Solvent Ratio (in HILIC or Reversed-Phase): In Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds like sugars, increasing the aqueous portion of the mobile phase generally increases retention and can improve resolution.[10] Make small, incremental changes (e.g., changing acetonitrile/water from 90:10 to 88:12) to find the optimal balance.

  • Changing the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can dramatically alter selectivity.[9] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the heptose hydroxyl groups compared to the aprotic acetonitrile, leading to differential retention.

  • Modifying pH and Buffer Strength (especially for phosphorylated heptoses): For ionizable compounds, pH is a powerful tool. Adjusting the mobile phase pH can change the charge state of the analytes or residual silanols on the column surface, altering retention. Increasing buffer strength in HILIC can also influence the thickness of the water layer on the stationary phase, affecting partitioning and selectivity.[11]

Step 3: Evaluating the Stationary Phase (The HPLC Column)

If mobile phase optimization is insufficient, the next step is to consider the column chemistry, which is the heart of selectivity.

Q5: My C18 column isn't working. What other types of columns should I consider for heptose isomer separation?

A5: A standard C18 column relies on hydrophobic interactions, which are often too similar for heptose isomers. More specialized stationary phases are required.

Column TypeSeparation PrincipleBest Suited ForKey Considerations
HILIC (e.g., Amide, Diol) Partitioning into a water-enriched layer on a polar stationary phase.Underivatized, polar heptoses and their isomers.Requires high organic content in the mobile phase. Excellent for polar compounds that are poorly retained in reversed-phase.[10]
Anion-Exchange (AEC) Electrostatic interaction between negatively charged analytes and a positively charged stationary phase.Phosphorylated heptoses; underivatized heptoses at high pH.Requires high pH mobile phases (pH > 12) to deprotonate hydroxyl groups, necessitating specialized polymer-based columns.[12] Often coupled with PAD.[6]
Ligand-Exchange Complex formation between sugar hydroxyl groups and metal ions (e.g., Ca²⁺, Pb²⁺) on the stationary phase.Underivatized monosaccharides.Separation depends on the stereochemistry of the hydroxyl groups. Column temperature is a critical parameter.
Chiral Stationary Phases (CSPs) Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) with a chiral selector.Enantiomers (e.g., L- and D- forms of a heptose). Can also resolve diastereomers/epimers.[2]Often requires specific mobile phases (normal-phase, polar organic). Can be expensive.[13]
Step 4: Adjusting Temperature

Temperature can be a surprisingly effective tool for fine-tuning selectivity.

Q6: Can changing the column temperature really help separate my co-eluting peaks?

A6: Yes. Changing the temperature affects both the mobile phase viscosity and the thermodynamics of the analyte-stationary phase interactions. Even a small change of 5-10°C can alter the relative retention times of two isomers, sometimes enough to achieve baseline separation. Lowering the temperature often increases retention and can improve resolution, while higher temperatures can lead to sharper peaks but may decrease retention. It is an empirical parameter that should be tested in increments (e.g., 25°C, 35°C, 45°C).

Part 3: Advanced Strategies for Recalcitrant Separations

When standard troubleshooting fails, more advanced techniques may be necessary.

Q7: I've tried everything and my heptose epimers still co-elute. What's next?

A7: For the most challenging separations, such as resolving epimers of ADP-L-glycero-β-D-manno-heptose, you may need to turn to chiral chromatography or chemical derivatization.[14]

  • Chiral Chromatography: While primarily used for enantiomers, chiral stationary phases (CSPs) can be exceptionally effective at separating diastereomers and epimers.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and can be screened using various mobile phase modes (normal-phase, reversed-phase, polar organic) to find the optimal conditions.

  • Chemical Derivatization: This strategy involves chemically modifying the heptose isomers to create new compounds with different properties that are easier to separate. Derivatization can be used to:

    • Amplify Structural Differences: Attaching a bulky chemical tag can exaggerate the small stereochemical differences between isomers.

    • Introduce a Chromophore/Fluorophore: Since sugars lack strong UV absorbance, derivatization with a UV-active or fluorescent tag (e.g., 2-aminobenzoic acid) can dramatically improve detection sensitivity.[3]

    • Block Anomerization: Modifying the reducing end of the sugar can prevent the interconversion of α and β anomers, resulting in sharper, more stable peaks.

Part 4: Visualized Workflows and Protocols

Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing co-eluting heptose peaks.

TroubleshootingWorkflow start Co-eluting Heptose Peaks Identified (Peak Shape, Purity) assess_type Is the heptose phosphorylated? start->assess_type phos_yes YES assess_type->phos_yes Yes phos_no NO assess_type->phos_no No aec Strategy 1: High-Performance Anion-Exchange (HPAEC-PAD) phos_yes->aec ion_pair Strategy 2: Ion-Pair Reversed-Phase HPLC phos_yes->ion_pair mobile_phase Optimize Mobile Phase (Solvent Ratio, Solvent Type) phos_no->mobile_phase column_chem Change Column Chemistry (HILIC, Ligand-Exchange) mobile_phase->column_chem Resolution Inadequate temp Adjust Column Temperature column_chem->temp Resolution Inadequate advanced Still Co-eluting? temp->advanced Resolution Inadequate chiral Advanced Strategy 1: Chiral Chromatography (CSP) advanced->chiral Yes derivatize Advanced Strategy 2: Chemical Derivatization advanced->derivatize Yes

Caption: A decision tree for troubleshooting co-eluting heptose isomers.

Protocol: Screening Chiral Stationary Phases for Epimer Resolution

This protocol provides a starting point for screening difficult-to-separate heptose epimers.

Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase system for the separation of heptose epimers.

1. Column Selection:

  • Select a small set of diverse polysaccharide-based CSPs. A good starting point includes:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.
    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

2. Mobile Phase Screening:

  • Prepare stock solutions of your heptose isomer mixture in a suitable solvent (e.g., ethanol or mobile phase).

  • Screen each column with the following mobile phase systems:

    • Normal-Phase: n-Hexane / 2-Propanol (IPA) in ratios of 90:10, 80:20, and 70:30 (v/v). If your compounds are acidic or basic, add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA), respectively.[2]
    • Polar Organic Mode: 100% Acetonitrile or 100% Methanol, often with 0.1% acid or base additive.
    • Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM ammonium bicarbonate).[2]

3. Standard Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C (can be varied later for optimization).

  • Detection: UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) / Mass Spectrometer (MS) for underivatized sugars.[4]

  • Injection Volume: 5 µL.

4. Evaluation:

  • Analyze the chromatograms from each run.

  • Identify the column and mobile phase combination that provides the best selectivity (α), even if the resolution is not yet baseline.

  • Proceed with fine-tuning the mobile phase composition (Step 2 in the guide above) on the most promising system.

References

  • PubMed. (n.d.). Analytical evaluation of high energy phosphate determination by high performance liquid chromatography in myocardial tissue. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). The Separation of [32P]inositol Phosphates by Ion-Pair Chromatography: Optimization of the Method and Biological Applications. Retrieved January 16, 2026, from [Link]

  • PubMed. (2025). Development of an off-line heart cutting 2D-HPLC method for monosaccharide analysis: focus on the resolution of the three epimers glucose, mannose, and galactose in grape-pomace fiber. Retrieved January 16, 2026, from [Link]

  • LCGC International. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 °C. Retrieved January 16, 2026, from [Link]

  • PubMed. (2021). The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD). Retrieved January 16, 2026, from [Link]

  • Wiley Online Library. (2023). Complete composition analysis of polysaccharides based on HPAEC-PAD coupled with quantitative analysis of multi-components by single marker. Retrieved January 16, 2026, from [Link]

  • Longdom Publishing. (n.d.). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Retrieved January 16, 2026, from [Link]

  • Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Retrieved January 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. Retrieved January 16, 2026, from [Link]

  • LabTube. (2015). Pittcon 2015 Seminar: Fast Accurate and Direct Carbohydrate Analysis using HPAE-PAD. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Retrieved January 16, 2026, from [Link]

  • PubMed. (2007). Intermediate release by ADP-L-glycero-D-manno-heptose 6-epimerase. Retrieved January 16, 2026, from [Link]

  • PubMed. (1988). Isolation and chemical analysis of 7-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-L-glycero-D-manno-heptose as a constituent of the lipopolysaccharides of the UDP-galactose epimerase-less mutant J-5 of Escherichia coli and Vibrio cholerae. Retrieved January 16, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection by gas chromatography of 3-deoxy-D-manno-2-octulosonic acid and L-glycero-D-manno-heptose in whole cells of Neisseria elongata. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Retrieved January 16, 2026, from [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Retrieved January 16, 2026, from [Link]

  • YouTube. (2025). What Is HILIC Chromatography?. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of D-glycero-D-gulo-heptose Derivatives

Welcome to the technical support center for D-glycero-D-gulo-heptose derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stability challenges during th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for D-glycero-D-gulo-heptose derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stability challenges during the synthesis, purification, and storage of these complex higher-order monosaccharides. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing the stability of these molecules.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries regarding the handling and stability of heptose derivatives.

Q1: My D-glycero-D-gulo-heptose derivative shows signs of degradation in solution. What is the most likely cause?

A: The primary cause of degradation for monosaccharide derivatives in solution is often pH-dependent hydrolysis of glycosidic bonds or other labile functional groups.[1][2] Like all glycosides, the bond connecting the anomeric carbon to a substituent is susceptible to acid-catalyzed hydrolysis.[1][3] Additionally, under strongly alkaline conditions, monosaccharides can undergo enolization and subsequent degradation reactions, often referred to as "peeling" reactions if a reducing end is present.[4][5]

Q2: What is the optimal pH range for storing a heptose derivative in an aqueous buffer?

A: For short-term storage and during procedures like purification, a slightly acidic to neutral pH range of 4.5 to 6.5 is generally recommended to minimize both acid- and base-catalyzed degradation.[1][6] However, the ideal pH is highly dependent on the specific derivative's structure, particularly the nature of its protecting groups and glycosidic linkages. Empirical testing via a pH stability study is always the best practice.

Q3: I need to remove my sample from solution. Is lyophilization a safe method for heptose derivatives?

A: Yes, lyophilization (freeze-drying) is the preferred method for drying sensitive biological molecules like carbohydrate derivatives.[7][8] The process, which involves freezing the material and then sublimating the ice under a vacuum, avoids the high temperatures of oven-drying that can cause thermal degradation.[7][9] For enhanced stability and to ensure a good cake structure, consider adding a cryoprotectant like trehalose.[8][10]

Q4: My purified compound appears as multiple spots on a TLC plate, even after HPLC purification. What could be happening?

A: This is a classic sign of anomerization. If the anomeric hydroxyl group (at C1) is unprotected, the sugar can exist in equilibrium between its α and β anomers in solution. This results in two distinct, yet related, compounds that often have different retention factors (Rf) on TLC. The solution is to protect the anomeric hydroxyl, which locks the stereochemistry.

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for more complex experimental challenges.

Guide 2.1: Troubleshooting Degradation During Chromatographic Purification

Problem: Significant loss of yield or appearance of degradation products during silica gel or reverse-phase column chromatography.

Causality: Standard silica gel can have an acidic surface (pH ≈ 4-5), which can catalyze the hydrolysis of acid-sensitive protecting groups (e.g., silyl ethers, acetals) or glycosidic bonds during long purification runs. Conversely, certain reverse-phase columns may not be stable to harsh pH modifiers in the mobile phase.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Analysis & Strategy cluster_2 Solutions Start Degradation during Chromatography CheckStationary What is the stationary phase? Start->CheckStationary CheckProtecting Are protecting groups acid/base sensitive? Start->CheckProtecting CheckMobile Is mobile phase pH controlled? Start->CheckMobile Sol_Silica Use Neutralized Silica (e.g., add 1% Et3N to eluent) CheckStationary->Sol_Silica Silica Gel Sol_RP Use Buffered Mobile Phase (e.g., TEAA, NH4OAc) CheckStationary->Sol_RP Reverse Phase Sol_Protect Switch to more robust protecting groups (e.g., Benzyl ethers) CheckProtecting->Sol_Protect Yes (e.g., Silyl, Trityl) CheckMobile->Sol_RP No Sol_Flash Decrease run time: Use Flash Chromatography Sol_Silica->Sol_Flash Sol_RP->Sol_Flash

Caption: Troubleshooting workflow for purification-induced degradation.

Solutions & Rationale:

  • Neutralize Silica Gel: If using normal-phase chromatography, pre-treating the silica gel with a base or adding a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or pyridine to your mobile phase can neutralize the acidic sites on the silica surface, preventing acid-catalyzed degradation.

  • Use Buffered Mobile Phases for RP-HPLC: For reverse-phase purification of polar, unprotected derivatives, use a buffered mobile phase (e.g., triethylammonium acetate or ammonium bicarbonate) to maintain a stable, neutral pH throughout the run.

  • Employ Robust Protecting Groups: If your molecule is consistently degrading, reconsider your protecting group strategy. Benzyl ethers, for example, are highly robust and stable to both acidic and basic conditions encountered during chromatography.[11]

  • Minimize Contact Time: Use flash chromatography techniques over traditional gravity columns to significantly reduce the time your compound is exposed to the stationary phase.[12]

Section 3: Proactive Stability Enhancement Protocols

Preventing degradation is always superior to troubleshooting it. The following protocols are designed to build stability into your D-glycero-D-gulo-heptose derivatives from the outset.

Protocol 3.1: Selective Protection of the Anomeric Hydroxyl Group

Objective: To prevent anomerization and enhance stability by converting the reactive hemiacetal at C1 into a stable glycoside. This protocol details the formation of a methyl glycoside under Fischer glycosidation conditions.

Causality: The anomeric hydroxyl group is part of a hemiacetal, making it the most reactive hydroxyl. Converting it to a full acetal (a glycoside) "locks" the ring structure, preventing the equilibrium between α and β anomers and significantly increasing stability towards basic and oxidative conditions.

Materials:

  • D-glycero-D-gulo-heptose derivative (with free anomeric -OH)

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (AcCl) or Dowex® 50WX8 resin (H⁺ form)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous solvents for workup (e.g., Dichloromethane, Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Experimental Workflow:

Caption: Workflow for Fischer Glycosidation of a Heptose.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the D-glycero-D-gulo-heptose derivative (1 equivalent) in anhydrous methanol. The concentration should be approximately 0.1 M.

  • Acid Catalyst Generation: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (0.1-0.2 equivalents) dropwise. This reacts with methanol to generate a controlled amount of anhydrous HCl, which is the catalyst.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting material by TLC. The product, being less polar, should have a higher Rf.

  • Quenching: Once the reaction is complete, carefully neutralize the acid by adding solid sodium bicarbonate or triethylamine dropwise until effervescence ceases or the pH is neutral.

  • Workup: Filter off any solids and concentrate the solution under reduced pressure. The resulting crude oil or solid can then be purified.

  • Purification: Purify the methyl glycoside product using flash column chromatography on neutralized silica gel.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of two anomeric proton signals and the appearance of a new singlet for the methoxy group (~3.4 ppm) in the ¹H NMR is a key indicator of success.

Section 4: Data Summary & Reference Tables

For quick reference, the following table summarizes key stability parameters and recommended protecting groups for hydroxyl positions on a heptose backbone.

Parameter / PositionRecommended Condition / GroupRationale & ConsiderationsSupporting Sources
Storage (Aqueous) pH 4.5 - 6.5, 4°C, DarkMinimizes acid/base hydrolysis. Avoids light-induced radical reactions.,[6]
Storage (Solid) Lyophilized, -20°C or -80°C, DesiccatedMaximizes long-term stability by removing water and minimizing thermal energy.,[8]
Anomeric (C1-OH) Methyl or Benzyl GlycosidePrevents anomerization; stable acetal. Benzyl group allows for later deprotection via hydrogenation.[11]
Primary (C7-OH) Trityl (Tr) or TBDPSBulky silyl ethers selectively protect the sterically accessible primary hydroxyl group.[11],[13]
Secondary (C2-C6 OHs) Benzyl (Bn) EthersHighly stable to a wide range of acidic and basic conditions. Removed by catalytic hydrogenation.[11],[14]
Secondary (C2-C6 OHs) Acetals (e.g., Benzylidene)Can protect diol pairs (e.g., C4/C6, C2/C3) in specific conformations. Acid-labile.[14],[15]

References

  • Courtois, P., Sener, A., & Malaisse, W. J. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. International Journal of Molecular Medicine, 6(2), 171-5. Retrieved from [Link]

  • Zhang, W., et al. (2024). Isolation and purification of carbohydrate components in functional food: a review. RSC Advances. Retrieved from [Link]

  • Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • Ciurzyńska, A., & Lenart, A. (2011). The Freeze-Drying of Foods—The Characteristic of the Process Course and the Effect of Its Parameters on the Physical Properties of Food Materials. Foods, 8(10), 429. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the activity and stability of G I.... Retrieved from [Link]

  • Wylot, M., et al. (2021). Influence of drying and storage conditions on nonstructural carbohydrate analysis of herbage tissue - A review. Grass and Forage Science. Retrieved from [Link]

  • Kim, J. S., & Lee, Y. Y. (2012). Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid. BioResources, 7(1), 646-659. Retrieved from [Link]

  • Codée, J., et al. (2018). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (2nd ed.). Wiley-VCH. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. Retrieved from [Link]

  • de Bruijn, J. M., et al. (1986). Alkaline degradation of monosaccharides III. Influence of reaction parameters upon the final product composition. Recueil des Travaux Chimiques des Pays-Bas, 105(5), 192-201. Retrieved from [Link]

  • Li, H., et al. (2019). Effect of Pre-Corrected pH on the Carbohydrate Hydrolysis of Bamboo during Hydrothermal Pretreatment. BioResources, 14(4), 8563-8576. Retrieved from [Link]

  • University of Birmingham. (n.d.). Freezing and freeze-drying highly concentrated carbohydrate systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Reactions of Monosaccharides. Retrieved from [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Retrieved from [Link]

  • B-Rao, C., et al. (2013). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o‐Phenylenediamine Using Four Synthetic Methodologies. Magnetic Resonance in Chemistry, 51(10), 654-660. Retrieved from [Link]

  • Grieb, N., et al. (2021). Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers. Pharmaceutics, 13(4), 569. Retrieved from [Link]

  • Izutsu, K., & Yoshioka, S. (2001). Freeze-drying of proteins with glass-forming oligosaccharide-derived sugar alcohols. Pharmaceutical Research, 18(9), 1302-1308. Retrieved from [Link]

  • Reddit. (2018). What pH range will result in the hydrolysis of carbohydrates (i.e. break glycosidic bonds). Retrieved from [Link]

  • de Bruijn, J. M., et al. (1986). Kinetics of the alkaline isomerization and degradation of monosaccharides. Carbohydrate Research, 151, 19-31. Retrieved from [Link]

  • Zhang, W., et al. (2024). Isolation and purification of carbohydrate components in functional food: a review. RSC Advances. Retrieved from [Link]

  • Demchenko, A. V. (Ed.). (2008). Protective Group Strategies. In Handbook of Chemical Glycosylation. Wiley-VCH. Retrieved from [Link]

  • Creuzenet, C., et al. (2012). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 287(22), 18066-18077. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Krivenko, A. A., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7545. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Scaling Up D-glycero-D-gulo-heptose Production

Welcome to the technical support center for the production of D-glycero-D-gulo-heptose. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of D-glycero-D-gulo-heptose. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of this rare heptose. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your processes effectively. This document is structured to address common challenges and frequently asked questions encountered during the scale-up of D-glycero-D-gulo-heptose production, with a focus on chemical synthesis, emerging chemoenzymatic strategies, and purification.

Section 1: Chemical Synthesis Scale-Up and Troubleshooting

Chemical synthesis is currently the most established method for producing D-glycero-D-gulo-heptose, typically starting from more abundant monosaccharides like D-glucose.[1] However, scaling up these multi-step syntheses presents numerous challenges. This section provides a troubleshooting guide for common issues encountered during the gram-scale chemical synthesis of D-glycero-D-gulo-heptose derivatives.

Troubleshooting Guide: Chemical Synthesis

Question: We are attempting a gram-scale synthesis of a D-glycero-D-gulo-heptoside derivative from D-glucose, but our overall yield is significantly lower than reported in the literature. What are the most common pitfalls?

Answer: Low overall yield in a multi-step synthesis is a frequent issue during scale-up. The problem often lies in one or more critical steps. Here’s a systematic approach to identifying the bottleneck:

  • Re-evaluate Your Protecting Group Strategy: The choice and application of protecting groups are paramount. In a multi-step synthesis, seemingly minor inefficiencies at each protection/deprotection step accumulate, leading to substantial product loss.

    • Issue: Incomplete protection or deprotection can lead to a complex mixture of side products that are difficult to separate.

    • Troubleshooting:

      • Monitor reaction completion rigorously: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete conversion of the starting material before proceeding to the next step.

      • Optimize reaction conditions: For silyl protecting groups like TBDPS or TDS, ensure anhydrous conditions and the use of a suitable base (e.g., imidazole, 2,6-lutidine) to drive the reaction to completion.[2]

      • Consider alternative protecting groups: If a particular protecting group is proving problematic at scale, consider alternatives. For instance, if benzyl ethers are difficult to remove by hydrogenolysis, you might explore photolabile protecting groups or others that offer orthogonal deprotection conditions.

  • Chain Elongation Challenges (e.g., Wittig Reaction): The one-carbon homologation, often achieved via a Wittig-type reaction, is a critical step that can be prone to issues at a larger scale.[3]

    • Issue: Low yield or the formation of undesired stereoisomers during the olefination step.

    • Troubleshooting:

      • Ylide Generation: Ensure complete formation of the ylide. This may require careful control of temperature (e.g., using n-BuLi at low temperatures) and strictly anhydrous conditions. The color change associated with ylide formation can be a useful indicator.

      • Solvent and Temperature: The choice of solvent and reaction temperature can influence the stereoselectivity of the Wittig reaction. For unstabilized ylides, ethereal solvents at low temperatures often favor the Z-alkene.

      • Purification of the Intermediate: The resulting alkene intermediate must be purified effectively before proceeding to the dihydroxylation step to avoid carrying over unreacted starting materials or byproducts.

  • Stereoselective Dihydroxylation: The formation of the gulo-diol is a stereochemically sensitive step.

    • Issue: Formation of a mixture of diastereomers (e.g., ido-isomer) that are difficult to separate.

    • Troubleshooting:

      • Reagent Choice: The choice of dihydroxylation reagent is critical. While Osmium tetroxide (OsO₄) with a suitable co-oxidant (e.g., NMO) is effective, the stereoselectivity can be influenced by the substrate's existing stereocenters and protecting groups.[4]

      • Directed Dihydroxylation: The presence of a nearby directing group can enhance the stereoselectivity. Analyze your intermediate to see if a protecting group can be strategically placed to direct the approach of the dihydroxylation reagent.

Question: We are struggling with the purification of our protected heptose intermediates at the gram scale. Column chromatography is becoming a bottleneck. What are our options?

Answer: Purification is a major hurdle in scaling up carbohydrate synthesis. Here are some strategies to address this:

  • Crystallization: Whenever possible, aim to crystallize your intermediates. This is often the most efficient method for obtaining highly pure material at a large scale.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.

      • Slowly add a co-solvent in which the product is poorly soluble until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then to 4°C.

      • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

    • Tip: Seeding the solution with a small crystal from a previous small-scale batch can often induce crystallization.

  • Solvent Trituration/Recrystallization: If the product is a solid but does not form well-defined crystals, trituration or recrystallization from a suitable solvent system can effectively remove many impurities.

  • Optimized Flash Chromatography: If chromatography is unavoidable:

    • Increase Column Diameter, Not Length: For larger scales, it is more effective to increase the diameter of the column rather than its length to maintain good resolution and reasonable flow rates.

    • Automated Flash Chromatography Systems: These systems can handle larger sample loads and provide more reproducible separations than manual columns.

    • Step-Gradient Elution: A step-gradient elution can be faster than a linear gradient for separating well-resolved compounds.

Experimental Protocol: Gram-Scale Synthesis of a Protected D-glycero-D-gulo-heptoside Intermediate

This protocol is a generalized example based on common synthetic routes from a D-glucose derivative.[2][4]

Step 1: Selective Protection of a D-glucose derivative

  • Objective: To selectively protect the primary hydroxyl group to allow for chain extension at C-6.

  • Procedure:

    • Dissolve 1-O-methyl-α-D-glucopyranoside (1 equivalent) in anhydrous pyridine at 0°C.

    • Slowly add a silylating agent, such as tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the resulting 6-O-TBDPS protected glucoside by flash chromatography or crystallization.

Step 2: Oxidation to the C-6 Aldehyde

  • Objective: To oxidize the C-6 alcohol to an aldehyde for the subsequent Wittig reaction.

  • Procedure:

    • Dissolve the protected glucoside (1 equivalent) in a suitable solvent system (e.g., DCM/DMSO).

    • Add a mild oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.

    • Stir at room temperature until TLC indicates complete consumption of the starting material.

    • Work up the reaction appropriately to remove the oxidant byproducts. The crude aldehyde is often used directly in the next step.

Step 3: Wittig Olefination

  • Objective: One-carbon chain extension to form a heptenitol.

  • Procedure:

    • Prepare the Wittig reagent by deprotonating methyltriphenylphosphonium bromide with a strong base like n-BuLi in anhydrous THF at 0°C.

    • Cool the ylide solution to -78°C and slowly add a solution of the crude aldehyde from the previous step.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

    • Purify the resulting alkene by flash chromatography.

Step 4: Dihydroxylation

  • Objective: Stereoselective dihydroxylation of the alkene to form the gulo-diol.

  • Procedure:

    • Dissolve the alkene (1 equivalent) in a mixture of acetone and water.

    • Add a catalytic amount of OsO₄ and a stoichiometric amount of a co-oxidant like NMO.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with sodium sulfite, filter, and extract the product.

    • Purify the diol by chromatography or crystallization.

Data Summary Table: Chemical Synthesis
StepTypical Yield (Small Scale)Common Yield (Gram Scale)Key Parameters to Control
Selective Protection>90%80-90%Anhydrous conditions, stoichiometry
Oxidation>95%85-95%Temperature, reaction time
Wittig Olefination70-85%60-75%Anhydrous conditions, temperature
Dihydroxylation60-80% (diastereoselectivity dependent)50-70%Stoichiometry of oxidant, temperature
Overall (Illustrative) ~40-60% ~25-45% Cumulative efficiency
Diagram: Chemical Synthesis Workflow

G cluster_start Starting Material cluster_synthesis Core Synthesis Steps cluster_end Product D_Glucose D-Glucose Derivative Protection Selective Protection (e.g., 6-O-Silyl) D_Glucose->Protection Protecting Group Chemistry Oxidation Oxidation to Aldehyde (e.g., Swern) Protection->Oxidation Controlled Oxidation Wittig Wittig Olefination (Chain Extension) Oxidation->Wittig C-C Bond Formation Dihydroxylation Dihydroxylation (e.g., OsO4) Wittig->Dihydroxylation Stereoselective Addition Heptose Protected D-glycero-D-gulo-heptose Dihydroxylation->Heptose Final Intermediate

Caption: A generalized workflow for the chemical synthesis of D-glycero-D-gulo-heptose derivatives.

Section 2: Chemoenzymatic and Fermentative Strategies - FAQs

While not as established as chemical synthesis, chemoenzymatic and fermentative approaches offer the potential for more sustainable and efficient production of D-glycero-D-gulo-heptose in the future. This section addresses common questions about these emerging technologies.

Frequently Asked Questions (FAQs)

Question: Is it possible to produce D-glycero-D-gulo-heptose through microbial fermentation?

Answer: Direct fermentation of D-glycero-D-gulo-heptose has not been extensively reported, but it is theoretically plausible through metabolic engineering.[5] The biosynthetic machinery for various heptose isomers exists in bacteria.[1] A potential strategy would involve:

  • Starting with a host organism that has a high flux towards a precursor like sedoheptulose-7-phosphate.

  • Introducing a heterologous pathway consisting of enzymes that can convert this precursor to the desired heptose. This would likely involve a series of isomerases, epimerases, and reductases.

  • Knocking out competing metabolic pathways to divert carbon flux towards your product and prevent its consumption by the host cell.[5]

  • Optimizing fermentation conditions (media composition, pH, temperature, aeration) to maximize product titer.

The main challenge is identifying or engineering enzymes with the precise stereoselectivity required to produce the gulo configuration.

Question: What are the key enzymes that would be needed for a biosynthetic pathway to D-glycero-D-gulo-heptose?

Answer: Based on known heptose biosynthetic pathways, such as the one for GDP-D-glycero-α-D-manno-heptose, a hypothetical pathway to D-glycero-D-gulo-heptose could involve:[1][6]

  • A dehydrogenase/oxidase: To create a keto-intermediate, which allows for subsequent epimerization. For instance, an enzyme that oxidizes at C4.[1]

  • An epimerase: To invert the stereochemistry at specific carbon atoms (e.g., C3 and C5) of the keto-intermediate.[1]

  • A reductase: To stereospecifically reduce the keto group to a hydroxyl group, yielding the final gulo configuration. The specificity of this reductase is crucial.[1]

The discovery and characterization of enzymes with the correct specificities are the primary research hurdles.

Question: What are the advantages of a chemoenzymatic approach over a purely chemical or fermentative one?

Answer: A chemoenzymatic approach combines the strengths of both methods and can be a powerful strategy for producing complex molecules like D-glycero-D-gulo-heptose.[7]

  • Advantages over purely chemical synthesis:

    • High stereoselectivity: Enzymes can catalyze reactions with exquisite stereocontrol, often eliminating the need for complex protecting group manipulations and reducing the formation of unwanted diastereomers.

    • Milder reaction conditions: Enzymatic reactions are typically performed in aqueous solutions at or near neutral pH and room temperature, which can prevent degradation of sensitive molecules.

  • Advantages over purely fermentative synthesis:

    • Higher product concentrations: In vitro enzymatic reactions can often achieve higher product concentrations than fermentation, which can simplify downstream processing.

    • Easier process control: It is generally easier to control and optimize a single enzymatic step than a complex network of metabolic pathways inside a living cell.

A potential chemoenzymatic route could involve the chemical synthesis of a key precursor, followed by one or more enzymatic steps to introduce the correct stereochemistry.[7]

Diagram: Hypothetical Enzymatic Pathway

G cluster_pathway Hypothetical Biosynthetic Pathway Precursor Heptose Precursor (e.g., Sedoheptulose-7-P) Intermediate1 Activated Heptose (e.g., GDP-heptose) Precursor->Intermediate1 Activation Enzymes Intermediate2 4-Keto-heptose Intermediate Intermediate1->Intermediate2 Dehydrogenase/Oxidase Intermediate3 Epimerized Keto-heptose Intermediate2->Intermediate3 Epimerase Product D-glycero-D-gulo-heptose Intermediate3->Product Stereospecific Reductase

Caption: A conceptual diagram of a possible enzymatic pathway for D-glycero-D-gulo-heptose synthesis.

Section 3: General Purification and Analysis - Troubleshooting

Regardless of the production method, obtaining pure D-glycero-D-gulo-heptose is essential. This section covers common issues in purification and analysis.

Troubleshooting Guide: Purification and Analysis

Question: After deprotection of our chemically synthesized heptoside, we are left with a complex mixture that is difficult to purify. How can we improve the final purification step?

Answer: Final deprotection and purification can be challenging due to the high polarity and similar structures of the desired product and any byproducts.

  • Confirm Complete Deprotection: Before attempting large-scale purification, ensure that all protecting groups have been removed using NMR or MS. Incomplete deprotection is a common source of complex mixtures.

  • Ion-Exchange Chromatography: If your final product is charged (e.g., a phosphate derivative) or if you have charged impurities, ion-exchange chromatography can be a very effective purification method.

  • Size-Exclusion Chromatography (SEC): For removing high molecular weight impurities (e.g., residual catalysts) or for separating oligomers, SEC can be useful.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase or normal-phase HPLC is often necessary.

    • Column Choice: For polar compounds like heptoses, a column designed for polar analytes (e.g., an amino or a HILIC column) may provide better separation than a standard C18 column.

    • Method Development: Start with a broad gradient to identify the retention time of your product, then optimize the gradient around that time to improve resolution.

Question: We are having trouble getting a clean NMR spectrum of our final D-glycero-D-gulo-heptose product. What could be the issue?

Answer: A complex NMR spectrum can be due to several factors:

  • Anomeric Mixture: In solution, aldoses like D-glycero-D-gulo-heptose exist as an equilibrium mixture of α and β anomers, and potentially the open-chain and furanose forms. This will result in multiple sets of peaks for each proton.

    • Solution: This is an inherent property of the molecule. You can try acquiring the spectrum at different temperatures to see if the equilibrium shifts. For structural confirmation, comparison with literature data for the specific anomers is necessary.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant peak broadening.

    • Solution: Treat your sample with a chelating agent like Chelex resin or perform an EDTA wash during the workup to remove metal ions.

  • pH Effects: The chemical shifts of hydroxyl protons are sensitive to pH and can exchange with residual water in the NMR solvent, leading to broad peaks or their disappearance.

    • Solution: Ensure your sample is dry and use a fresh, high-quality deuterated solvent. For observing hydroxyl protons, using a solvent like DMSO-d₆ can be helpful as the exchange rate is slower.

References

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. National Institutes of Health. [Link]

  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. PubMed Central. [Link]

  • Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

  • Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. PubMed. [Link]

  • Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. National Institutes of Health. [Link]

  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. ResearchGate. [Link]

  • Strategy for the Identification and Production of D-Gulose. ResearchGate. [Link]

  • Elucidating the Formation of 6-Deoxyheptose: Biochemical Characterization of the GDP-D-glycero-D-manno-heptose C6 Dehydratase. Western University. [Link]

  • Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization. Frontiers. [Link]

  • NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Rare Sugars

Welcome to the Technical Support Center for the characterization of rare sugars. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of rare sugar analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of rare sugars. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of rare sugar analysis. Rare sugars, monosaccharides that are scarce in nature, present unique challenges in their isolation, synthesis, and characterization due to their isomeric forms and low abundance.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.

Section 1: Navigating the Labyrinth of Isomers - Chromatographic Separation

The primary challenge in rare sugar analysis lies in their structural similarity. Isomers, particularly epimers and anomers, often co-elute in chromatographic separations, leading to inaccurate identification and quantification.[4]

FAQ: Why am I seeing poor peak resolution or co-elution of my rare sugar isomers in HPLC?

Answer: Poor resolution of rare sugar isomers in High-Performance Liquid Chromatography (HPLC) is a frequent issue stemming from several factors related to the column chemistry, mobile phase composition, and other operational parameters.

Troubleshooting Guide: Isomer Separation in HPLC

Potential Cause Explanation Recommended Solution
Inappropriate Column Chemistry Standard reversed-phase columns (e.g., C18) lack the necessary selectivity for highly polar, structurally similar sugar isomers.Utilize specialized columns designed for carbohydrate analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, particularly those with amino- or amide-functionalized stationary phases, are highly effective for separating polar compounds like rare sugars.[5]
Suboptimal Mobile Phase Composition The elution strength and selectivity of the mobile phase are critical. An incorrect ratio of organic solvent to aqueous buffer can lead to either rapid elution with no separation or excessive retention and broad peaks.For HILIC separations, a typical mobile phase consists of a high percentage of acetonitrile (e.g., 80-85%) with an aqueous buffer. Methodical optimization of the acetonitrile/water gradient is crucial.[5][6]
Temperature Fluctuations Column temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase. Inconsistent temperature can lead to retention time drift and poor reproducibility.[7]Employ a column oven to maintain a stable and optimized temperature (e.g., 35-40 °C) throughout the analysis.[5]
Improper Sample Preparation The presence of salts or other matrix components in the sample can interfere with the chromatography, causing peak distortion and co-elution.Desalting the sample prior to injection is often necessary. Solid-phase extraction (SPE) with appropriate cartridges can effectively remove interfering substances.

Experimental Protocol: Analytical HPLC of Rare Sugars using HILIC

Objective: To achieve baseline separation of a mixture of rare sugar isomers for accurate identification and quantification.

Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD)).[5]

  • HILIC column (e.g., Amino- or Amide-based, 4.6 x 150 mm, 5 µm).[5]

  • HPLC-grade acetonitrile and ultrapure water.

  • Rare sugar standards.

  • Sample containing rare sugars.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and ultrapure water in an 80:20 (v/v) ratio. Degas the mobile phase thoroughly before use.[5][6]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase. If necessary, dilute the sample to ensure the analyte concentration falls within the linear range of the detector.[5]

  • HPLC Method Setup:

    • Column: Amino-functionalized silica column (4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: 80:20 (v/v) acetonitrile/water.[5][6]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 35-40 °C.[5]

    • Injection Volume: 10 µL.[5]

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples.

  • Data Analysis: Identify and quantify the rare sugars by comparing the retention times and peak areas to those of the standards.

Workflow for Analytical HILIC of Rare Sugars

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (80:20 ACN:H2O) Equilibration Column Equilibration (Stable Baseline) MobilePhase->Equilibration SamplePrep Sample Prep (Dissolve & Dilute) Injection Inject Sample/Standard SamplePrep->Injection Equilibration->Injection Separation HILIC Separation Injection->Separation Detection Detector (RI/ELSD/CAD) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration & Quantification DataAcquisition->Analysis G Start Mixture of Rare Sugar Isomers Ionization nESI with Halide Adduct Formation ([M+Cl]⁻) Start->Ionization MS1 MS Scan 1: Isolate Precursor Ion (e.g., m/z 377) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS Scan 2: Detect Fragment Ions CID->MS2 Analysis Analyze Fragmentation Pattern MS2->Analysis Identification Identify Isomer-Specific Diagnostic Ions Analysis->Identification Result Unambiguous Isomer Identification Identification->Result

Caption: Logical flow for isomer differentiation via MS/MS.

Section 3: Unraveling the 3D Puzzle - Anomeric Configuration

Determining the anomeric configuration (α or β) is crucial as it dictates the three-dimensional structure and biological activity of sugars. [8]

FAQ: How can I confidently determine the anomeric configuration of my rare sugar?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the anomeric configuration. [9] Troubleshooting Guide: Anomeric Configuration Determination

Potential Cause Explanation Recommended Solution
Ambiguous NMR Signals Overlapping signals in a 1D ¹H-NMR spectrum can make it difficult to assign the anomeric proton and determine its coupling constant.Utilize 2D NMR techniques such as COSY, HSQC, and HMBC. These experiments help to resolve overlapping signals and establish correlations between protons and carbons, aiding in the unambiguous assignment of the anomeric center. [10]
Misinterpretation of Chemical Shifts While there are general trends for anomeric proton chemical shifts (α-anomers are typically downfield from β-anomers), relying solely on this can be misleading. [8]The coupling constant (J-value) between the anomeric proton (H-1) and the adjacent proton (H-2) is a more reliable indicator. A larger J-value (typically ~8 Hz) is indicative of a trans (axial-axial) relationship, often corresponding to a β-anomer in pyranose sugars, while a smaller J-value (~3-4 Hz) suggests a cis (axial-equatorial or equatorial-axial) relationship, often corresponding to an α-anomer.
Mutarotation in Solution In solution, sugars can exist as an equilibrium mixture of α and β anomers, as well as the open-chain form. This can complicate the NMR spectrum. [8]Be aware of the possibility of mutarotation and assign signals for both anomers if present. The relative integrals of the anomeric proton signals will reflect the equilibrium distribution.

Section 4: Getting the Numbers Right - Quantification

Accurate quantification of rare sugars is essential for many applications, but can be challenging due to the lack of strong chromophores for UV detection. [11]

FAQ: I am struggling with the accurate quantification of rare sugars in my samples. What are the common pitfalls?

Answer: Accurate quantification requires careful method selection and validation, paying close attention to detector choice, standard preparation, and sample matrix effects.

Troubleshooting Guide: Quantification of Rare Sugars

Potential Cause Explanation Recommended Solution
Inappropriate Detector Rare sugars lack a UV chromophore, making UV detection unsuitable for direct analysis. [11]Use universal detectors such as Refractive Index (RI) , Evaporative Light Scattering Detector (ELSD) , or Charged Aerosol Detector (CAD) . [11]For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) is preferred. [12]
Non-linear Detector Response Detectors like ELSD can have a non-linear response. Using a single-point calibration will lead to inaccurate quantification.Construct a multi-point calibration curve using a series of standards of known concentrations that span the expected sample concentration range. Ensure the coefficient of determination (R²) is high (e.g., >0.99). [6]
Matrix Effects Components in the sample matrix can interfere with the detection and quantification of the target rare sugar. [4]Perform a spike and recovery experiment to assess the impact of the matrix. If significant matrix effects are observed, sample cleanup or the use of an internal standard is recommended.

Section 5: The Role of Enzymes - Enzymatic Assays

Enzymatic assays can be highly specific for certain sugars, but are susceptible to interference and require careful optimization. [13]

FAQ: My enzymatic assay for a specific rare sugar is giving inconsistent or no results. What could be the problem?

Answer: Inconsistent results in enzymatic assays can arise from issues with the enzyme activity, sample contaminants, or incorrect assay conditions.

Troubleshooting Guide: Enzymatic Assays for Rare Sugars

Potential Cause Explanation Recommended Solution
Enzyme Inhibition Certain substances in the sample or buffer can inhibit the enzyme's activity. Common inhibitors include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%). [14]Deproteinize samples if necessary. Check all buffer components for known inhibitors and avoid them in sample preparation. [14]
Incorrect Assay Conditions Enzyme activity is highly dependent on pH and temperature. The assay buffer must be at the optimal pH and the reaction incubated at the correct temperature. [14]Always use the recommended buffer and verify the correct incubation times and temperatures as specified in the assay protocol. [14]
Degraded Reagents Enzymes and cofactors can degrade if not stored properly or if they are past their expiration date.Use fresh reagents and store all components at the recommended temperatures. Thaw all components completely and mix gently before use. [14]

References

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. (2023). Analytical Chemistry. [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. (2023). PubMed. [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. (2023). National Institutes of Health. [Link]

  • NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. (n.d.). PubMed. [Link]

  • Systematic synthesis of rare sugars and stereospecific conversion via photocatalysis. (2025). Scientific Reports. [Link]

  • [Simultaneous determination of six rare sugars in solid foods by high performance liquid chromatography-evaporative light-scattering detection]. (n.d.). PubMed. [Link]

  • Quantification of Mono and Disaccharides in Foods. (n.d.). Waters Corporation. [Link]

  • A rapid method for simultaneous quantification of 13 sugars and sugar alcohols in food products by UPLC-ELSD. (2018). Semantic Scholar. [Link]

  • D- and L- Notation For Sugars. (2017). Master Organic Chemistry. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Determination of the anomeric configuration in carbohydrates by longitudinal cross-correlated relaxation studies: application to mono- and disaccharides. (2007). PubMed. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Quantitative analysis methods for sugars. (n.d.). ResearchGate. [Link]

  • Determination of the anomeric configuration of sugar residues in acetylated oligo- and polysaccharides by oxidation with chromium. (n.d.). SciSpace. [Link]

  • Quantification of Mono and Disaccharides in Foods. (n.d.). Waters. [Link]

  • Stereoisomerism of carbohydrates. (2017). YouTube. [Link]

  • Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. (n.d.). MDPI. [Link]

  • Using a Single Quadrupole Mass Spectrometer for Simultaneous Analysis of Sugars in Sugar Free Drinks. (n.d.). Shimadzu. [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CIGS. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]

  • Synthesis of rare sugar isomers through site-selective epimerization. (2020). ResearchGate. [Link]

  • Absolute Configuration of Glucose Anomers. (n.d.). AK Lectures. [Link]

  • Understanding The Physical Properties Of Rare Sugars And Their Uses In Confections. (n.d.). U.S. Department of Agriculture. [Link]

  • Primary Structure of Glycans by NMR Spectroscopy. (2023). ACS Publications. [Link]

  • Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins. (n.d.). National Institutes of Health. [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. (2023). OSTI.GOV. [Link]

  • Primary Structure of Glycans by NMR Spectroscopy. (n.d.). PubMed Central. [Link]

  • Analysis of the Sugar Content in Food Products by Using Gas Chromatography Mass Spectrometry and Enzymatic Methods. (2018). MDPI. [Link]

  • High Sensitivity Analysis and Food Processing Stability of Rare Sugars. (n.d.). J-Stage. [Link]

  • Enzymes for the biocatalytic production of rare sugars. (n.d.). ResearchGate. [Link]

  • Rare Sugars in Food?. (2018). ResearchGate. [Link]

  • Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. (n.d.). MDPI. [Link]

  • Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. (n.d.). ResearchGate. [Link]

  • Challenges of glycosylation analysis and control: An integrated approach to producing optimal and consistent therapeutic drugs. (2016). ResearchGate. [Link]

  • Enzymes for Rare Sugar Production. (2025). Glycoforum. [Link]

  • High Sensitivity Analysis and Food Processing Stability of Rare Sugars. (n.d.). ResearchGate. [Link]

  • Enzymatic approaches to rare sugar production. (n.d.). ResearchGate. [Link]

  • Description and history of rare sugars. (2024). Glycoforum. [Link]

  • Rare sugars and their health effects in humans: a systematic review and narrative synthesis of the evidence from human trials. (2021). Nutrition Reviews. [Link]

  • Analysis of Rare Sugars. (n.d.). NACALAI TESQUE, INC.. [Link]

  • Rare sugars: metabolic impacts and mechanisms of action: a scoping review. (n.d.). PubMed Central. [Link]

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Optimization

Technisches Support-Zentrum: Verbesserung der Auflösung von NMR-Spektren für Heptosen

Einführung für den Forscher Willkommen im technischen Support-Zentrum. Dieser Leitfaden wurde für Forschende, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt, die sich mit der strukturellen Aufklä...

Author: BenchChem Technical Support Team. Date: January 2026

Einführung für den Forscher

Willkommen im technischen Support-Zentrum. Dieser Leitfaden wurde für Forschende, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt, die sich mit der strukturellen Aufklärung von Heptosen mittels Kernspinresonanz (NMR)-Spektroskopie befassen. Heptosen stellen aufgrund ihrer sieben Kohlenstoffatome und der damit verbundenen Vielzahl von Protonen mit sehr ähnlichen chemischen Umgebungen eine besondere Herausforderung dar. Dies führt häufig zu stark überlappten und schwer interpretierbaren 1D-¹H-NMR-Spektren.

Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch eine Reihe von häufig gestellten Fragen und Fehlerbehebungsszenarien führen. Wir werden nicht nur die Schritte zur Lösung dieser Probleme erläutern, sondern auch die zugrunde liegenden wissenschaftlichen Prinzipien beleuchten, um Ihnen ein tiefgreifendes Verständnis für die Optimierung Ihrer Experimente zu vermitteln.

Abschnitt 1: Grundlegende Probleme und Optimierung der 1D-NMR

F1: Warum sind die Protonensignale meiner Heptose im 1D-¹H-Spektrum zwischen 3,5 und 5,0 ppm so stark überlappt und kaum zu interpretieren?

Antwort: Dieses Problem ist die zentrale Herausforderung bei der NMR-Analyse von Heptosen und den meisten anderen Kohlenhydraten. Die Ursache liegt in der molekularen Struktur selbst:

  • Ähnliche chemische Umgebungen: Die meisten Ringprotonen (H2 bis H6) sind an sp³-hybridisierte Kohlenstoffatome gebunden, die jeweils eine Hydroxylgruppe tragen. Ihre elektronische Umgebung ist daher sehr ähnlich, was zu nahe beieinander liegenden chemischen Verschiebungen führt.

  • Komplexe Kopplungsmuster: Jedes Proton koppelt skalar (durch die Bindungen) mit seinen direkten Nachbarn (typischerweise 2-3 Bindungen entfernt), was zu komplexen Multipletts führt.[1][2] Im überlappten Bereich verschmelzen diese Multipletts zu einem breiten, unaufgelösten Signalberg, der eine direkte Zuordnung und die Extraktion von Kopplungskonstanten unmöglich macht.

  • Konformationelle Flexibilität: Heptosen können in Lösung in verschiedenen Konformationen (z. B. Sessel- oder Wannenkonformationen) oder als verschiedene Anomere (α und β) vorliegen.[3] Wenn der Austausch zwischen diesen Formen auf der NMR-Zeitskala mittelschnell ist, führt dies zu einer Signalverbreiterung, die die Auflösung weiter verschlechtert.

Die reine 1D-NMR-Spektroskopie ist für eine vollständige Charakterisierung von Heptosen daher in der Regel unzureichend.[1][4] Die Lösung liegt in der Nutzung einer zweiten Frequenzdimension, um diese überlappten Signale zu trennen.

F2: Welche grundlegenden Parameter kann ich bei meinem 1D-¹H-Experiment optimieren, um die bestmögliche Auflösung zu erzielen, bevor ich zu 2D-Methoden übergehe?

Antwort: Obwohl 2D-NMR unerlässlich ist, sollte das 1D-Experiment stets optimiert werden, da es die Grundlage für alle weiteren Schritte bildet.

  • Erhöhung der Magnetfeldstärke: Dies ist der effektivste Weg zur Verbesserung der Auflösung. Eine höhere Feldstärke (z. B. 600 MHz anstelle von 300 MHz) vergrößert den Abstand (in Hz) zwischen den Resonanzfrequenzen, was zu einer besseren Trennung der Signale führt. Die chemische Verschiebung in ppm bleibt gleich, aber das Spektrum wird "gestreckt".[5]

  • Optimierung der Temperatur: Die Viskosität des Lösungsmittels und die konformationelle Dynamik des Moleküls sind temperaturabhängig.

    • Senken der Temperatur: Kann die Austauschprozesse zwischen Konformeren verlangsamen. Wenn der Austausch langsam genug wird, können separate Signale für jede Konformation beobachtet werden, was zwar das Spektrum verkompliziert, aber schärfere Linien liefert.

    • Erhöhen der Temperatur: Kann die Austauschprozesse beschleunigen und zu schärferen, gemittelten Signalen führen. Dies kann auch die Viskosität des Lösungsmittels (z. B. D₂O) verringern und die Tumbling-Rate des Moleküls erhöhen, was zu schärferen Linien führt. Eine systematische Untersuchung bei verschiedenen Temperaturen (Variable Temperature, VT-NMR) ist oft aufschlussreich.[3]

  • Wahl des Lösungsmittels: Die Verwendung von deuteriertem Dimethylsulfoxid (DMSO-d₆) anstelle von Deuteriumoxid (D₂O) kann die Signaldispersion verändern, da die Hydroxylprotonen sichtbar werden und Wasserstoffbrückenbindungen zum Lösungsmittel die elektronische Umgebung der Ringprotonen beeinflussen.

  • Shimming: Eine sorgfältige Justierung der Homogenität des Magnetfeldes (Shimming) ist entscheidend, um die bestmögliche Linienform und -schärfe zu erreichen. Ein automatisiertes Gradienten-Shimming ist hierbei Standard.

Abschnitt 2: Auflösung durch zweidimensionale (2D) NMR-Spektroskopie

Die 2D-NMR-Spektroskopie verteilt die überlappten Informationen auf eine zweite Frequenzachse und ist der Schlüssel zur Strukturaufklärung von Heptosen.[4][6]

F3: Mein 1D-Spektrum ist unbrauchbar. Welches 2D-Experiment sollte ich als Erstes durchführen, um die Protonensignale zu trennen und zuzuordnen?

Antwort: Beginnen Sie mit homonuklearen Korrelationsexperimenten, die Proton-Proton-Kopplungen aufzeigen. Die erste Wahl ist in der Regel ein COSY - oder TOCSY -Experiment.

  • COSY (Correlation Spectroscopy): Dieses Experiment zeigt Korrelationen (Kreuzpeaks) nur zwischen direkt koppelnden Protonen (typischerweise über 2-3 Bindungen).[1][4] Es ist ideal, um "von einem Proton zum nächsten zu springen" und so die Konnektivität entlang des Zuckerrings zu verfolgen.

  • TOCSY (Total Correlation Spectroscopy): Dieses Experiment ist oft noch leistungsfähiger für Zuckersysteme. Es zeigt Korrelationen zwischen einem Proton und allen anderen Protonen innerhalb desselben Spinsystems.[6] Für eine Heptose bedeutet das: Wenn Sie die Frequenz des gut separierten anomeren Protons (H1) kennen, zeigt ein horizontaler "Schnitt" im TOCSY-Spektrum die Signale aller anderen Protonen (H2, H3, H4, H5, H6, H7a, H7b) desselben Moleküls. Dies ermöglicht die Identifizierung aller Protonenresonanzen, die zu einem bestimmten Zuckerring gehören, selbst wenn sie im 1D-Spektrum stark überlappt sind.

ExperimentInformationAnwendung bei Heptosen
COSY Korrelationen zwischen direkt koppelnden Protonen (J-Kopplung).Schrittweise Zuordnung entlang des Zuckergerüsts (H1 → H2 → H3 usw.).
TOCSY Korrelationen zwischen allen Protonen eines Spinsystems.Identifizierung aller Protonen eines Rings ausgehend von einem einzigen, gut aufgelösten Signal (z.B. dem anomeren Proton).

Experimenteller Workflow: Auswahl des initialen 2D-NMR-Experiments

Dieser Graph veranschaulicht den Entscheidungsprozess zur Auflösung eines komplexen ¹H-NMR-Spektrums einer Heptose.

Abbildung 1: Entscheidungsbaum für die initiale 2D-NMR-Analyse.

F4: Ich habe die Protonenresonanzen mit TOCSY identifiziert, aber wie kann ich sie eindeutig ihren jeweiligen Kohlenstoffatomen zuordnen?

Antwort: Hierfür benötigen Sie ein heteronukleares Korrelationsexperiment, das die Kopplung zwischen Protonen und den direkt an sie gebundenen Kohlenstoffatomen zeigt. Das Standardexperiment hierfür ist das HSQC (Heteronuclear Single Quantum Coherence) .[1][4]

  • Funktionsweise: Ein HSQC-Spektrum hat eine ¹H-Achse und eine ¹³C-Achse. Jeder Kreuzpeak im Spektrum repräsentiert eine direkte Ein-Bindungs-Kopplung (¹J_CH) zwischen einem Proton und einem Kohlenstoffatom.

  • Anwendung: Nachdem Sie die ¹H-chemischen Verschiebungen aus dem TOCSY-Spektrum kennen, können Sie im HSQC-Spektrum für jedes Protonensignal den entsprechenden Kreuzpeak finden. Die Koordinate dieses Peaks auf der ¹³C-Achse gibt Ihnen die chemische Verschiebung des direkt gebundenen Kohlenstoffs. Dies ermöglicht eine eindeutige Zuordnung von C1-H1, C2-H2 usw.

Protokoll: Durchführung eines HSQC-Experiments

  • Probenvorbereitung: Verwenden Sie eine ausreichend konzentrierte Probe (typischerweise > 5 mg in 0.5 mL deuteriertem Lösungsmittel) in einem hochwertigen NMR-Röhrchen.

  • 1D-Spektren aufnehmen: Nehmen Sie zunächst ein quantitatives ¹H- und ein ¹³C-{¹H}-Spektrum auf, um die spektralen Breiten und optimalen Pulslängen zu kalibrieren.

  • HSQC-Parameter einstellen:

    • Spektrale Breite (¹H): Zentrieren Sie das Spektrum auf den Zuckerbereich und wählen Sie eine Breite, die alle relevanten Protonensignale abdeckt (z. B. 10 ppm).

    • Spektrale Breite (¹³C): Wählen Sie eine Breite, die den Bereich der Heptose-Kohlenstoffe abdeckt (typischerweise 50-110 ppm).

    • Kopplungskonstante (¹J_CH): Stellen Sie den Wert auf den Durchschnitt für sp³-C-H-Bindungen ein, typischerweise 145 Hz.

    • Anzahl der Inkremente (F1): Beginnen Sie mit 256 Inkrementen für eine gute Auflösung in der ¹³C-Dimension.

  • Datenakquisition: Die Messzeit kann je nach Konzentration und Gerät zwischen 30 Minuten und mehreren Stunden liegen.

  • Datenverarbeitung: Führen Sie eine 2D-Fourier-Transformation durch und wenden Sie geeignete Fensterfunktionen (z. B. eine Sinus-Bell-Funktion) an, um die Auflösung zu optimieren.

F5: Wie kann ich quartäre Kohlenstoffe zuordnen oder die Konnektivität über mehrere Bindungen hinweg bestätigen, um die Gesamtstruktur zu sichern?

Antwort: Für die Analyse von Fernkopplungen (über 2-3 Bindungen) ist das HMBC (Heteronuclear Multiple Bond Correlation) -Experiment die Methode der Wahl.[1][7]

  • Funktionsweise: Ähnlich wie das HSQC korreliert das HMBC ¹H- und ¹³C-Kerne, aber es detektiert Korrelationen über zwei oder drei Bindungen (ⁿJ_CH, n=2,3). Signale von direkten Ein-Bindungs-Kopplungen werden in der Regel unterdrückt.

  • Anwendung bei Heptosen:

    • Bestätigung der Ringstruktur: Das anomere Proton (H1) sollte Kreuzpeaks zu C2, C3 und C5 (je nach Ringgröße und Konformation) zeigen. Das H2-Proton sollte zu C1, C3 und C4 korrelieren. Das Verfolgen dieser Fernkorrelationen bestätigt die aus den COSY/TOCSY-Daten abgeleitete Konnektivität.

    • Anbindung von Substituenten: Wenn Ihre Heptose modifiziert ist (z. B. eine Methylgruppe trägt), können Sie über das HMBC eine Korrelation von den Protonen des Substituenten zu den Kohlenstoffen des Zuckerrings sehen und so die Anbindungsposition eindeutig bestimmen.

    • Zuordnung quartärer Kohlenstoffe: Da quartäre Kohlenstoffe keine direkt gebundenen Protonen haben, erscheinen sie nicht im HSQC. Sie können jedoch durch HMBC-Korrelationen von benachbarten Protonen identifiziert werden.

Konzeptdiagramm: Informationsgewinn aus 2D-NMR-Experimenten

Dieses Diagramm zeigt, wie verschiedene 2D-NMR-Experimente zusammenwirken, um die Struktur einer Heptose aufzuklären.

G cluster_1D 1D-NMR cluster_2D 2D-NMR-Strategie cluster_Info Strukturinformation d1 ¹H-Spektrum (Überlappt) TOCSY TOCSY Zeigt alle Protonen im Spinsystem d1->TOCSY löst ¹H-Signale auf HSQC HSQC Korreliert H-C (1 Bindung) TOCSY->HSQC liefert ¹H-Zuordnungen für NOESY NOESY/ROESY Zeigt räumliche Nähe TOCSY->NOESY ermöglichen Interpretation von Konnektivitat Bindungskonnektivität TOCSY->Konnektivitat HMBC HMBC Korreliert H-C (2-3 Bindungen) HSQC->HMBC liefert C-Zuordnungen für HSQC->NOESY ermöglichen Interpretation von HSQC->Konnektivitat HMBC->NOESY ermöglichen Interpretation von HMBC->Konnektivitat Stereochemie Relative Stereochemie NOESY->Stereochemie

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of D-glycero-D-gulo-heptose and L-glycero-D-manno-heptose for Researchers and Drug Development Professionals

In the intricate world of glycobiology, the subtle variations in monosaccharide stereochemistry can lead to profound differences in biological function. This guide provides a detailed comparative analysis of two such hep...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of glycobiology, the subtle variations in monosaccharide stereochemistry can lead to profound differences in biological function. This guide provides a detailed comparative analysis of two such heptoses: D-glycero-D-gulo-heptose and L-glycero-D-manno-heptose. While both are seven-carbon sugars, their distinct spatial arrangements dictate their roles in microbial physiology and their interactions with host organisms, making them subjects of intense interest in the fields of microbiology, immunology, and drug development.

Structural and Physicochemical Distinctions

D-glycero-D-gulo-heptose and L-glycero-D-manno-heptose are stereoisomers, meaning they share the same molecular formula (C₇H₁₄O₇) and connectivity but differ in the three-dimensional orientation of their hydroxyl groups.[1][2][3][4] This seemingly minor variance has significant consequences for their chemical properties and biological recognition.

The nomenclature itself provides clues to their structural differences. The "D-" or "L-" designation at the beginning refers to the stereochemistry at C6, while the "gulo" or "manno" descriptor relates to the arrangement of hydroxyl groups along the carbon backbone, particularly at C2, C3, and C4.

Below is a table summarizing the key physicochemical properties of these two heptoses.

PropertyD-glycero-D-gulo-heptoseL-glycero-D-manno-heptose
Molecular Formula C₇H₁₄O₇[3]C₇H₁₄O₇[4]
Molecular Weight 210.18 g/mol [3]210.18 g/mol [4]
CAS Number 3146-50-7[3]4305-74-2[5]
Melting Point 189-192 °C[1]Not available
Boiling Point 269.7 °C (rough estimate)[1]Not available
Appearance White powder[5]White powder[5]

Biosynthesis and Metabolic Significance

The biosynthetic pathways of these two heptoses diverge from a common precursor, underscoring the enzymatic precision that governs their formation and ultimate biological roles.

L-glycero-D-manno-heptose is a crucial component of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria.[6][7] Its biosynthesis is a well-characterized pathway that serves as a potential target for novel antimicrobial agents. The pathway begins with the isomerization of sedoheptulose 7-phosphate.[8]

In contrast, D-glycero-D-gulo-heptose is a less common heptose found in the capsular polysaccharides of some bacterial strains.[9] Its biosynthesis is believed to proceed through enzymatic modifications of a precursor, GDP-D-glycero-α-D-manno-heptose.[10] This involves a series of epimerization and reduction reactions to achieve the "gulo" configuration.

Experimental Workflow: Enzymatic Synthesis of D-glycero-D-gulo-heptose

This protocol outlines the enzymatic conversion of GDP-D-glycero-α-D-manno-heptose to a D-glycero-gulo-heptose derivative, based on established enzymatic reactions for heptose modification.[9]

cluster_0 Enzymatic Conversion start Start: GDP-D-glycero-α-D-manno-heptose step1 Incubate with Cj1427 (dehydrogenase) and Cj1430 (epimerase) start->step1 Oxidation & Epimerization step2 Incubate with a suitable C4 reductase step1->step2 Stereospecific Reduction step3 Purification by Anion-Exchange Chromatography step2->step3 Isolation end End: GDP-D-glycero-D-gulo-heptose derivative step3->end

Caption: Enzymatic synthesis of a D-glycero-D-gulo-heptose derivative.

Protocol:

  • Reaction Setup: In a reaction vessel, combine GDP-D-glycero-α-D-manno-heptose (10 mM), α-ketoglutarate (20 mM), and NADPH (15 mM) in 100 mM HEPES buffer, pH 7.5.

  • Enzymatic Conversion:

    • Add the dehydrogenase Cj1427 and the epimerase Cj1430 (both at a final concentration of 10 µM) to initiate the conversion of the manno-heptose to a 4-keto intermediate.

    • Introduce a stereospecific C4 reductase known to produce the gulo-epimer.

  • Incubation: Incubate the reaction mixture at 37°C for 12-18 hours with gentle agitation.

  • Enzyme Removal: Terminate the reaction by removing the enzymes using a 10 kDa molecular weight cutoff filter.

  • Purification: Purify the resulting GDP-D-glycero-D-gulo-heptose derivative using a HiTrap Q HP anion-exchange column, eluting with a linear gradient of ammonium bicarbonate.

  • Analysis: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Biological Activity and Implications for Drug Development

The distinct stereochemistry of these heptoses translates into vastly different biological activities, particularly in the context of host-pathogen interactions.

L-glycero-D-manno-heptose , as a key component of the LPS inner core, and its biosynthetic intermediates, have been identified as Pathogen-Associated Molecular Patterns (PAMPs).[6] Specifically, ADP-L-glycero-β-D-manno-heptose can be recognized by the host's innate immune system.[11][12] This recognition is mediated by the cytosolic sensor alpha-kinase 1 (ALPK1), which, upon binding to the heptose derivative, initiates a signaling cascade through the TRAF-interacting protein with a forkhead-associated domain (TIFA).[11][12][13][14] This leads to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines, mounting an immune response against the invading bacteria.[11][13][14] The enzymes in the L-glycero-D-manno-heptose biosynthetic pathway are therefore attractive targets for the development of novel antibiotics that could disrupt bacterial cell wall integrity and potentially modulate the host immune response.

ALPK1_TIFA_Pathway cluster_pathway ALPK1-TIFA Signaling Pathway Heptose ADP-L-glycero-β-D-manno-heptose (bacterial PAMP) ALPK1 ALPK1 Activation Heptose->ALPK1 Binds to TIFA TIFA Phosphorylation & Oligomerization ALPK1->TIFA Phosphorylates TRAF6 TRAF6 Recruitment & Activation TIFA->TRAF6 Recruits NFkB NF-κB Activation TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Upregulates

Caption: The ALPK1-TIFA innate immunity signaling pathway.

D-glycero-D-gulo-heptose , on the other hand, has not been identified as a major PAMP. Its biological activity appears to be more subtle. Studies have shown that it does not significantly affect glucose-induced insulin release in rat pancreatic islets, in contrast to other heptoses like D-mannoheptulose.[13][15] This suggests a more limited interaction with mammalian glucose metabolic pathways. Further research is needed to fully elucidate its role in bacterial physiology and its potential as a therapeutic target.

Analytical Differentiation: A Methodological Approach

The structural similarity of D-glycero-D-gulo-heptose and L-glycero-D-manno-heptose necessitates sophisticated analytical techniques for their separation and identification. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for resolving closely related carbohydrate isomers.[16]

Experimental Protocol: HPAEC-PAD for Heptose Isomer Separation

This protocol provides a framework for the analytical separation of D-glycero-D-gulo-heptose and L-glycero-D-manno-heptose.

cluster_1 HPAEC-PAD Analysis sample Sample Preparation: Heptose isomer mixture injection Inject onto HPAEC system sample->injection separation Anion-exchange chromatography (e.g., CarboPac PA10 column) injection->separation Isocratic or Gradient Elution detection Pulsed Amperometric Detection separation->detection Electrochemical Detection analysis Data Analysis: Compare retention times to standards detection->analysis

Caption: Workflow for HPAEC-PAD analysis of heptose isomers.

Methodology:

  • Sample Preparation: Prepare standard solutions of D-glycero-D-gulo-heptose and L-glycero-D-manno-heptose (10-100 µM) in deionized water. Prepare an unknown mixture containing one or both isomers.

  • Chromatographic System: Utilize an HPAEC system equipped with a gold working electrode and a suitable anion-exchange column (e.g., CarboPac PA10).

  • Elution:

    • Isocratic Elution: Use a constant concentration of sodium hydroxide (e.g., 18 mM) for baseline separation.

    • Gradient Elution: For complex mixtures, a gradient of sodium acetate in sodium hydroxide may be employed to enhance resolution.

  • Detection: Apply a pulsed amperometric detection waveform optimized for carbohydrate analysis.

  • Data Analysis: Identify the heptose isomers in the unknown sample by comparing their retention times to those of the pure standards. Quantify the amounts based on peak areas.

Conclusion and Future Directions

The comparative analysis of D-glycero-D-gulo-heptose and L-glycero-D-manno-heptose highlights the profound impact of stereochemistry on biological function. L-glycero-D-manno-heptose stands out as a key player in bacterial pathogenesis and a promising target for novel antimicrobial strategies due to its role as a PAMP. In contrast, the biological significance of D-glycero-D-gulo-heptose is less understood, warranting further investigation into its metabolic pathways and potential roles in specific bacterial species.

For drug development professionals, the enzymes involved in the biosynthesis of L-glycero-D-manno-heptose represent validated targets for inhibitor screening. The development of robust analytical methods, such as HPAEC-PAD, is critical for characterizing the products of such enzymatic reactions and for quality control in synthetic efforts. As our understanding of the intricate roles of these rare sugars expands, so too will the opportunities for innovative therapeutic interventions.

References

  • Zhou, P., et al. (2020). ALPK1-TIFA signaling pathway in intestinal epithelial cells: Heptose 1,7-bisphosphate (HBP) and ADP-β-d-manno-heptose (ADP-heptose) are intermediates in the biosynthesis of lipopolysaccharide (LPS). ResearchGate. [Link]

  • Pfalzgraff, A., et al. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. Microorganisms, 11(5), 1316. [Link]

  • Courtois, P., Sener, A., & Malaisse, W. J. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. International journal of molecular medicine, 6(2), 171–175. [Link]

  • Gaudet, D., et al. (2021). Co-ordinated control of the ADP-heptose/ALPK1 signalling network by the E3 ligases TRAF6, TRAF2/c-IAP1 and LUBAC. Biochemical Journal, 478(11), 2235-2260. [Link]

  • ChemBK. D-glycero-D-gluco-Heptose. [Link]

  • PubChem. D-glycero-D-gluco-Heptose. [Link]

  • Creuzenet, C., et al. (2021). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(20), 1552-1563. [Link]

  • McNally, D. J., et al. (2019). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 58(4), 258-269. [Link]

  • PubChem. D-glycero-D-ido-heptose. [Link]

  • PubChem. D-glycero-L-gluco-Heptose. [Link]

  • ResearchGate. Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. [Link]

  • ResearchGate. Outline of the ADP-heptose-ALPK1-TIFA signalling pathway. [Link]

  • PubChem. Glycero-gulo-heptose. [Link]

  • PubChem. L-Glycero-D-Manno-Heptose. [Link]

  • Semantic Scholar. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. [Link]

  • Frontiers in Chemistry. Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. [Link]

  • ResearchGate. TIFA- and TIFAB-mediated signaling. [Link]

  • LCGC International. Separation of All Classes of Carbohydrates by HPAEC-PAD. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating D-glycero-D-gulo-heptose in Bacterial Lipopolysaccharides

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial pathogenesis and immunology, the structural elucidation of bacterial lipopolysaccharide (LPS) is of paramount im...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial pathogenesis and immunology, the structural elucidation of bacterial lipopolysaccharide (LPS) is of paramount importance. This guide provides an in-depth technical comparison of robust methodologies for the validation and quantification of a specific inner core sugar, D-glycero-D-gulo-heptose. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.

The inner core of bacterial LPS is a relatively conserved region, often containing unique seven-carbon sugars known as heptoses.[1][2][3] While L-glycero-D-manno-heptose is a well-characterized component, the presence and significance of other isomers, such as D-glycero-D-gulo-heptose, are of increasing interest due to their potential roles in bacterial viability, virulence, and interaction with the host immune system.[4] Accurate identification and quantification of these isomers are critical for understanding bacterial physiology and for the development of novel therapeutics and vaccines.

This guide will compare two principal analytical techniques for the validation of D-glycero-D-gulo-heptose in bacterial LPS: Gas Chromatography-Mass Spectrometry (GC-MS) of alditol acetate derivatives and High-Performance Liquid Chromatography (HPLC). We will provide detailed, step-by-step protocols, comparative data, and the scientific reasoning underpinning each method.

The Structural Context: Bacterial Lipopolysaccharide

Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a complex glycolipid with three main domains: the lipid A moiety that anchors it to the membrane, a core oligosaccharide, and a variable O-antigen polysaccharide chain.[5][6] The core is further divided into an outer and an inner core. The inner core, proximal to lipid A, is a critical structural element and often contains heptose residues alongside 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo).[1][3] The precise isomeric form and linkage of these heptoses can vary between bacterial species and even strains, contributing to the diversity of LPS structures.[4]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetate Derivatives

GC-MS is a powerful and widely used technique for the analysis of monosaccharides due to its high sensitivity and the rich structural information provided by mass spectrometry. The conversion of monosaccharides to their alditol acetate derivatives is a robust method that yields single, stable peaks for each sugar, simplifying chromatograms and aiding in quantification.[7]

Rationale for Alditol Acetate Derivatization

Monosaccharides themselves are not volatile and therefore unsuitable for direct GC analysis. Derivatization to alditol acetates overcomes this by:

  • Reduction: The aldehyde or ketone group is reduced to a primary alcohol, eliminating the formation of multiple anomeric peaks.

  • Acetylation: The hydroxyl groups are acetylated, increasing the volatility and thermal stability of the molecule.

This process results in a single derivative for each monosaccharide, allowing for accurate quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis LPS LPS Sample Hydrolysis Acid Hydrolysis LPS->Hydrolysis Release Monosaccharides Reduction Reduction (NaBH4) Hydrolysis->Reduction Form Alditols Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Increase Volatility Extraction Extraction Acetylation->Extraction Purify Derivatives GCMS GC-MS Analysis Extraction->GCMS Inject Sample Data Data Analysis GCMS->Data Identify & Quantify

Caption: Workflow for GC-MS analysis of LPS monosaccharides.

Detailed Experimental Protocol:

1. Acid Hydrolysis of LPS:

  • Objective: To cleave the glycosidic bonds and release the constituent monosaccharides from the LPS polymer.

  • Protocol:

    • Weigh approximately 1-5 mg of purified, lyophilized LPS into a screw-cap glass tube.

    • Add 1 mL of 2 M trifluoroacetic acid (TFA).

    • Seal the tube tightly and heat at 120°C for 2 hours. Rationale: TFA is volatile and easily removed, while these conditions are generally sufficient for the hydrolysis of most glycosidic linkages in the LPS core.[8]

    • Cool the tube to room temperature and centrifuge to pellet any insoluble lipid A.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

2. Reduction to Alditols:

  • Objective: To reduce the aldehyde/ketone groups of the monosaccharides to alcohols.

  • Protocol:

    • Dissolve the dried hydrolysate in 0.5 mL of deionized water.

    • Add 0.5 mL of a freshly prepared solution of sodium borohydride (10 mg/mL in 1 M NH₄OH).

    • Incubate at room temperature for 1 hour. Rationale: Sodium borohydride is a gentle reducing agent effective for this conversion.

3. Acetylation:

  • Objective: To acetylate the hydroxyl groups, rendering the alditols volatile.

  • Protocol:

    • Add a few drops of glacial acetic acid to neutralize the excess sodium borohydride (until bubbling ceases).

    • Evaporate the solution to dryness.

    • Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. Caution: Work in a fume hood. Pyridine is toxic.

    • Seal the tube and heat at 100°C for 1 hour.

    • Cool the tube to room temperature.

4. Extraction of Alditol Acetates:

  • Objective: To partition the derivatized sugars into an organic solvent for injection into the GC-MS.

  • Protocol:

    • Add 1 mL of dichloromethane (DCM) and 1 mL of deionized water to the reaction mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the lower organic (DCM) layer to a clean vial.

    • Repeat the extraction of the aqueous layer with another 1 mL of DCM and combine the organic layers.

    • Evaporate the pooled DCM under a stream of nitrogen.

    • Reconstitute the dried alditol acetates in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.

5. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating alditol acetates.

  • Typical GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

  • Identification: The identification of D-glycero-D-gulo-heptitol hepta-acetate is based on its characteristic retention time and mass spectrum, compared to an authentic standard. The fragmentation pattern of alditol acetates is well-characterized and can aid in identification.[4][9]

Data Interpretation and Validation

The presence of D-glycero-D-gulo-heptose is confirmed by matching the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure, derivatized D-glycero-D-gulo-heptose standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from known concentrations of the standard.

Parameter GC-MS of Alditol Acetates
Specificity High, based on unique retention time and mass spectrum.
Sensitivity High (picogram to nanogram range).
Quantitative Accuracy Excellent with proper internal standards.
Throughput Moderate, due to the multi-step derivatization process.
Key Advantage Robust, well-established method with high resolving power and definitive structural information from MS.
Key Disadvantage Labor-intensive sample preparation; potential for loss of material during multiple steps.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers a complementary approach to GC-MS for monosaccharide analysis. It can be performed on underivatized or derivatized sugars and provides a different separation mechanism, which can be advantageous for resolving closely related isomers.

Rationale for HPLC Analysis

HPLC separates molecules based on their differential partitioning between a mobile phase and a stationary phase. For sugars, several HPLC modes can be employed:

  • Normal-Phase/HILIC (Hydrophilic Interaction Liquid Chromatography): Separates based on polarity.

  • Reversed-Phase HPLC (with derivatization): Separates based on hydrophobicity after tagging with a chromophore or fluorophore.

  • Ligand-Exchange Chromatography: Separates based on the interaction of hydroxyl groups with metal ions on the stationary phase.[5]

  • Chiral Chromatography: Specifically designed to separate enantiomers and diastereomers.[2][10]

For the specific challenge of separating heptose isomers, ligand-exchange and chiral chromatography are particularly powerful.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis LPS LPS Sample Hydrolysis Acid Hydrolysis LPS->Hydrolysis Release Monosaccharides Filtration Filtration Hydrolysis->Filtration Remove Particulates HPLC HPLC Analysis Filtration->HPLC Inject Sample Data Data Analysis HPLC->Data Identify & Quantify

Caption: Workflow for HPLC analysis of LPS monosaccharides.

Detailed Experimental Protocol:

1. Acid Hydrolysis of LPS:

  • Follow the same acid hydrolysis protocol as described for the GC-MS method to release the monosaccharides.

2. Sample Preparation for HPLC:

  • Objective: To prepare the hydrolysate for injection into the HPLC system.

  • Protocol:

    • After hydrolysis and removal of TFA, dissolve the dried sample in a suitable volume of the HPLC mobile phase (e.g., ultrapure water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

3. HPLC Analysis (Ligand-Exchange Chromatography):

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD).

  • Column: A ligand-exchange column with a calcium (Ca²⁺) or lead (Pb²⁺) counter-ion is effective for separating sugar isomers.

  • Typical HPLC Conditions:

    • Mobile Phase: Isocratic elution with ultrapure water.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 80-85°C. Rationale: Elevated temperature improves peak resolution and reduces analysis time.

    • Detector: Refractive Index (RI) detector.

  • Identification: The identification of D-glycero-D-gulo-heptose is based on matching the retention time of a peak in the sample chromatogram with that of an authentic standard.

Data Interpretation and Validation

Similar to GC-MS, the presence of D-glycero-D-gulo-heptose is confirmed by co-elution with a pure standard. Quantification is performed by comparing the peak area in the sample to a calibration curve generated with the standard.

Parameter HPLC with Ligand-Exchange Chromatography
Specificity Good for separating many isomers, but may require confirmation with another method.
Sensitivity Moderate with RI detection; higher with PAD.
Quantitative Accuracy Good with proper calibration.
Throughput Higher than GC-MS due to simpler sample preparation.
Key Advantage Minimal sample preparation; can analyze sugars in their native form.
Key Disadvantage Lower resolution for some complex isomer mixtures compared to GC-MS; RI detection is less sensitive and not compatible with gradient elution.

Comparison of Methodologies

FeatureGC-MS (Alditol Acetates)HPLC (Ligand-Exchange)
Sample Preparation Multi-step, labor-intensiveMinimal (hydrolysis and filtration)
Separation Principle Volatility and interaction with stationary phaseInteraction of hydroxyls with metal ions
Detection Mass Spectrometry (structural info)Refractive Index (universal but less sensitive)
Resolution of Isomers Generally very highGood, but can be challenging for some isomers
Confirmation of Identity High confidence (retention time + mass spectrum)Moderate confidence (retention time only)
Quantification Highly accurate with internal standardsGood accuracy with external standards
Throughput LowerHigher

The Critical Role of an Authentic Standard

For both GC-MS and HPLC methods, the availability of a pure D-glycero-D-gulo-heptose standard is non-negotiable for unequivocal identification and accurate quantification. The synthesis of this specific heptose isomer has been described in the literature, often starting from more common sugars like D-glucose.[1][11] Researchers should either synthesize and characterize this standard in-house or obtain it from a reliable commercial source. The identity and purity of the standard should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Conclusion: A Dual-Methodology Approach for Confident Validation

For the definitive validation of D-glycero-D-gulo-heptose in bacterial LPS, a dual-methodology approach is recommended.

  • Initial Screening and Quantification with HPLC: The higher throughput of HPLC makes it an excellent choice for initial screening of multiple LPS samples and for routine quantification once the presence of the target heptose has been established.

  • Confirmation and Structural Verification with GC-MS: The high specificity of GC-MS, combining chromatographic separation with mass spectral data, provides the most confident identification. It should be used to confirm the identity of the peak observed in the HPLC chromatogram and to investigate the presence of other co-eluting sugars.

By leveraging the strengths of both techniques, researchers can achieve a high degree of confidence in their results. This rigorous analytical approach is essential for advancing our understanding of the role of D-glycero-D-gulo-heptose in bacterial physiology and for the development of targeted interventions against Gram-negative pathogens.

References

  • Adams, G. A., Quadling, C., & Perry, M. B. (1967). D-glycero-D-manno-heptose as a component of lipopolysaccharides from Gram-negative bacteria. Canadian Journal of Microbiology, 13(12), 1605–1613. [Link]

  • Caroff, M., & Novikov, A. (2020). Lipopolysaccharides: structure, function and bacterial identifications. OCL - Oilseeds and fats, Crops and Lipids, 27, 30. [Link]

  • Holst, O. (2011). Structure of the Lipopolysaccharide Core Region. In Bacterial Lipopolysaccharides (pp. 21-42). Humana Press.
  • Raetz, C. R. H., & Whitfield, C. (2002). Lipopolysaccharide Endotoxins. Annual Review of Biochemistry, 71(1), 635-700. [Link]

  • University of Georgia. (n.d.). Microbial Carbohydrates - CCRC Analytical Services. [Link]

  • Lodowska, J., Zieba, A., Wolny, D., Weglarz, L., & Dzierzewicz, Z. (2006). [Methods of Lipopolysaccharide Component Derivation in Evaluating Their Structures by Chromatographic Techniques]. Postepy higieny i medycyny doswiadczalnej (Online), 60, 113–128. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(2), 267-274. [Link]

  • King, R. R., & Bishop, C. T. (1969). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry, 47(14), 2763-2765. [Link]

  • Berman, E. S. F., Kulp, K. S., Knize, M. G., Wu, L., Nelson, E. J., Nelson, D. O., & Wu, K. J. (2006). Distinguishing Monosaccharide Stereo- and Structural Isomers with ToF-SIMS and Multivariate Statistical Analysis. UNT Digital Library. [Link]

  • Shodex. (n.d.). Lesson 4: Separation Modes and their Mechanisms 2. [Link]

  • Fooladi, T. (2020). Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide. MethodsX, 7, 100831. [Link]

  • Taylor & Francis Group. (1988). Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). [Link]

  • Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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Validation

A Comparative Analysis of D-glycero-D-gulo-heptose and D-mannoheptulose on Glucose Metabolism for Researchers and Drug Development Professionals

In the intricate landscape of carbohydrate metabolism, the subtle structural differences between monosaccharides can lead to profoundly distinct physiological effects. This guide provides a comprehensive comparison of tw...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of carbohydrate metabolism, the subtle structural differences between monosaccharides can lead to profoundly distinct physiological effects. This guide provides a comprehensive comparison of two seven-carbon sugars, D-glycero-D-gulo-heptose and D-mannoheptulose, and their disparate impacts on glucose metabolism. For researchers in metabolic diseases and professionals in drug development, understanding these differences is paramount for the design of targeted therapeutic strategies.

Introduction: Structural Isomers with Divergent Metabolic Fates

D-glycero-D-gulo-heptose and D-mannoheptulose are both heptoses, monosaccharides containing seven carbon atoms. However, D-glycero-D-gulo-heptose is an aldoheptose, while D-mannoheptulose is a ketoheptose. This fundamental difference in the position of the carbonyl group dictates their interaction with key metabolic enzymes, leading to vastly different effects on cellular glucose processing. While D-mannoheptulose, naturally found in avocados, figs, and alfalfa, is a well-documented inhibitor of glucose metabolism, D-glycero-D-gulo-heptose exhibits a markedly more benign profile[1][2][3].

The Crucial Role of Hexokinase: A Tale of Inhibition and Inaction

The first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate, is catalyzed by the enzyme hexokinase. This is a critical control point in glucose metabolism. The effects of D-glycero-D-gulo-heptose and D-mannoheptulose on this enzyme starkly diverge.

D-mannoheptulose: A Potent Competitive Inhibitor of Hexokinase

D-mannoheptulose acts as a potent competitive and non-competitive inhibitor of hexokinase and its liver-specific isozyme, glucokinase[1][2]. Its seven-carbon structure allows it to bind to the active site of hexokinase, but it cannot be efficiently phosphorylated[4]. This competitive binding with glucose effectively blocks the initial, rate-limiting step of glycolysis[2][5]. The inhibition of hexokinase by D-mannoheptulose has been extensively studied and is the primary mechanism behind its profound effects on glucose metabolism[2].

D-glycero-D-gulo-heptose: A Spectator in Glycolysis Initiation

In stark contrast, D-glycero-D-gulo-heptose does not significantly inhibit glucose phosphorylation by hexokinase isoenzymes[6][3]. Studies on rat pancreatic islets have shown that this aldoheptose has limited metabolic effects and is poorly phosphorylated by low-K_m hexokinase isoenzymes or liver glucokinase[3]. This lack of interaction with hexokinase means that D-glycero-D-gulo-heptose does not interfere with the initial stages of glycolysis, setting the stage for its minimal impact on downstream metabolic events.

Data Presentation: Comparative Effects on Hexokinase and Insulin Release

CompoundTypeEffect on HexokinaseEffect on Insulin Release
D-glycero-D-gulo-heptose AldoheptoseNo significant inhibition[3]No effect on glucose-induced release[3]
D-mannoheptulose KetoheptosePotent inhibitor[2]Inhibits glucose-induced release[1][2]

Impact on Insulin Secretion: A Consequence of Glycolytic Flux

The secretion of insulin from pancreatic β-cells is tightly coupled to glucose metabolism. The ATP generated from glycolysis and subsequent mitochondrial metabolism plays a pivotal role in this process.

D-mannoheptulose: A Suppressor of Glucose-Stimulated Insulin Secretion (GSIS)

By inhibiting hexokinase, D-mannoheptulose prevents the rise in intracellular ATP that is necessary for the closure of ATP-sensitive potassium (K_ATP) channels in pancreatic β-cells[2]. The subsequent lack of membrane depolarization and calcium influx leads to a significant inhibition of insulin secretion[2]. This makes D-mannoheptulose a valuable research tool for studying the mechanisms of insulin secretion and for inducing a transient, reversible diabetic-like state in animal models[7].

D-glycero-D-gulo-heptose: No Interference with the Insulin Secretion Machinery

Consistent with its inability to inhibit hexokinase, D-glycero-D-gulo-heptose does not affect glucose-induced insulin release[3]. This further underscores its limited interaction with the central pathways of glucose metabolism in mammalian cells.

Signaling Pathway: Glucose-Stimulated Insulin Secretion

GSIS_Pathway Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters β-cell Glycolysis Glycolysis GLUT2->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP K_ATP K_ATP Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_granules Insulin Granule Exocytosis Ca_influx->Insulin_granules Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Mannoheptulose D-mannoheptulose Mannoheptulose->Glycolysis Inhibits G_g_heptose D-glycero-D-gulo-heptose

Caption: Mechanism of glucose-stimulated insulin secretion and the inhibitory effect of D-mannoheptulose.

Metabolic Fate: Biosynthesis and Potential Implications

The metabolic pathways of these two heptoses also differ significantly.

D-mannoheptulose: A Natural Product with a Defined Role

As previously mentioned, D-mannoheptulose is a naturally occurring sugar in several plants[1][2]. In these plants, it is thought to be involved in carbon transport and storage. In mammals, its primary metabolic impact is through the inhibition of hexokinase.

D-glycero-D-gulo-heptose: A Bacterial Building Block

The biosynthesis of D-glycero-D-gulo-heptose has been primarily characterized in bacteria, where it is a component of lipopolysaccharides (LPS)[6]. The pathway often starts from GDP-D-glycero-α-D-manno-heptose and involves a series of enzymatic reactions catalyzed by dehydrogenases, epimerases, and reductases[6][8]. Its metabolic fate in mammalian systems is not as well-defined, but current evidence suggests it has minimal interaction with core metabolic pathways[3].

Experimental Workflow: Hexokinase Activity Assay

Hexokinase_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Mixture cluster_measurement Measurement Tissue_Homogenate Prepare Tissue Homogenate or Cell Lysate Enzyme_Dilution Dilute Hexokinase Solution Tissue_Homogenate->Enzyme_Dilution Add_Enzyme Add Hexokinase Solution Enzyme_Dilution->Add_Enzyme Buffer Tris-HCl Buffer (pH 8.0) Incubate Incubate Reaction Mixture Buffer->Incubate Substrates Glucose, ATP, MgCl₂ Substrates->Incubate Coupling_Enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) Coupling_Enzyme->Incubate Cofactor NAD⁺ Cofactor->Incubate Spectrophotometer Set Spectrophotometer to 340 nm and 30°C Spectrophotometer->Incubate Incubate->Add_Enzyme Record_Absorbance Record Increase in A₃₄₀ over time Add_Enzyme->Record_Absorbance Calculate_Activity Calculate Hexokinase Activity Record_Absorbance->Calculate_Activity

Caption: A typical workflow for a spectrophotometric hexokinase activity assay.

Experimental Protocols: Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of findings, the following detailed protocols are provided for key experiments.

Protocol: Spectrophotometric Hexokinase Activity Assay

This protocol is based on a coupled enzyme reaction where the product of the hexokinase reaction, glucose-6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (0.05 M, pH 8.0) with 13.3 mM MgCl₂

  • Glucose solution (0.67 M)

  • ATP solution (16.5 mM)

  • NAD⁺ solution (6.8 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) solution (300 IU/ml)

  • Hexokinase-containing sample (e.g., tissue homogenate, cell lysate)

  • Spectrophotometer capable of reading at 340 nm with temperature control

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate to 30°C.

  • In a cuvette, prepare the reaction mixture by adding:

    • 2.28 ml Tris-HCl buffer with MgCl₂

    • 0.50 ml Glucose solution

    • 0.10 ml ATP solution

    • 0.10 ml NAD⁺ solution

    • 0.01 ml G6PDH solution

  • Incubate the cuvette in the spectrophotometer for 5-10 minutes to reach thermal equilibrium and to establish a baseline rate.

  • To initiate the reaction, add 0.1 ml of the diluted hexokinase sample and mix thoroughly.

  • Record the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance (ΔA₃₄₀/min) from the linear portion of the curve.

  • Hexokinase activity (Units/mg) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of glucose per minute under the specified conditions.

Causality and Self-Validation: The use of a coupled enzyme assay provides a continuous and sensitive method for measuring hexokinase activity. The specificity of the reaction is ensured by the dependence on both glucose and ATP. A blank reaction without the hexokinase sample should be run to account for any non-specific reduction of NAD⁺.

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol describes the static incubation of isolated pancreatic islets to assess their insulin secretory response to different glucose concentrations in the presence or absence of the test compounds.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • Test compounds (D-glycero-D-gulo-heptose, D-mannoheptulose) dissolved in KRB buffer

  • Isolated pancreatic islets

  • Incubator (37°C, 5% CO₂)

  • Insulin immunoassay kit (ELISA or RIA)

Procedure:

  • Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) using collagenase digestion.

  • Pre-incubate the islets in KRB buffer with low glucose for 60 minutes at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

  • Aliquot equal numbers of islets into separate tubes.

  • Replace the pre-incubation buffer with the experimental buffers:

    • Control (low glucose)

    • Control (high glucose)

    • High glucose + D-glycero-D-gulo-heptose (various concentrations)

    • High glucose + D-mannoheptulose (various concentrations)

  • Incubate the islets for 60 minutes at 37°C.

  • At the end of the incubation, collect the supernatant from each tube.

  • Measure the insulin concentration in the supernatant using an appropriate immunoassay.

  • Normalize the insulin secretion to the islet number or DNA content.

Causality and Self-Validation: This protocol directly measures the physiological response of pancreatic islets to glucose and the modulatory effects of the test compounds. The inclusion of both low and high glucose controls is essential for establishing the baseline and stimulated insulin secretion, respectively. A dose-response curve for the test compounds will provide valuable information on their potency.

Conclusion for the Research and Development Professional

The comparative analysis of D-glycero-D-gulo-heptose and D-mannoheptulose provides a clear illustration of how subtle stereochemical differences can lead to dramatic functional consequences.

  • D-mannoheptulose serves as a powerful research tool for investigating the intricacies of glucose sensing and insulin secretion. Its potent and specific inhibition of hexokinase allows for the controlled manipulation of glycolytic flux. While its therapeutic potential as a direct inhibitor of glucose metabolism is limited by its systemic effects, it remains an invaluable compound for preclinical studies.

  • D-glycero-D-gulo-heptose , with its inert metabolic profile in mammalian systems, highlights the high degree of specificity of metabolic enzymes. Its primary relevance lies in the field of microbiology, where it is a key component of bacterial cell walls. For researchers in mammalian metabolism, it can serve as an excellent negative control in studies investigating the effects of other heptoses.

References

  • Courtois P, Sener A, Malaisse WJ. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. Int J Mol Med. 2000 Aug;6(2):171-5. [Link]

  • Wikipedia. Mannoheptulose. [Link]

  • Malaisse WJ, Sener A. Comparison of the effects of D-mannoheptulose and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets. Diabetologia. 1998 Sep;41(9):1109-13. [Link]

  • Simon E, Scow RO, Chernick SS. Effects of d-mannoheptulose and d-sedoheptulose on blood glucose and ketone bodies in the rat. Am J Physiol. 1961 Dec;201:1073-7. [Link]

  • Boquist L. Effects of D-mannoheptulose on blood glucose and alloxan sensitivity in mice. Virchows Arch B Cell Pathol. 1979 Nov;31(3):295-303. [Link]

  • Malaisse WJ, Sener A. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets. Biochem Pharmacol. 1999 Dec 1;58(11):1839-42. [Link]

  • Courtois P, Sener A, Malaisse WJ. D-mannoheptulose phosphorylation by hexokinase isoenzymes. Int J Mol Med. 2001 Apr;7(4):359-63. [Link]

  • Kraicer PF, Simon E, Shelesnyak MC. Physiologic Response to D-Mannoheptulose: Dose Response Relationships. Endocrinology. 1962 Aug;71(2):341-6. [Link]

  • Sun J, et al. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protoc. 2021 Sep 17;2(3):100725. [Link]

  • JoVE. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. [Link]

  • Coore HG, Randle PJ. Inhibition of glucose phosphorylation by mannoheptulose. Biochem J. 1964 Apr;91(1):56-9. [Link]

  • Creuzenet C, et al. Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. J Biol Chem. 2012 May 11; 287(20): 16293–16304. [Link]

  • Kim C, et al. A protocol for studying glucose homeostasis and islet function in mice. STAR Protoc. 2022 Mar 18;3(1):101150. [Link]

  • Hermida D, et al. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose. Endocrinology. 1988 Jan;122(1):217-23. [Link]

  • Zhang Y, et al. Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase. Int J Mol Med. 2004 Jul;14(1):107-12. [Link]

  • Ureta T, et al. Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies. Eur J Biochem. 1979 Nov;101(2):541-9. [Link]

  • Graphviz. Graphviz tutorial. [Link]

  • Ogawa Y, et al. Effects of mannoheptulose and DL-glyceraldehyde on glucose induced insulin release and adenosine 3',5'-monophosphate levels in isoalted islets of rat pancreas. Endocrinol Jpn. 1974 Feb;21(1):47-52. [Link]

  • Human Metabolome Database. Showing metabocard for d-Glycero-d-galacto-heptose (HMDB0253107). [Link]

  • Liu X, Sievert J, Arpaia ML, Madore MA. Postulated physiological roles of the seven-carbon sugars, mannoheptulose, and perseitol in avocado. J Amer Soc Hort Sci. 2002;127(1):108-114. [Link]

  • Malaisse WJ, Sener A. Comparison between the effects of D-mannoheptulose and its hexaacetate ester upon D-glucose metabolism in rat erythrocytes. Horm Metab Res. 1998 May;30(5):244-5. [Link]

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Comparative

A Comparative Guide to Chemical and Enzymatic Synthesis of Heptoses

Introduction: The Significance of Heptoses Heptoses, monosaccharides containing seven carbon atoms, are rare in nature compared to their five- and six-carbon counterparts.[1] However, they are critical components of vari...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Heptoses

Heptoses, monosaccharides containing seven carbon atoms, are rare in nature compared to their five- and six-carbon counterparts.[1] However, they are critical components of various essential bacterial structures, most notably the lipopolysaccharide (LPS) inner core of Gram-negative bacteria.[1][2] Specifically, L-glycero-D-manno-heptose is a major constituent of the inner core region of the LPS in many pathogenic bacteria.[3] This makes heptoses and their biosynthetic pathways prime targets for the development of novel antibacterial agents and vaccines.[4][5] The limited availability from natural sources necessitates robust and efficient synthetic routes to access these vital carbohydrates for research and drug development.[6]

This guide provides an in-depth comparison of the two principal strategies for heptose synthesis: traditional organic chemistry and modern enzymatic methods. We will explore the core principles, methodologies, and practical considerations of each approach, offering a clear perspective for researchers, scientists, and drug development professionals to select the optimal route for their specific needs.

The Classical Approach: Multi-Step Chemical Synthesis

Chemical synthesis offers the flexibility to create a vast array of structurally diverse heptoses and their derivatives. However, this versatility comes at the cost of complexity. The primary challenge in carbohydrate chemistry lies in discriminating between multiple hydroxyl groups of similar reactivity, which demands a sophisticated and often lengthy protecting group strategy.[7][8]

Core Principles & Methodologies

The chemical synthesis of heptoses typically involves the chain elongation of more abundant, smaller monosaccharides.

  • Chain Elongation from Hexoses: This is the most common strategy, often starting from readily available D-mannose or D-glucose derivatives. The key is to extend the carbon chain at the C6 position. Methodologies for this one-carbon homologation include:

    • Wittig Olefination: Reaction of a C6-aldehyde precursor with a phosphorus ylide, followed by stereoselective dihydroxylation of the resulting alkene.[3]

    • Indium-Mediated Acyloxyallylation: A direct elongation of unprotected aldoses by three carbons, which can be subsequently cleaved to yield the desired heptose.[3][9]

    • Mukaiyama-Type Aldol Reactions: This approach has been used for the diastereoselective synthesis of both L-glycero-D-manno-heptose (l,d-Hep) and D-glycero-D-manno-heptose (d,d-Hep) building blocks.[10][11]

  • The Indispensable Role of Protecting Groups: To achieve regioselectivity and stereocontrol, a multi-step sequence of protection and deprotection is unavoidable.[12] The choice of protecting groups is critical as they not only mask reactive sites but also influence the reactivity and stereochemical outcome of subsequent reactions, particularly glycosylations.[13][14] Common strategies include:

    • Benzyl Ethers (Bn): Robust and widely used for semi-permanent protection, typically removed by hydrogenolysis.

    • Acetals (e.g., Benzylidene, Isopropylidene): Used to protect vicinal diols, such as the C4-C6 diols in pyranosides.[7]

    • Silyl Ethers (e.g., TBDMS, TIPS): Offer tunable lability and are often used for the selective protection of primary hydroxyl groups due to their steric bulk.[7]

Experimental Workflow: A Chemical Synthesis Paradigm

The following diagram illustrates a generalized workflow for the chemical synthesis of a heptose derivative, emphasizing the cyclical nature of protection, modification, and deprotection.

G cluster_0 Preparation of Precursor cluster_1 Chain Elongation cluster_2 Final Deprotection Start Readily Available Hexose (e.g., D-Mannose) Protect1 Regioselective Protection (e.g., 4,6-O-Benzylidene) Start->Protect1 Protect2 Protection of Remaining -OH groups (e.g., Benzylation) Protect1->Protect2 Deprotect_Primary Selective Deprotection of C6-OH Protect2->Deprotect_Primary Oxidation Oxidation to C6-Aldehyde Deprotect_Primary->Oxidation Elongation C-C Bond Formation (e.g., Wittig Reaction) Oxidation->Elongation Hydroxylation Stereoselective Hydroxylation Elongation->Hydroxylation Deprotect_Final Global Deprotection (e.g., Hydrogenolysis) Hydroxylation->Deprotect_Final Purification Purification (Chromatography) Deprotect_Final->Purification Heptose Target Heptose Purification->Heptose caption Generalized workflow for chemical heptose synthesis.

Caption: Generalized workflow for chemical heptose synthesis.

Example Protocol: Chemical Synthesis of L-glycero-D-manno-heptose peracetate

This protocol is adapted from a reported large-scale synthesis.[3] The strategy employs a Wittig olefination and a proline-catalyzed α-aminoxylation for stereoselective one-carbon elongation.

Step 1: Preparation of the C6-Aldehyde

  • Start with a fully protected D-mannose derivative where the C6 primary alcohol is free.

  • Dissolve the mannose derivative in an anhydrous solvent like dichloromethane (DCM).

  • Add an oxidizing agent, such as Dess-Martin periodinane or use Swern oxidation conditions, at 0°C.

  • Stir the reaction for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction and perform an aqueous workup. Purify the resulting aldehyde by silica gel chromatography.

Step 2: Wittig Olefination

  • Prepare the Wittig reagent (e.g., methyl (triphenylphosphoranylidene)acetate) in an anhydrous solvent like THF.

  • Add the C6-aldehyde from Step 1 to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction, remove the solvent under reduced pressure, and purify the resulting α,β-unsaturated ester by chromatography.

Step 3: Stereoselective Hydroxylation

  • Dissolve the product from Step 2 in a suitable solvent mixture (e.g., t-BuOH/water).

  • Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).

  • Stir the reaction at room temperature for several hours until completion.

  • Quench the reaction with sodium sulfite, perform an aqueous workup, and purify the diol product. This step establishes the L-glycero stereocenter.

Step 4: Global Deprotection and Acetylation

  • Subject the product from Step 3 to hydrogenolysis (e.g., H₂, Pd/C) to remove benzyl protecting groups.

  • After deprotection, perform a peracetylation using acetic anhydride and pyridine to yield the stable, crystalline hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose.[3]

  • The final product can be purified by recrystallization.

The Biocatalytic Route: Enzymatic Synthesis

Enzymatic synthesis leverages the exquisite specificity of nature's catalysts to build complex molecules. This approach circumvents the need for extensive protecting group manipulations and often proceeds under mild, environmentally benign conditions.[15] For heptose synthesis, aldolases and transketolases are the most prominent enzymes employed.

Core Principles & Methodologies
  • Aldolase-Catalyzed Synthesis: Aldolases catalyze stereospecific aldol additions. Dihydroxyacetone phosphate (DHAP)-dependent aldolases, such as fructose-1,6-bisphosphate aldolase (FDP-aldolase), are particularly useful.[16][17] They catalyze the reaction between DHAP (the donor) and an aldehyde (the acceptor) to form a new C-C bond with precise control over the stereochemistry of the two newly formed chiral centers.[18] By using a five-carbon aldehyde as the acceptor, a seven-carbon ketose phosphate can be synthesized.

  • Transketolase-Catalyzed Synthesis: Transketolase is a key enzyme in the pentose phosphate pathway that transfers a two-carbon ketol unit from a ketose donor (e.g., D-xylulose-5-phosphate) to an aldose acceptor (e.g., D-ribose-5-phosphate).[19][20] This reaction naturally produces sedoheptulose-7-phosphate, a key intermediate in the biosynthesis of ADP-heptose.[21] By providing the appropriate five-carbon aldose substrate, transketolase can be harnessed for the efficient synthesis of heptoses.

  • Chemoenzymatic Approaches: These hybrid strategies combine the advantages of both worlds.[22][23] For example, a rare sugar substrate for an enzymatic reaction might first be prepared chemically, or an enzymatically produced intermediate can be further modified using chemical methods.[24] This often provides the most efficient and practical route to the target molecule.[22]

Enzymatic Pathway: Transketolase in Action

The diagram below illustrates the catalytic cycle of transketolase, a cornerstone of enzymatic heptose synthesis.

G cluster_0 Transketolase Catalytic Cycle E_TPP Transketolase-TPP Intermediate Enzyme-Glycolaldehyde Intermediate E_TPP->Intermediate Binds X5P X5P D-Xylulose-5-P (Donor Ketose) R5P D-Ribose-5-P (Acceptor Aldose) Intermediate->E_TPP Transfers C2 unit to R5P, Releases S7P G3P Glyceraldehyde-3-P (Product 1) Intermediate->G3P Releases G3P S7P Sedoheptulose-7-P (Product 2 - Heptose) caption Catalytic mechanism of transketolase for heptose synthesis.

Caption: Catalytic mechanism of transketolase for heptose synthesis.

Example Protocol: One-Pot, Multi-Enzyme Synthesis of a Ketose

This protocol describes a general strategy for synthesizing ketoses using a "phosphorylation-dephosphorylation" cascade, which can be adapted for heptose synthesis.[25] This approach drives unfavorable isomerization/epimerization equilibria forward by selectively phosphorylating the desired product.

Step 1: One-Pot Enzymatic Conversion

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing necessary cofactors (e.g., 10 mM MgCl₂, 1 mM TPP for transketolase).

  • Add the starting substrates. For a transketolase reaction, this would be a ketose donor (e.g., hydroxypyruvate as a simple C2 donor) and an aldose acceptor (e.g., D-ribose-5-phosphate).

  • Add the required enzymes to the mixture. This could be a cocktail of enzymes, for instance:

    • Transketolase (to form the heptose phosphate).

    • A kinase and ATP (to drive an equilibrium if needed).

  • Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle shaking for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

Step 2: Deprotection (Dephosphorylation)

  • Once the conversion is complete, add a phosphatase enzyme (e.g., alkaline phosphatase or acid phosphatase) directly to the reaction mixture.[25]

  • Adjust the pH if necessary to match the optimal pH of the phosphatase.

  • Continue incubation for another 4-8 hours to ensure complete removal of the phosphate group.

Step 3: Purification

  • Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes) or by adding an organic solvent like ethanol.

  • Centrifuge the mixture to pellet the denatured proteins.

  • The supernatant, containing the target heptose, can be purified using relatively simple methods such as ion-exchange chromatography to remove residual salts and charged molecules, followed by size-exclusion chromatography.[25]

Comparative Analysis: Chemical vs. Enzymatic Routes

The choice between a chemical and an enzymatic route depends on the specific goals of the synthesis, including the desired scale, purity, structure, and available resources. The following table provides a direct comparison of the two approaches.

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Challenging; requires chiral auxiliaries, stereodirecting protecting groups, or separation of diastereomers.[13][14]Excellent and often absolute, dictated by the enzyme's active site.[26]
Reaction Steps Multi-step; involves numerous protection, deprotection, and purification stages.[3]Often few steps; can be performed in one-pot cascades.[18][25]
Reaction Conditions Often harsh (extreme temperatures, anhydrous solvents, strong acids/bases, inert atmospheres).Mild (aqueous buffer, neutral pH, ambient temperature and pressure).[16]
Substrate Scope Broad; a wide range of non-natural derivatives can be synthesized.Traditionally narrow, but expanding rapidly through enzyme engineering and discovery.[17][22]
Byproducts & Waste Significant waste generated from reagents, solvents, and protecting groups.Minimal waste; catalysts are biodegradable. Considered "green chemistry".[15]
Scalability Well-established for large-scale industrial processes, but can be complex.Becoming increasingly viable at scale, though enzyme cost and stability can be limiting factors.[27]
Development Time Route development can be lengthy and requires significant optimization.Can be faster if a suitable enzyme is known; enzyme discovery/engineering can be time-consuming.
Purification Often requires extensive chromatography to separate isomers and byproducts.Generally simpler; products are often in aqueous solution with fewer byproducts.[25]

Conclusion and Future Perspectives

Both chemical and enzymatic syntheses are powerful tools for accessing heptoses. Chemical synthesis provides unparalleled flexibility for creating novel analogues but is often hampered by its length, complexity, and environmental footprint. In contrast, enzymatic synthesis offers a highly efficient, stereoselective, and green alternative, though it can be limited by substrate scope and enzyme availability.

The future of heptose synthesis undoubtedly lies in the synergy between these two disciplines. Chemoenzymatic synthesis , which strategically combines chemical steps with biocatalytic transformations, is emerging as the most powerful and efficient approach.[2][23] As advances in enzyme engineering, bioinformatics, and high-throughput screening accelerate the discovery and optimization of novel biocatalysts, the limitations of enzymatic methods will continue to diminish.[17] For researchers and drug developers, this expanding synthetic toolbox will enable the creation of novel heptose-based probes, inhibitors, and therapeutics to combat bacterial infections and unravel complex biological processes.

References

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  • Wang, C. C., et al. (2022). Stereoselective Synthesis of β-d-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. The Journal of Organic Chemistry, 87(1), 227-236. [Link][9]

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  • Richards, M. R., & Lowary, T. L. (2022). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 61(23), 2605–2616. [Link][29]

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Validation

A Researcher's Guide to Antibody Specificity: Navigating the Cross-Reactivity of Heptose Isomers

Introduction: The Significance of Heptose in Bacterial Pathogenesis In the intricate world of bacterial cell structures, heptose sugars are fundamental building blocks, particularly within the inner core of lipopolysacch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Heptose in Bacterial Pathogenesis

In the intricate world of bacterial cell structures, heptose sugars are fundamental building blocks, particularly within the inner core of lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2] These seven-carbon sugars, especially L-glycero-D-manno-heptose (L,D-heptose), form a highly conserved region of the LPS, making them a prime target for the development of novel diagnostics, vaccines, and antibody-based therapeutics.[3] However, the biosynthesis of these sugars involves multiple stereoisomers, most notably the biochemical precursor D-glycero-D-manno-heptose (D,D-heptose).[3][4] The subtle yet critical difference in their three-dimensional structure presents a significant challenge for antibody recognition. Understanding and quantifying the cross-reactivity of antibodies against these different heptose isomers is not merely an academic exercise; it is crucial for ensuring the specificity and efficacy of immunoassays and therapeutic agents.

This guide provides an in-depth comparison of antibody cross-reactivity between key heptose isomers, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices and provide the necessary framework for researchers to design self-validating assays for their own critical applications.

The Stereochemical Challenge: L-glycero- vs. D-glycero-D-manno-Heptose

The primary difference between L,D-heptose and D,D-heptose lies in the stereochemistry at the C6 position. L,D-heptose is produced from D,D-heptose via the action of a C6 epimerase.[4] While this may seem like a minor alteration, it fundamentally changes the shape of the molecule and how it is presented to the binding site (paratope) of an antibody. For researchers developing tools to target these structures, this single chiral center is the difference between specific recognition and a confounding cross-reactive signal.

Figure 1. Key heptose isomers found in bacterial LPS. Note the difference in the orientation of the hydroxyl group at the C6 position.

Comparative Analysis of Heptose-Binding Proteins

The ability to distinguish between these isomers is not theoretical. Studies on various carbohydrate-binding proteins, from monoclonal antibodies to innate immune lectins, have demonstrated a range of specificities. For instance, the cross-reactive antibacterial monoclonal antibody WN1 222-5 has been studied for its binding to both L,D- and D,D-heptose containing structures.[3] Similarly, the human Surfactant Protein D (SP-D), a C-type lectin involved in innate immunity, shows differential recognition of heptose isomers, providing a fascinating case study in molecular recognition.[5][6]

Below is a summary of binding characteristics for illustrative proteins.

Protein/AntibodyPrimary Target IsomerOther Isomer TestedBinding Affinity (Kd) / Inhibition (IC50)MethodKey FindingReference
Human Surfactant Protein D (SP-D) L-glycero-α-D-manno-heptoseD-glycero-α-D-manno-heptoseL,D-Heptose showed significant inhibition of lectin activityHemagglutination InhibitionSP-D binds L,D-heptose via its side-chain hydroxyls, a novel binding orientation not seen with D,D-heptose.[5][6]
Monoclonal Antibody WN1 222-5 L-glycero-D-manno-heptose containing structuresD-glycero-D-manno-heptose containing structuresData indicates binding to both isomers, suggesting cross-reactivity.ELISA, SPRThis antibody has been used to study structures containing both D-manno-heptose forms.[3]

Scientist's Note: Quantitative binding data for antibodies specific to isolated heptose isomers is sparse in publicly available literature, underscoring the need for robust in-house validation. The principles outlined in the following sections provide the blueprint for generating such critical data.

Experimental Methodologies for Assessing Cross-Reactivity

To rigorously evaluate antibody specificity, a combination of immunoassays and biophysical techniques should be employed. Here, we detail two essential workflows: the Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA: A Robust Screening Tool

A competitive ELISA is an invaluable method for determining the relative affinity and cross-reactivity of an antibody against different antigens.[7] In this format, a known antigen is immobilized on the plate, and the antibody is pre-incubated with a potential competitor (the heptose isomer in solution). A lower signal indicates stronger competition, and thus, higher affinity of the antibody for the soluble isomer.

Competitive_ELISA_Workflow Figure 2. Workflow for Competitive ELISA Cross-Reactivity Assay cluster_prep Preparation cluster_reaction Competition & Binding cluster_detection Detection coat Coat Plate with Heptose-Conjugate (e.g., L,D-Heptose-BSA) block Block Plate with Inert Protein (e.g., BSA) coat->block add_to_plate Add Antibody/Isomer Mix to Coated & Blocked Plate block->add_to_plate prepare_mix Prepare Antibody Dilutions incubate_isomers Pre-incubate Antibody with varying concentrations of free Heptose Isomers (L,D-Heptose vs D,D-Heptose) prepare_mix->incubate_isomers incubate_isomers->add_to_plate wash1 Wash Plate add_to_plate->wash1 add_secondary Add Enzyme-conjugated Secondary Antibody wash1->add_secondary wash2 Wash Plate add_secondary->wash2 add_substrate Add Substrate (e.g., TMB) wash2->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance (e.g., at 450 nm) stop_reaction->read_plate

Figure 2. A streamlined workflow for assessing antibody cross-reactivity against heptose isomers using a competitive ELISA format.

Detailed Protocol: Competitive ELISA

  • Antigen Coating: Dilute a heptose-carrier protein conjugate (e.g., L,D-Heptose-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% BSA in PBS-T) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[8]

  • Competition Reaction:

    • Prepare serial dilutions of your free heptose isomers (e.g., L,D-Heptose and D,D-Heptose) in assay buffer (e.g., 1% BSA in PBS-T).

    • Prepare your primary antibody at a constant, non-saturating concentration (determine this concentration beforehand via a direct ELISA titration).

    • In a separate plate or tubes, mix equal volumes of the antibody solution and the serial dilutions of free heptose isomers. Incubate for 1 hour at room temperature to allow binding to occur.

  • Binding to Plate: Wash the blocked ELISA plate 3 times with wash buffer. Transfer 100 µL of the antibody/isomer mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of substrate solution (e.g., TMB). Allow color to develop in the dark.

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration. Calculate the IC50 value (the concentration of free isomer that causes 50% inhibition of binding). The ratio of IC50 values between the different isomers gives a quantitative measure of cross-reactivity.

Scientist's Note: The choice of a non-saturating antibody concentration in Step 4 is critical. If the antibody concentration is too high, it will require a very high concentration of competitor to see an effect, reducing the sensitivity of the assay.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a powerful, label-free technology that provides real-time data on molecular interactions.[9][10] It is considered a gold standard for characterizing antibody-antigen interactions, as it can resolve the discrete kinetic parameters (association rate, kₐ; dissociation rate, kₑ) that define binding affinity (Kₑ).[11][12][13]

SPR_Workflow Figure 3. Workflow for SPR Kinetic and Cross-Reactivity Analysis cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Antibody on Sensor Chip Surface (e.g., via Amine Coupling) block_surface Block Remaining Active Sites immobilize->block_surface inject_isomers Inject Serial Dilutions of Heptose Isomer 1 (Analyte) over the surface block_surface->inject_isomers regenerate1 Regenerate Surface inject_isomers->regenerate1 generate_sensorgrams Generate Sensorgrams (Response vs. Time) inject_isomers->generate_sensorgrams inject_isomers2 Inject Serial Dilutions of Heptose Isomer 2 (Analyte) over the surface regenerate1->inject_isomers2 regenerate2 Regenerate Surface inject_isomers2->regenerate2 fit_data Fit Data to a Binding Model (e.g., 1:1) generate_sensorgrams->fit_data calculate_kinetics Calculate ka, kd, and KD for each isomer fit_data->calculate_kinetics compare_affinity Compare KD values to determine specificity and cross-reactivity calculate_kinetics->compare_affinity

Figure 3. A typical workflow for using SPR to obtain high-resolution kinetic data for antibody interactions with different heptose isomers.

Detailed Protocol: SPR Analysis

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine-coupling kit (EDC/NHS).

    • Inject the antibody (ligand) over the activated surface until the desired immobilization level is reached.

    • Inject a blocking agent (e.g., ethanolamine-HCl) to deactivate any remaining active esters.

  • Kinetic Analysis:

    • Prepare serial dilutions of the first heptose isomer (analyte) in a suitable running buffer.

    • Perform an analysis cycle for each concentration:

      • Inject the analyte solution over the antibody-coated surface for a set amount of time to monitor the association phase .

      • Switch back to running buffer to monitor the dissociation phase .

    • Between each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next injection.

  • Cross-Reactivity Testing: Repeat the entire kinetic analysis (Step 2) using serial dilutions of the second heptose isomer.

  • Data Analysis:

    • The instrument software will generate sensorgrams (response units vs. time) for each injection.

    • Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

    • Compare the Kₑ values obtained for each isomer. A significantly lower Kₑ indicates a higher affinity. The ratio of Kₑ values provides a precise measure of specificity.

Scientist's Note: The power of SPR lies in its ability to dissect the binding event. Two isomers might have similar overall affinities (Kₑ) but achieve them through very different kinetics. For example, one might have a fast on-rate and a fast off-rate, while the other has slow on- and off-rates. This level of detail can be critical for predicting the in-vivo behavior of a therapeutic antibody.

Conclusion and Future Directions

The specific recognition of heptose isomers is a critical parameter in the development of antibodies for research, diagnostics, and therapeutics targeting Gram-negative bacteria. The stereochemical difference between L-glycero- and D-glycero-D-manno-heptose necessitates rigorous validation of antibody specificity.

By employing systematic screening methods like competitive ELISA and quantifying binding kinetics with high-precision techniques such as SPR, researchers can gain a comprehensive understanding of their antibody's performance. This knowledge is paramount for building reliable diagnostic assays that avoid false positives and for designing therapeutic antibodies that engage their intended target with high efficacy. As our understanding of the bacterial glycome expands, the principles and methodologies detailed in this guide will remain essential tools for any scientist working at the interface of immunology and microbiology.

References

  • Raushel, F. M., et al. (2023). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry. Available at: [Link]

  • Zamyatina, A. (2008). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Current Organic Chemistry. Available at: [Link]

  • Chen, Y., et al. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural Product Reports. Available at: [Link]

  • Chinese Academy of Sciences. (2018). Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products. Chinese Academy of Sciences News. Available at: [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • Mab-Venture. (n.d.). Antibody Cross Reactivity And How To Avoid It? ELISA kit. Available at: [Link]

  • Wang, H., et al. (2008). Recognition of heptoses and the inner core of bacterial lipopolysaccharides by surfactant protein d. The Journal of Biological Chemistry. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. Available at: [Link]

  • Myszka, D. G., & Rich, R. L. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. Available at: [Link]

  • Ancey, P-B., et al. (2020). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. Microbes and Infection. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. Available at: [Link]

  • Anish, C., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry. Available at: [Link]

  • Hahnefeld, C., et al. (2003). Determination of kinetic data using surface plasmon resonance biosensors. Methods in Molecular Medicine. Available at: [Link]

  • Snyder, A. G., & Loman, B. R. (2016). Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity. PLOS Pathogens. Available at: [Link]

  • Wang, H., et al. (2008). Recognition of heptoses and the inner core of bacterial lipopolysaccharides by surfactant protein D. Washington University School of Medicine. Available at: [Link]

  • Mitka, K., et al. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences. Available at: [Link]

  • Taylor, P. L., et al. (2008). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology. Available at: [Link]

  • Ramsland, P. A., & Farabella, I. (2020). Antibody recognition of bacterial surfaces and extracellular polysaccharides. Current Opinion in Structural Biology. Available at: [Link]

  • Evans, S. V., & Bundle, D. R. (2015). Antibody recognition of carbohydrate epitopes. Glycobiology. Available at: [Link]

  • Kim, S., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Annals of Laboratory Medicine. Available at: [Link]

  • Pfannkuch, L., et al. (2023). Helicobacter pylori modulates heptose metabolite biosynthesis and heptose-dependent innate immune host cell activation by multiple mechanisms. bioRxiv. Available at: [Link]

  • Nichols, W. A., et al. (1997). Identification of the ADP-L-glycero-D-manno-Heptose-6-Epimerase (rfaD) and Heptosyltransferase II (rfaF) Biosynthesis Genes from Nontypeable Haemophilus influenzae 2019. Infection and Immunity. Available at: [Link]

  • Gaudet, R. G., et al. (2018). D-Glycero-β-D-Manno-Heptose 1-Phosphate and D-Glycero-β-D-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. The Journal of Immunology. Available at: [Link]

  • Zimmermann, S., et al. (2017). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. The FASEB Journal. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual. Available at: [Link]

  • Lindesmith, L. C., et al. (2019). Cross-reactive neutralizing human monoclonal antibodies mapping to variable antigenic sites on the norovirus major capsid protein. Journal of Virology. Available at: [Link]

  • Andersson, A. (2021). Immunological Cross-Reactivity. DiVA portal. Available at: [Link]

  • Casanovas-Massana, A., et al. (2023). Deciphering Microscopic Agglutination Test (MAT) Serogroup Cross-Reactivity in Leptospirosis: The Influence of Age and Antibody Titers. Microorganisms. Available at: [Link]

  • Shen, J., et al. (2022). Current Advances in Immunoassays for the Detection of β2-Agonists. Biosensors. Available at: [Link]

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Comparative

A Comparative Guide to Validating the Anomeric Configuration of Synthetic D-glycero-D-gulo-heptose

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex carbohydrates such as D-glycero-D-gulo-heptose, a critical determinant of biological activity and therapeutic potential lies in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex carbohydrates such as D-glycero-D-gulo-heptose, a critical determinant of biological activity and therapeutic potential lies in the precise stereochemistry at the anomeric center. The α and β anomers of a given sugar can exhibit vastly different biological properties, making the unambiguous validation of the anomeric configuration an indispensable step in chemical synthesis and drug development. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Enzymatic Assays. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Central Challenge: Anomeric Stereocontrol in Heptose Synthesis

The chemical synthesis of a complex monosaccharide like D-glycero-D-gulo-heptose often yields a mixture of anomers.[1] The formation of the cyclic hemiacetal from the open-chain form creates a new stereocenter at C1, the anomeric carbon.[1] The orientation of the hydroxyl group at this position, either axial (α) or equatorial (β), dictates the anomeric configuration. This subtle structural difference can profoundly impact how the molecule interacts with biological systems, such as enzymes and receptors. Therefore, a robust analytical workflow is paramount to confirm the stereochemical outcome of a synthetic route and to isolate and characterize the desired anomer.

A Comparative Overview of Analytical Methodologies

The choice of analytical technique for anomeric validation depends on several factors, including sample availability, purity, crystalline nature, and the desired level of structural detail. While NMR spectroscopy is the most versatile and commonly employed method, X-ray crystallography provides the definitive answer when a suitable crystal can be obtained. Enzymatic assays offer a highly specific, albeit less universally applicable, alternative.

Method Principle Key Parameters Advantages Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Chemical shifts (δ) and coupling constants (J) of the anomeric proton (H-1) and carbon (C-1). Nuclear Overhauser Effect (NOE) for spatial proximity.Non-destructive, requires relatively small sample amounts, provides information on conformational dynamics in solution, can quantify anomeric ratios.[2][3]Can be complex to interpret for novel structures, requires high-purity samples, specific spectral data for the compound of interest is not always available.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms in the solid state.Unit cell dimensions, space group, atomic coordinates.Provides an unambiguous, high-resolution 3D structure, considered the "gold standard" for stereochemical assignment.[2][3]Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not represent the solution-state conformation.[3]
Enzymatic Assays Utilizes the high stereospecificity of enzymes to differentiate between anomers.Enzyme activity (e.g., rate of reaction, product formation) with the synthetic sugar as a substrate.Highly specific, can be very sensitive, can be performed in solution under physiological conditions.[4]Requires an enzyme with known anomeric specificity for the target sugar, which may not be readily available. The assay only confirms the presence of a specific anomer, but does not provide full structural information.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Anomeric Validation

NMR spectroscopy is the primary tool for determining the anomeric configuration of carbohydrates in solution. The key lies in the distinct magnetic environments of the anomeric proton (H-1) and carbon (C-1) in the α and β anomers.

The chemical shift of the anomeric proton and carbon is highly sensitive to their stereochemical environment. Generally, the anomeric proton of the α-anomer resonates at a higher chemical shift (further downfield) than that of the β-anomer.[1] This is due to the deshielding effect of the neighboring oxygen atoms in the axial position.

The most reliable indicator of anomeric configuration is the three-bond coupling constant between the anomeric proton and the proton on the adjacent carbon (³JH1,H2). This coupling is dependent on the dihedral angle between these two protons, as described by the Karplus equation.

  • α-anomer (axial H-1): The dihedral angle between an axial H-1 and an adjacent axial H-2 is approximately 180°, resulting in a large coupling constant (typically 7-9 Hz).

  • β-anomer (equatorial H-1): The dihedral angle between an equatorial H-1 and an adjacent axial H-2 is approximately 60°, leading to a smaller coupling constant (typically 2-4 Hz).

  • Sample Preparation: Dissolve 5-10 mg of the purified synthetic D-glycero-D-gulo-heptose in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution 1D ¹H NMR spectrum.

    • Identify the anomeric proton signals, which typically appear in the downfield region (δ 4.5-5.5 ppm).

    • Measure the chemical shifts and the ³JH1,H2 coupling constants for each anomer.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • The anomeric carbon (C-1) signals are typically found in the region of δ 90-100 ppm.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Use to establish the connectivity of protons, starting from the well-resolved anomeric proton signals to assign the rest of the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon, allowing for the assignment of the anomeric carbon and other carbons in the sugar ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Provides information about longer-range C-H correlations, which can be useful in confirming assignments.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):

    • NOE provides information about the spatial proximity of protons. For anomers, a key NOE is between H-1 and protons on the same face of the ring (e.g., H-3 and H-5). The presence or absence of these NOEs can provide strong evidence for the anomeric configuration.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation Sample Synthetic Heptose Dissolve Dissolve in D₂O Sample->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC COSY->HSQC NOESY 2D NOESY HSQC->NOESY Analysis Analyze δ, J, NOE NOESY->Analysis Validation Anomeric Configuration Analysis->Validation Xray_Workflow cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination Purified Purified Heptose Screening Solvent Screening Purified->Screening Growth Crystal Growth Screening->Growth Mount Mount Crystal Growth->Mount Data Data Collection Mount->Data Solve Structure Solution Data->Solve Refine Refinement Solve->Refine Structure 3D Structure Refine->Structure Enzyme_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Analysis Enzyme Anomer-Specific Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate Synthetic Heptose Substrate->Reaction Monitor Monitor Product Formation Reaction->Monitor Compare Compare to Controls Monitor->Compare Confirm Confirm Anomer Presence Compare->Confirm

Sources

Validation

A Comparative Guide to the Biological Activity of Heptoses: Profiling D-glycero-D-gulo-heptose Against Its Isomers

Introduction Heptoses, monosaccharides containing a seven-carbon backbone, represent a fascinating and functionally diverse class of carbohydrates.[1] While less ubiquitous than their hexose and pentose counterparts, hep...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heptoses, monosaccharides containing a seven-carbon backbone, represent a fascinating and functionally diverse class of carbohydrates.[1] While less ubiquitous than their hexose and pentose counterparts, heptoses play indispensable roles in specific biological contexts, ranging from central metabolic intermediates to critical structural components of bacterial cell envelopes.[1][2] Their unique stereochemistry dictates their biological fate, determining whether they are integrated into metabolic pathways, recognized by the immune system, or incorporated into complex glycoconjugates.

This guide provides an in-depth comparison of the biological activity of D-glycero-D-gulo-heptose with other prominent heptoses, particularly the well-characterized L-glycero-D-manno-heptose and its precursors, which are central to the biology of Gram-negative bacteria, and Sedoheptulose , a key metabolic intermediate. By examining their distinct roles in metabolism, cell wall biosynthesis, and immune signaling, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-function relationships that govern the activity of these seven-carbon sugars.

D-glycero-D-gulo-heptose: A Metabolically Quiescent Isomer

D-glycero-D-gulo-heptose is an aldoheptose that has been identified as a plant metabolite, notably in grapevines (Vitis vinifera).[3][4] Despite its natural occurrence, experimental evidence suggests it has limited participation in the central metabolic and signaling pathways of mammalian cells.

A key study investigating the effects of various heptoses on glucose metabolism in rat pancreatic islets revealed that D-glycero-D-gulo-heptose behaves quite differently from other heptoses like D-mannoheptulose. The research demonstrated that D-glycero-D-gulo-heptose failed to inhibit the phosphorylation of D-glucose by key enzymes such as hexokinase and glucokinase.[3] Furthermore, it did not affect glucose-stimulated insulin release, a critical physiological response regulated by glucose metabolism.[3] This metabolic inertia suggests that the specific stereochemical configuration of D-glycero-D-gulo-heptose prevents it from being recognized as a substrate or inhibitor by the enzymes that process canonical sugars like glucose.

While its role in mammalian systems appears limited, the biosynthesis of D-glycero-D-gulo-heptose in organisms where it is naturally found likely proceeds via the enzymatic modification of a nucleotide-activated sugar precursor.[5] This process typically involves a suite of enzymes, including dehydrogenases, epimerases, and reductases, that act on a precursor such as GDP-D-glycero-α-D-manno-heptose to generate the diverse array of heptose structures observed in nature.[5]

Comparative Analysis: Heptoses in the Spotlight

The biological significance of heptoses becomes strikingly apparent when D-glycero-D-gulo-heptose is compared with its isomers involved in bacterial physiology and host-pathogen interactions.

The manno-Heptoses: Essential Building Blocks of the Bacterial Outer Membrane

In stark contrast to the metabolic quiescence of D-glycero-D-gulo-heptose, D-glycero-D-manno-heptose and its C6-epimer, L-glycero-D-manno-heptose , are of paramount importance for the survival of most Gram-negative bacteria.[6][7] These heptoses are the fundamental building blocks of the inner core region of lipopolysaccharide (LPS), a major component of the bacterial outer membrane that is crucial for structural integrity and defense against environmental stresses.[8][9]

The biosynthesis of these heptoses is a highly conserved and vital pathway, beginning with the central metabolic intermediate, sedoheptulose 7-phosphate . A series of enzymatic steps converts this precursor into the nucleotide-activated sugar ADP-L-glycero-β-D-manno-heptose , the substrate used by heptosyltransferases for incorporation into the growing LPS molecule.[10][11][12][13]

ADP_Heptose_Biosynthesis S7P Sedoheptulose 7-Phosphate DHDH7P D-glycero-D-manno-heptose 7-Phosphate S7P->DHDH7P GmhA DHDH17BP D-glycero-D-manno-heptose 1,7-bisphosphate DHDH7P->DHDH17BP HldE (Kinase) DHDH1P D-glycero-D-manno-heptose 1-Phosphate DHDH17BP->DHDH1P GmhB ADP_DD_Hep ADP-D-glycero-β-D-manno-heptose DHDH1P->ADP_DD_Hep HldE (Adenylyltransferase) ADP_LD_Hep ADP-L-glycero-β-D-manno-heptose ADP_DD_Hep->ADP_LD_Hep HldD LPS LPS Inner Core ADP_LD_Hep->LPS Heptosyltransferases

Caption: Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose.

The essentiality of this pathway makes its constituent enzymes attractive targets for the development of novel antibiotics. Disrupting any of these enzymatic steps leads to the formation of truncated, "deep-rough" LPS, severely compromising the bacterial outer membrane and increasing susceptibility to antibiotics and host immune factors.[14]

Heptose Metabolites: Potent Triggers of Innate Immunity

Perhaps the most dramatic functional divergence from D-glycero-D-gulo-heptose lies in the potent immunomodulatory activity of the intermediates in the bacterial ADP-heptose pathway. While no immune activity has been reported for D-glycero-D-gulo-heptose, two key metabolites from the LPS biosynthetic pathway, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and its successor, ADP-L-glycero-β-D-manno-heptose (ADP-heptose) , are now recognized as novel pathogen-associated molecular patterns (PAMPs).[14][15]

These molecules, which can be released by bacteria or injected into host cells via secretion systems, are sensed by the cytosolic pattern recognition receptor alpha-kinase 1 (ALPK1) .[15][16] This recognition event triggers a signaling cascade, beginning with the phosphorylation of TRAF-interacting factor (TIFA), which then oligomerizes.[17] This "TIFAsome" complex serves as a scaffold to recruit downstream signaling components, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-8 and IL-6.[17] This pathway represents a critical mechanism for the innate immune system to detect the presence of intracellular Gram-negative bacteria.

ALPK1_Signaling cluster_bacteria Gram-Negative Bacterium cluster_host Host Cell Cytosol ADP_Hep ADP-Heptose / HBP ALPK1 ALPK1 ADP_Hep->ALPK1 binds & activates TIFA_mono TIFA (monomer) ALPK1->TIFA_mono phosphorylates TIFA_poly TIFA (oligomer) 'TIFAsome' TIFA_mono->TIFA_poly oligomerizes TRAF6 TRAF6 TIFA_poly->TRAF6 recruits NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines (IL-8, etc.) NFkB_activation->Cytokines induces transcription

Caption: ALPK1-TIFA signaling pathway activated by bacterial heptose metabolites.

Sedoheptulose: The Central Metabolic Precursor

Sedoheptulose , a ketoheptose, holds a central position in metabolism that bridges primary and specialized biosynthetic pathways. As sedoheptulose 7-phosphate (S7P) , it is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP), a fundamental metabolic route for generating NADPH and pentose sugars for nucleotide synthesis.[1][18][19]

Its critical role, for the purpose of this comparison, is as the universal starting material for the biosynthesis of the D- and L-glycero-D-manno-heptoses required for bacterial LPS.[13] Furthermore, S7P serves as a substrate for sedoheptulose cyclases, enzymes that produce diverse cyclic compounds, including mycosporine-like amino acids which function as UV-screening compounds in various organisms.[18][20]

Comparative Data Summary

The distinct biological activities of these heptoses are summarized below, highlighting the profound impact of stereochemistry on function.

FeatureD-glycero-D-gulo-heptoseD/L-glycero-D-manno-heptoseSedoheptulose
Primary Biological Source Plants (e.g., Vitis vinifera)[4]Gram-negative bacteria[6][8]Central metabolism (Pentose Phosphate Pathway) in most organisms[1][18]
Key Biological Role(s) Plant metabolite; limited activity in mammalian glucose metabolism[3]Essential structural component of the LPS inner core[7][21]Metabolic intermediate; precursor for biosynthesis[13][19]
Metabolic Pathway Putative synthesis from nucleotide-activated sugars[5]ADP-Heptose Biosynthesis Pathway [10][12]Pentose Phosphate Pathway [18][19]
Immunomodulatory Activity Not reportedPrecursors (HBP, ADP-heptose) are potent PAMPs that activate ALPK1-TIFA-NF-κB signaling[14][15]Not reported (as S7P)
Key Precursor Likely a nucleotide-activated manno-heptose[5]Sedoheptulose 7-Phosphate[13]Erythrose 4-Phosphate + Fructose 6-Phosphate

Experimental Protocols

To provide a practical framework for investigating the activities described, we outline two key experimental methodologies.

Protocol 1: Cell-Based NF-κB Reporter Assay for Immunostimulatory Activity

This protocol is designed to quantify the ability of a given heptose or its derivatives to induce an inflammatory response via the ALPK1-TIFA-NF-κB pathway.

Causality and Rationale: This assay directly measures the activation of the NF-κB transcription factor, the terminal output of the ALPK1-TIFA signaling cascade. The use of a luciferase reporter provides a highly sensitive and quantitative readout. HEK293T cells are commonly used as they are easily transfected and provide a low-background system for studying specific signaling pathways. Transfection with ALPK1 and TIFA ensures that the signaling components are present and not limiting.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

    • Seed cells into 96-well plates at a density of 2 x 10⁴ cells per well, 24 hours prior to transfection.

    • Co-transfect cells using a suitable transfection reagent (e.g., Lipofectamine 3000) with plasmids encoding an NF-κB-luciferase reporter, a constitutively active Renilla luciferase control (for normalization), and expression vectors for human ALPK1 and TIFA.

  • Cell Stimulation:

    • 24 hours post-transfection, replace the medium with fresh DMEM.

    • Prepare serial dilutions of the heptose compounds to be tested (e.g., D-glycero-D-gulo-heptose, ADP-L-glycero-β-D-manno-heptose) in sterile PBS or appropriate buffer. Use a known agonist like HBP or ADP-heptose as a positive control and the buffer alone as a negative control.

    • Add the diluted compounds to the cells and incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Use a luminometer to read the signal from each well.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold-change in NF-κB activity relative to the vehicle-treated negative control.

    • Plot the fold-change against the concentration of the heptose compound to generate dose-response curves.

Protocol 2: Enzymatic Assay for HldE Kinase Activity

This protocol measures the kinase activity of HldE, the enzyme that catalyzes the phosphorylation of D-glycero-D-manno-heptose 7-phosphate (DHDH7P) to D-glycero-D-manno-heptose 1,7-bisphosphate (HBP/DHDH17BP).

Causality and Rationale: This is a coupled-enzyme assay that links the consumption of ATP by HldE to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. Pyruvate kinase (PK) and lactate dehydrogenase (LDH) are the coupling enzymes. For every mole of ADP produced by HldE, one mole of NADH is oxidized. This provides a continuous and real-time measurement of enzyme activity.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare stock solutions of ATP, phosphoenolpyruvate (PEP), NADH, and the substrate DHDH7P.

    • Prepare solutions of purified recombinant HldE enzyme and the coupling enzymes PK and LDH.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvette, combine the reaction buffer, ATP, PEP, NADH, PK, and LDH.

    • Add the HldE enzyme to the mixture.

    • Initiate the reaction by adding the substrate, DHDH7P.

  • Spectrophotometric Measurement:

    • Immediately place the plate/cuvette in a spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 30°C).

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change into the rate of substrate conversion (μmol/min).

    • To determine kinetic parameters like Kₘ and Vₘₐₓ, perform the assay with varying concentrations of the substrate DHDH7P.

Conclusion and Future Outlook

The comparative analysis of D-glycero-D-gulo-heptose and other heptoses vividly illustrates the principle of structural specificity in biological systems. While sharing the same seven-carbon framework, subtle differences in stereochemistry result in vastly different biological activities. D-glycero-D-gulo-heptose appears to be a relatively inert metabolite in the context of mammalian glucose metabolism and immunity. Conversely, its isomers, D- and L-glycero-D-manno-heptose, are central to the structural integrity of Gram-negative bacteria, and their biosynthetic intermediates have been unmasked as potent activators of the host's innate immune defenses.

This profound functional divergence underscores the value of studying these rare sugars. The pathways that synthesize and utilize D/L-glycero-D-manno-heptose represent validated targets for novel antibacterial therapies. Furthermore, the discovery of the ALPK1-dependent immune sensing of heptose metabolites opens new avenues for developing adjuvants, immunomodulatory drugs, and diagnostics. While the story of D-glycero-D-gulo-heptose is less defined, its unique structure and presence in the plant kingdom invite further exploration into its potential roles in plant physiology, host-microbe interactions, or as a scaffold for synthetic chemistry.

References

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]

  • Valvano, M. A., Marolda, C. L., Bittner, M., Glaskin-Clay, M., Simon, T. L., & Klena, J. D. (2000). The rfaE gene from Escherichia coli encodes a bifunctional protein involved in biosynthesis of the lipopolysaccharide core precursor ADP-L-glycero-D-manno-heptose. Journal of Bacteriology, 182(2), 488–497. [Link]

  • Żaczek, M., & Maciejewska, B. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8889. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Wang, L., Liu, Y., & Wang, P. G. (2015). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules, 20(10), 18469–18482. [Link]

  • Obhi, R. K., Scott, N. E., Stupak, J., Nothaft, H., Tastan, O. Y., Coffin, C., ... & Holden, H. M. (2021). Biosynthesis of d-glycero-l-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(20), 1552-1563. [Link]

  • Kosma, P. (2008). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Current Organic Chemistry, 12(12), 1021-1039. [Link]

  • Gaudet, R. G., & Kagan, J. C. (2016). Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity. PLoS Pathogens, 12(9), e1005804. [Link]

  • McNally, D. J., Islam, S. T., & Jarrell, K. F. (2015). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 54(44), 6747-6757. [Link]

  • Valvano, M. A., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Queen's University Belfast Research Portal. [Link]

  • Posselt, G., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum, 11(3), e04603-22. [Link]

  • Osborn, A. R., Kean, K. M., Karplus, P. A., & Mahmud, T. (2017). The sedoheptulose 7-phosphate cyclases and their emerging roles in biology and ecology. Natural Product Reports, 34(8), 945–956. [Link]

  • Chen, Y., & Liu, W. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural Product Reports, 38(10), 1887-1909. [Link]

  • Posselt, G., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed. [Link]

  • Nagy, L., et al. (2020). The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. ResearchGate. [Link]

  • van der Woude, J. W. (2023). ADP-heptose as driver of intestinal inflammation. Infection and Immunity. [Link]

  • Malaisse, W. J., & Sener, A. (1998). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. Biochemical Pharmacology, 55(1), 93-98. [Link]

  • Dische, Z. (1953). Qualitative and quantitative colorimetric determination of heptoses. Journal of Biological Chemistry, 204(2), 983-997. [Link]

  • Osborn, A. R., et al. (2017). The sedoheptulose 7-phosphate cyclases and their emerging roles in biology and ecology. ResearchGate. [Link]

  • Osborn, A. R., Kean, K. M., Karplus, P. A., & Mahmud, T. (2017). The sedoheptulose 7-phosphate cyclases and their emerging roles in biology and ecology. Natural Product Reports. [Link]

  • Sauvageau, J., et al. (2018). d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. The Journal of Immunology, 201(8), 2395-2403. [Link]

  • Obhi, R. K., et al. (2021). Biosynthesis of d-glycero-l-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Holden Lab. [Link]

  • Aronow, B. J., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 722. [Link]

  • Marolda, C. L., et al. (2004). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 186(14), 4737–4746. [Link]

  • National Center for Biotechnology Information. (n.d.). D-glycero-D-gulo-heptopyranose. PubChem Compound Database. Retrieved from [Link]

  • Aronow, B. J., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. PMC. [Link]

  • Laboratory Notes. (n.d.). Heptose. Retrieved from [Link]

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Comparative

A Researcher's Guide to the Structural Comparison of D-glycero-D-gulo-heptose Containing Polysaccharides

This guide provides an in-depth structural comparison of polysaccharides containing the seven-carbon sugar, D-glycero-D-gulo-heptose, and its isomers. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of polysaccharides containing the seven-carbon sugar, D-glycero-D-gulo-heptose, and its isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the biosynthesis, structural diversity, and analytical methodologies pertinent to these complex bacterial carbohydrates. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific rigor.

Introduction: The Significance of Heptoses in Bacterial Polysaccharides

While hexoses like glucose are ubiquitous, heptoses—seven-carbon monosaccharides—are rarer but play critical roles in the biology of many microorganisms.[1] Specifically, isomers of D-glycero-D-gulo-heptose are fundamental constituents of the lipopolysaccharides (LPS) and capsular polysaccharides (CPS) of numerous Gram-negative bacteria.[1][2][3] These molecules are vital for the structural integrity of the bacterial outer membrane and are key mediators of the host-pathogen interaction, contributing to immune evasion and pathogenicity.[1][4] Understanding the precise structure of these heptose-containing polysaccharides is therefore paramount for the development of novel vaccines and antimicrobial therapies.[1][2]

Section 1: The Biosynthetic Fountainhead of Heptose Diversity

The remarkable structural diversity of heptoses found in bacterial polysaccharides originates from a common precursor. The biosynthetic journey begins with a phosphorylated seven-carbon sugar, which is activated to a nucleotide-diphosphate-sugar.[1] The key intermediate for the vast majority of heptose isomers is GDP-D-glycero-α-D-manno-heptose.[1][4][5][6] A suite of modifying enzymes, including dehydrogenases, epimerases, and reductases, then act upon this precursor to generate the various stereoisomers, such as the D-gulo form, required for incorporation into specific polysaccharides.[1][4]

For instance, in Campylobacter jejuni, a cascade of enzymes is responsible for converting GDP-D-glycero-α-D-manno-heptose into other isomers for its capsular polysaccharide.[1][4] This enzymatic modification pathway is a critical control point that dictates the final structure and, consequently, the biological function of the polysaccharide.

Heptose Biosynthesis Pathway cluster_0 Core Pathway cluster_1 Isomerization & Modification cluster_2 Polysaccharide Assembly Sedoheptulose7P Sedoheptulose-7-P DDH_P D,D-Heptose-7-P Sedoheptulose7P->DDH_P Isomerase DDH_1P D,D-Heptose-1-P DDH_P->DDH_1P Mutase GDP_DDH GDP-D-glycero-α-D-manno-heptose DDH_1P->GDP_DDH Pyrophosphorylase GDP_Keto GDP-4-keto-heptose GDP_DDH->GDP_Keto Dehydrogenase LPS Lipopolysaccharide (LPS) GDP_DDH->LPS GDP_Gulo GDP-D-glycero-D-gulo-heptose GDP_Keto->GDP_Gulo Epimerase/Reductase GDP_Gluco GDP-D-glycero-L-gluco-heptose GDP_Keto->GDP_Gluco Epimerase/Reductase Other_Isomers Other Heptose Isomers GDP_Keto->Other_Isomers Various Enzymes GDP_Gulo->LPS CPS Capsular Polysaccharide (CPS) GDP_Gulo->CPS GDP_Gluco->CPS Other_Isomers->CPS

Caption: Biosynthetic pathway of bacterial heptoses, originating from GDP-D-glycero-α-D-manno-heptose.

Section 2: Comparative Structural Analysis

Polysaccharides containing D-glycero-D-gulo-heptose and its isomers exhibit significant structural variation across different bacterial species and even strains. These differences in monosaccharide composition, linkage patterns, and anomeric configurations are crucial determinants of their biological activity.

Bacterial Species Polysaccharide Type Predominant Heptose Isomer Repeating Unit Structure / Core Feature Key Glycosidic Linkages Reference
Campylobacter jejuni (e.g., NCTC 11168)Capsular Polysaccharide (CPS)D-glycero-L-gluco-heptoseComplex repeating unit also containing Gal, GlcNAc, and phosphoramidate.Heptose is part of a tetrasaccharide repeating unit.[4]
Helicobacter pylori (strain D4)Lipopolysaccharide (LPS) O-AntigenD-glycero-D-manno-heptoseA homopolymer of the heptose.→2)-α-D,D-Hep-(1→3)-α-D,D-Hep-(1→3)-α-D,D-Hep-(1→[7]
Escherichia coli (K-12)Lipopolysaccharide (LPS) Inner CoreL-glycero-D-manno-heptosePart of the highly conserved inner core region linked to Kdo.Typically involves linkages at O3 and O7 of the heptose.[2][8]
Multiple Gram-negativesLipopolysaccharide (LPS) Inner CoreL-glycero-D-manno-heptoseFound alongside 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo).Phosphorylation of the heptose units is common.[2][3]

Note: While the prompt focuses on D-glycero-D-gulo-heptose, the most extensively characterized bacterial heptoses are its isomers, D-glycero-D-manno-heptose and L-glycero-D-manno-heptose, which are presented here for comparative context.

Section 3: A Guide to Structural Elucidation Methodologies

Determining the complete structure of a heptose-containing polysaccharide is a non-trivial task that requires a combination of chemical and spectroscopic techniques. The workflow below outlines a robust, self-validating approach.

Structural Elucidation Workflow cluster_extraction 1. Isolation & Purification cluster_composition 2. Compositional Analysis cluster_linkage 3. Linkage Analysis cluster_sequencing 4. Sequence & Anomeric Configuration Extraction Extraction (e.g., Hot Phenol-Water) Purification Purification (Size Exclusion, Dialysis) Extraction->Purification Hydrolysis Acid Hydrolysis Purification->Hydrolysis Methylation Permethylation Purification->Methylation NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (MALDI-TOF, LC-MS/MS) Purification->MS Reduction Reduction (NaBH4) Hydrolysis->Reduction Acetylation Acetylation Reduction->Acetylation GCMS_Comp GC-MS Analysis Acetylation->GCMS_Comp Final_Structure Complete Structure GCMS_Comp->Final_Structure Monosaccharide Identity Meth_Hydrolysis Hydrolysis Methylation->Meth_Hydrolysis Meth_Reduction Reduction (NaBD4) Meth_Hydrolysis->Meth_Reduction Meth_Acetylation Acetylation Meth_Reduction->Meth_Acetylation GCMS_Link GC-MS Analysis Meth_Acetylation->GCMS_Link GCMS_Link->Final_Structure Linkage Positions NMR->Final_Structure Sequence, Anomeric Config, Conformation MS->Final_Structure Sequence, Branching

Caption: Integrated workflow for the structural determination of complex polysaccharides.

Protocol 1: Monosaccharide Composition Analysis via GC-MS

This protocol identifies the constituent monosaccharides of the purified polysaccharide.

  • Objective: To hydrolyze the polysaccharide into its monosaccharide components, convert them to volatile derivatives, and identify them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Methodology:

    • Hydrolysis: Treat 1-2 mg of purified polysaccharide with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.[9] TFA is used as it is volatile and easily removed post-hydrolysis.

    • Reduction: After removing the acid, reduce the resulting monosaccharides with sodium borohydride (NaBH₄) in 1 M ammonium hydroxide. This step converts the aldoses to their corresponding alditols, preventing the formation of multiple anomeric peaks in the chromatogram.

    • Acetylation: Acetylate the alditols using acetic anhydride with a pyridine catalyst. This creates per-O-acetylated alditols, which are volatile and thermally stable for GC analysis.

    • GC-MS Analysis: Analyze the resulting alditol acetates by GC-MS.[8] The retention time and mass spectrum of each peak are compared to known standards to identify and quantify the monosaccharides.

  • Expert Insight: The choice of hydrolysis conditions (acid concentration, time, temperature) is critical. Heptose-containing linkages can be labile, and harsh conditions may degrade the sugars. It is often necessary to perform a time-course experiment to optimize hydrolysis for complete cleavage without significant degradation.

Protocol 2: Linkage Analysis by Methylation

This cornerstone technique determines how the monosaccharides are linked together.

  • Objective: To methylate all free hydroxyl groups, hydrolyze the polysaccharide, and identify the resulting partially methylated alditol acetates to deduce the original linkage positions.

  • Methodology:

    • Permethylation: Dissolve the polysaccharide in DMSO and treat with a strong base (e.g., sodium hydroxide) and methyl iodide.[9] This converts all free -OH groups to -OCH₃ ethers.

    • Hydrolysis: Hydrolyze the permethylated polysaccharide using TFA as described in Protocol 1.

    • Reduction & Acetylation: Reduce the partially methylated monosaccharides with sodium borodeuteride (NaBD₄) and subsequently acetylate them. Using NaBD₄ instead of NaBH₄ introduces a deuterium label at C1, which helps in mass spectrometry to distinguish it from other carbons.

    • GC-MS Analysis: Analyze the partially methylated alditol acetates (PMAAs) by GC-MS.[8][9] The fragmentation pattern in the mass spectrum reveals the positions of the methyl ethers (unlinked hydroxyls) and acetyl esters (linked hydroxyls), thus identifying the linkage points. For example, a 1,3,5-tri-O-acetyl-2,4,6,7-tetra-O-methyl-heptitol would indicate a heptose residue originally linked at positions 1, 3, and 5.

Protocol 3: Sequence and Configuration by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful non-destructive technique for determining the sequence, anomeric configuration (α or β), and conformation of a polysaccharide.[10][11][12][13]

  • Objective: To obtain a complete assignment of all ¹H and ¹³C resonances and use through-bond and through-space correlations to establish the polysaccharide's primary structure.

  • Key Experiments:

    • 1D ¹H and ¹³C Spectra: Provides an initial overview. The anomeric region (δH 4.4–5.6 ppm) of the ¹H spectrum is particularly informative, as the number of signals can indicate the number of unique residues in a repeating unit.[13][14]

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar ring, allowing for the tracing of the proton network from the anomeric proton.[11]

    • 2D TOCSY (Total Correlation Spectroscopy): Extends the COSY correlations to reveal all protons within a single spin system (i.e., all protons of a single sugar residue).[11]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of ¹³C resonances.[11][12]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.[11]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å). This confirms the glycosidic linkage by showing a spatial correlation between the anomeric proton and protons on the aglyconic residue. It is also the primary method for determining anomeric configuration.

  • Trustworthiness through Redundancy: The structural information is validated by obtaining complementary data from multiple experiments. For example, a glycosidic linkage proposed by an HMBC experiment should be confirmed by a corresponding cross-peak in the NOESY spectrum. This self-validating system is essential for ensuring the accuracy of the final structure.

Protocol 4: Verification by Mass Spectrometry

Mass spectrometry (MS) provides complementary data on molecular weight, composition, and sequence, and is especially useful for analyzing complex mixtures.[15][16]

  • Objective: To determine the mass of the repeating unit and obtain sequence information through fragmentation analysis.

  • Key Techniques:

    • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Excellent for determining the molecular weight distribution of a polysaccharide sample.[17]

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): After partial hydrolysis or enzymatic digestion, the resulting oligosaccharide fragments can be separated by LC and sequenced by tandem MS.[15] The fragmentation pattern, resulting from glycosidic bond and cross-ring cleavages, provides detailed information about the monosaccharide sequence and branching patterns.[15][16]

  • Expert Insight: A multidimensional MS-based workflow can be employed where oligosaccharide fractions are isolated and then subjected to separate analyses for sequence, monosaccharide composition, and linkage, providing a comprehensive de novo structural elucidation.[15]

Section 4: Biological Context and Future Directions

The structural features detailed in this guide are not merely academic curiosities. The presence and specific configuration of D-glycero-D-gulo-heptose and its isomers in bacterial polysaccharides directly influence their interaction with the host immune system.[1][18] These structures can be recognized by specific receptors, leading to either an inflammatory response or immune evasion.[4][18] For example, the highly conserved L-glycero-D-manno-heptose region of the LPS inner core is a known epitope of interest for the development of broad-spectrum vaccines and antibiotics against Gram-negative bacteria.[2]

As synthetic and analytical techniques continue to advance, we can expect a deeper understanding of how subtle changes in heptose stereochemistry impact the overall conformation and biological activity of these vital bacterial macromolecules. This knowledge will be instrumental in designing the next generation of carbohydrate-based therapeutics and diagnostics.

References

  • Creuzenet, C. et al. (2012). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. PMC - NIH. Available from: [Link]

  • Aspinall, G. O. et al. (1994). Structure of a D-glycero-D-manno-heptan from the lipopolysaccharide of Helicobacter pylori. PubMed. Available from: [Link]

  • Holst, O. et al. (1991). Structural analysis of the heptose/hexose region of the lipopolysaccharide from Escherichia coli K-12 strain W3100. PubMed. Available from: [Link]

  • Hofinger, A. et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry. Available from: [Link]

  • Dhaka University Institutional Repository. (n.d.). STRUCTURAL STUDIES OF O-ANTIGEN POLYSACCHARIDES OF SOME PATHOGENIC BACTERIA. Available from: [Link]

  • Sener, A. et al. (1993). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. PubMed. Available from: [Link]

  • Adams, G. A. et al. (1967). D-glycero-D-manno-heptose as a component of lipopolysaccharides from Gram-negative bacteria. PubMed. Available from: [Link]

  • Diva-Portal.org. (2022). Structural and Conformational Analysis of Bacterial Polysaccharides using NMR Spectroscopy. Available from: [Link]

  • Guttman, M. et al. (2013). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. PMC - NIH. Available from: [Link]

  • Bychkov, E. R. et al. (2023). Receptor basis of biological activity of polysaccharides. PMC - PubMed Central. Available from: [Link]

  • Zepeda-Velázquez, C. G. et al. (2026). NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. PubMed. Available from: [Link]

  • bioRxiv. (2025). Mass Spectrometric Profiling of Microbial Polysaccharides Using Laser Desorption/Ionization. Available from: [Link]

  • MDPI. (2024). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. Available from: [Link]

  • CD BioGlyco. D-Glycero-D-gulo-heptose, Purity ≥95%. Available from: [Link]

  • Fojtíková, P. et al. (2025). Mass spectrometric profiling of microbial polysaccharides using laser desorption/ionization – time-of-flight (LDI-TOF) and liquid chromatography-mass spectrometry (LC-MS): a novel method for structural fingerprinting and derivatization. PMC - NIH. Available from: [Link]

  • Nativi, M. et al. (2022). Primary Structure of Glycans by NMR Spectroscopy. PMC - PubMed Central. Available from: [Link]

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Available from: [Link]

  • iris.unina.it. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Available from: [Link]

  • Obhi, R. K. et al. (2019). Biosynthesis of GDP-d- glycero-α-d- manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. PubMed. Available from: [Link]

  • Wu, Y. et al. (2021). Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry. PubMed. Available from: [Link]

  • Wu, Y. et al. (2021). Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry. PMC - NIH. Available from: [Link]

  • Hough, L. & Taylor, T. J. (1956). D-glycero-D-allo-Heptose, L-allo-Heptulose, D-talo-Heptulose and Related Substances Derived from the Addition of Cyanide to D-Allose1. Journal of the American Chemical Society. Available from: [Link]

  • Obhi, R. K. et al. (2019). Biosynthesis of GDP-D-glycero-α-D-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. ResearchGate. Available from: [Link]

Sources

Validation

Differentiating D-glycero-D-gulo-heptose Isomers: A Comparative Guide Using NMR Spectroscopy

For researchers, scientists, and drug development professionals engaged in the intricate world of carbohydrate chemistry, the precise structural elucidation of monosaccharide isomers is a cornerstone of progress. Among t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of carbohydrate chemistry, the precise structural elucidation of monosaccharide isomers is a cornerstone of progress. Among these, the heptoses, seven-carbon sugars, present a unique set of challenges due to their numerous stereoisomers. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methodologies for the differentiation of D-glycero-D-gulo-heptose from its closely related isomers. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for the unambiguous structural assignment of these complex molecules.

The Challenge of Heptose Isomerism

D-glycero-D-gulo-heptose is a member of the aldoheptose family, characterized by an aldehyde group at C1 and a seven-carbon backbone. With five chiral centers in its open-chain form, the number of possible stereoisomers is substantial, leading to subtle yet significant differences in their three-dimensional structures. These structural nuances are critical as they dictate the biological activity and function of these molecules, particularly in the context of bacterial polysaccharides and glycoconjugates where heptoses are key components. Differentiating between epimers, such as D-glycero-D-gulo-heptose and D-glycero-D-manno-heptose, which may differ in the orientation of a single hydroxyl group, requires analytical techniques with high resolving power and sensitivity to stereochemistry.

The Power of NMR Spectroscopy in Carbohydrate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the detailed structural analysis of carbohydrates in solution.[1][2] Unlike mass spectrometry, which provides information on molecular weight and fragmentation, NMR provides a wealth of data on the covalent structure and stereochemistry of a molecule.[3] Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a complete picture of the monosaccharide's constitution, configuration, and conformation can be assembled.

The key to differentiating isomers lies in the fact that the magnetic environment of each nucleus (¹H and ¹³C) is exquisitely sensitive to its local stereochemical environment. Even a subtle change in the orientation of a hydroxyl group from axial to equatorial, as is common between epimers, will induce measurable changes in the chemical shifts and coupling constants of nearby nuclei.

Experimental Protocol: A Self-Validating Approach to Isomer Differentiation

The following protocol outlines a comprehensive NMR-based workflow for the differentiation of D-glycero-D-gulo-heptose isomers. This approach is designed to be self-validating by integrating data from multiple NMR experiments to build a cohesive and unambiguous structural assignment.

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the purified heptose isomer in 0.5 mL of high-purity deuterium oxide (D₂O). D₂O is the solvent of choice for underivatized carbohydrates as it is transparent in the ¹H NMR spectrum, except for the residual HDO signal, and allows for the observation of exchangeable hydroxyl protons under certain conditions.

  • Internal Standard: Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • pH Adjustment: Ensure the pD of the solution is neutral (around 7.0) to minimize anomerization rate changes and potential degradation.

2. NMR Data Acquisition:

A suite of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (≥500 MHz) to ensure adequate signal dispersion, which is often a challenge in carbohydrate spectra due to signal overlap.

  • ¹H NMR (1D): This is the foundational experiment. It provides information on the number of distinct proton environments, their chemical shifts, and through-bond scalar couplings (J-couplings) via signal multiplicity. The anomeric proton region (typically δ 4.5-5.5 ppm) is of particular diagnostic value.

  • ¹³C NMR (1D): This experiment reveals the number of unique carbon environments. The anomeric carbon signal (typically δ 90-110 ppm) is a key indicator of the anomeric configuration (α or β).

  • COSY (Correlation Spectroscopy): This 2D homonuclear experiment establishes ¹H-¹H correlations between protons that are scalar-coupled, typically over two or three bonds. It is instrumental in tracing the proton connectivity within the sugar ring, starting from the well-resolved anomeric proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the ¹³C signals based on the proton assignments obtained from the COSY spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment identifies long-range ¹H-¹³C correlations (typically over two to three bonds). This is crucial for confirming the overall carbon framework and can be particularly useful in more complex glycans.

  • TOCSY (Total Correlation Spectroscopy): This 2D homonuclear experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. This is highly effective for identifying all the protons belonging to a single sugar residue, even in cases of severe signal overlap.

3. Data Analysis and Isomer Differentiation:

The differentiation of D-glycero-D-gulo-heptose from its isomers is achieved by a meticulous comparison of the acquired NMR data:

  • Chemical Shifts (δ): The precise chemical shifts of both ¹H and ¹³C nuclei are highly diagnostic of the local stereochemistry. For example, the orientation of a hydroxyl group (axial vs. equatorial) will influence the shielding/deshielding of adjacent protons and carbons, leading to predictable differences in their chemical shifts.

  • Coupling Constants (J): The magnitude of the three-bond proton-proton coupling constants (³JHH) is governed by the dihedral angle between the coupled protons, as described by the Karplus equation. This is a powerful tool for determining the relative stereochemistry of substituents on the pyranose ring. For instance, a large ³JHH value (typically 8-10 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

Quantitative Comparison of D-glycero-D-gulo-heptose Isomers

Isomer (Derivative)Anomeric ¹H (δ, ppm)Anomeric ¹³C (δ, ppm)Key ¹H-¹H Coupling Constants (Hz)Reference
Methyl L-glycero-α-D-manno-heptopyranoside4.57 (d, J₁,₂ = 1.5)101.4J₁,₂ = 1.5 (eq-ax)[3]
Methyl L-glycero-β-D-manno-heptopyranoside4.32 (d, J₁,₂ = 0.9)-J₁,₂ = 0.9 (eq-eq)[3]
D-glucopyranose (α-anomer)5.22 (d, J₁,₂ = 3.8)92.9J₁,₂ = 3.8 (ax-eq)[1]
D-glucopyranose (β-anomer)4.63 (d, J₁,₂ = 8.0)96.8J₁,₂ = 8.0 (ax-ax)[1]

Note: Data for free D-glycero-D-gulo-heptose and its direct isomers is sparse in publicly available literature, hence representative data for related and well-characterized heptose and hexose derivatives are presented to illustrate the principles of NMR-based differentiation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the NMR-based structural elucidation process for differentiating heptose isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Heptose Isomer Dissolution Dissolve in D₂O with Internal Standard Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR H1_NMR NMR_Tube->H1_NMR 1D C13_NMR C13_NMR NMR_Tube->C13_NMR 1D COSY COSY NMR_Tube->COSY 2D HSQC HSQC NMR_Tube->HSQC 2D HMBC HMBC NMR_Tube->HMBC 2D TOCSY TOCSY NMR_Tube->TOCSY 2D Chem_Shifts Chemical Shifts (δ) H1_NMR->Chem_Shifts C13_NMR->Chem_Shifts J_Couplings Coupling Constants (J) COSY->J_Couplings Assignments Signal Assignments HSQC->Assignments HMBC->Assignments TOCSY->Assignments Structure Isomer Structure Elucidation Chem_Shifts->Structure J_Couplings->Structure Assignments->Structure

Caption: A schematic workflow for the differentiation of heptose isomers using NMR spectroscopy.

Causality in Experimental Choices: Why This Protocol Works

The strength of this protocol lies in its multi-pronged, correlative approach. Relying on a single NMR experiment would be insufficient and prone to ambiguity.

  • Starting with ¹H NMR: The 1D ¹H NMR spectrum provides the initial overview and allows for the identification of key signals, particularly the anomeric protons, which are typically in a less crowded region of the spectrum.

  • The Power of 2D Correlation: The suite of 2D experiments is what truly unlocks the structure.

    • COSY is the workhorse for establishing the proton network within the pyranose ring. By starting at the anomeric proton and "walking" through the correlations, the sequence of protons around the ring can be determined.

    • HSQC provides the crucial link between the proton and carbon skeletons. Once the protons are assigned, the carbons are definitively identified. This is essential as ¹³C chemical shifts are also highly sensitive to stereochemistry.

    • HMBC and TOCSY serve as confirmatory and problem-solving tools. HMBC can confirm assignments and reveal longer-range connectivities, while TOCSY is invaluable for disentangling overlapping signals by identifying all protons belonging to a single spin system (i.e., a single sugar residue).

  • The Importance of High-Field NMR: For carbohydrates, where many proton signals resonate within a narrow chemical shift range (typically 3-4 ppm), high-field NMR is not a luxury but a necessity. Higher magnetic fields increase the chemical shift dispersion, reducing signal overlap and simplifying spectral analysis.

Conclusion

The differentiation of D-glycero-D-gulo-heptose isomers is a formidable challenge that can be confidently addressed through a systematic and comprehensive application of modern NMR spectroscopy. By moving beyond simple 1D spectra and embracing the power of 2D correlation experiments, researchers can obtain a wealth of structural information. The key to success lies not in the application of a single "magic bullet" experiment, but in the logical integration of data from a suite of well-chosen NMR techniques. This guide provides a robust framework for such an analysis, empowering researchers in their quest to unravel the complexities of carbohydrate structure and function.

References

  • Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Journal of Carbohydrate Chemistry. [Link]

  • Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research. [Link]

  • NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. Magnetic Resonance in Chemistry. [Link]

  • NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A. [Link]

  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers. [Link]

  • Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic D-glycero-D-gulo-heptose

For researchers, scientists, and professionals in drug development, the unequivocal determination of purity for synthetic monosaccharides like D-glycero-D-gulo-heptose is a cornerstone of rigorous scientific inquiry and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of purity for synthetic monosaccharides like D-glycero-D-gulo-heptose is a cornerstone of rigorous scientific inquiry and product quality. This guide provides an in-depth comparison of analytical methodologies to ascertain the purity of synthetic D-glycero-D-gulo-heptose, moving beyond mere procedural lists to explain the rationale behind experimental choices. Our focus is on establishing self-validating systems for trustworthy and reproducible results.

The Analytical Imperative: Why Purity Assessment of D-glycero-D-gulo-heptose Matters

D-glycero-D-gulo-heptose, a seven-carbon sugar, is a crucial component in various biological systems and a valuable building block in synthetic chemistry.[1] In drug development, the presence of even minor impurities, such as stereoisomers or reaction byproducts, can significantly impact a compound's efficacy, toxicity, and overall safety profile. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific purity question being addressed. Are we looking for isomeric impurities, residual solvents, or inorganic salts? Each technique offers a unique lens through which to view the sample's composition.

Technique Principle Information Gained Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantification of the primary compound and detection of non-volatile organic impurities. Chiral HPLC can resolve stereoisomers.High resolution, sensitivity, and quantitative accuracy.May require derivatization for detection of underivatized sugars. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification of impurities with distinct chemical structures, and quantification.Provides detailed structural information. Non-destructive.Lower sensitivity compared to HPLC. May not detect impurities with similar structures to the main compound.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight determination and structural information from fragmentation patterns.High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.May not distinguish between isomers without chromatographic separation. Ionization efficiency can vary between compounds.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases for quantification.Determination of the percentage of carbon, hydrogen, and other elements.Provides fundamental information about the elemental composition.Does not provide information about the molecular structure or isomeric purity.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Enantiomeric Separation

HPLC is a cornerstone for purity assessment due to its high resolving power and quantitative capabilities. For a comprehensive analysis of D-glycero-D-gulo-heptose, both achiral and chiral HPLC methods should be employed.

HPAEC-PAD is a powerful technique for the direct analysis of underivatized carbohydrates.[2][3][4] The high pH of the mobile phase deprotonates the hydroxyl groups of the sugar, allowing for its separation on an anion-exchange column. Pulsed amperometric detection provides sensitive and specific detection of carbohydrates.

Experimental Protocol: HPAEC-PAD for D-glycero-D-gulo-heptose Purity

  • Instrumentation: A high-performance liquid chromatography system equipped with a gold working electrode and a pH reference electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The exact gradient will need to be optimized to achieve the best separation of D-glycero-D-gulo-heptose from potential impurities.

  • Sample Preparation: Dissolve a known concentration of the synthetic D-glycero-D-gulo-heptose in high-purity water. A typical concentration range is 10-100 µg/mL.

  • Injection Volume: 10-25 µL.

  • Detection: Pulsed amperometric detection using a standard carbohydrate waveform.

  • Data Analysis: The purity is calculated by determining the peak area of D-glycero-D-gulo-heptose as a percentage of the total peak area of all components in the chromatogram.

The synthesis of D-glycero-D-gulo-heptose may result in the formation of its enantiomer, L-glycero-L-gulo-heptose, or other diastereomers. Chiral HPLC is essential to separate and quantify these stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of carbohydrate enantiomers.[5][6]

Experimental Protocol: Chiral HPLC for D-glycero-D-gulo-heptose

  • Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The optimal ratio must be determined experimentally.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Detection: UV detection at a low wavelength (e.g., 190-210 nm) or RI detection.

  • Data Analysis: The enantiomeric purity is determined by calculating the peak area of the D-enantiomer as a percentage of the total area of both enantiomer peaks.

Figure 1. HPLC workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of D-glycero-D-gulo-heptose and the identification of structurally different impurities. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Compare the acquired spectra with reference spectra of pure D-glycero-D-gulo-heptose.[7][8][9] The presence of unexpected signals may indicate impurities, which can be identified by analyzing their chemical shifts, coupling constants, and integration values.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Detection

Mass spectrometry provides crucial information about the molecular weight of the synthetic product and can help identify impurities with different masses. Electrospray ionization (ESI) is a soft ionization technique well-suited for carbohydrate analysis.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, preferably coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water/acetonitrile mixture) at a low concentration (e.g., 1-10 µg/mL).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the main component and any impurities. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.[10][11][12][13]

  • Data Analysis: The molecular ion of D-glycero-D-gulo-heptose ([M+H]⁺ or [M-H]⁻) should be observed at the expected m/z value. Other peaks may correspond to impurities or adducts.

Figure 2. Spectroscopic workflow for purity assessment.

Elemental Analysis (EA) for Elemental Composition Verification

Elemental analysis provides the fundamental percentage of carbon and hydrogen in the sample, which can be compared to the theoretical values for D-glycero-D-gulo-heptose (C₇H₁₄O₇).

Experimental Protocol: Elemental Analysis

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O) are quantified.

  • Data Analysis: The experimental percentages of carbon and hydrogen are compared to the theoretical values (C: 40.00%, H: 6.71%). A significant deviation may indicate the presence of impurities.

Integrating the Data for a Comprehensive Purity Profile

A single analytical technique is rarely sufficient to declare a synthetic compound as "pure." A holistic assessment requires the integration of data from multiple orthogonal methods. For instance, HPLC can quantify the main peak at >99%, but NMR might reveal a minor structural isomer that co-elutes. Similarly, mass spectrometry can confirm the correct molecular weight, while chiral HPLC is necessary to ensure enantiomeric purity.

Common Impurities in Synthetic D-glycero-D-gulo-heptose

The nature of potential impurities is often linked to the synthetic route employed. Common impurities in carbohydrate synthesis can include:

  • Stereoisomers: Diastereomers and enantiomers formed due to lack of complete stereocontrol in the synthetic steps.[14]

  • Incomplete reactions: Starting materials or reaction intermediates.

  • Byproducts: Resulting from side reactions.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Inorganic Salts: From reagents or buffers used in the synthesis.

Conclusion: A Multi-Pronged Approach to Purity

The assessment of purity for synthetic D-glycero-D-gulo-heptose is a critical process that demands a rigorous, multi-technique approach. By combining the quantitative power of HPLC, the structural elucidation capabilities of NMR and MS, and the fundamental compositional information from elemental analysis, researchers can build a comprehensive and trustworthy purity profile. This meticulous approach ensures the quality and reliability of the synthetic material, which is paramount for its application in research, development, and therapeutic contexts.

References

  • A comparative study of monosaccharide composition analysis as a carbohydrate test for biopharmaceuticals. (2011). PubMed. [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2025). PubMed Central. [Link]

  • A comparative study of monosaccharide composition analysis as a carbohydrate test for biopharmaceuticals | Request PDF. (2025). ResearchGate. [Link]

  • Analysis of monosaccharides and oligosaccharides - Analytical Techniques in Aquaculture Research. OAlib. [Link]

  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. (2022). PubMed Central. [Link]

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. PubMed Central. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. PubMed Central. [Link]

  • Synthesis of L-glucose and L-galactose derivatives from D-sugars. ScienceDirect. [Link]

  • Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. PubMed Central. [Link]

  • Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. (2006). PubMed. [Link]

  • ANALYSIS OF CARBOHYDRATES. University of Massachusetts. [Link]

  • Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2 | Request PDF. ResearchGate. [Link]

  • Complete 6-Deoxy-d-altro-heptose Biosynthesis Pathway from Campylobacter jejuni: MORE COMPLEX THAN ANTICIPATED. NIH. [Link]

  • Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. (2024). PubMed Central. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. (2026). PubMed. [Link]

  • NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. (2026). ResearchGate. [Link]

  • Fragmentation behavior of glycated peptides derived fromD-glucose,D-fructose andD-ribose in tandem mass spectrometry | Request PDF. (2025). ResearchGate. [Link]

  • ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. PubMed Central. [Link]

  • D-Glycero-D-gulo-heptose, Purity ≥95%. CD BioGlyco. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Carbohydrate Analysis Standard Instruction Guide. Bio-Rad. [Link]

  • Study of the Fragmentation of D-Glucose and Alkylmonoglycosides in the Presence of Sodium Ions in an Ion-Trap Mass Spectrometer | Request PDF. (2025). ResearchGate. [Link]

  • Understanding the fragmentation of glucose in mass spectrometry. (2023). PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • L-Glycero-D-Manno-Heptose | C7H14O7. PubChem. [Link]

  • Glycero-gulo-heptose | C7H14O7. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of D-Glycero-D-gulo-heptose

For the diligent researcher, proper chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its final disposition. This guide provides a detailed protocol for the safe a...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, proper chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its final disposition. This guide provides a detailed protocol for the safe and compliant disposal of D-Glycero-D-gulo-heptose, a seven-carbon sugar utilized in glycobiology and bacterial biochemistry research.[1][2] While this monosaccharide is integral to understanding complex biological systems, its disposal requires a systematic approach to ensure laboratory safety and environmental stewardship.[2] This document outlines the essential steps and underlying principles for its proper disposal, ensuring your laboratory practices remain beyond reproach.

I. Hazard Assessment: Understanding the Nature of D-Glycero-D-gulo-heptose

Before any disposal protocol is initiated, a thorough hazard assessment is paramount. D-Glycero-D-gulo-heptose is a carbohydrate, and like many simple sugars, it is not classified as a hazardous substance.[3][4] Safety Data Sheets (SDS) for analogous non-hazardous sugars, such as D-glucose, indicate no significant environmental or health hazards that would necessitate specialized hazardous waste disposal.[3]

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₇H₁₄O₇[1][5]
Molecular Weight 210.18 g/mol [1][5][6]
Appearance Solid or powder[1]
Solubility Soluble in water[1]

The high water solubility and lack of inherent toxicity are critical factors in determining the appropriate disposal pathway.[1] However, it is crucial to consider the experimental context. The primary determinant for the disposal method of D-Glycero-D-gulo-heptose is not the sugar itself, but rather any contaminants it may have come into contact with during its use.

II. The Disposal Decision Workflow: A Step-by-Step Guide

The following workflow provides a logical progression for determining the correct disposal method for D-Glycero-D-gulo-heptose waste. This process is designed to be a self-validating system, ensuring that all safety and regulatory considerations are met.

DisposalWorkflow start Start: D-Glycero-D-gulo-heptose Waste for Disposal is_contaminated Is the waste contaminated with hazardous substances (e.g., solvents, heavy metals, biological agents)? start->is_contaminated consult_sds Consult SDS of contaminants and institutional hazardous waste protocol. is_contaminated->consult_sds Yes is_large_quantity Is the quantity of uncontaminated solid waste > 1 kg? is_contaminated->is_large_quantity No (Uncontaminated) is_aqueous_solution Is the waste an uncontaminated aqueous solution? is_contaminated->is_aqueous_solution No (Uncontaminated) hazardous_waste Dispose of as Hazardous Chemical Waste consult_sds->hazardous_waste consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance on bulk disposal. is_large_quantity->consult_ehs Yes non_hazardous_solid Dispose of as Non-Hazardous Solid Waste in designated laboratory waste stream. is_large_quantity->non_hazardous_solid No is_aqueous_solution->is_large_quantity No (Solid) check_ph Check pH. Is it between 5.5 and 9.5? is_aqueous_solution->check_ph Yes neutralize Neutralize to within acceptable pH range. check_ph->neutralize No drain_disposal Dispose of down the sanitary sewer with copious amounts of water, in accordance with local regulations. check_ph->drain_disposal Yes neutralize->drain_disposal

Caption: Disposal Decision Workflow for D-Glycero-D-gulo-heptose.

III. Experimental Protocols for Disposal

The following protocols provide detailed, step-by-step methodologies for the disposal of D-Glycero-D-gulo-heptose in its common forms within a laboratory setting.

Protocol 1: Disposal of Uncontaminated Solid D-Glycero-D-gulo-heptose

This protocol applies to pure, unused D-Glycero-D-gulo-heptose or material that has not been mixed with any hazardous substances.

  • Final Confirmation of Purity: Before proceeding, double-check the experimental records to confirm that the D-Glycero-D-gulo-heptose waste is not contaminated with any hazardous materials.

  • Packaging: Place the solid waste in a well-labeled, sealed container. The container must be in good condition with no leaks.[7]

  • Labeling: Label the container clearly as "Non-Hazardous Waste: D-Glycero-D-gulo-heptose". Include the name of the principal investigator and the date.

  • Disposal: Dispose of the container in the designated non-hazardous solid laboratory waste stream, as directed by your institution's Environmental Health & Safety (EHS) department.[8] Do not place chemical waste in regular trash bins intended for non-laboratory waste.[9]

Protocol 2: Disposal of Uncontaminated Aqueous Solutions of D-Glycero-D-gulo-heptose

This protocol is for solutions where D-Glycero-D-gulo-heptose is dissolved in water without the presence of hazardous solutes.

  • Verification of Non-Hazardous Nature: Confirm that no hazardous materials are present in the solution.

  • pH Check: Measure the pH of the solution. Most institutional and municipal regulations require the pH of aqueous waste to be between 5.5 and 9.5 for drain disposal.[10]

  • Neutralization (if necessary): If the pH is outside the acceptable range, adjust it using a suitable acid or base. For example, use a dilute solution of sodium hydroxide to raise the pH or a dilute solution of hydrochloric acid to lower it. Perform this step with appropriate personal protective equipment (PPE) in a fume hood.

  • Drain Disposal: Once the pH is confirmed to be within the acceptable range, the solution can be poured down a laboratory sink drain with a copious amount of running water.[8] This helps to dilute the solution further and prevent any potential issues in the plumbing.

Protocol 3: Disposal of Contaminated D-Glycero-D-gulo-heptose

This protocol must be followed if the D-Glycero-D-gulo-heptose waste is mixed with or contaminated by any hazardous substance.

  • Identification of Contaminants: Identify all hazardous components in the waste mixture. Consult the SDS for each contaminant to understand its specific hazards and disposal requirements.

  • Waste Segregation: Do not mix incompatible waste streams.[11][12] For example, halogenated and non-halogenated solvent waste should be collected separately.[11]

  • Containerization: Use a designated, leak-proof, and chemically compatible hazardous waste container.[7]

  • Labeling: Attach a completed hazardous waste tag to the container.[7][12] The tag must include the full chemical names of all constituents, their approximate percentages, and the associated hazards.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Arranging for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup.

Protocol 4: Disposal of Empty D-Glycero-D-gulo-heptose Containers

Empty containers that once held pure D-Glycero-D-gulo-heptose can typically be disposed of in the regular laboratory glass or plastic recycling bins after proper cleaning.[13]

  • Triple Rinsing: Rinse the empty container three times with water.[13]

  • Label Defacement: Completely remove or deface the original product label to prevent any confusion.[13]

  • Disposal: Place the clean, unlabeled container in the appropriate laboratory recycling bin.[13]

IV. Trustworthiness and Self-Validation

The protocols outlined above are designed to be inherently self-validating by incorporating multiple checkpoints. The initial hazard assessment, the decision workflow, and the specific handling steps for contaminated versus uncontaminated waste all serve to ensure a high level of safety and compliance. By following these procedures, researchers can be confident that they are managing their chemical waste responsibly.

The foundation of this guide rests on the principle that while pure D-Glycero-D-gulo-heptose is non-hazardous, its experimental context is the ultimate determinant of its disposal pathway. Always consult your institution's specific waste disposal guidelines and, when in doubt, contact your EHS department for clarification.

References

  • Carl ROTH. Safety Data Sheet: D(+)-Glucose. [Link]

  • Grove Collaborative. (2023-05-16). Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: D-Glucopyranose, oligomers, decyl octyl glycosides. [Link]

  • CD BioGlyco. D-Glycero-D-gulo-heptose, Purity ≥95%. [Link]

  • National Science Teaching Association. (2024-08-16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Environmental Health & Safety, The University of Texas at Austin. Chemical Waste. [Link]

  • Research Safety, Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide. [Link]

  • PubChem. Glycero-gulo-heptose | C7H14O7 | CID 76599. [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]

  • PubMed. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. [Link]

  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • National Institutes of Health. Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. [Link]

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]

  • PubChem. D-glycero-D-gluco-Heptose | C7H14O7 | CID 87131842. [Link]

  • University of Canterbury. (2025-03-21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Georganics. D-Glycero-L-gluco-heptose - High purity. [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. Chemical Waste. [Link]

  • ResearchGate. Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. [Link]

  • U.S. Environmental Protection Agency. (2025-03-24). Learn the Basics of Hazardous Waste. [Link]

  • ResearchGate. Chemical structures of l-glycero-d-manno-heptopyranose and.... [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of D-Glycero-D-gulo-heptose: Personal Protective Equipment and Disposal

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with D-Glycero-D-gulo-heptose. While this heptose sugar is not classified as a hazard...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with D-Glycero-D-gulo-heptose. While this heptose sugar is not classified as a hazardous material, this document establishes a framework of best practices to ensure laboratory safety and experimental integrity. Our commitment is to empower your research by providing comprehensive safety information that extends beyond the product itself, fostering a culture of safety and precision in your laboratory.

Understanding D-Glycero-D-gulo-heptose: A Profile

D-Glycero-D-gulo-heptose is a seven-carbon monosaccharide with the chemical formula C₇H₁₄O₇ and a molecular weight of 210.18 g/mol .[1][2] It is typically supplied as a solid or powder and is soluble in water.[2] In research, it is explored for its unique metabolic transformations and its role in bacterial biochemistry.[2][3] Although not classified as hazardous, proper handling is crucial to maintain experimental purity and personal safety.

Hazard Identification and Risk Assessment

Based on data for similar monosaccharides, such as D-glucose, D-Glycero-D-gulo-heptose is not expected to pose significant chemical hazards.[4] However, as with any fine powder, there is a potential for dust formation which can be an irritant if inhaled or comes into contact with eyes. Therefore, a risk assessment should be conducted for any new experimental protocol involving this compound.

Key Considerations for Risk Assessment:

  • Scale of Operation: Handling milligrams for analytical purposes carries a different risk profile than working with larger quantities.

  • Physical Form: The powdered form presents a higher risk of aerosolization compared to a crystalline solid or a prepared solution.

  • Experimental Conditions: Procedures involving heating or vigorous agitation may increase the risk of dust or aerosol generation.

Core Personal Protective Equipment (PPE) Protocols

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The following recommendations are based on standard laboratory practices for handling non-hazardous chemical solids and solutions.

Data Presentation: Recommended PPE for D-Glycero-D-gulo-heptose
Protection Type Solid Form (Powder/Crystal) Aqueous Solution Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5]ANSI Z87.1 compliant safety glasses with side shields.[5]Protects against dust particles and accidental splashes.
Hand Protection Disposable nitrile gloves.Disposable nitrile gloves.Prevents contamination of the sample and protects the user from potential skin irritation.
Body Protection Standard laboratory coat.Standard laboratory coat.Protects clothing and skin from spills.
Respiratory Protection Generally not required under normal handling with adequate ventilation. A dust mask may be considered for large quantities or if dust is generated.Not required.Minimizes inhalation of airborne particles.
Experimental Protocols: Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Select the appropriate size and inspect for any defects before wearing.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat: Remove by folding it inward to contain any potential contaminants.

  • Eye Protection: Remove by handling the earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Visualization of Safety Workflows

Diagram: PPE Selection for Handling D-Glycero-D-gulo-heptose

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling D-Glycero-D-gulo-heptose Form Solid or Solution? Start->Form Solid Solid (Powder) Form->Solid Solid Solution Aqueous Solution Form->Solution Solution Dust Potential for Dust Generation? Solid->Dust BasePPE Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Solution->BasePPE NoDust Minimal Dust Dust->NoDust No YesDust Significant Dust Dust->YesDust Yes NoDust->BasePPE Goggles Upgrade to: - Chemical Splash Goggles YesDust->Goggles Resp Consider: - Dust Mask Goggles->Resp

Caption: PPE selection workflow for D-Glycero-D-gulo-heptose.

Diagram: Handling and Disposal Workflow

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Plan Start Begin Experiment Weigh Weigh Solid in Ventilated Area Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Spill Spill Occurs Use->Spill If Spill Waste Collect Waste Use->Waste SolidSpill Solid Spill: - Gently sweep up - Avoid raising dust Spill->SolidSpill Solid LiquidSpill Liquid Spill: - Absorb with inert material Spill->LiquidSpill Liquid Clean Clean Area with Water SolidSpill->Clean LiquidSpill->Clean Clean->Use SolidWaste Uncontaminated Solid: - Dispose as non-hazardous  solid waste Waste->SolidWaste LiquidWaste Aqueous Solution: - Check local regulations - May be suitable for drain  disposal with copious  amounts of water Waste->LiquidWaste ContaminatedWaste Contaminated Waste: - Dispose as chemical waste Waste->ContaminatedWaste End End of Procedure SolidWaste->End LiquidWaste->End ContaminatedWaste->End

Caption: Step-by-step handling and disposal workflow.

Operational and Disposal Plans

Safe Handling Practices
  • Ventilation: When handling the solid form, especially when weighing, do so in an area with good ventilation, such as a fume hood or near a downdraft table, to minimize the potential for dust inhalation.

  • Avoid Dust Generation: Use a spatula to gently transfer the solid. Avoid pouring the powder from a height, which can create dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Spill Response
  • Solid Spills: For small spills of the solid, gently sweep up the material, avoiding the creation of dust, and place it in a designated waste container. Clean the area with a damp cloth.

  • Solution Spills: For spills of aqueous solutions, absorb the liquid with an inert absorbent material (e.g., paper towels, spill pads). Clean the spill area with water.

Disposal Plan
  • Uncontaminated Material: Unused, uncontaminated D-Glycero-D-gulo-heptose can typically be disposed of as non-hazardous solid waste, in accordance with institutional and local regulations.

  • Aqueous Solutions: Uncontaminated aqueous solutions may be permissible for drain disposal with copious amounts of water. However, always consult your institution's environmental health and safety (EHS) guidelines and local regulations before doing so.

  • Contaminated Material: Any D-Glycero-D-gulo-heptose that has been contaminated with other chemicals must be disposed of as chemical waste, following all institutional and local regulations for the specific contaminants.

By adhering to these guidelines, researchers can confidently and safely work with D-Glycero-D-gulo-heptose, ensuring both personal safety and the integrity of their experimental outcomes.

References

  • PubChem. Glycero-gulo-heptose | C7H14O7. [Link]

  • PubChem. D-glycero-D-gluco-Heptose | C7H14O7. [Link]

  • PubChem. D-glycero-L-gluco-Heptose | C7H14O7. [Link]

  • CD BioGlyco. D-Glycero-D-gulo-heptose, Purity ≥95%. [Link]

  • Georganics. D-Glycero-L-gluco-heptose - High purity | EN. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • Good Day's Work. Personal Protective Equipment: Chemical Handling. [Link]

  • Chemrectic. Personal Protective Equipment. [Link]

  • Carl ROTH. Safety Data Sheet: D(+)-Glucose. [Link]

  • Grove Collaborative. SAFETY DATA SHEET. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • National Institutes of Health. Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. [Link]

  • PubMed. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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